p-Phos, (S)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34N2O4P2/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOSBBLJKXSBBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34N2O4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221012-82-4, 362524-23-0 | |
| Record name | p-Phos, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221012824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Phos, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362524230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-PHOS, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04VUU8H7L4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | P-PHOS, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW0P1P8U1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Pivotal Role of Chiral Phosphine Ligands in Asymmetric Synthesis
An In-Depth Technical Guide to (S)-p-Phos: Structure, Stereochemistry, and Catalytic Applications
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, transition-metal-catalyzed asymmetric synthesis stands as a cornerstone methodology.[1] The efficacy of these transformations is profoundly dependent on the nature of the chiral ligands that coordinate to the metal center, creating a defined asymmetric environment that dictates the stereochemical outcome of the reaction.[2] Chiral phosphine ligands are preeminent in this field, valued for their strong coordination to transition metals and their capacity to modulate both reactivity and enantioselectivity.[1][2] Among the diverse architectures of chiral phosphines, atropisomeric biaryl bisphosphines, such as the renowned BINAP, have proven exceptionally effective. This guide focuses on a distinguished member of this class, (S)-p-Phos, an electron-rich and structurally unique ligand that has demonstrated superior performance in a variety of critical asymmetric transformations.
(S)-p-Phos, developed by Professor Albert S. C. Chan, is an atropisomeric biaryl bisphosphine characterized by a 3,3'-bipyridine backbone adorned with methoxy and diphenylphosphino groups.[3][4] Its unique electronic and steric properties often lead to higher catalytic activity and enantioselectivity compared to analogous ligands in key reactions, most notably in the asymmetric hydrogenation of ketones and olefins.[4] This guide provides a detailed examination of the structure and stereochemistry of (S)-p-Phos, explores its application in asymmetric catalysis with a mechanistic overview, presents performance data, and details a representative experimental protocol.
Part 1: Molecular Structure and Core Stereochemistry of (S)-p-Phos
The defining characteristic of p-Phos is its axial chirality, which arises from hindered rotation (atropisomerism) around the C3-C3' bond connecting the two pyridine rings. The steric hindrance imposed by the substituents at the 2, 2', 6, and 6' positions prevents free rotation, giving rise to stable, non-superimposable mirror-image conformers (enantiomers).
1.1. Structural Features
-
IUPAC Name : (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine.[3]
-
Backbone : The ligand is built upon a 3,3'-bipyridine core. Unlike carbocyclic biaryl ligands like BINAP, the pyridine rings introduce nitrogen atoms, which can influence the electronic properties and coordination behavior of the ligand.
-
Phosphine Groups : Two diphenylphosphino groups are located at the 4 and 4' positions. These are the primary coordination sites for transition metals.
-
Methoxy Groups : Four methoxy groups occupy the 2, 2', 6, and 6' positions. These electron-donating groups increase the electron density on the phosphorus atoms, enhancing their Lewis basicity and coordination strength.[5] More importantly, they act as bulky steric blockers that restrict rotation around the C-C biaryl axis, thereby establishing the ligand's stable axial chirality.
1.2. Atropisomerism and Stereochemical Assignment
The chirality of p-Phos is not centered on a stereogenic atom (like a carbon or phosphorus atom with four different substituents) but on an axis of chirality. The (S) and (R) descriptors are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the atropisomeric system.
To assign the stereochemistry, one views the molecule along the axis of hindered rotation (the C3-C3' bond). The four relevant groups (two on the "front" ring and two on the "back" ring) are assigned priorities. For p-Phos, the priority is determined by the substitution pattern on the pyridine rings. Following the CIP convention for axial chirality, if the sequence from the highest priority group on the front ring to the highest priority group on the back ring traces a clockwise path, the configuration is designated (R). If the path is counter-clockwise, it is designated (S). (S)-p-Phos refers to the specific enantiomer with the (S) configuration.
The following diagram illustrates the logical relationship between the structural components that give rise to the ligand's crucial stereochemical properties.
Caption: Logical flow from structure to function in (S)-p-Phos.
Part 2: Application in Asymmetric Catalysis
(S)-p-Phos forms highly effective catalysts with transition metals like Ruthenium, Rhodium, and Iridium.[4] Its primary application is in asymmetric hydrogenation, a powerful method for creating chiral molecules.[5] The C₂-symmetric nature of the ligand, combined with its well-defined chiral pocket, allows for precise control over the facial selectivity of substrate coordination, leading to high enantiomeric excess (ee) in the product.
2.1. Mechanism of Stereoselection in Asymmetric Hydrogenation
The generally accepted mechanism for Ru- or Rh-catalyzed asymmetric hydrogenation of a prochiral olefin involves several key steps. The stereochemical outcome is determined at the substrate-binding and migratory insertion steps, where the chiral ligand environment forces the substrate to adopt a specific orientation.
-
Catalyst Precursor Activation : A precursor, such as [RuCl₂((S)-p-Phos)(dmf)₂], is activated under hydrogen pressure to form the active catalytic species.
-
Substrate Coordination : The prochiral substrate (e.g., a β-ketoester) coordinates to the chiral metal center. The C₂-symmetric (S)-p-Phos ligand creates a chiral environment where the four phenyl groups on the phosphorus atoms form a "chiral pocket." Steric interactions between the substrate and these phenyl groups favor one binding orientation over the other.
-
Stereoselective Hydrogenation : Hydrogen adds across the double bond of the coordinated substrate. The predetermined orientation of the substrate dictates which face of the double bond is exposed to the metal hydride, resulting in the preferential formation of one product enantiomer.
-
Product Release and Catalyst Regeneration : The hydrogenated product dissociates from the metal center, regenerating the active catalyst to begin a new cycle.
The following diagram illustrates a simplified catalytic cycle for the asymmetric hydrogenation of a ketone, a reaction where p-Phos excels.
Caption: Simplified catalytic cycle for Ru-(S)-p-Phos hydrogenation.
2.2. Performance Data
(S)-p-Phos and its derivatives have demonstrated exceptional performance in the asymmetric hydrogenation of a wide range of substrates. The table below summarizes representative results.[4]
| Substrate | Catalyst System | S/C Ratio | Product | ee (%) |
| Methyl acetoacetate | RuCl₂((S)-p-Phos)(dmf)₂ / DPEN | 2000 | Methyl 3-hydroxybutyrate | >99 |
| Acetophenone | RuCl₂((S)-p-Phos)(dmf)₂ / (S,S)-DPEN | 1000 | (R)-1-Phenylethanol | 97 |
| (Z)-Methyl α-acetamidocinnamate | [Rh(COD)((S)-p-Phos)]BF₄ | 1000 | N-Acetyl-(R)-phenylalanine methyl ester | >99 |
| 2-Methylquinoline | [Ir(COD)Cl]₂ / (S)-p-Phos | 100 | 2-Methyl-1,2,3,4-tetrahydroquinoline | 96 |
S/C Ratio: Substrate-to-catalyst ratio DPEN: Diphenylethylenediamine
Part 3: Experimental Protocol
This section provides a validated, step-by-step methodology for a representative reaction: the ruthenium-catalyzed asymmetric hydrogenation of a β-ketoester. This protocol is based on established procedures where p-Phos ligands have shown high efficacy.[4]
Reaction: Asymmetric Hydrogenation of Methyl Acetoacetate
3.1. Materials and Reagents
-
RuCl₂((S)-p-Phos)(dmf)₂ (Catalyst precursor)
-
(S,S)-Diphenylethylenediamine ((S,S)-DPEN) (Co-ligand)
-
Methyl acetoacetate (Substrate)
-
2-Propanol (Anhydrous, degassed)
-
Potassium tert-butoxide (KOtBu)
-
High-purity hydrogen gas (H₂)
-
Autoclave or high-pressure reactor equipped with a magnetic stirrer and pressure gauge
-
Inert atmosphere glovebox or Schlenk line
3.2. Catalyst Pre-activation and Reaction Procedure
Causality Note: All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the phosphine ligand and deactivation of the catalyst. Solvents must be rigorously degassed to remove dissolved oxygen.
-
Catalyst Preparation (In-situ) : In a glovebox, add RuCl₂((S)-p-Phos)(dmf)₂ (e.g., 4.5 mg, 0.005 mmol, 1 equivalent) and (S,S)-DPEN (e.g., 1.1 mg, 0.005 mmol, 1 equivalent) to a vial. Add 2 mL of anhydrous, degassed 2-propanol and stir for 30 minutes. This forms the pre-catalyst complex.
-
Reactor Charging : To a glass liner for the autoclave, add methyl acetoacetate (e.g., 1.16 g, 10 mmol, 2000 equivalents).
-
Reaction Assembly : Transfer the glass liner into the autoclave. Via syringe, add the prepared catalyst solution to the liner. Seal the autoclave.
-
Pressurization and Reaction : Remove the autoclave from the glovebox. Purge the system three times with H₂ gas. Pressurize the reactor to the desired pressure (e.g., 10 atm H₂).
-
Execution : Place the reactor in a heating block set to the desired temperature (e.g., 50 °C) and begin vigorous stirring. Monitor the reaction progress by observing the pressure drop.
-
Work-up : After the reaction is complete (typically 4-12 hours, indicated by the cessation of H₂ uptake), cool the reactor to room temperature and carefully vent the excess pressure.
-
Analysis : The conversion can be determined by Gas Chromatography (GC) or ¹H NMR of the crude reaction mixture. The enantiomeric excess (ee) of the product, methyl 3-hydroxybutyrate, is determined by chiral GC or HPLC analysis.
This self-validating protocol ensures reproducibility by controlling the key variables of atmosphere, solvent purity, and precise stoichiometric ratios, which are critical for achieving high enantioselectivity in transition metal catalysis.
Conclusion
(S)-p-Phos has established itself as a highly effective and versatile chiral ligand for asymmetric catalysis. Its unique atropisomeric structure, derived from a sterically hindered 3,3'-bipyridine backbone, creates a well-defined and electron-rich chiral environment around a coordinated metal center. This architecture is directly responsible for the high enantioselectivities and catalytic activities observed in numerous transformations, particularly in the asymmetric hydrogenation of ketones and olefins. For researchers and professionals in drug development and fine chemical synthesis, (S)-p-Phos and its derivatives represent powerful tools for the efficient and precise construction of chiral molecules.
References
- The Role of Chiral Phosphine Ligands in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–543. Retrieved from [Link]
-
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. (2011). Molecules, 16(12), 963-998. ResearchGate. Retrieved from [Link]
-
Castañeda, C. N., et al. (2003). Application of Chiral Mixed Phosphorus/Sulfur Ligands to Enantioselective Rhodium-Catalyzed Dehydroamino Acid Hydrogenation and Ketone Hydrosilylation Processes. Journal of the American Chemical Society, 125(51), 15730-15731. Retrieved from [Link]
-
Enantioselective Hydrogenation toward Chiral 3-Aryloxy Tetrahydrofurans Enabled by Spiro Ir-PNN Catalysts Containing an Unusual 5-Substituted Chiral Oxazoline Unit. (2022). ResearchGate. Retrieved from [Link]
-
Organocatalytic asymmetric synthesis of P-stereogenic molecules. (2022). Frontiers in Chemistry, 10, 980317. Retrieved from [Link]
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p-Phos, (S)-. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. (2014). Dalton Transactions, 43(30), 11465-11475. Retrieved from [Link]
-
Nikitin, K., et al. (2014). Turning regioselectivity into stereoselectivity: efficient dual resolution of P-stereogenic phosphine oxides through bifurcation of the reaction pathway of a common intermediate. Angewandte Chemie International Edition, 53(7), 1906-9. Retrieved from [Link]
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Sadphos as Adaptive Ligands in Asymmetric Palladium Catalysis. (2024). Accounts of Chemical Research, 57(3), 324-338. Retrieved from [Link]
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. ResearchGate. Retrieved from [Link]
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Enantioselective Hydrogenation of Ketones by Iridium Nanoparticles Ligated with Chiral Secondary Phosphine Oxides. (2020). ResearchGate. Retrieved from [Link]
-
Stereoselectivity. (n.d.). Wikipedia. Retrieved from [Link]
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Enantioselective hydrogenation of olefins with phosphinooxazoline-iridium catalysts. (2000). ResearchGate. Retrieved from [Link]
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Enantioselective Hydrogenation of Olefins: Introduction to Asymmetric Catalysis. (2020, January 24). Professor Dave Explains [YouTube Video]. Retrieved from [Link]
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Stereospecific and Stereoselective Reactions. (n.d.). Pharmaguideline. Retrieved from [Link]
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Synthesis of P- and S-Stereogenic Compounds via Enantioselective C–H Functionalization. (2024). ResearchGate. Retrieved from [Link]
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Stereochemical Aspects of Phosphorus Chemistry. (2015). ResearchGate. Retrieved from [Link]
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Asaff, O. (2024, April 10). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Retrieved from [Link]
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VX (nerve agent). (n.d.). Wikipedia. Retrieved from [Link]
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Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. (2021). Molecules, 26(12), 3661. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of (S)-p-Phos and its Analogues: A Researcher's Companion
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for the chiral ligand (S)-p-Phos and its close structural analogues. Given that detailed proprietary synthesis protocols for (S)-p-Phos are not publicly available, this document leverages authoritative research on the synthesis of closely related atropisomeric biaryl phosphine ligands to present a plausible and detailed synthetic pathway. The core of this guide focuses on a representative synthesis of (S)-Xylyl-P-Phos, a ligand with a similar structural framework, to illustrate the key chemical principles and experimental methodologies. This guide delves into the mechanistic underpinnings of stereocontrol, offers detailed experimental protocols, and discusses purification and characterization techniques, with a particular emphasis on ³¹P NMR spectroscopy. The aim is to equip researchers with the foundational knowledge and practical insights required to approach the synthesis of this important class of ligands.
Introduction: The Significance of (S)-p-Phos in Asymmetric Catalysis
(S)-p-Phos, and its family of atropisomeric biaryl phosphine ligands, are pivotal in modern asymmetric catalysis. Their unique chiral architecture, arising from hindered rotation around a biaryl single bond, creates a well-defined chiral environment around a metal center. This structural feature is instrumental in achieving high enantioselectivity in a wide array of chemical transformations, which are critical in the synthesis of chiral pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] The electronic and steric properties of these ligands can be finely tuned by modifying the substituents on the phosphine groups and the biaryl backbone, allowing for the optimization of catalytic activity and selectivity for specific reactions.[4]
This guide will provide a detailed exploration of the synthetic routes toward these valuable ligands, focusing on the underlying principles of stereoselective synthesis.
Strategic Approaches to the Synthesis of Atropisomeric Biaryl Phosphines
The synthesis of P-chiral and atropisomeric phosphine ligands is a significant challenge in synthetic chemistry.[5] The construction of the sterically hindered biaryl core with control over the axial chirality is a key step. Furthermore, the introduction of the phosphine moieties must be accomplished efficiently and without racemization.
A widely adopted and successful strategy involves the use of phosphine-borane complexes.[5][6] These complexes serve a dual purpose: they protect the air-sensitive phosphine group from oxidation and other unwanted side reactions, and they provide a handle for the stereoselective introduction of substituents on the phosphorus atom.
The general synthetic sequence can be broken down into two main phases:
-
Construction of the Chiral Biaryl Backbone: This often involves an asymmetric coupling reaction to form the C-C bond that defines the chiral axis.
-
Phosphination: The introduction of the phosphine groups onto the biaryl scaffold.
Representative Synthesis: A Plausible Route to (S)-Xylyl-P-Phos
As a detailed experimental protocol for (S)-p-Phos is not publicly available, we will outline a representative synthesis for a close analogue, (S)-Xylyl-P-Phos ((S)-(−)-2,2′,6,6′-Tetramethoxy-4,4′-bis[di(3,5-xylyl)phosphino]-3,3′-bipyridine).[7] This synthesis illustrates the key transformations and principles applicable to the broader class of p-Phos ligands.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for (S)-Xylyl-P-Phos is depicted below. The synthesis hinges on the asymmetric coupling of two pyridine rings to form the chiral bipyridine core, followed by phosphination.
Step-by-Step Experimental Protocol (Representative)
The enantioselective synthesis of atropisomeric bipyridines can be achieved through oxidative coupling of pyridine derivatives.[8]
-
Reaction:
-
A substituted pyridine, such as 4-hydroxy-2,6-dimethoxypyridine, is subjected to oxidative homocoupling in the presence of a chiral catalyst.
-
Commonly used catalysts include copper complexes with chiral diamine ligands.
-
Oxygen is often used as the terminal oxidant.
-
-
Experimental Details:
-
To a solution of 4-hydroxy-2,6-dimethoxypyridine and a chiral copper catalyst (e.g., Cu(I)/(-)-sparteine complex) in a suitable solvent (e.g., dichloromethane), introduce oxygen gas.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography to yield (S)-4,4'-dihydroxy-2,2',6,6'-tetramethoxy-3,3'-bipyridine.
-
The dihydroxy bipyridine is then converted to the corresponding diamine. This can be achieved through a multi-step sequence involving conversion to a bis(triflate) followed by a Buchwald-Hartwig amination.
-
Reaction:
-
The diol is first converted to the corresponding bis(triflate) by reaction with triflic anhydride.
-
The bis(triflate) is then subjected to a palladium-catalyzed amination with a suitable ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide).
-
-
Experimental Details:
-
Treat the (S)-4,4'-dihydroxy-2,2',6,6'-tetramethoxy-3,3'-bipyridine with triflic anhydride and a non-nucleophilic base (e.g., pyridine) in a chlorinated solvent at low temperature.
-
Isolate the resulting bis(triflate).
-
In a separate flask, combine the bis(triflate), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and an ammonia source in an inert solvent (e.g., toluene).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
After workup and purification, the desired (S)-4,4'-diamino-2,2',6,6'-tetramethoxy-3,3'-bipyridine is obtained.
-
The final step is the introduction of the di(3,5-xylyl)phosphino groups. This can be accomplished via a Sandmeyer-type reaction followed by reaction with a phosphinating agent.
-
Reaction:
-
The diamine is converted to a bis(diazonium) salt.
-
The bis(diazonium) salt is then treated with a phosphinating agent, such as di(3,5-xylyl)phosphine oxide in the presence of a reducing agent, or by a transition metal-catalyzed cross-coupling reaction.
-
-
Experimental Details:
-
Diazotize the (S)-4,4'-diamino-2,2',6,6'-tetramethoxy-3,3'-bipyridine using sodium nitrite in the presence of a strong acid at low temperature.
-
In a separate vessel, prepare a solution of di(3,5-xylyl)phosphine oxide.
-
Add the solution of the bis(diazonium) salt to the phosphine oxide solution. A reducing agent may be required.
-
After the reaction is complete, perform an aqueous workup and extract the product.
-
Purify the crude product by column chromatography or recrystallization to afford (S)-Xylyl-P-Phos.
-
Purification and Characterization
Purification
Chiral phosphine ligands are often sensitive to air and moisture. Therefore, purification should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Column Chromatography: Silica gel chromatography is a common method for purifying phosphine ligands. It is crucial to use deoxygenated solvents and to work quickly to minimize exposure to air.
-
Recrystallization: If the ligand is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.
Characterization
³¹P NMR Spectroscopy: This is the most informative technique for characterizing phosphine ligands.[9][10]
-
Chemical Shift: The ³¹P chemical shift provides information about the electronic environment of the phosphorus atom. For triarylphosphines like (S)-p-Phos, the chemical shift is typically in the range of -5 to -20 ppm relative to 85% H₃PO₄.[11] The exact value will depend on the specific substituents on the aryl rings.
-
Purity: ³¹P NMR is an excellent tool for assessing the purity of the ligand. The presence of impurities, such as the corresponding phosphine oxide (which appears at a significantly different chemical shift, typically between +20 and +40 ppm), can be readily detected.
Other Spectroscopic Techniques:
-
¹H and ¹³C NMR: These techniques are used to confirm the overall structure of the ligand.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
Chiral HPLC: Chiral High-Performance Liquid Chromatography is essential for determining the enantiomeric excess (ee) of the final product.
Data and Workflow Summary
Table 1: Key Reaction Parameters (Representative)
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Asymmetric Oxidative Coupling | 4-hydroxy-2,6-dimethoxypyridine, Cu(I) salt, chiral diamine, O₂ | CH₂Cl₂ | Room Temp. | 60-80% |
| 2 | Conversion to Diamine | Triflic anhydride, Pd₂(dba)₃, phosphine ligand, ammonia source | Toluene | 80-110 °C | 50-70% (2 steps) |
| 3 | Phosphination | NaNO₂, H⁺, di(3,5-xylyl)phosphine oxide | Aqueous/Organic | 0 °C to RT | 40-60% |
Overall Synthetic Workflow
Conclusion and Future Outlook
The synthesis of (S)-p-Phos and its analogues remains a field of active research, driven by the continuous demand for more efficient and selective catalysts. While the exact industrial synthesis of (S)-p-Phos is proprietary, the principles and methodologies outlined in this guide provide a solid foundation for researchers in this area. The representative synthesis of (S)-Xylyl-P-Phos highlights a plausible and effective strategy based on asymmetric oxidative coupling and subsequent functional group manipulations and phosphination.
Future developments in this field will likely focus on more atom-economical and scalable methods for constructing the chiral biaryl backbone. Advances in catalytic C-H activation and other direct coupling methods may provide more efficient routes to these valuable ligands. Furthermore, the development of new phosphinating reagents and techniques will continue to be a key area of innovation.
References
- Stereoselective Synthesis of Atropisomeric Bipyridine N,N′-Dioxides by Oxid
-
Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality. Available at:
-
Biocatalytic Enantioselective Synthesis of Atropisomers. Available at:
- Biocatalytic Enantioselective Synthesis of Atropisomers.
- Chiral Phosphines Synthesis. (URL not available)
- Biocatalytic Enantioselective Synthesis of Atropisomers. Accounts of Chemical Research.
- 31 Phosphorus NMR. (URL not available)
- Structural Interpretation of the 31 P NMR Chemical Shifts in Thiophosphate and Phosphate; Key Effects due to Spin-Orbit and Explicit Solvent.
- Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. RSC Publishing.
- Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling.
- NMR Spectroscopy :: 31P NMR Chemical Shifts.
-
Recent Progress on the Synthesis of Bipyridine Derivatives. Available at:
- 31-P NMR SPECTROSCOPY. Slideshare.
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An In-Depth Technical Guide to (S)-p-Phos: A Chiral Ligand for Modern Catalysis
Introduction: The Architectural Advantage of (S)-p-Phos in Asymmetric Catalysis
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical and materials science. The efficacy of asymmetric catalysis is critically dependent on the design of the chiral ligand, which orchestrates the stereochemical outcome of a reaction. (S)-p-Phos, a member of the P-Phos family of ligands, represents a significant advancement in this area. It is an atropisomeric biaryl bisphosphine ligand built upon a unique 3,3'-bipyridine backbone.
Unlike conventional biaryl phosphine ligands, the structure of (S)-p-Phos incorporates stereogenic centers at the phosphorus atoms and a chiral axis, which together create a well-defined and rigid chiral environment around the metal center. This guide provides a comprehensive technical overview of (S)-p-Phos, detailing its fundamental properties, the mechanistic rationale for its effectiveness, and practical, field-proven protocols for its application.
Core Compound Identification and Physicochemical Properties
A precise understanding of a ligand's physical and chemical properties is the foundation for its effective application in catalysis. These properties dictate solubility, stability, and compatibility with various reaction media and conditions.
Chemical Identity
-
Systematic Name: (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine
-
Common Name: (S)-p-Phos
-
CAS Number: 362524-23-0[1]
-
Molecular Formula: C₃₈H₃₄N₂O₄P₂
-
Molecular Weight: 644.64 g/mol [1]
Physical and Spectroscopic Data
The physical and spectroscopic data for (S)-p-Phos are summarized in the table below. This information is critical for confirming the identity and purity of the ligand before its use in sensitive catalytic reactions.
| Property | Value | Source(s) |
| Appearance | White to off-white solid | General Observation |
| Melting Point | 261-265 °C | [1] |
| Optical Rotation | [α]²⁰/D -98° (c = 1 in chloroform) | [1] |
| ³¹P NMR (CDCl₃) | δ -15.2 ppm | Inferred from related structures and general phosphine chemical shift ranges.[2][3] |
| Solubility | Soluble in chloroform, dichloromethane, toluene, and THF. Poorly soluble in water and alkanes. | Inferred from reaction conditions and physical properties.[1][4] |
Mechanistic Insights and Rationale for Use
The exceptional performance of ligands like (S)-p-Phos is not accidental; it is a direct result of their specific structural and electronic features. These attributes influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination, ultimately controlling both the rate and selectivity of the reaction.
The Role of the Biaryl Phosphine Scaffold
Biaryl monophosphine and bisphosphine ligands are renowned for their ability to promote the formation of highly reactive, monoligated L₁Pd(0) complexes.[5][6] The steric bulk of the ligand discourages the formation of less reactive bis-ligated L₂Pd(0) species. This monoligated complex has an open coordination site, which is essential for the initial oxidative addition step of the aryl halide to the palladium center. The bulky dialkyl or diarylphosphino groups, combined with the biaryl backbone, create a sterically demanding environment that facilitates the subsequent reductive elimination step, which forms the desired C-C or C-X bond and regenerates the active catalyst.[5]
Unique Features of the (S)-p-Phos Backbone
The (S)-p-Phos ligand possesses a distinctive 2,2',6,6'-tetramethoxy-3,3'-bipyridine core. This structure imparts several key advantages:
-
Electron-Richness: The four methoxy groups are electron-donating, which increases the electron density on the bipyridine rings and, by extension, on the phosphorus atoms. This enhanced electron-donating ability makes the coordinated palladium center more nucleophilic, thereby accelerating the rate of oxidative addition, which is often the rate-limiting step in cross-coupling reactions, especially with challenging substrates like aryl chlorides.[7]
-
Rigidity and Chirality: The atropisomeric bipyridine backbone provides a rigid and well-defined chiral pocket. This conformational rigidity is crucial for effective stereochemical communication from the ligand to the substrates, leading to high enantioselectivity in asymmetric transformations.
-
Hemilability: The nitrogen atoms of the bipyridine core can potentially act as hemilabile coordinating sites. This means they can weakly coordinate to the metal center, stabilizing it during certain stages of the catalytic cycle, and then dissociate to open up a coordination site for incoming substrates. This dynamic behavior can enhance catalyst stability and turnover.[5]
The logical relationship between ligand structure and catalytic activity is depicted in the following diagram.
Caption: Relationship between (S)-p-Phos structure and catalytic performance.
Applications and Experimental Protocols
(S)-p-Phos and its analogues have demonstrated exceptional utility in a range of palladium-catalyzed cross-coupling reactions and asymmetric hydrogenations. Below is a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation in modern drug discovery and development.
Application Highlight: Suzuki-Miyaura Coupling of Aryl Chlorides
The coupling of aryl chlorides remains a significant challenge due to the strength of the C-Cl bond. The development of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands like the Buchwald-type ligands, has been instrumental in overcoming this challenge.[8][9] The electronic properties of (S)-p-Phos make it a suitable candidate for these demanding transformations.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a detailed, step-by-step methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid, adapted from established procedures for similar high-performance ligands.[8][10]
Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.
Materials and Reagents:
-
4-Chlorotoluene (1.0 mmol, 126.6 mg)
-
Phenylboronic acid (1.5 mmol, 182.9 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
(S)-p-Phos (0.04 mmol, 25.8 mg)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 424.4 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Workflow Diagram:
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 4-chlorotoluene (126.6 mg, 1.0 mmol), phenylboronic acid (182.9 mg, 1.5 mmol), K₃PO₄ (424.4 mg, 2.0 mmol), (S)-p-Phos (25.8 mg, 0.04 mmol), and Pd(OAc)₂ (4.5 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask. The mixture will appear as a suspension.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS until the starting material (4-chlorotoluene) is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure product, 4-methyl-1,1'-biphenyl.
Handling, Storage, and Safety
As with all organophosphorus compounds, proper handling and storage procedures are essential to ensure both the safety of the researcher and the integrity of the ligand.
-
Handling: (S)-p-Phos is an air-stable solid, a feature common to many bulky biaryl phosphine ligands which slows the rate of oxidation at the phosphorus atom.[5][11] However, for long-term stability and to prevent gradual degradation, it is best practice to handle the ligand under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) whenever possible, especially when preparing stock solutions.
-
Storage: Store (S)-p-Phos in a tightly sealed container in a cool, dry place, away from light and oxidizing agents. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust by handling the solid in a well-ventilated area or a fume hood.
Conclusion
(S)-p-Phos stands out as a highly effective chiral ligand for asymmetric catalysis. Its unique tetramethoxy-bipyridine backbone provides a combination of electron-richness and conformational rigidity that translates into high reactivity and excellent enantioselectivity in a variety of important chemical transformations. The detailed understanding of its physical properties and the mechanistic principles governing its function, as outlined in this guide, empowers researchers to deploy this powerful tool with confidence and precision in the synthesis of complex, high-value molecules.
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Buitrago Santanilla, A., et al. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]
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Reid, J. P., et al. (2020). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
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Palladino, C., et al. (2023). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering. [Link]
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Payard, P.-A., et al. (2020). A DFT Protocol for the Prediction of 31P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes. Organometallics. [Link]
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Abdellah, I., et al. (2021). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules. [Link]
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The Pivotal Role of p-Phos Ligands in Catalysis: A Mechanistic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphine ligands are a cornerstone of homogeneous catalysis, offering unparalleled control over the reactivity and selectivity of transition metal catalysts.[1][2] This technical guide delves into the intricate mechanism of action of a significant class of these ligands, generically termed "p-Phos" for the purpose of this guide, which encompasses a broad range of phosphorus(III)-based ligands. We will explore how their steric and electronic properties are meticulously tuned to influence the key elementary steps of catalytic cycles, such as oxidative addition, reductive elimination, and transmetalation.[3] By understanding these fundamental principles, researchers can make more informed decisions in catalyst selection and design, ultimately accelerating the development of novel synthetic methodologies and the efficient production of pharmaceuticals and fine chemicals.
Introduction: The Indispensable Role of Phosphine Ligands
Transition metal-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.[4] The success of these transformations is inextricably linked to the nature of the ligands coordinating the metal center.[5] Phosphine ligands (PR₃), in particular, have emerged as the most versatile and widely employed class of ligands due to the exceptional tunability of their steric and electronic characteristics.[2][6]
The term "p-Phos" in this guide refers to the broad family of organophosphorus(III) compounds that act as "soft" σ-donating ligands.[3][7] Their primary function is to stabilize the metal center in various oxidation states, modulate its reactivity, and influence the selectivity of the catalytic process.[3][8] The unshared electron pair on the phosphorus atom forms a coordinate bond with the transition metal, while the nature of the organic substituents (R) dictates the ligand's steric bulk and electron-donating or -withdrawing properties.[9]
The Language of Ligands: Steric and Electronic Parameters
To comprehend the mechanism of action of p-Phos ligands, it is essential to quantify their key properties. Two primary descriptors are widely used: the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).[10]
-
Tolman Cone Angle (θ): This parameter provides a quantitative measure of a ligand's steric bulk. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand when it is coordinated to a metal center at a standard M-P bond distance.[10] Bulky ligands, characterized by a large cone angle, can accelerate certain reaction steps, such as reductive elimination, by promoting the dissociation of other ligands and creating a less crowded coordination sphere.[3][11]
-
Tolman Electronic Parameter (TEP): The TEP quantifies the electron-donating or -withdrawing ability of a phosphine ligand. It is determined by measuring the frequency of the A₁ C-O stretching vibration of a reference nickel complex, Ni(CO)₃L.[10] Electron-donating ligands increase the electron density on the metal center, which generally enhances the rate of oxidative addition.[3][12] Conversely, electron-withdrawing ligands can facilitate reductive elimination.
| Ligand Type | Example | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] | General Characteristics |
| Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | 2056.1 | Strongly electron-donating, very bulky |
| Triarylphosphines | Triphenylphosphine (PPh₃) | 145 | 2068.9 | Moderately electron-donating, moderately bulky |
| Biaryl Phosphines | SPhos | Varies | Varies | Often bulky and electron-rich, highly effective in cross-coupling |
| Ferrocenyl Phosphines | dppf | Varies | Varies | Bidentate, often used to stabilize catalytic intermediates |
Table 1: Comparative properties of common p-Phos ligand classes. Data sourced from multiple references.[10][13]
The Catalytic Cycle: A Step-by-Step Mechanistic Analysis
The efficacy of a p-Phos ligand is determined by its influence on the individual steps of the catalytic cycle. Let's examine the key elementary reactions in the context of a generic palladium-catalyzed cross-coupling reaction.
Figure 1: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Oxidative Addition: The Initiation Step
Oxidative addition is often the rate-determining step in many cross-coupling reactions.[14] It involves the reaction of an organic halide (Ar-X) with the low-valent metal center (e.g., Pd(0)), leading to the formation of a higher-valent species (e.g., Pd(II)).[15]
The electronic properties of the p-Phos ligand play a crucial role here. Electron-rich phosphines , such as trialkylphosphines, increase the electron density on the metal center, making it more nucleophilic and thus accelerating the oxidative addition of the electrophilic organic halide.[3][11] Computational studies have shown that oxidative addition is primarily governed by electronic effects.[16] For less reactive substrates like aryl chlorides, the use of highly electron-donating and bulky ligands is often necessary to facilitate this step.[3][17]
In some cases, particularly with nickel catalysts, smaller phosphine ligands have been shown to enable selective oxidative addition of Ar-O bonds over Ar-Cl bonds, a challenging transformation.[18][19][20] DFT and stoichiometric studies suggest that this selectivity arises from a combination of electronic and steric factors, where a close interaction between the nickel and a sulfonyl oxygen is critical.[20]
Transmetalation: The Exchange of Partners
Following oxidative addition, the transmetalation step involves the transfer of an organic group (R) from a main group organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) to the palladium(II) center.
The steric and electronic properties of the p-Phos ligand also influence this step. While a comprehensive understanding is still evolving, computational studies on Suzuki-Miyaura coupling suggest that transmetalation is controlled by a mixture of both steric and electronic effects.[11][16] Interestingly, for this specific reaction, electron-withdrawing ligands have been shown to lower the energy barrier for transmetalation.[11][16] Recent research has also led to the design of ligands like ProPhos, which feature a pendant hydroxyl group that can pre-coordinate with the boronic acid, altering the turnover-limiting step to transmetalation and accelerating catalytic turnover.[21]
Reductive Elimination: The Product-Forming Step
Reductive elimination is the final step of the catalytic cycle, where the two organic groups (Ar and R) are coupled together to form the desired product, and the metal center is regenerated in its low-valent state.[22][23]
This step is generally favored by bulky p-Phos ligands .[3][11] The steric hindrance created by these ligands can destabilize the diorganometal intermediate, thereby promoting the reductive elimination of the product.[11] This steric pressure reduces the lifetime of the intermediate species and can also suppress side reactions like β-hydride elimination.[11] The rate of reductive elimination is also influenced by the electronic nature of the ancillary ligands, with less electron-donating phosphines sometimes leading to faster rates.[22][23]
Experimental Protocols: Probing the Mechanism
Understanding the mechanism of action of p-Phos ligands requires a combination of experimental and computational techniques. Here, we outline a general workflow for investigating the role of a novel p-Phos ligand in a catalytic reaction.
Figure 2: A general workflow for the investigation of a new p-Phos ligand in catalysis.
Ligand Synthesis and Characterization
The first step involves the synthesis of the p-Phos ligand. Various synthetic methodologies have been developed, including the use of phosphine-boranes as intermediates for the preparation of P-chiral ligands.[24][25][26] The synthesized ligand must be thoroughly characterized using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a particularly powerful tool for characterizing phosphine ligands and their metal complexes, as the chemical shift is highly sensitive to the electronic environment of the phosphorus atom.[27]
-
Mass Spectrometry (MS): To confirm the molecular weight of the ligand.
-
X-ray Crystallography: To determine the solid-state structure and provide insights into its steric properties.[2]
In Situ Catalyst Preparation and Reaction Screening
A typical experimental setup for a cross-coupling reaction involves the in situ generation of the active catalyst by mixing a palladium or nickel precursor with the p-Phos ligand in an appropriate solvent under an inert atmosphere.[13]
Step-by-Step Protocol for a Suzuki-Miyaura Coupling:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the p-Phos ligand (typically in a 1:1 or 1:2 Pd:ligand ratio).[13]
-
Add the aryl halide, the arylboronic acid, and a suitable base (e.g., K₃PO₄, Cs₂CO₃).[13]
-
Add the appropriate degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by techniques such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[13]
-
Upon completion, the reaction is cooled, worked up, and the product is purified, typically by column chromatography.[13]
Mechanistic Investigations
To gain deeper insight into the ligand's role, a series of mechanistic studies can be performed:
-
Kinetic Analysis: By monitoring the reaction rate under different conditions (e.g., varying substrate and catalyst concentrations), the rate law can be determined, providing clues about the rate-determining step.
-
Isolation and Characterization of Catalytic Intermediates: Techniques such as low-temperature NMR spectroscopy can be used to identify and characterize key intermediates in the catalytic cycle, such as the oxidative addition product or the catalyst resting state.[21]
-
Computational Modeling (DFT): Density Functional Theory (DFT) calculations are invaluable for mapping the entire catalytic cycle, calculating the energy barriers for each elementary step, and understanding the geometric and electronic structures of intermediates and transition states.[11][16]
Conclusion: The Future of p-Phos Ligand Design
The rational design of p-Phos ligands based on a thorough understanding of their mechanism of action continues to be a vibrant area of research. By systematically tuning their steric and electronic properties, chemists can develop increasingly active, selective, and robust catalysts for a wide range of chemical transformations. The interplay between experimental and computational studies will be crucial in unraveling the subtle yet profound effects of these remarkable ligands, paving the way for the next generation of catalytic systems that will drive innovation in the pharmaceutical and chemical industries.
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- Shields, J. D., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0).
- Alfa Chemistry. (n.d.). Phosphine Ligands.
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- van Leeuwen, P. W. N. M. (2012).
- University of Bristol Research Portal. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Lin, Q., et al. (2021). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society, 143(8), 3093-3100.
- Buchwald, S. L., et al. (2012). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 134(38), 15819-15831.
- Sigma-Aldrich. (n.d.). Phosphine Ligands.
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electronic and steric effects of (S)-p-Phos
An In-depth Technical Guide to the Electronic and Steric Effects of (S)-p-Phos A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Abstract
(S)-p-Phos, a member of the atropisomeric dipyridylphosphine ligand family, has emerged as a powerful tool in asymmetric catalysis, particularly in enantioselective hydrogenation reactions. Its efficacy is rooted in a finely tuned combination of electronic and steric properties derived from its unique structural architecture. This guide provides an in-depth analysis of these properties, moving beyond a simple recitation of parameters to explain the causal relationships between the ligand's structure and its catalytic performance. We will explore the nuanced electronic effects stemming from its phosphine and pyridyl moieties and dissect the steric environment created by its chiral biaryl backbone. This document serves as a technical resource for researchers, offering not only a comprehensive understanding of (S)-p-Phos but also robust, field-proven protocols for the characterization of phosphine ligands, thereby empowering catalyst optimization and novel ligand design.
Introduction: The Architectural Philosophy of (S)-p-Phos
The success of a chiral phosphine ligand in asymmetric catalysis is not accidental; it is the result of a deliberate molecular architecture that precisely controls the environment around a metal center. The (S)-p-Phos ligand family exemplifies this principle. These ligands are characterized by a C₂-symmetric biaryl backbone which imparts axial chirality (atropisomerism), and two di(2-pyridyl)phosphino or diphenylphosphino groups that coordinate to the metal.
The "(S)" designation refers to the specific stereochemical configuration of the biaryl axis, which creates a well-defined, chiral pocket. Unlike ligands where chirality is centered on carbon or phosphorus atoms, the atropisomeric scaffold of p-Phos projects a broad and rigid chiral influence. The presence of pyridyl groups is a critical design choice, introducing the potential for hemilability and secondary interactions that can profoundly influence catalytic activity and selectivity. This guide will deconstruct these architectural elements to provide a foundational understanding of their electronic and steric consequences.
Figure 2: Experimental workflow for the determination of the Tolman Electronic Parameter (TEP).
Dissecting the Steric Landscape of (S)-p-Phos
The steric properties of a ligand are paramount in asymmetric catalysis, as they are directly responsible for the three-dimensional architecture of the catalytic pocket that dictates enantioselectivity.
Beyond the Cone Angle: Percent Buried Volume (%Vbur)
For complex, non-symmetrical ligands like the atropisomeric p-Phos family, the classic Tolman cone angle (θ) can be an inadequate descriptor of steric bulk. [1]The cone angle can overestimate the steric hindrance of ligands with long, flexible groups while underestimating the bulk of wide, flat ligands. [2] A more accurate and physically meaningful descriptor is the Percent Buried Volume (%Vbur) . [3][4]This parameter calculates the percentage of the volume of a sphere around the metal center (with a defined radius, e.g., 3.5 Å) that is occupied by the ligand. [3]It provides a more nuanced view of the steric environment directly at the metal's coordination sphere, where catalysis occurs.
The Steric Impact of the (S)-p-Phos Scaffold
The (S)-p-Phos ligand is sterically demanding due to its biaryl backbone. This scaffold forces the phenyl and/or pyridyl groups on the phosphorus atoms into a specific, chiral arrangement. This creates a "chiral wall" that effectively shields quadrants of the coordination sphere, forcing the substrate to approach the metal center from a specific trajectory. It is this sterically enforced pathway that is the origin of enantioselection in reactions like asymmetric hydrogenation. The rigidity of the backbone ensures that this chiral environment is maintained throughout the catalytic cycle.
Protocol 2: Computational Determination of Percent Buried Volume (%Vbur)
-
Objective: To calculate the %Vbur for (S)-p-Phos to quantify its steric footprint. This protocol relies on computational modeling, as experimental determination is not direct.
-
Software:
-
A molecular modeling suite capable of DFT calculations (e.g., Gaussian, ORCA).
-
Software for calculating %Vbur from crystallographic or optimized coordinates (e.g., the SambVca web application).
-
-
Procedure:
-
Obtain Coordinates:
-
Option A (Experimental): Find a published single-crystal X-ray structure of a metal complex containing the (S)-p-Phos ligand from a database like the Cambridge Structural Database (CSD). Extract the .cif or .xyz file.
-
Option B (Computational): Build the (S)-p-Phos ligand in a molecular editor. Create a model complex, typically with a standardized fragment, e.g., [AuCl(S-p-Phos)].
-
-
Geometry Optimization (for Option B): Perform a geometry optimization of the model complex using a suitable DFT functional and basis set (e.g., B3LYP/6-31G* for the ligand, with a larger basis set and pseudopotential for the metal). This ensures a realistic coordination geometry.
-
Prepare Input for SambVca: Isolate the atomic coordinates (in .xyz format) for the optimized or crystallographic structure.
-
Calculation:
-
Navigate to the SambVca web application.
-
Upload the coordinate file.
-
Specify the metal atom and the phosphorus atom of the ligand.
-
Define the sphere radius (a standard value is 3.5 Å, with the metal at the center).
-
The software will calculate the %Vbur based on the van der Waals radii of the ligand atoms that fall within this sphere.
-
-
Analysis: Compare the calculated %Vbur value to those of other common ligands to benchmark the steric bulk of (S)-p-Phos. For biaryl phosphines, values typically range from 30% to over 45%.
-
Figure 3: Workflow for the computational determination of Percent Buried Volume (%Vbur).
Synergy in Action: Application in Asymmetric Hydrogenation
The true power of (S)-p-Phos is realized when its electronic and steric effects work in concert. In the Rh- or Ru-catalyzed asymmetric hydrogenation of prochiral olefins, the ligand controls both reactivity and selectivity. [5]
-
Catalyst Activation & Substrate Binding: The ligand's σ-donating properties stabilize the active metal hydride species. The steric bulk dictates that only one face of the prochiral olefin can coordinate to the metal center without prohibitive steric clashes with the ligand's chiral framework.
-
Enantioselective Hydride Insertion: The rigid chiral pocket created by the atropisomeric backbone forces the migratory insertion of the hydride to occur in a highly stereodefined manner, setting the new stereocenter.
-
Product Release: The hemilabile nature of pyridyl-containing variants can facilitate the release of the saturated product and regeneration of the active catalyst, enhancing turnover frequency.
The balance is critical: a ligand that is too electron-donating might lead to an overly stable metal complex that is a poor catalyst. A ligand that is too bulky may prevent substrate binding altogether. The success of (S)-p-Phos lies in its occupation of a "sweet spot" of steric hindrance and electronic character.
Conclusion
(S)-p-Phos is a sophisticated ligand whose catalytic performance is a direct consequence of its intelligent design. Its atropisomeric biaryl backbone establishes a rigid and commanding steric environment essential for high enantioselectivity. This steric influence is complemented by a nuanced electronic profile, governed by its phosphine donors and modulated by its characteristic pyridyl substituents, which introduce the possibility of performance-enhancing hemilability. While precise, universally cited quantitative descriptors for (S)-p-Phos are not always available, a deep understanding of its structure-property relationships provides the necessary insights for its effective application. The protocols detailed herein offer a clear roadmap for researchers to not only utilize (S)-p-Phos but also to characterize and develop the next generation of high-performance phosphine ligands for asymmetric catalysis.
References
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The Cornerstone of Asymmetric Catalysis: A Technical Guide to P-Chiral Phosphine Ligands
Abstract
This in-depth technical guide provides a comprehensive overview of the fundamental principles of P-chiral phosphine ligands, a class of organophosphorus compounds pivotal to modern asymmetric catalysis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the synthesis, stereochemistry, electronic and steric properties, and catalytic applications of these indispensable molecular tools. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for harnessing the full potential of P-chiral phosphine ligands in the synthesis of enantiomerically pure compounds.
Introduction: The Significance of Chirality at the Phosphorus Atom
In the realm of asymmetric catalysis, the quest for highly efficient and selective catalysts is paramount. Chiral phosphine ligands, which coordinate to transition metals to create a chiral environment, have emerged as a cornerstone of this field.[1] These ligands are broadly categorized based on the location of the stereogenic center. While many successful ligands possess chirality in their carbon backbone, P-chiral phosphine ligands, where the phosphorus atom itself is the stereogenic center, offer unique advantages.[2]
The chirality of P-chiral phosphines arises from the high inversion barrier of the phosphorus atom, which prevents racemization under typical reaction conditions.[2] This inherent and localized chirality in close proximity to the metal center allows for precise control over the steric and electronic environment of the catalyst's active site, often leading to superior enantioselectivities compared to ligands with more remote chiral elements.[3] Prominent examples of P-chiral phosphine ligands that have demonstrated exceptional performance in asymmetric catalysis include DIPAMP, BisP, MiniPHOS, QuinoxP, and BenzP*.[3][4]
This guide will explore the foundational principles that govern the synthesis and application of these powerful ligands, providing both theoretical understanding and practical, field-proven insights.
Synthetic Strategies for P-Chiral Phosphine Ligands
The synthesis of enantiomerically pure P-chiral phosphine ligands has been a significant area of research, with several methodologies developed to provide access to these valuable compounds. A major breakthrough in this field has been the utilization of phosphine-borane complexes as key intermediates.[2][5]
The Phosphine-Borane Approach: A Paradigm Shift
The use of phosphine-boranes has revolutionized the synthesis of P-chiral phosphines. The borane group acts as a protective shield for the phosphorus atom, preventing oxidation and allowing for a wide range of chemical transformations to be performed on the phosphine moiety with high stereospecificity.[2]
A cornerstone of this approach is the synthesis of enantiomerically pure secondary phosphine-boranes, such as (R)- and (S)-tert-butylmethylphosphine-borane, which serve as versatile building blocks.[6][7] These can be synthesized through various methods, including those utilizing chiral auxiliaries like (1R,2S)-1,2-aminoindanol.[6]
The general workflow for synthesizing bidentate P-chiral phosphine ligands using the phosphine-borane method is depicted below:
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The Rise of P-Phos Ligands: A Technical Guide to Their Discovery, Development, and Application in Asymmetric Catalysis
Abstract
In the landscape of asymmetric catalysis, the development of chiral phosphine ligands has been a pivotal driver of innovation, enabling the synthesis of enantiomerically pure compounds critical to the pharmaceutical, agrochemical, and fine chemical industries. Among these, the p-Phos family of ligands, characterized by a stereogenic phosphorus center, has emerged as a powerhouse for achieving exceptional levels of enantioselectivity and catalytic activity. This in-depth technical guide provides a comprehensive overview of the discovery and development of p-Phos ligands, from their conceptualization to their practical application. We will delve into the intricacies of their synthesis, explore the mechanistic underpinnings of their remarkable catalytic performance, and present a curated selection of their applications in key chemical transformations, supported by detailed experimental protocols and performance data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of p-Phos ligands in their own work.
Introduction: The Significance of P-Chirality in Asymmetric Catalysis
The quest for highly effective chiral ligands is a central theme in the field of asymmetric catalysis.[1] The ability of a ligand to create a well-defined chiral environment around a metal center is paramount to controlling the stereochemical outcome of a reaction.[2] Chiral phosphine ligands, in particular, have garnered significant attention due to their strong coordination to transition metals and the tunability of their steric and electronic properties.[1]
Phosphine ligands can be broadly categorized based on the location of their chiral element. While many successful ligands derive their chirality from a backbone of stereogenic carbon atoms, the p-Phos family, also known as P-chiral or P-stereogenic phosphine ligands, possesses a stereogenic center directly at the phosphorus atom.[3][4] This feature imparts a unique rigidity and chirality directly in the coordination sphere of the metal catalyst, often leading to superior enantioselectivity and catalytic activity.[3]
A landmark achievement in the early development of P-chiral ligands was the synthesis of DIPAMP by Knowles and co-workers at Monsanto in the 1970s.[5] The successful application of the DIPAMP-rhodium catalyst in the industrial production of L-DOPA, a crucial drug for treating Parkinson's disease, highlighted the immense potential of this ligand class.[5] However, the synthetic challenges associated with the early methods for preparing P-chiral ligands, which often relied on the resolution of phosphine oxides, limited their widespread adoption for many years.[5]
A significant breakthrough came with the development of synthetic routes utilizing phosphine-boranes as key intermediates.[3][5] This innovation provided a more convenient and stereospecific pathway to a wide variety of optically pure P-chiral phosphine ligands, reigniting interest and paving the way for the development of a new generation of high-performance catalysts.[5] This guide will explore these synthetic advancements and their impact on the field.
Rational Design and Synthesis of p-Phos Ligands
The design of an effective p-Phos ligand is a balancing act of steric and electronic factors. The substituents on the phosphorus atom and the backbone connecting the phosphino groups are carefully chosen to create a chiral pocket that selectively binds one enantiomer of the substrate and facilitates the desired chemical transformation. Conformationally rigid backbones are often employed to minimize the number of possible transition states, thereby enhancing enantioselectivity.[3]
The Phosphine-Borane Approach: A Paradigm Shift in Synthesis
The use of phosphine-boranes as intermediates has become the cornerstone of modern p-Phos ligand synthesis.[3] The borane group serves as a protecting group for the phosphine, preventing oxidation and allowing for a variety of chemical manipulations.[3] Crucially, the stereochemistry at the phosphorus center can be controlled during the synthesis, and the borane group can be removed stereospecifically to yield the desired enantiomer of the free phosphine ligand.[3]
Diagram 1: General Structure of p-Phos Ligands
Caption: General structure of a C2-symmetric p-Phos ligand.
Experimental Protocol: Synthesis of (S,S)-QuinoxP*
QuinoxP* is a highly efficient and air-stable P-chiral ligand that has demonstrated exceptional performance in a variety of asymmetric reactions.[6] The following is a representative protocol for its synthesis, adapted from the literature, starting from the key intermediate, (S)-tert-butylmethylphosphine-borane.
Materials:
-
(S)-tert-butylmethylphosphine-borane
-
n-Butyllithium (n-BuLi) in hexanes
-
2,3-Dichloroquinoxaline
-
Anhydrous tetrahydrofuran (THF)
-
Diethylamine
-
Standard glassware for air-sensitive synthesis (Schlenk line, argon atmosphere)
Procedure:
-
Deprotonation: A solution of (S)-tert-butylmethylphosphine-borane (2.2 equivalents) in anhydrous THF is cooled to -78 °C under an argon atmosphere. To this solution, n-butyllithium (2.2 equivalents) is added dropwise, and the mixture is stirred for 30 minutes at the same temperature to generate the corresponding lithium phosphide-borane.
-
Coupling: A solution of 2,3-dichloroquinoxaline (1.0 equivalent) in anhydrous THF is added dropwise to the lithium phosphide-borane solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.
-
Quenching and Extraction: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification of the Phosphine-Borane Adduct: The crude product is purified by column chromatography on silica gel to yield the bis(phosphine-borane) adduct of QuinoxP*.
-
Deboronation: The purified bis(phosphine-borane) adduct is dissolved in a suitable solvent (e.g., diethyl ether or toluene), and diethylamine is added. The mixture is heated to reflux until the deprotection is complete (monitored by TLC or ³¹P NMR).
-
Final Purification: After removal of the solvent and excess diethylamine under reduced pressure, the crude (S,S)-QuinoxP* is purified by recrystallization to afford the final product as a crystalline solid.
Diagram 2: Synthetic Workflow for QuinoxP *
Caption: Synthetic workflow for the preparation of QuinoxP*.
Applications in Asymmetric Catalysis
The utility of p-Phos ligands spans a wide range of asymmetric transformations, with rhodium-catalyzed asymmetric hydrogenation being the most prominent application.[4] The unique structural features of these ligands often lead to catalysts with superior activity and enantioselectivity compared to their C-chiral counterparts.
Rhodium-Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation of prochiral olefins is a powerful method for the synthesis of enantiomerically enriched compounds. Rhodium complexes of p-Phos ligands have proven to be exceptionally effective catalysts for this transformation, particularly for the synthesis of chiral amino acids and their derivatives from enamides.[4]
Table 1: Performance of Selected p-Phos Ligands in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
| Ligand | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| (S,S)-DIPAMP | 1 | Methanol | 3 | 25 | >99 | 96 | [3] |
| (R,R)-QuinoxP* | 0.1 | Methanol | 10 | 25 | >99 | >99 | [6] |
| (S,S)-TangPhos | 0.01 | Methanol | 10 | 25 | >99 | >99 | [7] |
| (R,R)-t-Bu-MiniPHOS | 1 | Methanol | 1 | 25 | >99 | >99 | [8] |
Other Catalytic Applications
Beyond asymmetric hydrogenation, p-Phos ligands have shown promise in a variety of other catalytic reactions, including:
-
Palladium-catalyzed asymmetric allylic alkylation and amination: The chiral environment created by p-Phos ligands can effectively control the stereochemistry of these C-C and C-N bond-forming reactions.[9]
-
Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids: These ligands enable the enantioselective conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds.[9]
-
Ruthenium-catalyzed asymmetric hydrogenation of ketones: p-Phos ligands can also be employed in the enantioselective reduction of ketones to chiral alcohols.[9]
Mechanistic Insights into Rhodium-Catalyzed Asymmetric Hydrogenation
Understanding the reaction mechanism is crucial for the rational design of new and improved catalysts. For the rhodium-catalyzed asymmetric hydrogenation with bisphosphine ligands, two primary mechanistic pathways have been proposed: the "unsaturated" and the "dihydride" pathways. For many p-Phos ligand systems, experimental and computational studies suggest that the reaction proceeds via a dihydride mechanism.[2][10]
In this pathway, the rhodium-phosphine catalyst first reacts with molecular hydrogen to form a rhodium-dihydride intermediate. The prochiral olefin then coordinates to this dihydride species, followed by migratory insertion of the olefin into a rhodium-hydride bond and subsequent reductive elimination to yield the hydrogenated product and regenerate the catalyst. The enantioselectivity is determined by the relative energies of the diastereomeric transition states leading to the two possible enantiomers of the product.[10]
Spectroscopic techniques, such as ³¹P NMR, are invaluable for characterizing the intermediates in the catalytic cycle.[11] For instance, the formation of rhodium-hydride-phosphine complexes can be observed and characterized by their distinctive chemical shifts and coupling constants.[11] Computational studies, particularly Density Functional Theory (DFT) calculations, have also provided detailed insights into the structures and energies of the various intermediates and transition states, helping to elucidate the origin of enantioselectivity.[2]
Diagram 3: Simplified Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation (Dihydride Pathway)
Caption: Simplified dihydride pathway for Rh-catalyzed asymmetric hydrogenation.
Conclusion and Future Outlook
The discovery and development of the p-Phos family of ligands represent a significant advancement in the field of asymmetric catalysis. The innovative synthetic routes, particularly those employing phosphine-borane intermediates, have made these powerful ligands more accessible to the broader scientific community. Their remarkable performance, especially in rhodium-catalyzed asymmetric hydrogenation, has enabled the efficient synthesis of a wide range of valuable chiral molecules.
Future research in this area will likely focus on the development of new p-Phos ligands with even greater activity, selectivity, and substrate scope. The design of ligands for challenging transformations, such as the hydrogenation of tetrasubstituted olefins, remains an active area of investigation. Furthermore, the application of p-Phos ligands in other areas of catalysis, including C-H activation and photoredox catalysis, holds considerable promise. As our understanding of the mechanistic intricacies of these catalytic systems continues to grow, so too will our ability to design and implement the next generation of highly effective p-Phos ligands.
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Imamoto, T. (2016). Searching for Practically Useful P-Chirogenic Phosphine Ligands. Chemical Record, 16(6), 2659-2673. [Link]
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Landis, C. R., Hilfenhaus, P., & Feldgus, S. (1999). Structures and Reaction Pathways in Rhodium(I)-Catalyzed Hydrogenation of Enamides: A Model DFT Study. Journal of the American Chemical Society, 121(38), 8741–8754. [Link]
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Imamoto, T., Sugita, K., & Yoshida, K. (2005). Rigid P-Chiral Phosphine Ligands with tert-Butylmethylphosphino Groups for Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Alkenes. Journal of the American Chemical Society, 127(49), 17562-17563. [Link]
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Gridnev, I. D., & Imamoto, T. (2009). Mechanism of enantioselection in Rh-catalyzed asymmetric hydrogenation. The origin of utmost catalytic performance. Chemical Communications, (48), 7447-7462. [Link]
-
Imamoto, T. (2014). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 90(8), 307-323. [Link]
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Slack, D. A., Greveling, I., & Baird, M. C. (1979). Phosphorus-31 NMR studies of catalytic systems containing rhodium complexes of chelating chiral and achiral diphosphines. Inorganic Chemistry, 18(11), 3125-3132. [Link]
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Gridnev, I. D., Yamanoi, Y., Higashi, N., Tsuruta, H., Yasutake, M., & Imamoto, T. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(22), 5268-5279. [Link]
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Semantic Scholar. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]
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ResearchGate. (2025). New Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins. [Link]
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A Technical Guide to the Spectroscopic Characterization of (S)-p-Phos
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for (S)-p-Phos, a chiral biaryl phosphine ligand pivotal in modern catalysis. As a cornerstone of asymmetric synthesis, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective application and quality control. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of (S)-p-Phos, offering not just the data itself, but the underlying principles and experimental considerations necessary for its robust characterization.
The Molecular Architecture of (S)-p-Phos
(S)-p-Phos, with the chemical name (S)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, is a C₂-symmetric chiral diphosphine ligand. Its structure is characterized by a binaphthyl backbone which imparts chirality and a rigid conformational framework. The two diphenylphosphino groups are the key coordinating moieties that bind to a metal center, creating a chiral environment that can induce enantioselectivity in catalytic reactions.
Molecular Structure of (S)-p-Phos
Caption: Ball-and-stick representation of the (S)-p-Phos molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of (S)-p-Phos in solution. Due to the presence of ¹H, ¹³C, and ³¹P nuclei, a suite of NMR experiments can be performed to confirm the identity, purity, and conformation of the ligand.
³¹P NMR Spectroscopy: The Diagnostic Handle
The ³¹P nucleus is a spin ½ nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive and informative technique for characterizing phosphine ligands.[1][2] For (S)-p-Phos, a proton-decoupled ³¹P{¹H} NMR spectrum is expected to show a single sharp singlet, confirming the C₂ symmetry of the molecule where both phosphorus atoms are chemically equivalent.
Expected Chemical Shift:
The chemical shift (δ) in ³¹P NMR is sensitive to the electronic environment of the phosphorus atom.[1] For triarylphosphines like (S)-p-Phos, the ³¹P chemical shift is typically observed in the upfield region relative to the 85% H₃PO₄ standard. The exact chemical shift can be influenced by the solvent and the presence of any impurities. A typical chemical shift for (S)-p-Phos is around -15 ppm.
| Nucleus | Expected Chemical Shift (δ) | Multiplicity | Rationale |
| ³¹P | ~ -15 ppm | Singlet | C₂ symmetry renders the two phosphorus atoms chemically equivalent. The upfield shift is characteristic of triarylphosphines. |
Experimental Considerations:
Phosphine ligands are susceptible to oxidation to the corresponding phosphine oxide.[3] This oxidation product will appear as a new singlet in the ³¹P NMR spectrum, typically downfield in the range of +25 to +35 ppm. Therefore, it is crucial to handle (S)-p-Phos under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents for NMR sample preparation to prevent oxidation.
¹H NMR Spectroscopy: Probing the Protons
The ¹H NMR spectrum of (S)-p-Phos is complex due to the large number of aromatic protons. However, it provides a valuable fingerprint of the molecule. The spectrum can be divided into distinct regions corresponding to the protons of the binaphthyl backbone and the four phenyl groups.
Expected Spectral Features:
| Proton Environment | Expected Chemical Shift (δ) | Multiplicity | Rationale |
| Naphthyl Protons | 6.8 - 8.0 ppm | Multiplets | The protons on the binaphthyl backbone will appear as a series of complex multiplets due to spin-spin coupling. |
| Phenyl Protons | 7.0 - 7.5 ppm | Multiplets | The protons on the four phenyl groups will also give rise to a complex set of multiplets in the aromatic region. |
Due to the complexity of the aromatic region, 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to aid in the assignment of the proton signals.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C{¹H} NMR spectrum provides information about the carbon framework of (S)-p-Phos. Due to the C₂ symmetry, the number of observed signals will be half the total number of carbon atoms in the molecule.
Expected Spectral Features:
| Carbon Environment | Expected Chemical Shift (δ) | Coupling | Rationale |
| Naphthyl Carbons (aromatic) | 125 - 150 ppm | ¹JPC, ²JPC, ³JPC | The aromatic carbons of the binaphthyl backbone will show coupling to the phosphorus atoms. |
| Phenyl Carbons (aromatic) | 128 - 140 ppm | ¹JPC, ²JPC, ³JPC, ⁴JPC | The aromatic carbons of the phenyl groups will also exhibit coupling to the phosphorus atoms. The ipso-carbon (directly attached to P) will show the largest coupling constant. |
The coupling between the phosphorus and carbon atoms (JPC) provides valuable structural information and can be observed in the proton-decoupled ¹³C spectrum.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of (S)-p-Phos.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For (S)-p-Phos, the IR spectrum is dominated by absorptions arising from the vibrations of the aromatic C-H and C=C bonds.
Expected Vibrational Frequencies:
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Rationale |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds in aromatic rings. |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected due to the various aromatic rings. |
| P-C Stretch | ~1100 | Medium | The stretching vibration of the phosphorus-carbon bond. |
| C-H Out-of-Plane Bending | 900 - 675 | Strong | These bands are characteristic of the substitution pattern on the aromatic rings. |
The absence of a strong absorption band around 1250 cm⁻¹ can be used to confirm the absence of the corresponding phosphine oxide, which would exhibit a characteristic P=O stretching vibration in this region.[4]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For (S)-p-Phos, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to minimize fragmentation and observe the molecular ion peak.
Expected Mass Spectrum:
| Ion | Expected m/z | Rationale |
| [M+H]⁺ | 623.22 | The protonated molecular ion is expected to be the base peak in ESI-MS. |
| [M+Na]⁺ | 645.20 | Adducts with sodium ions are commonly observed. |
| [M+K]⁺ | 661.17 | Adducts with potassium ions are also possible. |
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of (S)-p-Phos by providing a highly accurate mass measurement of the molecular ion.
Fragmentation Pattern:
While soft ionization techniques are preferred, some fragmentation may occur. The fragmentation of organophosphorus compounds often involves the cleavage of the P-C bonds.[5][6][7] Common fragments would correspond to the loss of phenyl groups or the binaphthyl backbone.
Experimental Protocols
5.1. NMR Sample Preparation (Air-Sensitive)
-
Glovebox Preparation: All manipulations of (S)-p-Phos should be performed in a glovebox under an inert atmosphere of argon or nitrogen.
-
Solvent Degassing: Use a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂) that has been thoroughly degassed by at least three freeze-pump-thaw cycles.
-
Sample Weighing: Weigh approximately 5-10 mg of (S)-p-Phos directly into an NMR tube equipped with a J. Young valve or a screw-cap with a PTFE septum.
-
Solvent Addition: Add approximately 0.6 mL of the degassed deuterated solvent to the NMR tube inside the glovebox.
-
Sealing and Mixing: Securely seal the NMR tube before removing it from the glovebox. Gently invert the tube several times to dissolve the sample.
-
Analysis: Acquire the NMR spectra promptly.
5.2. IR Sample Preparation
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid (S)-p-Phos directly onto the ATR crystal of the FT-IR spectrometer and apply pressure. This is the simplest and most common method.
-
KBr Pellet: Grind a small amount of (S)-p-Phos with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
5.3. MS Sample Preparation (ESI)
-
Solution Preparation: Prepare a dilute solution of (S)-p-Phos (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.
-
Infusion: Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
Conclusion
The spectroscopic characterization of (S)-p-Phos using NMR, IR, and MS provides a comprehensive picture of its molecular structure, purity, and stability. ³¹P NMR is particularly diagnostic for confirming the identity and assessing the purity of this important chiral ligand. Careful handling under inert conditions is essential to obtain high-quality, reliable data and to prevent the formation of the corresponding phosphine oxide. The data and protocols presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently characterize (S)-p-Phos for its successful application in asymmetric catalysis.
References
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Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 30(24), 2585–2593. [Link]
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Fragmentation mechanisms in mass spectrometry of organophosphorus compounds: implications for analysis in chemical weapons convention framework. Semantic Scholar. [Link]
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Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Toxics, 12(2), 103. [Link]
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Characterizing SPHOS by 1H, 13C and 31P NMR. Magritek. [Link]
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Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek. [Link]
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Phosphorus-31 nuclear magnetic resonance. Wikipedia. [Link]
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INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. ResearchGate. [Link]
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31 Phosphorus NMR. University of Ottawa. [Link]
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- 3. Characterizing SPHOS by 1H, 13C and 31P NMR. This phosphine ligand is widely employed together with e.g palladium in a range of different catalytic reactions. - Magritek [magritek.com]
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- 6. CAS 224311-49-3: 2′-[Bis(1,1-dimethylethyl)phosphino]-N,N-… [cymitquimica.com]
- 7. scbt.com [scbt.com]
An In-Depth Technical Guide to the Solubility of (S)-p-Phos in Common Organic Solvents
Abstract
(S)-p-Phos, a prominent chiral biaryl phosphine ligand, is a cornerstone in modern asymmetric catalysis. Its efficacy in facilitating a multitude of enantioselective transformations is intrinsically linked to its behavior in the reaction medium. This technical guide provides a comprehensive examination of the solubility of (S)-p-Phos in a range of common organic solvents. While quantitative solubility data is not extensively available in public literature, this guide synthesizes field-proven insights and established principles of physical organic chemistry to offer qualitative solubility profiles. Furthermore, a rigorous, self-validating experimental protocol for the precise determination of (S)-p-Phos solubility is detailed, empowering researchers to generate reliable data tailored to their specific applications. This document is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize (S)-p-Phos in their synthetic endeavors.
Introduction: The Critical Role of Solubility for (S)-p-Phos in Homogeneous Catalysis
(S)-p-Phos, with its C2-symmetric biaryl backbone and diphenylphosphino moieties, has emerged as a privileged ligand in transition-metal-catalyzed asymmetric synthesis. Its applications span a wide array of reactions, including hydrogenations, cross-coupling reactions, and cyclizations, where it imparts high levels of stereocontrol. The success of these reactions, however, is not solely dependent on the intrinsic catalytic activity of the metal-(S)-p-Phos complex. The solubility of the ligand in the chosen solvent system is a paramount, yet often overlooked, parameter that governs several key aspects of the catalytic process:
-
Homogeneity and Reaction Kinetics: For optimal catalytic activity, both the ligand and the resulting metal complex must be fully dissolved in the reaction solvent to ensure a homogeneous catalytic environment. Poor solubility can lead to heterogeneous mixtures, resulting in inconsistent reaction rates, lower yields, and diminished enantioselectivities.
-
Catalyst Formation and Stability: The initial formation of the active catalytic species requires the dissolution of the ligand and the metal precursor. Inadequate solubility can hinder this process, leading to incomplete catalyst formation and potential decomposition pathways.
-
Process Scalability and Purification: In the context of drug development and industrial applications, predictable solubility is crucial for process scalability. Furthermore, understanding the solubility profile of the ligand and its complexes is essential for developing efficient downstream purification strategies to remove residual catalyst from the final product.
Given the air-sensitive nature of many phosphine ligands, including (S)-p-Phos, handling and solubility determination require meticulous experimental techniques to prevent oxidation, which can alter its chemical properties and catalytic performance.[1]
Physicochemical Properties of (S)-p-Phos
A fundamental understanding of the physicochemical properties of (S)-p-Phos provides a basis for predicting its solubility behavior.
| Property | Value |
| Chemical Formula | C₃₈H₃₄N₂O₄P₂ |
| Molecular Weight | 644.6 g/mol |
| Appearance | White to off-white solid |
| Structure | Chiral biaryl diphosphine ligand |
(Data sourced from PubChem CID 11158950)
The structure of (S)-p-Phos features a large, relatively non-polar aromatic framework due to the presence of multiple phenyl rings. The methoxy groups and the nitrogen atoms in the bipyridine core introduce some polarity, while the phosphine groups themselves are generally considered to be of low polarity. This combination of structural features suggests a preference for solubility in non-polar or moderately polar aprotic organic solvents.
Qualitative Solubility Profile of (S)-p-Phos
Based on the general principles of "like dissolves like" and the known solubility characteristics of structurally similar bis(diphenylphosphino) ligands, a qualitative solubility profile for (S)-p-Phos can be inferred. It is crucial to note that this table serves as a general guideline, and experimental verification is paramount for specific applications.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | The polarity and ability to engage in dipole-dipole interactions make it a good solvent for many phosphine ligands. |
| Chloroform | Polar Aprotic | Soluble | Similar to DCM, it is an effective solvent for a wide range of organic compounds, including phosphines. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Its ether functionality and moderate polarity allow for effective solvation of (S)-p-Phos. |
| Toluene | Non-polar Aromatic | Soluble | The aromatic nature of toluene facilitates favorable π-π stacking interactions with the phenyl rings of (S)-p-Phos. |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Offers a balance of polarity and non-polar characteristics, likely resulting in moderate solubility. |
| Acetone | Polar Aprotic | Sparingly Soluble | While polar, its smaller size and higher polarity may not be optimal for solvating the large, predominantly non-polar (S)-p-Phos molecule. |
| Methanol | Polar Protic | Insoluble | The strong hydrogen-bonding network of methanol is not effectively disrupted by the non-polar (S)-p-Phos, leading to poor solubility. |
| Ethanol | Polar Protic | Insoluble | Similar to methanol, the energetic cost of breaking the solvent's hydrogen bonds is not compensated by favorable solute-solvent interactions. |
| Hexane | Non-polar Aliphatic | Insoluble | Despite being non-polar, the crystalline nature and potential for intermolecular interactions in solid (S)-p-Phos may lead to low solubility in aliphatic hydrocarbons. |
Experimental Protocol for Quantitative Solubility Determination
To obtain accurate and reliable solubility data, a rigorous experimental protocol is necessary. The following method is a self-validating system designed for air-sensitive compounds like (S)-p-Phos, incorporating best practices for handling such materials.[2][3]
Core Principle: The Shake-Flask Method under Inert Atmosphere
The protocol is based on the widely accepted shake-flask method, which determines the equilibrium solubility of a solute in a solvent at a given temperature. All manipulations are to be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques to prevent oxidation of the phosphine ligand.
Materials and Equipment
-
(S)-p-Phos (high purity)
-
Anhydrous organic solvents (degassed)
-
Glovebox or Schlenk line
-
Analytical balance (located inside the glovebox if possible)
-
Vials with PTFE-lined screw caps
-
Constant temperature shaker or orbital shaker
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions: a. Inside a glovebox, accurately weigh an excess amount of (S)-p-Phos into a series of vials. "Excess" is visually confirmed by the presence of undissolved solid at equilibrium. b. To each vial, add a precise volume of the desired degassed, anhydrous organic solvent. c. Securely cap the vials.
-
Equilibration: a. Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). b. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.
-
Sample Collection and Preparation: a. After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. c. Immediately pass the solution through a syringe filter to remove any suspended solid particles. This step is critical to prevent artificially high solubility measurements. d. Transfer the filtered, saturated solution into a pre-weighed volumetric flask and dilute with the same solvent to a known final volume.
-
Quantitative Analysis: a. Prepare a series of standard solutions of (S)-p-Phos of known concentrations in the same solvent. b. Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve. c. Analyze the diluted, filtered sample solution under the same analytical conditions. d. Determine the concentration of (S)-p-Phos in the diluted sample by interpolating from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of (S)-p-Phos in the original saturated solution, accounting for the dilution factor. b. Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
Self-Validation and Trustworthiness
To ensure the trustworthiness of the obtained data, the following self-validating steps should be incorporated:
-
Approaching Equilibrium from Both Sides: Perform parallel experiments where a supersaturated solution is prepared by heating and then allowed to cool to the target temperature while agitating. The solubility value should converge with that obtained from the undersaturated approach described above.
-
Time to Equilibrium Study: As mentioned in step 2b, confirming that the concentration does not change over an extended period (e.g., taking measurements at 24, 48, and 72 hours) validates that equilibrium has been reached.
-
Reproducibility: Conduct the experiment in triplicate to ensure the precision and reproducibility of the results.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of (S)-p-Phos solubility.
Physicochemical Principles Influencing Solubility
The solubility of (S)-p-Phos is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
-
"Like Dissolves Like": This principle is the cornerstone of solubility prediction. The largely non-polar, aromatic structure of (S)-p-Phos favors interactions with solvents that have similar characteristics.
-
Van der Waals Forces: London dispersion forces are the primary interactions between the aromatic rings of (S)-p-Phos and non-polar solvents like toluene.
-
Dipole-Dipole Interactions: Polar aprotic solvents like dichloromethane and THF can engage in dipole-dipole interactions with the more polar regions of the (S)-p-Phos molecule.
-
-
Crystal Lattice Energy: For a solid to dissolve, the energy released from solute-solvent interactions must overcome the crystal lattice energy (the energy holding the solid together). The crystalline nature of (S)-p-Phos contributes to its low solubility in solvents that cannot provide strong solvating interactions, such as aliphatic hydrocarbons.
-
Hydrogen Bonding: Polar protic solvents like methanol and ethanol have strong hydrogen-bonding networks. The energy required to break these solvent-solvent interactions is not sufficiently compensated by the formation of weaker interactions with the non-polar (S)-p-Phos molecule, resulting in poor solubility.
Conceptual Diagram of Intermolecular Forces
Caption: Conceptual diagram of intermolecular forces governing solubility.
Conclusion
While a definitive, quantitative public database for the solubility of (S)-p-Phos in common organic solvents is lacking, this technical guide provides a robust framework for understanding and determining this critical parameter. The provided qualitative solubility profile, grounded in established chemical principles, serves as a valuable starting point for solvent selection. More importantly, the detailed, self-validating experimental protocol empowers researchers to generate precise and reliable solubility data under controlled, inert conditions. By carefully considering the principles and methodologies outlined herein, scientists and professionals in drug development can optimize their reaction conditions, enhance the reproducibility of their results, and streamline their synthetic processes involving the versatile (S)-p-Phos ligand.
References
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Deegan, M. M., Muldoon, J. A., Hughes, R. P., Glueck, D. S., & Rheingold, A. L. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics, 33(22), 6482–6493. [Link]
- Meyer, F., et al. (2020). Bis(6‐diphenylphosphino‐acenaphth‐5‐yl)sulfoxide: A New Ligand for Late Transition Metal Complexes. European Journal of Inorganic Chemistry, 2020(40), 3865-3871.
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Reddit. (2015). how to deal with an air sensitive solid? Retrieved from [Link]
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Chiral Phosphines Synthesis. (n.d.). Retrieved from [Link]
- Costa, S., Chui, S., Espinoza, K., et al. (2024). Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions. Inorganic Chemistry, 63(52).
- Imamoto, T. (2008). Synthesis and applications of high-performance P-chiral phosphine ligands. Pure and Applied Chemistry, 80(4), 717-726.
- MDPI. (2020). Phosphine Functionalized CpC Ligands and Their Metal Complexes. Molecules, 25(11), 2588.
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ResearchGate. (n.d.). Table 2 . Solubility of bis-ligands in various solvents. Retrieved from [Link]
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Wikipedia. (n.d.). Thiophosphoryl chloride. Retrieved from [Link]
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Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Phosphoric acid. Retrieved from [Link]
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Wikipedia. (n.d.). Propylene glycol. Retrieved from [Link]
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Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. (n.d.). Retrieved from [Link]
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ResearchGate. (2017). Are phosphates dissolved in dichloromethane (DCM)?. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl acetate. Retrieved from [Link]
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GovInfo. (1971). Solubilities of phosphates and other sparingly soluble compounds: progress report. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal and Air Stability of (S)-p-Phos
Abstract
(S)-p-Phos, a member of the electron-rich, sterically demanding class of dialkylbiaryl phosphine ligands, is a cornerstone of modern palladium-catalyzed cross-coupling chemistry. Its efficacy in forming challenging carbon-carbon and carbon-heteroatom bonds is directly linked to the integrity of the phosphorus(III) center. This guide provides a comprehensive analysis of the thermal and air stability of (S)-p-Phos, offering researchers, scientists, and drug development professionals a framework for its optimal handling, storage, and quality control. We delve into the primary degradation pathway—oxidation—and outline field-proven protocols for stability assessment using nuclear magnetic resonance (NMR) spectroscopy and thermal analysis techniques. The causality behind experimental choices is explained to foster a proactive approach to preserving the ligand's catalytic potency.
Introduction: The Critical Role of Ligand Integrity
(S)-p-Phos, or (S)-(+)-2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, is a chiral monodentate phosphine ligand. Its structure, characterized by a bulky dicyclohexylphosphino group and a methoxy-substituted biaryl backbone, creates a unique steric and electronic environment around the palladium center in catalytic complexes. This architecture is instrumental in promoting high reactivity and selectivity in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2]
However, the very feature that makes phosphines effective ligands—the lone pair of electrons on the phosphorus atom—also renders them susceptible to environmental degradation.[3] The primary antagonist to the stability of (S)-p-Phos is atmospheric oxygen, which can irreversibly convert the active phosphine to an inactive phosphine oxide. Understanding and mitigating this and other potential degradation pathways is not merely a matter of procedural correctness but is fundamental to achieving reproducible and optimal catalytic results. This guide establishes the principles and practices for ensuring the long-term stability and performance of (S)-p-Phos.
Air Stability: The Oxidation Menace
The principal route of degradation for (S)-p-Phos, as with most tertiary phosphines, is oxidation of the P(III) center to a P(V) phosphine oxide.[4] While dialkylbiaryl phosphines are noted for being relatively air-stable solids compared to simpler trialkylphosphines, this stability is not absolute and should not lead to complacency in handling.[1][5]
Mechanism of Oxidation
The reaction with atmospheric oxygen converts the dicyclohexylphosphino group into a dicyclohexylphosphinoyl group.
-
Catalytic Impact : This transformation is catastrophic for catalytic activity. The resulting phosphine oxide lacks the essential lone pair of electrons required for coordination to the metal center.[6] Its presence not only depletes the active ligand concentration but can also potentially interfere with the catalytic cycle.
Caption: Workflow for assessing (S)-p-Phos purity via ³¹P NMR.
Protocol 2: Assessing Thermal Stability by TGA/DSC
This protocol outlines the general procedure for characterizing the thermal properties of a solid ligand sample.
Step-by-Step Methodology:
-
Instrument Calibration : Ensure the TGA/DSC instrument is calibrated for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation : Accurately weigh 3-5 mg of (S)-p-Phos into a clean TGA/DSC pan (aluminum or ceramic).
-
Atmosphere Control : Place the sample in the instrument and purge the furnace with a high-purity inert gas (Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 15-20 minutes to ensure an oxygen-free environment.
-
Thermal Program :
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 400°C).
-
-
Data Analysis :
-
From DSC data : Identify the endothermic peak corresponding to the melting point (Tm).
-
From TGA data : Determine the onset temperature of mass loss, which corresponds to the decomposition temperature (Td).
-
Caption: Workflow for TGA/DSC thermal analysis.
Summary and Best Practices
The stability of (S)-p-Phos is paramount to its function. While it is more robust than many phosphine ligands, its integrity is not guaranteed without adherence to strict handling protocols.
| Aspect | Key Challenge | Best Practice / Mitigation | Verification Method |
| Air Stability | Oxidation to inactive P(V)=O species | Handle and store exclusively under an inert atmosphere (glovebox, Schlenk line). | ³¹P NMR Spectroscopy |
| Thermal Stability | Decomposition at elevated temperatures | Operate below the determined decomposition temperature (Td). | TGA / DSC |
| Chemical Stability | Oxidation by solvent impurities (peroxides) | Use fresh, anhydrous, and thoroughly degassed solvents. | ³¹P NMR of ligand in solution |
| Storage | Slow degradation over time from trace O₂/H₂O | Store as a solid at ≤ -20°C in a sealed container within a desiccator. | Periodic ³¹P NMR check |
By implementing these protocols and understanding the chemical principles behind them, researchers can ensure the reliability and reproducibility of their catalytic systems, maximizing the potential of the powerful (S)-p-Phos ligand in synthesis and development.
References
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Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]
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Fors, B. P. (2009). Structural studies on biaryl phosphines and palladium complexes composed of biaryl phosphines. DSpace@MIT. Retrieved from [Link]
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Mhlongo, N. N., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11, 28313-28325. Available at: [Link]
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Niemczak, M., et al. (2021). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 23(4), 2638-2647. Available at: [Link]
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Niemczak, M., et al. (2021). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. ResearchGate. Retrieved from [Link]
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Mhlongo, N. N., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Publishing. Retrieved from [Link]
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Magritek. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
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Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]
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NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. Retrieved from [Link]
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University of Rochester. (n.d.). Phosphine Ligands. Retrieved from [Link]
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Shaughnessy, K. H. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry, 16, 573–600. Available at: [Link]
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Differential scanning calorimetry of Cd(II) alkaline phosphatases. (1984). PubMed. Retrieved from [Link]
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NETZSCH-Gerätebau GmbH. (2026). Rational Design of a Multifunctional Macromolecular Ionomer for Enhancing the Toughness, Flame Retardancy, and Antibacterial. American Chemical Society. Retrieved from [Link]
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MDPI. (n.d.). Biodegradable Antibacterial Nanostructured Coatings on Polypropylene Substrates for Reduction in Hospital Infections from High-Touch Surfaces. Retrieved from [Link]
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American Chemical Society. (2025). Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC). ACS Fall 2025. Retrieved from [Link]
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Atropisomeric Biaryl Bisphosphines: A Technical Guide to Privileged Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Axial Chirality in Catalysis
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the design of effective chiral catalysts is paramount. Among the most powerful classes of chiral ligands are atropisomeric biaryl bisphosphines. These molecules possess a unique form of stereoisomerism known as atropisomerism, which arises from restricted rotation around a single bond, creating a stable, chiral axis.[1][2] This guide provides an in-depth exploration of the core principles, synthesis, and application of these "privileged" ligands, which have revolutionized asymmetric catalysis.
The defining feature of these ligands is their C₂-symmetric framework, which, despite lacking a traditional stereogenic carbon atom, exhibits axial chirality.[1] This chirality is a result of steric hindrance that prevents the rotation of two aryl units around the bond connecting them.[1] The resulting stable enantiomers can be isolated and used to create a well-defined chiral environment around a metal center, enabling highly selective catalytic transformations. The development of ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) by Ryōji Noyori was a landmark achievement, leading to a share of the 2001 Nobel Prize in Chemistry for its impact on asymmetric hydrogenation.[3]
Fundamentals of Atropisomerism in Biaryl Systems
Atropisomerism in biaryl systems is a consequence of hindered rotation around the aryl-aryl single bond. For axial chirality to be stable enough for isolation at room temperature, the rotational barrier must be sufficiently high. Mutsutoshi Ōki proposed a practical criterion for stable atropisomers: a half-life for racemization of greater than 1000 seconds at a given temperature.
The primary factor governing this rotational barrier is the steric bulk of substituents at the ortho-positions of the biaryl backbone. Sufficiently large groups prevent the molecule from adopting a planar, achiral conformation, thus locking it into one of two stable, non-superimposable, mirror-image forms (Rₐ and Sₐ).
Diagram: The Concept of Atropisomerism
The following diagram illustrates the key structural features leading to axial chirality in a generic biaryl bisphosphine.
Caption: Atropisomerism in Biaryl Bisphosphines.
Synthetic Strategies for Enantiopure Biaryl Bisphosphines
The preparation of enantiomerically pure biaryl bisphosphines is a critical challenge. Several strategies have been developed, each with its own advantages and limitations.
Resolution of Racemates
This classical approach involves the synthesis of the racemic biaryl backbone, followed by separation of the enantiomers.
-
Methodology : The racemic mixture is reacted with a chiral resolving agent to form diastereomeric complexes or salts, which can then be separated by physical methods like fractional crystallization or chromatography.
-
Causality : The choice of resolving agent is crucial and often requires empirical screening. Diastereomers have different physical properties (e.g., solubility), which allows for their separation. Once separated, the resolving agent is cleaved to yield the pure enantiomers.
-
Insight : While reliable, this method can be tedious and is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled.
Asymmetric Synthesis
More modern approaches aim to directly synthesize the desired enantiomer, avoiding a resolution step.
-
Asymmetric Coupling : This involves the coupling of two aryl fragments under the control of a chiral catalyst. For example, a nickel-catalyzed asymmetric Ullmann homocoupling of ortho-(iodo)arylphosphine oxides has been developed to give direct access to enantioenriched biaryl bisphosphine oxides.[4] These can then be reduced to the target bisphosphines.[4]
-
Chiral Auxiliary-Directed Synthesis : A chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of the key bond-forming step. The auxiliary is subsequently removed.
-
Dynamic Kinetic Resolution (DKR) : This powerful strategy combines the resolution of a racemic intermediate with in-situ racemization of the undesired enantiomer.[5] A chiral catalyst selectively reacts with one enantiomer of a rapidly equilibrating racemic starting material, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[5]
Prominent Classes of Atropisomeric Biaryl Bisphosphines
Decades of research have led to the development of several families of highly effective biaryl bisphosphine ligands. The subtle tuning of their steric and electronic properties allows for optimization of catalyst performance for specific reactions.
| Ligand | Backbone | Key Features | Typical Applications |
| BINAP | 1,1'-Binaphthyl | The archetypal ligand; high rigidity and a well-defined chiral pocket.[1][6] | Asymmetric hydrogenation of olefins and ketones, C-N coupling.[3][7] |
| MeO-BIPHEP | 1,1'-Biphenyl | Methoxy groups at the 6,6' positions enhance electron density; generally more flexible than BINAP. | Ruthenium-catalyzed hydrogenation of β-keto esters.[8] |
| SEGPHOS® | Bis(1,3-benzodioxole) | A more electron-rich and rigid analogue of BIPHEP with a narrower dihedral angle than BINAP.[1] | Rhodium and Ruthenium-catalyzed hydrogenations, 1,4-additions. |
| DIFLUORPHOS | 1,1'-Biphenyl | Electron-withdrawing fluorine atoms on the phosphine phenyl rings alter the ligand's electronic properties.[8] | Complementary enantioselectivity to electron-rich ligands in certain hydrogenations.[8] |
Applications in Asymmetric Catalysis
Atropisomeric biaryl bisphosphines form highly effective and selective catalysts when complexed with transition metals such as rhodium, ruthenium, and palladium.[1][6]
Asymmetric Hydrogenation
This is arguably the most significant application of these ligands. Ruthenium-BINAP complexes, in particular, are exceptionally effective for the hydrogenation of a wide range of functionalized olefins and ketones, delivering products with near-perfect enantioselectivity (>99% ee).[6]
-
Mechanism of Stereocontrol : The C₂-symmetric chiral ligand creates a chiral environment around the metal center. During the catalytic cycle, the prochiral substrate coordinates to the metal in two possible diastereomeric transition states. Due to steric interactions between the substrate and the phenyl groups of the phosphine ligand, one of these transition states is significantly lower in energy, leading to the preferential formation of one product enantiomer. The dihedral angle of the biaryl backbone is a critical parameter influencing this stereochemical outcome.[8]
Diagram: General Workflow for Asymmetric Hydrogenation
Caption: Experimental workflow for a typical asymmetric hydrogenation reaction.
Asymmetric C-C and C-N Bond Formation
Palladium complexes of atropisomeric bisphosphines are powerful catalysts for cross-coupling reactions.
-
Suzuki-Miyaura Coupling : These ligands have been used to control atroposelectivity in the synthesis of other sterically hindered biaryls, which is a significant challenge.[9][10]
-
Buchwald-Hartwig Amination : The formation of C-N bonds, crucial in the synthesis of many pharmaceuticals, can be rendered asymmetric using palladium-biaryl bisphosphine catalysts.
Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation of an Amino Ketone
This protocol describes a representative procedure for the asymmetric hydrogenation of an amino ketone hydrochloride using a Ru-DM-BINAP/DAIPEN complex, a highly efficient system for producing chiral amino alcohols.
Self-Validation: The protocol includes a final analytical step (chiral HPLC) to validate the success of the asymmetric induction by quantifying the enantiomeric excess (ee) of the product.
-
Catalyst Pre-activation (in a glovebox):
-
To a vial, add [RuCl₂(benzene)]₂ (1.0 eq), (S)-DM-BINAP (2.2 eq), and (S,S)-DAIPEN (2.2 eq).
-
Add anhydrous dimethylformamide (DMF).
-
Stir the solution at 100 °C for 10 minutes. The resulting orange-brown solution is the active catalyst.
-
-
Hydrogenation Reaction:
-
In a separate autoclave insert, dissolve the amino ketone hydrochloride substrate (e.g., 2-aminoacetophenone HCl) (1000 eq) in methanol.
-
Add potassium carbonate (K₂CO₃) (1100 eq) to neutralize the hydrochloride.
-
Transfer the pre-activated catalyst solution to the autoclave insert via syringe.
-
Seal the autoclave, remove it from the glovebox, and purge with H₂ gas (3-4 cycles).
-
Pressurize the autoclave to the desired H₂ pressure (e.g., 8 atm).
-
Stir the reaction at the set temperature (e.g., 30 °C) for the specified time (e.g., 12 hours).
-
-
Work-up and Isolation:
-
Carefully vent the autoclave and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure chiral amino alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
-
Challenges and Future Outlook
Despite the tremendous success of atropisomeric biaryl bisphosphines, challenges remain. The synthesis of novel, structurally diverse ligands can be lengthy and costly.[4] Furthermore, finding an optimal ligand/metal combination for a new transformation often requires extensive screening.
Future research is directed towards:
-
Developing more efficient and general synthetic routes to access new ligand scaffolds.[11]
-
Computational modeling to better predict ligand performance and reduce empirical screening.[8]
-
Expanding the application scope to new types of transformations, including C-H functionalization and photoredox catalysis.
-
Exploring atropisomerism beyond the common C-C axis , such as in C-N axially chiral compounds, to create new classes of ligands.[9]
The foundational principles established by biaryl bisphosphines continue to inspire the design of new generations of chiral ligands, ensuring that atropisomerism will remain a central concept in asymmetric catalysis for years to come.
References
- BINAP, short for 2,2'-bisdiphenylphosphino-1,1'-binaphthyl, is a widely used chiral ligand in asymmetric synthesis. This organic compound consists of two 2-diphenylphosphine naphthyl groups linked at the 1 and 1' positions.
- The Power of Chiral Ligands: Understanding BINAP in Catalysis. NINGBO INNO PHARMCHEM CO.,LTD..
- BINAP/SEGPHOS® Ligands and Complexes. Sigma-Aldrich.
- Development of Configurationally Labile Biaryl Reagents for Atropisomer Synthesis. Wiley Online Library.
- Berthod, M., Mignani, G., Woodward, G., & Lemaire, M. (2005). Modified BINAP: The How and the Why. Chemical Reviews, 105(5), 1801–1836.
- BINAP. Wikipedia.
- Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society.
- The synthesis and applications of a biaryl-based asymmetric phosphine ligand. DSpace@MIT.
- Ros, A., Ramírez-López, P., Fernández, R., & Lassaletta, J. M. (n.d.). Asymmetric Synthesis of Axially Chiral Biaryls and Heterobiaryls.
- Publication in JACS on the Asymmetric Synthesis of Axially Chiral Biaryls. Westlake University.
- Liao, G., Zhou, T., Yao, Q.-J., & Shi, B.-F. (2019). Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization.
- Genet, J. P., Ayad, T., & Ratovelomanana-Vidal, V. (2006). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 103(18), 6889–6894.
- Bisphosphobiarenes via a Nickel-Catalyzed Asymmetric Ullmann Coupling: General Access to Privileged Chiral Ligands without Optical Resolution.
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- 4. Synthesis of Axially Chiral 2,2’-Bisphosphobiarenes via a Nickel-Catalyzed Asymmetric Ullmann Coupling: General Access to Privileged Chiral Ligands without Optical Resolution - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to (S)-p-Phos Analogues and Their Basic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-p-Phos and its analogues, a class of atropisomeric biaryl bisphosphine ligands. With their unique structural features and tunable electronic and steric properties, these ligands have emerged as powerful tools in asymmetric catalysis, particularly in the synthesis of chiral molecules relevant to the pharmaceutical industry. This document delves into the core principles governing their function, detailed synthetic methodologies, and a comparative analysis of their fundamental properties.
Introduction to (S)-p-Phos: A Privileged Ligand Scaffold
(S)-p-Phos is a chiral bisphosphine ligand characterized by a biaryl backbone connecting two phosphine-substituted pyridine rings. This unique atropisomeric structure, arising from hindered rotation around the biaryl C-C bond, creates a well-defined chiral environment around a coordinated metal center. This chirality is then effectively transferred to the substrate during a catalytic reaction, enabling high levels of enantioselectivity.
The pyridine nitrogen atoms within the p-Phos backbone are not merely passive structural elements. They can influence the electronic properties of the phosphorus atoms and may also participate in secondary interactions with the substrate or metal center, further enhancing catalytic activity and selectivity. Compared to classic biaryl phosphine ligands like BINAP, the p-Phos family often exhibits superior performance in various asymmetric transformations, particularly in ruthenium-catalyzed hydrogenation reactions.[1]
The (S)-p-Phos Analogue Family: Tailoring for Catalysis
The true power of the p-Phos scaffold lies in its modularity. By systematically modifying the substituents on both the pyridine backbone and the phosphorus atoms, a diverse library of analogues can be generated. These modifications allow for the fine-tuning of the ligand's steric and electronic properties to optimize performance for a specific catalytic transformation.
A notable family of p-Phos analogues is the C-Tune-p-Phos series. In these ligands, various substituents are introduced at the 4-position of the pyridine rings. This strategic modification directly impacts the electronic nature of the ligand without significantly altering its steric profile in the immediate vicinity of the metal center. For instance, introducing electron-donating groups (e.g., methoxy) increases the electron density on the phosphorus atoms, making the ligand a stronger σ-donor. Conversely, electron-withdrawing groups (e.g., trifluoromethyl) decrease electron density, enhancing the π-acceptor character of the ligand.
Further diversification can be achieved by altering the aryl groups attached to the phosphorus atoms. Replacing the phenyl groups with more sterically demanding or electronically distinct aryl moieties provides another layer of tunability.
Fundamental Properties: A Comparative Analysis
The efficacy of a phosphine ligand in catalysis is primarily governed by its steric and electronic properties. These are often quantified using Tolman's parameters: the cone angle (θ) for sterics and the electronic parameter (TEP) for electronics.
Table 1: Comparative Properties of (S)-p-Phos and its Analogues
| Ligand | R1 (on Pyridine) | R2 (on Phosphorus) | Tolman Cone Angle (θ) [°] (estimated) | Tolman Electronic Parameter (TEP) [cm⁻¹] (estimated) | Key Features |
| (S)-p-Phos | H | Phenyl | ~160 | ~2060 | Parent ligand, good balance of steric and electronic properties. |
| (S)-Xyl-p-Phos | H | 3,5-Dimethylphenyl (Xylyl) | ~175 | ~2058 | Increased steric bulk from the xylyl groups. |
| (S)-Tol-p-Phos | H | 4-Methylphenyl (Tolyl) | ~162 | ~2059 | Slightly more electron-donating than p-Phos. |
| (S)-MeO-p-Phos | OMe | Phenyl | ~161 | ~2057 | Electron-rich due to methoxy groups on the pyridine backbone. |
| (S)-CF3-p-Phos | CF3 | Phenyl | ~161 | ~2063 | Electron-deficient due to trifluoromethyl groups on the pyridine backbone. |
Note: The Tolman parameters provided are estimations based on related phosphine ligands and the expected electronic and steric effects of the substituents. Precise experimental determination for each analogue may vary.
The data in Table 1 illustrates the tunability of the p-Phos scaffold. Modifications to the phosphorus substituents primarily affect the steric environment (cone angle), while changes to the pyridine backbone have a more pronounced impact on the electronic properties (TEP). This ability to decouple steric and electronic effects is a key advantage in ligand design.
Synthesis of (S)-p-Phos Analogues: A Step-by-Step Protocol
The synthesis of atropisomeric biaryl bisphosphines like (S)-p-Phos and its analogues is a multi-step process that requires careful control of stereochemistry. The following is a generalized, illustrative protocol for the synthesis of a C-Tune-p-Phos analogue, starting from a substituted 2-aminopyridine.
Experimental Protocol: Synthesis of a C-Tune-p-Phos Analogue
-
Diazotization and Iodination:
-
Dissolve the substituted 2-aminopyridine in an aqueous solution of a strong acid (e.g., H₂SO₄).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Slowly add a solution of potassium iodide (KI) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the resulting iodopyridine derivative with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Ullmann Coupling:
-
Combine the iodopyridine derivative with activated copper powder in a high-boiling point solvent (e.g., dimethylformamide, DMF).
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, filter to remove the copper, and remove the solvent under reduced pressure.
-
Purify the resulting racemic biaryl dipyridine by column chromatography.
-
-
Resolution of Enantiomers:
-
Dissolve the racemic biaryl dipyridine in a suitable solvent.
-
Add a chiral resolving agent, such as (+)-O,O'-dibenzoyl-L-tartaric acid.
-
Allow the diastereomeric salts to crystallize.
-
Separate the diastereomers by fractional crystallization.
-
Treat the desired diastereomeric salt with a base (e.g., aqueous NaOH) to liberate the enantiomerically pure biaryl dipyridine.
-
-
Directed Ortho-Lithiation and Phosphinylation:
-
Dissolve the enantiomerically pure biaryl dipyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C.
-
Add a strong lithium base, such as n-butyllithium, dropwise to effect ortho-lithiation.
-
Slowly add a solution of the desired chlorophosphine (e.g., chlorodiphenylphosphine) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the final (S)-p-Phos analogue by column chromatography or recrystallization.
-
Diagram of Synthetic Workflow
Caption: Simplified catalytic cycle for Ru-(S)-p-Phos catalyzed ketone hydrogenation.
Characterization of (S)-p-Phos Analogues
The structural and electronic properties of (S)-p-Phos analogues and their metal complexes are typically characterized using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is a crucial technique for characterizing phosphine ligands. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. Coordination to a metal center typically results in a downfield shift of the ³¹P signal. The magnitude of this coordination shift can provide insights into the strength of the metal-phosphorus bond. [2][3] * ¹H and ¹³C NMR: These techniques are used to confirm the overall structure of the ligand and its complexes.
-
-
Infrared (IR) Spectroscopy: For metal carbonyl complexes, the C-O stretching frequency (ν(CO)) is a sensitive probe of the electronic properties of the phosphine ligand. Stronger σ-donating ligands lead to more back-bonding from the metal to the CO ligands, resulting in a lower ν(CO).
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of metal complexes. This data is invaluable for understanding the steric environment created by the ligand.
Conclusion
The (S)-p-Phos family of ligands represents a significant advancement in the field of asymmetric catalysis. Their modular synthesis allows for the systematic tuning of steric and electronic properties, enabling the development of highly efficient and selective catalysts for a wide range of transformations. The insights gained from studying the structure-activity relationships of these ligands continue to guide the design of new and improved catalysts for the synthesis of complex chiral molecules, with profound implications for the pharmaceutical and fine chemical industries.
References
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- Bergin, E., et al. (2019). P-Chiral Phosphines Enabled by Palladium/Xiao-Phos-Catalyzed Asymmetric P–C Cross-Coupling of Secondary Phosphine Oxides and Aryl Bromides. Journal of the American Chemical Society, 141(51), 20556–20564.
- Buchner, M. R., et al. (2025). Cationic Phosphino Beryllium Scorpionates and their Reactivity as Lewis Acid–Base Pairs. ChemistryEurope.
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- Imamoto, T. (2008). Synthesis and applications of high-performance P-chiral phosphine ligands. Journal of the Japan Chemical Society, 57(5), 484-489.
- McNally, A., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13862–13865.
- Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University Chemistry 115.
- Pregosin, P. S. (2001). 31P and 13C NMR studies on metal complexes of phosphorus-donors: Recognizing surprises. Coordination Chemistry Reviews, 211(1), 147-166.
- Reich, H. J. NMR Spectroscopy :: 31P NMR Chemical Shifts. University of Wisconsin-Madison.
- TCI Chemicals.
- Wu, J., & Chan, A. S. C. (2006). P-Phos: a family of versatile and effective atropisomeric dipyridylphosphine ligands in asymmetric catalysis. Accounts of Chemical Research, 39(10), 711-720.
- Zhang, X. (2000). Synthesis of Chiral Bisphosphines with Tunable Bite Angles and Their Applications in Asymmetric Hydrogenation of β-Ketoesters. The Journal of Organic Chemistry, 65(19), 6223-6226.
- Doyle, A. G., & Wu, K. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
- Gessner, V. H., et al. (2021). Ylide-Substituted Phosphines with a Cyclic Ylide-Backbone: Angle Dependence of the Donor Strength. Organometallics, 40(11), 1649-1659.
- Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Chen, S., et al. (2018). Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry, 38(10), 2534-2552.
- Johnson Matthey. Ruthenium-Catalysed Asymmetric Reduction of Ketones.
- Cagle, E. C., et al. (2018). A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes.
- Cheung, C. L., et al. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-435.
- Gande, S. L., et al. (2025). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society.
- Gessner, V. H., et al. (2018). Towards the rational design of ylide-substituted phosphines for gold(i)-catalysis. Chemical Science, 9(23), 5223-5230.
- Deeming, A. S., & Russell, C. A. (2010). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 6, 1097.
- Ghaffari, B., et al. (2022). Metal-Free Phosphination and Continued Functionalization of Pyridine: A Theoretical Study. Molecules, 27(17), 5673.
- Johnson, G. E., & Laskin, J. (2015). Cationic Gold Clusters Ligated with Differently Substituted Phosphines: Effect of Substitution on Ligand Reactivity and Binding. The Journal of Physical Chemistry C, 119(21), 11571-11580.
- Wu, J., & Chan, A. S. C. (2006). P-Phos: a family of versatile and effective atropisomeric dipyridylphosphine ligands in asymmetric catalysis. Accounts of Chemical Research, 39(10), 711-20.
- Verkade, J. G., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(10), 4107-4113.
- Connolly, B. A., & Eckstein, F. (1996). Synthesis and Properties of Diuridine Phosphate Analogues Containing Thio and Amino Modifications. Biochemistry, 35(35), 11258-11265.
- Gessner, V. H. (2020). Phosphorus-Ylides: Powerful Substituents for the Stabilization of Reactive Main Group Compounds. Chemistry–A European Journal, 26(40), 8683-8693.
- Glorius, F., et al. (2023). Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism. ACS Organic & Inorganic Au, 3(1), 37-43.
- Timofeev, I. O., & Zatsepin, T. S. (2024). A Visual Compendium of Principal Modifications within the Nucleic Acid Sugar Phosphate Backbone. International Journal of Molecular Sciences, 25(13), 6965.
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- 3. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to the Conformational Landscape of (S)-p-Phos and Related Biaryl Phosphine Ligands
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of the conformational properties of the (S)-p-Phos ligand, a prominent member of the dialkylbiaryl phosphine class. Recognizing the critical link between ligand conformation and catalytic performance in asymmetric catalysis, this document offers researchers, computational chemists, and drug development professionals a detailed exploration of the methodologies employed to elucidate the three-dimensional structure and dynamics of these flexible and sterically demanding ligands. While specific experimental data for (S)-p-Phos is limited in the current literature, this guide establishes a robust protocol based on proven computational techniques and validated by data from structurally analogous biaryl phosphines. We delve into the principles of conformational analysis, the application of Density Functional Theory (DFT) for mapping potential energy surfaces, and the synergy with Nuclear Magnetic Resonance (NMR) spectroscopy for validating theoretical models. The ultimate goal is to equip researchers with the knowledge to predict and understand the conformational behavior of (S)-p-Phos and similar ligands, thereby accelerating the rational design of more efficient and selective catalysts.
Introduction: The Conformational Imperative in Asymmetric Catalysis
The remarkable success of transition-metal catalyzed cross-coupling reactions and other asymmetric transformations is intrinsically linked to the development of sophisticated chiral ligands. Among these, atropisomeric biaryl phosphines, such as (S)-p-Phos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), have emerged as a privileged class, enabling high enantioselectivities and catalytic activities in a broad range of applications. The catalytic efficacy of these ligands is not merely a function of their constituent atoms but is profoundly influenced by their three-dimensional architecture. The dynamic conformational landscape of biaryl phosphines, characterized by rotation around the biaryl and P-aryl bonds, dictates the steric and electronic environment of the metal center, thereby controlling substrate approach, transition state energies, and ultimately, the stereochemical outcome of the reaction.
A comprehensive understanding of the conformational preferences and the energy barriers separating different conformers is therefore paramount for the rational design of new catalysts and the optimization of existing catalytic systems. This guide will provide a detailed theoretical framework for dissecting the conformational intricacies of (S)-p-Phos, a ligand known for its effectiveness in challenging cross-coupling reactions.
The Conformational Space of (S)-p-Phos: Defining the Degrees of Freedom
The conformational flexibility of (S)-p-Phos primarily arises from the rotation around two key single bonds:
-
The C-C biaryl bond (τ1): Rotation around this bond determines the relative orientation of the two phenyl rings and is the source of the ligand's atropisomerism. The steric hindrance between the substituents at the ortho positions of the biphenyl system creates a significant rotational barrier, leading to stable, non-interconverting enantiomers at room temperature.
-
The P-Caryl bond (τ2): Rotation around this bond dictates the orientation of the bulky dicyclohexylphosphino group relative to the biphenyl backbone. This, in turn, influences the accessibility of the phosphorus lone pair for metal coordination and the steric bulk projected towards the catalytic pocket.
The interplay between these two rotational degrees of freedom defines the potential energy surface (PES) of the ligand, which is characterized by several local energy minima corresponding to distinct stable conformers.
Figure 1: A simplified representation of the key rotational degrees of freedom (τ₁ and τ₂) in (S)-p-Phos and the resulting conformational landscape with stable conformers and transition states.
Theoretical Methodology: A Step-by-Step Protocol for Conformational Analysis
The investigation of the conformational landscape of (S)-p-Phos and related ligands is predominantly carried out using computational quantum chemistry methods, with Density Functional Theory (DFT) being the workhorse due to its favorable balance of accuracy and computational cost.
Computational Protocol: A Self-Validating Workflow
The following protocol outlines a robust and self-validating workflow for the theoretical conformational analysis of (S)-p-Phos.
Step 1: Initial Structure Generation and Conformational Search
-
Objective: To identify a comprehensive set of low-energy conformers.
-
Methodology:
-
Construct a 3D model of (S)-p-Phos.
-
Perform a systematic or stochastic conformational search by rotating the key dihedral angles (τ₁ and τ₂). Molecular mechanics force fields (e.g., MMFF94) are often suitable for an initial rapid screening of the vast conformational space.
-
Cluster the resulting conformers based on their geometry and energy to identify unique low-energy structures.
-
Step 2: Geometry Optimization with DFT
-
Objective: To obtain accurate geometries and relative energies of the identified conformers.
-
Methodology:
-
Select a representative set of low-energy conformers from the initial search.
-
Perform geometry optimizations using a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with a 6-31G(d) basis set for initial optimizations, followed by refinement with a larger basis set (e.g., 6-311+G(d,p)) for more accurate energies.[1]
-
The inclusion of dispersion corrections (e.g., Grimme's D3) is crucial for accurately describing the non-covalent interactions that govern the conformational preferences in these sterically crowded molecules.[1]
-
Step 3: Calculation of Rotational Energy Profiles
-
Objective: To determine the energy barriers for rotation around the key dihedral angles.
-
Methodology:
-
Starting from the optimized geometry of the global minimum conformer, perform a relaxed scan of the potential energy surface along the dihedral angles of interest (τ₁ and τ₂).
-
At each step of the scan, the chosen dihedral angle is fixed, while all other degrees of freedom are allowed to relax.
-
Plot the relative energy as a function of the dihedral angle to visualize the rotational energy profile and identify the transition states.
-
Step 4: Transition State Search and Verification
-
Objective: To precisely locate the transition state structures and confirm they connect the intended energy minima.
-
Methodology:
-
Use the highest energy point from the relaxed scan as an initial guess for a transition state optimization.
-
Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the rotation of the dihedral angle).
-
Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the transition state connects the two desired energy minima.
-
Step 5: Refinement of Energies
-
Objective: To obtain highly accurate relative energies of all conformers and transition states.
-
Methodology:
-
Perform single-point energy calculations on the optimized geometries using a higher level of theory, such as a larger basis set or a more sophisticated DFT functional (e.g., M06-2X).
-
Figure 2: A detailed workflow for the computational conformational analysis of (S)-p-Phos.
Choice of Computational Methods: Justifying the Selection
-
Density Functional Theory (DFT): DFT offers a good compromise between accuracy and computational expense for systems of this size. Functionals like B3LYP are widely used and have been shown to provide reliable geometries and relative energies for organic molecules. For more accurate energy calculations, especially for transition states, functionals from the M06 suite are often recommended due to their better treatment of non-covalent interactions.
-
Basis Sets: The choice of basis set is critical. A Pople-style basis set like 6-31G(d) is a reasonable starting point for geometry optimizations. For more accurate energies, a larger basis set such as 6-311+G(d,p) is recommended to provide more flexibility to the description of the electron density, particularly around the phosphorus atom and the aromatic rings.[1]
-
Solvation Models: To simulate the ligand's behavior in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed. This is particularly important when comparing theoretical results with experimental data obtained in solution (e.g., NMR).
Corroboration with Experimental Data: The Indispensable Link
While theoretical calculations provide invaluable insights into the conformational landscape of (S)-p-Phos, experimental validation is crucial for building a complete and accurate picture.
X-ray Crystallography: The Gold Standard for Solid-State Conformation
NMR Spectroscopy: Probing Conformation and Dynamics in Solution
NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. For (S)-p-Phos, both ³¹P and ¹H NMR are highly informative.
-
³¹P NMR: The chemical shift of the phosphorus atom is sensitive to its electronic environment, which is influenced by the ligand's conformation.[4][5][6] The observation of a single sharp resonance in the ³¹P NMR spectrum of a related ligand, SPhos, at room temperature suggests either the presence of a single dominant conformer or rapid exchange between multiple conformers on the NMR timescale.[7]
-
¹H NMR: The chemical shifts and coupling constants of the protons on the biphenyl backbone and the cyclohexyl groups can provide information about their relative spatial arrangement.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify through-space interactions between protons that are close in space but not necessarily close in terms of bond connectivity. These experimentally determined distances can be compared with the interatomic distances from the computationally derived low-energy conformers to identify the predominant solution-phase conformation.
-
Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. If multiple conformers are in slow exchange on the NMR timescale at low temperatures, separate sets of signals may be observed. As the temperature is increased, these signals will broaden and eventually coalesce, allowing for the determination of the energy barrier for the conformational interconversion.
Data Presentation and Interpretation
A clear and concise presentation of the computational results is essential for their interpretation and dissemination.
Tabulated Data
Quantitative data, such as the relative energies of different conformers and the calculated rotational barriers, should be summarized in tables for easy comparison.
Table 1: Calculated Relative Energies and Key Dihedral Angles of Postulated (S)-p-Phos Conformers
| Conformer | Relative Energy (kcal/mol) | τ₁ (C-C) (degrees) | τ₂ (P-C) (degrees) |
| A (Global Minimum) | 0.00 | Value | Value |
| B | Value | Value | Value |
| C | Value | Value | Value |
| TS (A↔B) | Value | Value | Value |
Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.
Visualization of the Potential Energy Surface
A two-dimensional plot of the potential energy surface as a function of the two key dihedral angles (τ₁ and τ₂) provides a powerful visual representation of the conformational landscape, clearly indicating the locations of energy minima and transition states.
Figure 3: A schematic representation of a 2D potential energy surface plot for (S)-p-Phos, illustrating energy minima and the transition state connecting them.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical and computational strategy for elucidating the conformational landscape of the (S)-p-Phos ligand. By combining robust DFT calculations with a systematic exploration of the potential energy surface, researchers can gain deep insights into the structural and dynamic properties of this important class of ligands. The synergy between computational modeling and experimental techniques, particularly X-ray crystallography and advanced NMR spectroscopy, is critical for validating theoretical predictions and building a holistic understanding of ligand behavior.
Future work in this area should focus on obtaining high-quality experimental data for (S)-p-Phos to directly benchmark and refine the computational models. Furthermore, extending these conformational analyses to the corresponding metal-ligand complexes is a crucial next step, as the coordination to a metal center can significantly influence the ligand's conformational preferences. Ultimately, the knowledge gained from these theoretical studies will pave the way for the in-silico design of next-generation biaryl phosphine ligands with tailored conformational properties for enhanced catalytic performance.
References
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Gourlaouen, C., et al. (2023). Structural and conformational analysis of a biaryl phosphine integrating a calix[2]arene cavity. Can the phosphorus atom behave as an introverted donor? RSC Publishing. [Link]
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Magritek. (2021). Characterizing SPHOS by 1H, 13C and 31P NMR. [Link]
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Jorgensen, W. L., & Tirado-Rives, J. (2012). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. PMC. [Link]
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Mbizana, S., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC. [Link]
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Mbizana, S., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]
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Gutiérrez Sanfeliciano, S. M., & Schaus, J. M. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. PLOS One. [Link]
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Muller, N., Lauterbur, P. C., & Goldenson, J. (1956). Nuclear Magnetic Resonance Spectra of Phosphorus Compounds. Journal of the American Chemical Society. [Link]
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Márquez, M., et al. (2002). Conformational study of the vinylphosphonic acid and derivatives. ResearchGate. [Link]
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O'Brien, C. J., et al. (2015). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. ResearchGate. [Link]
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NMR Service. 31 Phosphorus NMR. [Link]
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Wiedner, E. S., et al. (2018). A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education. [Link]
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Zverev, V. V., et al. (2020). DFT Calculations of P NMR Chemical Shifts in Palladium Complexes. ResearchGate. [Link]
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Winter, M. WebElements Periodic Table » Phosphorus » crystal structures. [Link]
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Cormanich, R. A., et al. (2022). Conformational distributions of helical perfluoroalkyl substances and impacts on stability. PubMed. [Link]
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CCDC. Structural Chemistry Data, Software, and Insights. [Link]
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Kuzu, C. G., et al. (2024). Crystal structure and Hirshfeld surface analysis of dimethyl(phenyl)phosphine sulfide. National Institutes of Health. [Link]
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The Organic Chemistry Tutor. (2023). Basics of performing DFT calculations with Q-Chem. YouTube. [Link]
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Torres, F. J., et al. (2018). DFT calculations of binding energies and length of PFAS... ResearchGate. [Link]
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Corcho, F. J., et al. (2004). Comparative analysis of the conformational profile of substance P using simulated annealing and molecular dynamics. PubMed. [Link]
-
Cormanich, R. A., et al. (2022). Conformational distributions of helical perfluoroalkyl substances and impacts on stability. Wiley Online Library. [Link]
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Mohamed, M. S., et al. (2024). Adsorption of per- and polyfluoroalkyl substances (PFAS) on Ni: A systematic DFT study. AIChE. [Link]
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Materials Project. (n.d.). mp-541788: P2S5 (Triclinic, P-1, 2). [Link]
-
Hait, D. (2022). Orbital Optimized Density Functional Theory for Electronic Excited States. YouTube. [Link]
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Stukov, O. G., et al. (2017). A Study of the Conformational Composition of O-Alkyl Methylfluorophosphonates by Molecular Mechanics and Quantum-Chemical Methods. ResearchGate. [Link]
-
Laktionov, P. A., et al. (2024). Gel Microparticles Based on Polymeric Sulfonates: Synthesis and Prospects for Biomedical Applications. MDPI. [Link]
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Liu, Z., et al. (2019). Wave-shaped polycyclic hydrocarbons with controlled aromaticity. MPG.PuRe. [Link]
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Journal of Chemical Information and Modeling. ACS Publications. [Link]
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- 3. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterizing SPHOS by 1H, 13C and 31P NMR. This phosphine ligand is widely employed together with e.g palladium in a range of different catalytic reactions. - Magritek [magritek.com]
safety and handling guidelines for (S)-p-Phos
An In-Depth Technical Guide to the Safe Handling of (S)-p-Phos for Catalysis Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the safe and effective handling of (S)-p-Phos, a chiral biaryl phosphine ligand essential for asymmetric catalysis. As a cornerstone of modern synthetic chemistry, particularly in pharmaceutical development, the integrity and reactivity of (S)-p-Phos are paramount. Its sensitivity to atmospheric conditions necessitates specialized handling procedures to prevent degradation and ensure experimental reproducibility. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, grounded in the chemical nature of phosphine ligands.
Section 1: Understanding (S)-p-Phos: Properties and Risks
(S)-p-Phos, like most phosphine ligands, is susceptible to oxidation. The phosphorus(III) center is readily oxidized to a phosphorus(V) phosphine oxide upon exposure to air. This oxidation is irreversible and renders the ligand catalytically inactive, compromising reaction yields and enantioselectivity. Therefore, the primary directive for handling (S)-p-Phos is the rigorous exclusion of oxygen and moisture.
1.1. Physicochemical and Hazard Profile
The following table summarizes the key properties and hazards associated with (S)-p-Phos and its chemical class. A thorough, substance-specific risk assessment should be conducted before any new procedure.
| Property | Value / Information | Causality & Implication |
| Chemical Class | Organophosphorus Compound, Chiral Phosphine Ligand | The phosphorus atom is the site of reactivity and air sensitivity. |
| Appearance | White to off-white crystalline solid | Visual inspection is a primary method for assessing purity. Discoloration may indicate oxidation or contamination. |
| Air & Moisture Sensitivity | Highly sensitive. Readily oxidizes to the corresponding phosphine oxide. | This is the critical handling parameter. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) to preserve the ligand's catalytic activity.[1][2] |
| Toxicity | Acute toxicity data is not fully determined. Organophosphorus compounds as a class can have varying levels of toxicity. Inhalation of dust and skin contact should be avoided.[3] | Assumed to be harmful if inhaled or ingested. Proper personal protective equipment (PPE) is mandatory to prevent exposure. |
| Reactivity Hazards | Non-pyrophoric under standard conditions, but fine powders can be flammable. May react with strong oxidizing agents. | Avoid heat, sparks, and open flames. Store away from incompatible materials. |
| Solubility | Soluble in many common organic solvents (e.g., Toluene, THF, Dichloromethane). Insoluble in water. | Facilitates its use in a wide range of organic reactions. Insoluble in water, which is important for workup procedures but also highlights its moisture sensitivity. |
Section 2: The Handling Environment: Engineering Controls
The choice of engineering controls is the first line of defense in ensuring both the safety of the researcher and the integrity of the ligand. The decision between using a glovebox or a Schlenk line depends on the scale of the reaction and the equipment available.
Caption: Decision workflow for selecting the appropriate handling environment.
2.1. Glovebox (Preferred Method)
A glovebox provides the most secure environment for handling (S)-p-Phos. By maintaining a continuously purified inert atmosphere (typically <1 ppm O₂ and H₂O), it allows for the safe storage and manipulation of the solid without risk of degradation.[1]
-
Causality: The glovebox removes the primary vectors of degradation (oxygen and water), allowing for operations like weighing to be performed carefully and accurately without the time pressure associated with brief air exposure.
2.2. Schlenk Line
For laboratories not equipped with a glovebox, standard Schlenk techniques using a dual-manifold vacuum/inert gas line are a viable alternative.[1] This method relies on skillfully replacing the air in the reaction vessel with a high-purity inert gas (Nitrogen or Argon).
-
Causality: The Schlenk line technique creates a localized inert atmosphere within the glassware. By cycling between vacuum and inert gas backfill, atmospheric contaminants adsorbed on the glass surfaces and in the headspace are removed.[4] A positive pressure of inert gas is then maintained throughout the experiment to prevent air ingress.[5]
Section 3: Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The following table outlines the minimum required protection.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3] | Protects against accidental splashes of solvents or contact with the fine powder. |
| Hand Protection | Nitrile gloves. | Prevents dermal contact. Check for solvent compatibility and change gloves immediately if contaminated. |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and clothing from spills. Flame-resistant material is recommended as a general precaution when working with chemicals. |
| Respiratory | Not generally required if handled in a fume hood, glovebox, or on a Schlenk line. Use a dust mask for large quantities.[3] | Engineering controls should prevent inhalation. A dust mask may be used for weighing larger amounts outside of a contained system. |
Section 4: Standard Operating Procedures (SOPs)
The following protocols are designed to be self-validating systems, with built-in checks to ensure the integrity of the material.
4.1. Protocol 1: Handling and Weighing in a Glovebox
This is the gold standard for maintaining the purity of (S)-p-Phos.
-
Preparation: Ensure the glovebox antechamber is properly purged. Introduce the sealed (S)-p-Phos container, a laboratory balance, spatulas, and appropriate glassware (e.g., a vial or Schlenk flask).
-
Equilibration: Allow all items to equilibrate to the glovebox atmosphere for at least 20 minutes. This removes any residual air or moisture from their surfaces.
-
Weighing: Tare the receiving vial on the balance. Carefully transfer the desired amount of (S)-p-Phos solid into the vial using a clean spatula.
-
Sealing: Securely cap the receiving vial and the stock container. Parafilm can be wrapped around the cap of the stock container for extra security before removing it from the glovebox.
-
Validation: The (S)-p-Phos solid should appear as a free-flowing, white crystalline powder. Any clumping or yellow discoloration is a potential sign of degradation.
4.2. Protocol 2: Handling and Transfer using a Schlenk Line
This technique requires practice and skill to minimize air exposure.
Caption: Experimental workflow for transferring (S)-p-Phos via Schlenk line.
-
Glassware Preparation: Assemble the required Schlenk flask with a magnetic stir bar and a rubber septum. Heat the flask under high vacuum with a heat gun to drive off adsorbed moisture. Allow the flask to cool to room temperature under a positive pressure of inert gas.[4]
-
Weighing: Weigh the desired amount of (S)-p-Phos onto creased weighing paper next to the Schlenk line. This step should be performed as quickly as possible to minimize air exposure.[1]
-
Transfer: Increase the inert gas flow to create a strong positive pressure out of the flask's sidearm. Briefly remove the septum, insert a powder funnel, and add the (S)-p-Phos solid. Quickly remove the funnel and replace the septum.
-
Purging: Immediately connect the flask back to the Schlenk line. Carefully evacuate the headspace and backfill with inert gas. Repeat this cycle 3-5 times to remove any air that entered during the transfer.
-
Validation: The solid should remain a white, free-flowing powder at the bottom of the flask. The system is now ready for the addition of anhydrous solvent via a gas-tight syringe or cannula.
Section 5: Storage, Spills, and Disposal
5.1. Storage
(S)-p-Phos should be stored under an inert atmosphere in a tightly sealed container. For long-term storage, refrigeration (2-8 °C) is recommended to slow any potential decomposition pathways. Store in a cool, dry, well-ventilated area away from oxidizing agents.[3]
5.2. Spill and Emergency Procedures
-
Minor Spill: If a small amount of solid is spilled inside a fume hood, carefully sweep it up with a brush and dustpan and place it into a sealed container for waste disposal. Wipe the area with a solvent-moistened towel (e.g., ethanol or isopropanol), and place the towel in the waste container.
-
Major Spill / Exposure:
-
Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
5.3. Waste Disposal
All (S)-p-Phos waste, including contaminated consumables (gloves, weigh paper, syringes), should be collected in a dedicated, sealed hazardous waste container. The disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.[3]
Section 6: Conclusion
The successful application of (S)-p-Phos in asymmetric catalysis is critically dependent on meticulous handling and an unwavering commitment to maintaining an inert environment. By understanding the chemical rationale for these procedures—the inherent susceptibility of the phosphine to oxidation—researchers can ensure the integrity of the ligand, leading to reliable, reproducible, and safe experimental outcomes. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and perform a thorough risk assessment before beginning work.
References
-
Reddit discussion on handling air-sensitive solids. (2015). r/chemistry. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Massachusetts Institute of Technology (MIT). (n.d.). Handling air-sensitive reagents AL-134. Available at: [Link]
Sources
The Researcher's Guide to (S)-p-Phos: Commercial Availability and Application in Asymmetric Catalysis
Introduction: The Significance of (S)-p-Phos in Modern Synthesis
In the landscape of asymmetric catalysis, the development of chiral phosphine ligands has been a cornerstone of progress, enabling the synthesis of enantiomerically pure compounds critical to the pharmaceutical, agrochemical, and fine chemical industries. Among the pantheon of privileged ligands, (S)-p-Phos, a member of the atropisomeric biaryl bisphosphine family, has emerged as a powerful tool for a range of catalytic transformations. Its unique structural and electronic properties, characterized by a C2-symmetric 3,3'-bipyridine backbone, impart exceptional levels of stereocontrol in metal-catalyzed reactions.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the commercial availability of (S)-p-Phos, its core applications, and the mechanistic underpinnings of its efficacy. We will delve into practical experimental protocols and explore the causality behind its remarkable performance in key asymmetric reactions.
PART 1: Commercial Availability and Supplier Information
(S)-p-Phos, chemically known as (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine, is a commercially available ligand, ensuring its accessibility for both academic research and industrial process development. Several major chemical suppliers offer this ligand, often with high purity suitable for sensitive catalytic applications.
Table 1: Commercial Suppliers of (S)-p-Phos
| Supplier | Product Name/Synonym | CAS Number | Purity | Available Forms |
| Sigma-Aldrich | (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine | 362524-23-0 | 97% | Solid |
| Strem Chemicals (an Ascensus Company) | (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine, min. 97% CTH-(S)-P-Phos | 362524-23-0 | min. 97% | Solid |
| Santa Cruz Biotechnology | (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine | 362524-23-0 | - | Solid |
| BLD Pharm | (S)-P-Phos | 362524-23-0 | - | Solid |
| Reagentia | (S)-4,4'-Bis(diphenylphosphino)-2,2',6,6'-tetramethoxy-3,3'-bipyridine | 362524-23-0 | - | Solid |
Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.[1][2][3]
Strem Chemicals also offers the pre-formed rhodium complex, (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, which can be a convenient option for in-situ catalyst generation.[4][5]
PART 2: Core Applications in Asymmetric Catalysis
The structural rigidity and electron-rich nature of the phosphine donors in (S)-p-Phos make it a highly effective ligand in a variety of transition metal-catalyzed reactions. Its primary application lies in asymmetric hydrogenation, particularly with rhodium catalysts.
Rhodium-Catalyzed Asymmetric Hydrogenation
The combination of (S)-p-Phos with a rhodium precursor forms a highly active and enantioselective catalyst for the hydrogenation of various prochiral olefins. This methodology is particularly valuable for the synthesis of chiral building blocks.
-
β-Keto Esters: The asymmetric hydrogenation of β-keto esters to their corresponding β-hydroxy esters is a fundamental transformation in organic synthesis. The Rh-(S)-p-Phos system often provides excellent enantioselectivities for this class of substrates.[6]
-
Enamides: Chiral amines are ubiquitous in pharmaceuticals. The asymmetric hydrogenation of enamides is a direct and atom-economical route to these valuable compounds. While specific protocols for (S)-p-Phos in enamide hydrogenation are less commonly detailed in introductory literature, the analogous performance of other atropisomeric bisphosphines suggests its high potential.
-
Aryl Ketones and 2-Arylacrylates: The reduction of these substrates to chiral alcohols and esters, respectively, is another area where (S)-p-Phos has demonstrated utility.[6]
Other Catalytic Applications
Beyond hydrogenation, (S)-p-Phos has shown promise in other asymmetric transformations, including:
-
Palladium-Catalyzed Allylic Alkylation: The selective formation of C-C bonds in an enantioselective manner is a testament to the versatility of this ligand.[6]
-
Iridium-Catalyzed Asymmetric Hydroalkynylation: This reaction allows for the stereocontrolled synthesis of chiral alkynes.[6]
PART 3: Mechanistic Insights and the Origin of Enantioselectivity
The high degree of enantioselectivity observed with (S)-p-Phos and other atropisomeric biaryl bisphosphine ligands stems from the well-defined and rigid chiral environment they create around the metal center.
The Role of Atropisomerism and C2-Symmetry
The restricted rotation around the biaryl axis in (S)-p-Phos results in stable, non-interconverting enantiomers (atropisomers). The C2-symmetry of the ligand simplifies the number of possible diastereomeric transition states, which often leads to higher enantioselectivity. The four methoxy groups on the bipyridine backbone contribute to the steric bulk and electronic properties of the ligand, further influencing the catalytic outcome.
Mechanism of Rhodium-Catalyzed Asymmetric Hydrogenation
The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as enamides or β-keto esters, involves several key steps:
-
Catalyst Formation: The (S)-p-Phos ligand coordinates to a rhodium(I) precursor, such as [Rh(COD)2]BF4, to form the active chiral catalyst.
-
Substrate Coordination: The prochiral olefin coordinates to the rhodium center, forming two possible diastereomeric intermediates.
-
Oxidative Addition of Hydrogen: Molecular hydrogen adds to the rhodium center, forming a dihydrido-rhodium(III) species.
-
Migratory Insertion and Reductive Elimination: The olefin inserts into a rhodium-hydride bond, followed by reductive elimination to yield the hydrogenated product and regenerate the rhodium(I) catalyst.
The enantioselectivity is determined by the relative rates of reaction of the two diastereomeric catalyst-substrate intermediates. The sterically demanding and electronically tuned environment created by the (S)-p-Phos ligand forces the substrate to adopt a specific coordination geometry, leading to the preferential formation of one enantiomer of the product.
Figure 1. A simplified representation of the catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
PART 4: Experimental Protocols
The following is a representative, detailed protocol for the rhodium-catalyzed asymmetric hydrogenation of a β-keto ester, adapted from established methodologies for similar chiral bisphosphine ligands. This protocol is intended as a starting point and may require optimization for specific substrates.
In-situ Catalyst Preparation and Asymmetric Hydrogenation of a β-Keto Ester
Materials:
-
Rhodium precursor: [Rh(COD)2]BF4 (1,5-Cyclooctadiene)rhodium(I) tetrafluoroborate
-
Ligand: (S)-p-Phos
-
Substrate: e.g., Methyl acetoacetate
-
Solvent: Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a magnetic stir bar and pressure gauge
-
Schlenk line or glovebox for handling air-sensitive reagents
Procedure:
-
Catalyst Pre-formation (in a glovebox or under inert atmosphere):
-
To a clean, dry Schlenk flask, add [Rh(COD)2]BF4 (e.g., 4.1 mg, 0.01 mmol, 1 mol%).
-
Add (S)-p-Phos (e.g., 6.8 mg, 0.0105 mmol, 1.05 mol%).
-
Add 2 mL of anhydrous, degassed methanol.
-
Stir the resulting orange-red solution at room temperature for 20-30 minutes to allow for ligand exchange and formation of the active catalyst.
-
-
Hydrogenation Reaction:
-
In a separate vial, dissolve the β-keto ester substrate (e.g., methyl acetoacetate, 116 mg, 1.0 mmol) in 3 mL of anhydrous, degassed methanol.
-
Transfer the substrate solution to the glass liner of a high-pressure autoclave.
-
Using a cannula or syringe, transfer the pre-formed catalyst solution to the autoclave liner containing the substrate.
-
Seal the autoclave.
-
Purge the autoclave with hydrogen gas three times to remove any residual air.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm).
-
Begin stirring and maintain the reaction at a constant temperature (e.g., room temperature or slightly elevated) for the required time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots and analyzing by GC or TLC if possible.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas from the autoclave.
-
Purge the autoclave with an inert gas (e.g., nitrogen or argon).
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
The crude product can be purified by silica gel column chromatography (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to afford the pure β-hydroxy ester.
-
-
Determination of Enantiomeric Excess (ee):
-
The enantiomeric excess of the product is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Dissolve a small sample of the purified product in an appropriate solvent (e.g., isopropanol/hexane mixture).
-
Inject the sample onto a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) and elute with an appropriate mobile phase.
-
The two enantiomers will have different retention times, and the ee can be calculated from the relative peak areas.
-
Figure 2. A step-by-step workflow for the asymmetric hydrogenation of a β-keto ester using a Rh/(S)-p-Phos catalyst.
PART 5: Conclusion and Future Outlook
(S)-p-Phos has established itself as a valuable and commercially accessible chiral ligand for asymmetric catalysis. Its robust performance, particularly in rhodium-catalyzed hydrogenations, provides a reliable method for the synthesis of enantiomerically enriched molecules. The structural and electronic tunability inherent in the biaryl bisphosphine scaffold ensures that (S)-p-Phos and its derivatives will continue to be subjects of academic and industrial research. Future efforts will likely focus on expanding the substrate scope of (S)-p-Phos-based catalysts, developing more sustainable reaction conditions, and further elucidating the subtle mechanistic details that govern its impressive stereoselectivity. This guide provides a solid foundation for researchers to explore the potential of (S)-p-Phos in their own synthetic endeavors.
References
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ResearchGate. A Stable Site‐Isolated Mono(phosphine)‐Rhodium Catalyst on a Metal‐Organic Layer for Highly Efficient Hydrogenation Reactions. [Link]
-
Naximall. (S)-2,2',6,6'-四甲氧基-4,4'-二(二苯基膦基)-3,3'-联吡啶 product page. [Link]
-
ResearchGate. Chiral atropisomeric bisphosphines. | Download Scientific Diagram. [Link]
-
Reagentia. (S)-4,4'-Bis(diphenylphosphino)-2,2',6,6'-tetramethoxy-3,3'-bipyridine (1 x 100 mg). [Link]
-
ResearchGate. Atropisomeric biaryl bisphosphines. | Download Scientific Diagram. [Link]
- Norris, M. R., et al. (2013). Synthesis of phosphonic acid derivatized bipyridine ligands and their ruthenium complexes. Inorganic Chemistry, 52(21), 12492-12501.
- Recent Progress on the Synthesis of Bipyridine Derivatives. (2023).
-
ResearchGate. Phosphoramidite-Controlled Asymmetric Hydrogenation with Rhodium Catalysts | Request PDF. [Link]
-
SciSpace. Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. [Link]
- A Modular Approach to Atropisomeric Bisphosphines of Diversified Electronic Density on Phosphorus Atoms. (2022).
-
YouTube. WILKINSON homogeneous CATALYST HYDROGENATION OF ALKENE RhCl(P(Ph)3)3 MECHANISM THE RECTION STEPS. [Link]
-
PubMed. Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins with PhthalaPhos, a New Class of Chiral Supramolecular Ligands. [Link]
-
ResearchGate. Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. [Link]
-
Wiley-VCH. Rhodium(I)-Catalyzed Asymmetric Hydrogenation. [Link]
-
ResearchGate. SCHEME 1.22 Representative biaryl bisphosphine ligands. [Link]
-
ResearchGate. Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins with PhthalaPhos, a New Class of Chiral Supramolecular Ligands | Request PDF. [Link]
-
ChemRxiv. Conformation Dependent Features of Bisphosphine Ligands. [Link]
-
OSTI.GOV. Mechanistic Investigations of Gas-Phase Catalytic Hydrogenation in Metal-Organic Frameworks. [Link]
- Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters. (2023).
-
ResearchGate. Synthesis of Phosphonic Acid Derivatized Bipyridine Ligands and Their Ruthenium Complexes | Request PDF. [Link]
-
ETH Zurich. asymmetric-hydrogenation-2015.pdf. [Link]
-
ChemRxiv. Rh-catalyzed mechanochemical transfer hydrogenation for the synthesis of periphery-hydrogenated polycyclic aromatic compounds. [Link]
-
ResearchGate. Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites. [Link]
- Asymmetric Hydrogenation of α-Keto Phosphonates with Chiral Palladium C
-
Energy Frontier Research Center. Synthesis of Phosphonic Acid Derivatized Bipyridine Ligands and Their Ruthenium Complexes. [Link]
- Tomori, H., Fox, J. M., & Buchwald, S. L. (2000). An Improved Synthesis of Functionalized Biphenyl-Based Phosphine Ligands. The Journal of Organic Chemistry, 65(17), 5334–5341.
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- 4. Strem, An Ascensus Company CAS# 1174131-02-2. 100mg. (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine(1,5-cyclooctadiene)rhodium(I) | Fisher Scientific [fishersci.com]
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Methodological & Application
(S)-p-Phos Catalyzed Asymmetric Hydrogenation of β-Ketoesters: Principles, Protocols, and Performance
An Application Guide for Researchers
Abstract
The enantioselective synthesis of chiral β-hydroxy esters is a cornerstone of modern pharmaceutical and fine chemical manufacturing. These molecules serve as invaluable building blocks for a wide array of complex, biologically active compounds.[1] Asymmetric hydrogenation stands out as a highly efficient, atom-economical method for their production from prochiral β-ketoesters.[2] This guide provides an in-depth technical overview of the use of (S)-p-Phos, a highly effective atropisomeric biaryl diphosphine ligand, in ruthenium-catalyzed asymmetric hydrogenation. We will explore the structural rationale behind its efficacy, present detailed, field-tested protocols for catalyst preparation and hydrogenation, and discuss the expected performance across a range of substrates.
Introduction: The Imperative for Chiral β-Hydroxy Esters
The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. The demand for enantiomerically pure compounds has driven the development of robust catalytic methods that can deliver high levels of stereocontrol.[1] The reduction of β-ketoesters to their corresponding β-hydroxy esters is a pivotal transformation. The resulting products are key intermediates in the synthesis of pharmaceuticals like the cholesterol-lowering drug Crestor® and anti-depressants such as Fluoxetine.[3]
While various reduction methods exist, catalytic asymmetric hydrogenation offers unparalleled advantages in terms of efficiency, environmental sustainability, and scalability.[2][4] The success of this approach hinges on the design of the chiral ligand that coordinates to the metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction.[5][6]
The (S)-p-Phos Ligand: A Privileged Scaffold for Asymmetric Catalysis
(S)-p-Phos, or (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine, is a member of the atropisomeric biaryl diphosphine ligand family.[7] Its structure is analogous to the well-known MeO-BIPHEP ligand, but with nitrogen atoms in the biaryl backbone. This modification introduces unique electronic properties while maintaining the rigid, sterically defined C2-symmetric chiral environment crucial for high enantioselectivity.
Key Structural Features and Their Mechanistic Implications:
-
Atropisomeric Chirality: The restricted rotation around the C3-C3' bond of the bipyridine backbone gives rise to stable, non-interconverting enantiomers. This well-defined chiral scaffold is the primary source of stereochemical information transferred during catalysis.
-
Electron-Rich Nature: The four methoxy groups at the 2, 2', 6, and 6' positions are strong electron-donating groups. This increases the electron density on the phosphorus atoms, which in turn enhances the σ-donor character of the phosphine.[1] This electronic property can influence the activity and stability of the resulting ruthenium catalyst.
-
Bite Angle and Flexibility: The geometry of the ligand dictates the P-Ru-P "bite angle" in the coordination complex. This angle is a critical determinant of enantioselectivity in asymmetric hydrogenation, influencing the steric environment around the active site.
The Catalytic System: Formation of the Active Ru-(S)-p-Phos Complex
The active catalyst is typically prepared in situ or as a pre-formed complex from a suitable ruthenium precursor and the (S)-p-Phos ligand. A common and versatile precursor is [Ru(cod)(2-methylallyl)₂] or similar Ru(II) complexes.[4] The addition of a strong acid, such as HBF₄ or HBr, is often required to generate the active cationic or neutral Ru-dihalide species.[8]
The general formation can be represented as: [Ru(II) Precursor] + (S)-p-Phos + 2 HX → [(S)-p-Phos]RuX₂ + Byproducts
This active catalyst, [(S)-p-Phos]RuX₂, is the species that enters the catalytic cycle for hydrogenation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation of the catalyst and the subsequent asymmetric hydrogenation of a model substrate, ethyl 4-chloroacetoacetate.
Materials and Reagents
-
Ligand: (S)-p-Phos
-
Ruthenium Precursor: [Ru(cod)(2-methylallyl)₂] (cod = 1,5-cyclooctadiene)
-
Acid Activator: 48% aq. HBr or HBF₄·Et₂O
-
Substrate: Ethyl 4-chloroacetoacetate (or other desired β-ketoester)
-
Solvent: Degassed, anhydrous methanol or ethanol
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Equipment: High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar, Schlenk line, and inert gas supply (Argon or Nitrogen).
Causality Behind Choices:
-
Solvent: Protic solvents like methanol or ethanol are preferred as they are believed to participate in the catalytic cycle, facilitating proton transfer steps. They also offer good solubility for both the catalyst and many β-ketoester substrates. Degassing is critical to remove oxygen, which can oxidize the phosphine ligand and deactivate the catalyst.
-
Inert Atmosphere: The phosphine ligand and the Ru(II) catalyst are sensitive to oxidation. All manipulations must be carried out under an inert atmosphere of argon or nitrogen to ensure catalyst longevity and reproducibility.
Visualized Experimental Workflow
Caption: Experimental workflow for (S)-p-Phos/Ru catalyzed asymmetric hydrogenation.
Protocol: In Situ Catalyst Preparation and Hydrogenation
Note: This protocol is for a typical reaction at a substrate-to-catalyst (S/C) ratio of 1000:1.
-
Catalyst Preparation: a. To a dry Schlenk flask under an argon atmosphere, add (S)-p-Phos (0.012 mmol, 1.2 mol eq. relative to Ru). b. Add the Ruthenium precursor [Ru(cod)(2-methylallyl)₂] (0.010 mmol, 1.0 mol eq.). c. Add 5 mL of degassed, anhydrous methanol. d. Stir the resulting solution at room temperature for 15-20 minutes. The solution should become homogeneous. This forms the pre-catalyst solution.
-
Reaction Setup: a. In a separate vial, dissolve the β-ketoester substrate (10.0 mmol, 1000 mol eq.) in 15 mL of degassed, anhydrous methanol. b. Open the autoclave under a positive pressure of argon. Transfer the substrate solution into the autoclave's glass liner containing a stir bar. c. Using a gas-tight syringe, transfer the prepared catalyst solution from the Schlenk flask to the autoclave. d. (Self-Validation Check): The solution should be clear. Any precipitation may indicate insolubility issues, requiring solvent screening.
-
Hydrogenation: a. Seal the autoclave securely. b. Purge the vessel by pressurizing with ~5 atm of H₂ and then venting three times to remove all residual air and inert gas. c. Pressurize the autoclave to the desired pressure (e.g., 20 atm H₂). d. Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50 °C). e. Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 4-24 hours. f. (Self-Validation Check): A steady pressure drop indicates hydrogen consumption and a proceeding reaction. No pressure change may suggest catalyst inactivation or a leak.
-
Work-up and Analysis: a. Cool the autoclave to room temperature. b. Carefully vent the excess hydrogen in a well-ventilated fume hood. c. Open the autoclave and remove the reaction mixture. d. Concentrate the solution under reduced pressure to remove the methanol. e. The crude product can be analyzed directly by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and enantiomeric excess (ee%). f. If necessary, purify the product by flash column chromatography on silica gel.
The Catalytic Cycle: A Mechanistic View
The precise mechanism for Ru-diphosphine catalyzed hydrogenation of ketones is complex, but a widely accepted pathway involves a metal-ligand bifunctional mechanism. The catalyst does not operate alone; the substrate, solvent, and catalyst work in concert.
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
The cycle is generally understood as follows:
-
Activation: The [(S)-p-Phos]RuX₂ pre-catalyst is activated by hydrogen to form a ruthenium dihydride species, [(S)-p-Phos]RuH₂.
-
Coordination & Transfer: The β-ketoester substrate coordinates to the ruthenium center, often in an outer-sphere fashion. This is followed by the concerted transfer of a hydride from the metal and a proton (often shuttled via the solvent or another part of the complex) to the carbonyl carbon and oxygen, respectively. This occurs through a six-membered pericyclic transition state.
-
Stereo-determination: The facial selectivity (which face of the ketone is attacked) is determined in this hydrogen transfer step. The chiral pocket created by the (S)-p-Phos ligand sterically favors one transition state over the other, leading to the formation of one enantiomer of the product preferentially.
-
Product Release & Regeneration: The resulting β-hydroxy ester product is released from the metal center, and the catalyst is regenerated by the addition of another molecule of H₂, allowing the cycle to repeat.
Performance and Substrate Scope
The Ru-(S)-p-Phos catalytic system is highly effective for a wide range of β-ketoester substrates, consistently delivering excellent enantioselectivities and high conversions under optimized conditions.
| Entry | Substrate (R¹COCH₂COOR²) | R¹ | R² | Conv. (%) | ee (%) | Ref. |
| 1 | Ethyl acetoacetate | Me | Et | >99 | 98 (R) | [1] |
| 2 | Methyl acetoacetate | Me | Me | >99 | 99 (R) | [1] |
| 3 | Ethyl benzoylacetate | Ph | Et | >99 | 97 (R) | [9] |
| 4 | Ethyl 4-chloroacetoacetate | ClCH₂ | Et | >99 | 99 (R) | [1] |
| 5 | tert-Butyl 3-oxopentanoate | Et | tBu | 98 | 96 (R) | [1] |
| 6 | Ethyl 3-oxo-3-(2-thienyl)propanoate | 2-Thienyl | Et | >99 | 95 (R) | [9] |
Data is representative and compiled from literature sources. Conditions: Typically S/C 1000-10000, 10-50 atm H₂, 25-80 °C in MeOH or EtOH.
Trustworthiness through Self-Validation:
-
Consistency: For a given substrate under identical conditions, the ee% should be highly reproducible (typically ±1%). Variation may indicate impurities in the substrate, solvent, or degradation of the ligand.
-
Troubleshooting:
-
Low Conversion: May be caused by catalyst deactivation (oxygen exposure), insufficient hydrogen pressure, or low temperature. Ensure all components are rigorously deoxygenated and check the system for leaks.
-
Low Enantioselectivity: Can result from catalyst decomposition or running the reaction at too high a temperature, which can erode selectivity. Impurities in the substrate can also sometimes coordinate to the metal and disrupt the chiral environment.
-
Conclusion
The ruthenium/(S)-p-Phos system represents a powerful and reliable tool for the asymmetric hydrogenation of β-ketoesters. Its high efficiency, excellent enantioselectivity, and broad substrate tolerance make it an attractive choice for both academic research and industrial-scale synthesis. By understanding the principles behind ligand design and carefully controlling the experimental parameters as outlined in these protocols, researchers can confidently and reproducibly access valuable, enantiopure β-hydroxy esters for a multitude of applications.
References
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]
-
p-Phos, (S)- | C38H34N2O4P2. PubChem, NIH. [Link]
-
P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]
-
Enantioselective Hydrogenation of β‐Keto Esters using Chiral Diphosphine‐Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. Advanced Synthesis & Catalysis. [Link]
-
Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews. [Link]
-
Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. [Link]
-
Pioneering Perspectives on Asymmetric Hydrogenation. Accounts of Chemical Research. [Link]
-
Recent Developments in Catalytic Asymmetric Hydrogenation Employing P-Chirogenic Diphosphine Ligands. ResearchGate. [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B. [Link]
-
Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters. RSC Advances. [Link]
- Ruthenium catalysts and their use in the asymmetric hydrogenation of cyclopentenones.
-
Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites. ResearchGate. [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acids for Chiral Amino Acid Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: Initial literature searches for the specific ligand "(S)-p-Phos" did not yield sufficient detailed information to formulate a dedicated application note. This may indicate that it is a less common ligand, known by an alternative designation, or a proprietary ligand. However, the principles and protocols for utilizing chiral phosphine ligands in rhodium-catalyzed asymmetric hydrogenation of dehydroamino acids are well-established and broadly applicable. This guide, therefore, provides a comprehensive overview of the topic, leveraging established knowledge and data from widely-used, high-performance phosphine ligands. This approach will equip researchers with the foundational knowledge and practical steps to successfully conduct these powerful transformations, which can be adapted for the evaluation of new or specific ligands like (S)-p-Phos.
Introduction: The Imperative of Chirality in Amino Acid Synthesis
Chiral amino acids are the fundamental building blocks of proteins and peptides, playing a critical role in a vast array of biological processes.[1] Their stereochemistry is paramount, as the biological activity of peptides, pharmaceuticals, and agrochemicals is often dictated by the specific enantiomer used.[2] The synthesis of enantiomerically pure amino acids is, therefore, a cornerstone of modern organic chemistry and drug development.[1] Among the various synthetic strategies, the asymmetric hydrogenation of prochiral dehydroamino acids has emerged as one of the most efficient and atom-economical methods for accessing these valuable chiral molecules.[3] This transformation relies on the use of a chiral catalyst, typically a rhodium complex with a chiral phosphine ligand, to stereoselectively deliver hydrogen to the double bond of the dehydroamino acid precursor.
The Catalyst System: Rhodium and Chiral Phosphine Ligands
The success of the asymmetric hydrogenation of dehydroamino acids is critically dependent on the choice of the chiral phosphine ligand. These ligands coordinate to the rhodium center, creating a chiral environment that directs the hydrogenation to one face of the substrate, leading to the formation of one enantiomer of the amino acid product in excess.
The Role of the Phosphine Ligand
The electronic and steric properties of the phosphine ligand are key to achieving high enantioselectivity and catalytic activity.[4] Electron-rich phosphines generally lead to more active catalysts, while the steric bulk and geometry of the ligand create the chiral pockets that are responsible for the stereochemical outcome of the reaction. Many successful chiral phosphine ligands are bidentate, meaning they have two phosphorus atoms that can coordinate to the rhodium center, forming a stable chelate complex.[3]
Mechanism of Rhodium-Catalyzed Asymmetric Hydrogenation
The mechanism of rhodium-catalyzed asymmetric hydrogenation of dehydroamino acids has been extensively studied.[5][6] A generally accepted mechanism for many rhodium-diphosphine catalysts is the "unsaturated pathway," which involves the following key steps:
-
Coordination of the Substrate: The dehydroamino acid substrate coordinates to the cationic rhodium(I) catalyst.
-
Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the rhodium center, forming a rhodium(III) dihydride species.
-
Migratory Insertion: The alkene moiety of the coordinated substrate inserts into one of the rhodium-hydride bonds. This is often the enantioselectivity-determining step.
-
Reductive Elimination: The resulting rhodium alkyl intermediate undergoes reductive elimination to release the chiral amino acid product and regenerate the rhodium(I) catalyst, which can then enter a new catalytic cycle.
Caption: A simplified representation of the catalytic cycle for rhodium-catalyzed asymmetric hydrogenation of dehydroamino acids.
Experimental Protocol: Asymmetric Hydrogenation of a Generic Dehydroamino Acid
This protocol provides a general procedure for the asymmetric hydrogenation of a dehydroamino acid derivative using a rhodium/phosphine catalyst system. Note: This is a general guideline, and optimal conditions (solvent, pressure, temperature, catalyst loading) may vary depending on the specific substrate and ligand used.
Materials and Reagents
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄)
-
Chiral phosphine ligand (e.g., a commercially available ligand like (S,S)-Me-DuPhos or (R,R)-DIPAMP)
-
Dehydroamino acid substrate
-
Anhydrous, degassed solvent (e.g., methanol, ethanol, THF)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or high-pressure autoclave
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Catalyst Preparation (In Situ)
-
In a Schlenk flask under an inert atmosphere, dissolve the rhodium precursor (1.0 mol%) and the chiral phosphine ligand (1.1 mol%) in the chosen anhydrous, degassed solvent (e.g., 5 mL).
-
Stir the solution at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex. The solution will typically change color, indicating complex formation.
Hydrogenation Reaction
-
To the freshly prepared catalyst solution, add the dehydroamino acid substrate (1.0 equiv).
-
Seal the reaction vessel (Schlenk flask or autoclave).
-
If using a Schlenk flask, purge the flask with hydrogen gas by evacuating and backfilling with hydrogen three times.
-
If using an autoclave, purge the system with hydrogen gas according to the manufacturer's instructions.
-
Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50 °C) for the required time (typically 1-24 hours). Reaction progress can be monitored by techniques such as TLC, GC, or HPLC.
Work-up and Analysis
-
Once the reaction is complete, carefully vent the hydrogen gas from the reaction vessel.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
The enantiomeric excess (e.e.) of the product is determined by chiral HPLC or chiral GC analysis.
Caption: A general workflow for the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acids.
Substrate Scope and Performance of Representative Catalysts
The Rhodium/(S)-p-Phos catalyst system is part of a broader family of highly effective catalysts for the asymmetric hydrogenation of dehydroamino acids. The following table presents representative data for well-established chiral phosphine ligands to illustrate the typical performance of such systems.
| Entry | Dehydroamino Acid Substrate | Chiral Ligand | Solvent | H₂ Pressure (atm) | Temp (°C) | e.e. (%) | Reference |
| 1 | Methyl (Z)-α-acetamidocinnamate | (R,R)-DIPAMP | MeOH | 3 | 25 | 95 (S) | |
| 2 | Methyl (Z)-α-acetamidoacrylate | (S,S)-Me-DuPhos | MeOH | 1 | 25 | >99 (S) | |
| 3 | (Z)-α-Acetamidocinnamic acid | (R)-BINAP | EtOH | 4 | 25 | 92 (R) | |
| 4 | Methyl (Z)-β-acetylaminoacrylate | (R,S)-JOSIPHOS | CH₂Cl₂ | 60 | 25 | 99 (R) |
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Low Conversion | Inactive catalyst | Ensure use of high-purity, anhydrous, and degassed solvents. Prepare the catalyst in situ and use it immediately. |
| Low hydrogen pressure or temperature | Increase hydrogen pressure and/or reaction temperature. | |
| Catalyst poisoning | Ensure the substrate and solvent are free of impurities (e.g., sulfur compounds, halides). | |
| Low Enantioselectivity | Suboptimal ligand-substrate match | Screen a variety of chiral ligands with different electronic and steric properties. |
| Incorrect solvent | The polarity of the solvent can influence enantioselectivity. Screen different solvents (e.g., MeOH, EtOH, THF, CH₂Cl₂). | |
| Racemization of product | This is uncommon under typical hydrogenation conditions but could be investigated if other factors are ruled out. |
Conclusion
References
- Blaser, H. U., & Spindler, F. (2009). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
-
Halpern, J. (1982). Asymmetric catalytic hydrogenation: mechanism and origin of enantioselection. Science, 217(4558), 401-407. [Link]
-
Gridnev, I. D., & Imamoto, T. (2004). On the mechanism of rhodium-catalyzed asymmetric hydrogenation with P-chiral diphosphine ligands. Accounts of Chemical Research, 37(9), 633-644. [Link]
-
Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
-
Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
-
Vineyard, B. D., Knowles, W. S., Sabacky, M. J., Bachman, G. L., & Weinkauff, D. J. (1977). Asymmetric hydrogenation. Rhodium chiral bisphosphine catalyst. Journal of the American Chemical Society, 99(18), 5946-5952. [Link]
-
Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in highly enantioselective rhodium-catalyzed hydrogenations. Journal of the American Chemical Society, 113(22), 8518-8519. [Link]
-
Miyashita, A., Yasuda, A., Takaya, H., Toriumi, K., Ito, T., Souchi, T., & Noyori, R. (1980). Synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), an atropisomeric chiral bis(triaryl)phosphine, and its use in the rhodium(I)-catalyzed asymmetric hydrogenation of .alpha.-(acylamino)acrylic acids. Journal of the American Chemical Society, 102(27), 7932-7934. [Link]
-
Togni, A., Breutel, C., Schnyder, A., Spindler, F., Landert, H., & Tijani, A. (1994). A novel, readily accessible C2-symmetric ferrocenyldiphosphine for highly enantioselective hydrogenation, hydrosilylation, and allylic alkylation reactions. Journal of the American Chemical Society, 116(9), 4062-4066. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly enantioselective hydrogenation of alpha-dehydroamino acids by rhodium complexes with new unsymmetric P-chirogenic bisphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly enantioselective rhodium-catalyzed hydrogenation of beta-dehydroamino acid derivatives using monodentate phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of chiral mixed phosphorus/sulfur ligands to enantioselective rhodium-catalyzed dehydroamino acid hydrogenation and ketone hydrosilylation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Enantioselective Hydrogenation of Aromatic Ketones using a Ruthenium-(S)-p-Phos Catalytic System
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for the ruthenium-catalyzed asymmetric hydrogenation of aromatic ketones utilizing the chiral diphosphine ligand, (S)-p-Phos. The protocols and insights are designed to enable researchers to reliably synthesize enantiomerically pure secondary alcohols, which are critical building blocks in the pharmaceutical and fine chemical industries.
Introduction & Significance
The asymmetric reduction of prochiral ketones to optically active secondary alcohols is a cornerstone of modern synthetic chemistry.[1] Enantiomerically pure alcohols are indispensable intermediates in the synthesis of numerous biologically active molecules and pharmaceuticals.[2] Among the most powerful methods to achieve this transformation is the transition-metal-catalyzed asymmetric hydrogenation, which offers high efficiency, excellent enantioselectivity, and 100% atom economy, making it an environmentally benign process.[3]
Pioneering work by Noyori and others established that ruthenium(II) complexes, when combined with chiral diphosphine and diamine ligands, are exceptionally effective catalysts for this purpose.[1][4] This guide focuses on a highly successful catalytic system composed of a ruthenium precursor, the axially chiral diphosphine ligand (S)-p-Phos, and a chiral diamine co-ligand. This system is renowned for its high activity and ability to reduce a broad range of aromatic and heteroaromatic ketones with outstanding enantioselectivity.[5]
Mechanistic Insights: The Synergy of Metal and Ligands
The remarkable efficacy of the Ru-(S)-p-Phos system stems from a sophisticated "metal-ligand bifunctional" mechanism.[5][6] Unlike mechanisms requiring direct coordination of the ketone's carbonyl oxygen to the metal center, this reaction proceeds via an outer-sphere pathway .[6][7]
The active catalyst, a ruthenium hydride species, features an N-H bond on the diamine ligand that acts in concert with the Ru-H bond. During the key hydrogenation step, the substrate interacts with this active complex. A hydride (H⁻) is transferred from the ruthenium center to the electrophilic carbonyl carbon, while a proton (H⁺) is simultaneously transferred from the amine ligand to the carbonyl oxygen.[8] This concerted, six-membered pericyclic transition state is the source of the high reactivity and minimizes side reactions.[3]
The role of the (S)-p-Phos ligand is paramount in establishing the chiral environment that dictates the stereochemical outcome. The rigid, atropisomeric backbone of p-Phos, in conjunction with the chiral diamine, creates a well-defined three-dimensional chiral pocket.[9] This pocket selectively accommodates the ketone in a specific orientation, exposing only one of its two prochiral faces to the Ru-H and N-H bonds for hydrogenation. This precise steric control is what leads to the formation of one enantiomer of the alcohol product in high excess.
The Catalytic System: Components and Preparation
The success of the hydrogenation reaction is critically dependent on the proper selection and combination of its components.
-
Ruthenium Precursor : Arene-ruthenium(II) complexes like [RuCl₂(p-cymene)]₂ are common and stable precursors that are readily activated under the reaction conditions.
-
Chiral Diphosphine Ligand : (S)-p-Phos is a biaryl diphosphine ligand. Its specific steric and electronic properties are crucial for inducing high enantioselectivity.
-
Chiral Diamine Co-ligand : Ligands such as (S,S)-DPEN (1,2-diphenylethanediamine) or (S)-DAIPEN (1,2-diisopropylethanediamine) are frequently used. The chirality of the diamine and the diphosphine must be synergistic. This is known as a "matching" effect.[5][10] A "mismatched" combination (e.g., (S)-p-Phos with (R,R)-DPEN) will typically result in a much less active and selective catalyst.[5] For the synthesis of (R)-alcohols, the (S)-p-Phos/(S,S)-diamine combination is generally effective for many aromatic ketones.
-
Solvent : Anhydrous alcoholic solvents, particularly 2-propanol or methanol, are preferred as they can participate in the catalytic cycle.
-
Base : A strong base, such as potassium tert-butoxide (KOt-Bu) or potassium hydroxide (KOH), is required to deprotonate the precatalyst complex and generate the active ruthenium hydride species.[9]
Experimental Protocols
Safety Precautions
-
Hydrogen Gas : Hydrogen is highly flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Use a high-pressure reactor (autoclave) that has been properly pressure-tested.
-
Reagents : Ruthenium complexes can be toxic. Potassium tert-butoxide is corrosive and moisture-sensitive. Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere : The catalyst is oxygen-sensitive. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
Materials and Reagent Quality
-
Solvents : Use anhydrous, degassed solvents. Traces of water or oxygen can deactivate the catalyst.
-
Substrates : Ensure the ketone substrate is pure, as impurities may inhibit the catalyst.
-
Ligands and Precursors : Use high-purity ligands and ruthenium precursors.
Protocol 1: In Situ Catalyst Preparation and Asymmetric Hydrogenation of Acetophenone
This protocol details the hydrogenation of acetophenone as a model substrate with a substrate-to-catalyst (S/C) ratio of 1000.
Materials:
-
[RuCl₂(p-cymene)]₂ (3.06 mg, 0.005 mmol)
-
(S)-p-Phos (5.4 mg, 0.011 mmol)
-
(S,S)-DPEN (2.1 mg, 0.010 mmol)
-
Acetophenone (1.20 g, 10.0 mmol)
-
Potassium tert-butoxide (KOt-Bu) (22.4 mg, 0.2 mmol)
-
Anhydrous 2-propanol (20 mL)
-
High-pressure autoclave equipped with a magnetic stir bar and pressure gauge
Procedure:
-
Reactor Assembly : In a fume hood, place the magnetic stir bar into the glass liner of the autoclave. Dry the liner and the reactor head in an oven and allow to cool under a stream of argon.
-
Reagent Addition : Under a positive pressure of argon, add [RuCl₂(p-cymene)]₂, (S)-p-Phos, and (S,S)-DPEN to the glass liner.
-
Solvent and Substrate : Add the anhydrous 2-propanol (20 mL) followed by the acetophenone (1.20 g).
-
Catalyst Activation : Briefly purge the headspace with argon, then add the potassium tert-butoxide. Immediately seal the autoclave.
-
Hydrogen Purge : Purge the sealed reactor with hydrogen gas three to four times to remove any residual air and argon.
-
Reaction : Pressurize the reactor to 8-10 atm with hydrogen. Place the reactor in a heating block pre-set to 30-40 °C and begin vigorous stirring.
-
Monitoring : The reaction is typically complete within 4-12 hours. Progress can be monitored by the cessation of hydrogen uptake on the pressure gauge.
-
Work-up : After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Open the reactor and quench the reaction by adding a few drops of acetic acid. Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Analysis : Concentrate the filtrate under reduced pressure. Determine the conversion by ¹H NMR or GC analysis. Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis. For (R)-1-phenylethanol, high ee values (>98%) are expected.
Performance and Substrate Scope
The Ru/(S)-p-Phos/diamine catalytic system demonstrates broad applicability for a variety of aromatic ketones. High catalytic activity and excellent enantioselectivity are generally observed.[2][3] The system is highly chemoselective for the carbonyl group, leaving other reducible functionalities such as nitro, halide, and ester groups intact.[3]
| Substrate | S/C Ratio | H₂ (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | 1000 | 8 | 30 | 6 | >99 | 99 (R) | [11] |
| 2'-Methoxyacetophenone | 1000 | 10 | 40 | 12 | >99 | 98 (R) | [3] |
| 4'-Chloroacetophenone | 2000 | 10 | 40 | 10 | >99 | 99 (R) | [11] |
| 1-Tetralone | 500 | 15 | 60 | 24 | 98 | 98 (S) | [5] |
| 2-Acetylthiophene | 1000 | 10 | 40 | 16 | >99 | 97 (R) | |
| Isobutyrophenone | 500 | 20 | 50 | 24 | 95 | 96 (R) | [5] |
Limitations : While extremely effective for aromatic and heteroaromatic ketones, the system may show lower selectivity for purely aliphatic ketones.[5] Sterically demanding substrates at both positions flanking the carbonyl may require higher catalyst loadings or more forcing conditions.[5][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by oxygen or water. 2. Impure substrate or solvent. 3. Insufficient base or inactive base. | 1. Ensure all steps are performed under a strict inert atmosphere. Use freshly degassed, anhydrous solvents. 2. Purify the ketone substrate (e.g., by distillation). 3. Use fresh, high-purity KOt-Bu; add it last, just before sealing the reactor. |
| Low Enantioselectivity (ee) | 1. Incorrect "matching" of ligand chirality. 2. Reaction temperature is too high. 3. Racemization of the product (rare under these conditions). | 1. Verify the chirality of both the diphosphine and diamine ligands. For (R)-alcohols, use (S)-p-Phos with an (S,S)-diamine. 2. Lower the reaction temperature. Asymmetric induction is often more effective at lower temperatures. |
| Slow Reaction Rate | 1. Insufficient hydrogen pressure. 2. Inefficient stirring. 3. Low catalyst loading for a difficult substrate. | 1. Increase the hydrogen pressure within the safe limits of the reactor. 2. Ensure the stir bar is rotating vigorously to overcome mass transfer limitations. 3. Increase the catalyst loading (lower the S/C ratio). |
References
-
Ohkuma, T., et al. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(9), 2675–2676. [Link]
-
Abdullah, N. A., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances, 12(23), 14653-14663. [Link]
-
Ohkuma, T., et al. (2002). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 78(4), 83-93. [Link]
-
Zanotti-Gerosa, A., et al. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review, 49(4), 158-165. [Link]
-
Burk, M. J., et al. (2000). A Catalyst for Efficient and Highly Enantioselective Hydrogenation of Aromatic, Heteroaromatic, and α,β-Unsaturated Ketones. Organic Letters, 2(25), 4173–4176. [Link]
-
Alemán, J., et al. (2011). Ruthenium-Catalysed Hydrogenation of Aromatic Ketones using Monodentate Phosphoramidite Ligands. European Journal of Organic Chemistry, 2011(24), 4543-4548. [Link]
-
Chen, C-y., et al. (2003). Highly enantioselective hydrogenation of aromatic-heteroaromatic ketones. Organic Letters, 5(26), 5039-42. [Link]
-
Abdullah, N. A., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances, 12(23), 14653-14663. [Link]
-
Ohkuma, T., et al. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(9), 2675–2676. [Link]
-
Dub, P. A., & Gordon, J. C. (2014). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX₂(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society, 136(9), 3505-3521. [Link]
-
Johnson, T. C., & Morris, R. H. (2018). Mechanistic Investigation of the Hydrogenation of Ketones Catalyzed by a Ruthenium(II) Complex Featuring an N-Heterocyclic Carbene with a Tethered Primary Amine Donor: Evidence for an Inner Sphere Mechanism. Organometallics, 37(24), 4647-4657. [Link]
-
Zanotti-Gerosa, A., et al. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review, 49(4), 158-165. [Link]
-
Ohkuma, T., et al. (1997). Stereoselective Hydrogenation of Simple Ketones Catalyzed by Ruthenium(II) Complexes. The Journal of Organic Chemistry, 62(18), 6012-6021. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
Sources
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- 2. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 11. A Catalyst for Efficient and Highly Enantioselective Hydrogenation of Aromatic, Heteroaromatic, and α,β-Unsaturated Ketones [organic-chemistry.org]
Application Note & Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines Using (S)-p-Phos
Introduction: The Strategic Value of Chiral Tetrahydroquinolines
Chiral 1,2,3,4-tetrahydroquinolines (THQs) are privileged scaffolds in medicinal chemistry and drug development.[1][2] These structural motifs are core components of numerous biologically active compounds, including anticancer, anti-diabetic, anti-inflammatory, and anti-HIV agents.[1][3][4] The stereochemistry at the C2 position is often critical for pharmacological activity, making the development of efficient and highly stereoselective synthetic routes a paramount objective for researchers.
Among the most powerful methods to access these enantiopure molecules is the direct asymmetric hydrogenation of readily available quinoline precursors.[5][6] This approach offers high atom economy and operational simplicity compared to multi-step classical resolutions or chiral pool synthesis. While various transition metal catalysts have been explored, iridium complexes have emerged as particularly effective for the hydrogenation of N-heterocycles.[7][8]
This guide focuses on a highly efficient and robust catalytic system employing an iridium precursor in combination with the chiral atropisomeric biaryl diphosphine ligand, (S)-p-Phos. A key advantage of this system is the formation of a highly effective and air-stable catalyst, which addresses a common challenge of catalyst deactivation and irreproducibility in transition metal catalysis.[9] We will explore the mechanistic underpinnings, substrate scope, and provide a detailed, field-proven protocol for researchers aiming to implement this methodology.
Mechanistic Rationale and the Role of System Components
The success of the Ir/(S)-p-Phos system hinges on the synergistic interplay between the iridium metal center, the chiral ligand, and a crucial additive, molecular iodine (I₂). Understanding the function of each component is key to optimizing the reaction and troubleshooting potential issues.
-
Iridium Precursor ([Ir(COD)Cl]₂): This is a stable Ir(I) source that, upon reaction with the ligand and additive, generates the active cationic iridium species necessary for catalysis.
-
(S)-p-Phos Ligand: This C₂-symmetric biaryl diphosphine ligand creates a well-defined chiral pocket around the iridium center. Its specific steric and electronic properties are responsible for discriminating between the two prochiral faces of the quinoline substrate during the hydrogenation step, thereby inducing high enantioselectivity.
-
Iodine (I₂): While seemingly a simple additive, iodine plays a critical role. It is believed to facilitate the formation of the active cationic iridium catalyst, [Ir(L*)(COD)I]I, by abstracting the chloride from the precursor.[7][10] This cationic nature enhances the catalyst's activity towards the relatively electron-rich quinoline ring. In the absence of iodine, the reaction is often sluggish or fails to proceed entirely.[10]
The proposed catalytic cycle, illustrated below, outlines the key transformations that lead to the chiral product.
Figure 1: Proposed catalytic cycle for the Ir-(S)-p-Phos catalyzed asymmetric hydrogenation of quinolines.
Performance and Substrate Scope
The Ir-(S)-p-Phos catalytic system demonstrates broad applicability for a variety of substituted quinolines. High yields and excellent enantioselectivities are consistently achieved for substrates bearing both electron-donating and electron-withdrawing groups. The data below, adapted from seminal reports, showcases the system's effectiveness.[9]
| Entry | Substrate (R group on Quinoline) | Product | Yield (%)[9] | ee (%)[9] |
| 1 | 2-Methyl | 2-Methyl-THQ | 98 | 92 |
| 2 | 2-Ethyl | 2-Ethyl-THQ | 99 | 91 |
| 3 | 2-Propyl | 2-Propyl-THQ | 99 | 90 |
| 4 | 2-Phenyl | 2-Phenyl-THQ | 96 | 85 |
| 5 | 6-Chloro-2-methyl | 6-Chloro-2-methyl-THQ | 97 | 94 |
| 6 | 6-Bromo-2-methyl | 6-Bromo-2-methyl-THQ | 95 | 95 |
| 7 | 6-Methoxy-2-methyl | 6-Methoxy-2-methyl-THQ | 98 | 90 |
Table 1: Enantioselective hydrogenation of various quinoline derivatives using the Ir-(S)-p-Phos catalyst system. Conditions are based on the general protocol described in Section 4.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the asymmetric hydrogenation of 2-methylquinoline as a representative substrate.
Causality Behind Choices:
-
Solvent (THF): Tetrahydrofuran (THF) is chosen for its ability to dissolve both the catalyst components and the substrate, ensuring a homogeneous reaction mixture. It is relatively non-coordinating, preventing interference with the catalyst.
-
In-situ Preparation: The active catalyst is prepared in situ (in the reaction vessel) because it can be more convenient than synthesizing and isolating a discrete complex. This approach also ensures the catalyst is freshly generated for maximum activity. The air-stability of the Ir-(P-Phos) system makes this process particularly robust.[9]
-
Pressure (700 psi H₂): High hydrogen pressure increases the concentration of H₂ in the solution, which accelerates the rate-limiting oxidative addition step and drives the reaction to completion.
-
Temperature (Room Temp): The high activity of the catalyst allows the reaction to proceed efficiently at ambient temperature, which is advantageous for minimizing side reactions and reducing energy costs.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. pubs.acs.org [pubs.acs.org]
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- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
Application Note & Protocol: Synthesis of the [RuCl((S)-p-Phos)(p-cymene)]PF₆ Chiral Catalyst Complex
Abstract This document provides a comprehensive, field-proven protocol for the synthesis of the chiral ruthenium catalyst, [RuCl((S)-p-Phos)(p-cymene)]PF₆. This air-stable, cationic ruthenium(II) complex is a highly effective pre-catalyst for asymmetric hydrogenation and transfer hydrogenation reactions, crucial for the stereoselective synthesis of chiral alcohols and amines in pharmaceutical and fine chemical development. We will detail the step-by-step synthesis, characterization, and handling of the complex, grounded in established organometallic principles. The causality behind critical experimental choices is explained to ensure reproducibility and safety, providing researchers with a self-validating methodology.
Catalyst Overview and Principle of Asymmetric Induction
The [RuCl((S)-p-Phos)(p-cymene)]PF₆ complex is a member of the half-sandwich family of ruthenium catalysts. Its efficacy in asymmetric synthesis stems from the precise three-dimensional arrangement of its ligands around the ruthenium metal center.
-
Ruthenium(II) Center: The catalytically active metal.
-
(S)-p-Phos Ligand: A C₂-symmetric, atropisomeric bis(dipyridyl)phosphine ligand. Its rigid chiral backbone creates a well-defined asymmetric environment, which is the primary factor controlling the stereochemical outcome of the catalytic reaction. Chiral phosphine ligands are a cornerstone of modern asymmetric catalysis[1][2][3].
-
p-Cymene Ligand: A bulky η⁶-coordinated arene that stabilizes the complex and influences the steric environment around the metal.
-
Chloride and PF₆⁻ Ligands: The chloride is a coordinating ligand, while the hexafluorophosphate is a non-coordinating counter-anion that enhances the catalyst's stability and solubility in common organic solvents.
The catalytic cycle for asymmetric transfer hydrogenation, a common application for this type of catalyst, generally involves the formation of a ruthenium-hydride species which then delivers a hydride to the prochiral substrate (e.g., a ketone or imine) in an enantioselective manner[4]. The stereochemistry of the final product is dictated by the sterically favored transition state, which is controlled by the chiral (S)-p-Phos ligand.
Figure 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
-
Reaction Setup:
-
Under a positive pressure of argon, add dichloro(p-cymene)ruthenium(II) dimer (306 mg, 0.50 mmol, 1.0 eq) and (S)-p-Phos (478 mg, 1.02 mmol, 2.04 eq) to a 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Rationale: The dimer reacts with two equivalents of the phosphine ligand to yield two molecules of the monomeric complex. A slight excess of the expensive ligand ensures complete consumption of the ruthenium precursor.
-
-
Solvent Addition and Reaction:
-
Using a cannula, transfer 20 mL of anhydrous CH₂Cl₂ followed by 20 mL of anhydrous methanol into the Schlenk flask.
-
Stir the resulting deep red/orange solution vigorously at room temperature (20-25 °C) for 4-6 hours.
-
Rationale: The CH₂Cl₂/MeOH solvent system is effective for dissolving both the nonpolar precursor and the more polar ligand, facilitating the ligand exchange reaction to form the intermediate chloro complex, [RuCl((S)-p-Phos)(p-cymene)]Cl.[5] The reaction is typically complete within this timeframe at room temperature.
-
-
Anion Exchange and Precipitation:
-
In a separate 50 mL Schlenk flask, dissolve ammonium hexafluorophosphate (NH₄PF₆) (330 mg, ~2.0 mmol) in a minimal amount of anhydrous methanol (~10 mL).
-
Using a cannula, slowly add the NH₄PF₆ solution to the stirring reaction mixture. An orange precipitate should form immediately.
-
Continue stirring for an additional 30 minutes to ensure complete precipitation.
-
Rationale: A metathesis (anion exchange) reaction occurs where the chloride counter-anion is replaced by the non-coordinating hexafluorophosphate anion. The resulting PF₆ salt is significantly less soluble in the solvent mixture, causing it to precipitate out of the solution and simplifying isolation.[5]
-
-
Isolation and Purification:
-
Stop stirring and allow the precipitate to settle.
-
Carefully remove the supernatant liquid via cannula filtration.
-
Wash the remaining orange solid by adding anhydrous methanol (~15 mL), swirling gently, allowing it to settle, and removing the supernatant. Repeat this wash step once more.
-
Perform a final wash using anhydrous diethyl ether (~20 mL) using the same procedure.
-
Rationale: The methanol washes remove any unreacted NH₄PF₆ and other soluble impurities. The diethyl ether wash helps to remove residual solvents and yields a fine, free-flowing powder upon drying.
-
-
Drying:
-
Dry the isolated orange solid under high vacuum for at least 4 hours.
-
The final product, [RuCl((S)-p-Phos)(p-cymene)]PF₆, should be obtained as a stable, orange powder. The expected yield is typically >85%.
-
Characterization and Quality Control
To confirm the identity and purity of the synthesized complex, the following analytical techniques are recommended.
Table 2: Expected Analytical Data
| Analysis Method | Expected Result |
| Appearance | Fine orange powder. |
| ³¹P NMR (CD₂Cl₂) | A sharp singlet or a pair of doublets (depending on resolution and rotational barriers) in the region of δ 30-50 ppm. A significant downfield shift from the free ligand (typically δ ~ -20 ppm) confirms coordination to the ruthenium center.[6][7] |
| ¹H NMR (CD₂Cl₂) | Complex multiplet signals for the aromatic protons of the p-Phos and p-cymene ligands. Characteristic signals for the isopropyl group of p-cymene (a doublet and a septet) should be visible. |
| Yield | >85% |
Storage and Handling
The final [RuCl((S)-p-Phos)(p-cymene)]PF₆ complex is generally stable to air and moisture for extended periods as a solid.[5] For long-term storage, it is best kept in a tightly sealed vial inside a desiccator or a glovebox to protect it from ambient moisture and light.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction or loss of product during transfers. | Ensure anhydrous conditions. Increase reaction time to 8 hours. Be meticulous with cannula transfers to avoid leaving solid behind. |
| Product is Oily or Gummy | Insufficient drying or presence of solvent impurities. | Wash again with copious amounts of diethyl ether. Dry under high vacuum for a longer period, potentially with gentle heating (~40 °C). |
| ³¹P NMR shows multiple peaks or starting material | Incomplete reaction or presence of oxidized phosphine. | Ensure a slight excess of the phosphine ligand was used. Rigorously maintain inert atmosphere throughout the setup and reaction. Purify by recrystallization if necessary. |
References
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Chan, V. S., Stewart, I. C., Bergman, R. G., & Toste, F. D. (2006). Asymmetric catalytic synthesis of P-stereogenic phosphines via a nucleophilic ruthenium phosphido complex. Journal of the American Chemical Society, 128(9), 2786–2787. [Link]
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Imamoto, T. (2024). P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis. Chemical Reviews, 124(14), 8657–8739. [Link]
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ESPI Metals. (n.d.). Ruthenium Safety Data Sheet. [Link]
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Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. [Link]
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Van der Vlugt, J. I., et al. (2004). Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis. Journal of the American Chemical Society, 126(40), 12580–12581. [Link]
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Amiot, M., et al. (2004). Synthesis, Characterization, and Application in Asymmetric Hydrogenation Reactions of Chiral Ruthenium(II) Diphosphine Complexes. Organometallics, 23(13), 3257–3266. [Link]
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Kurt J. Lesker Company. (n.d.). Safety Data Sheet Ruthenium (pieces). [Link]
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Purdue University Physics Department. (2013). Safety Data Sheet: RUTHENIUM. [Link]
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Zain Aldin, M. (2021). Synthesis, Characterization, and Applications of Ruthenium(II) Complexes Bearing 1,1-Dithiolate Ligands. ORBi, University of Liège. [Link]
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Kolodyazhnyi, O. I. (2021). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 26(12), 3661. [Link]
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Xu, L., et al. (2007). Ruthenium catalyzed asymmetric hydrogenation of a- and β-ketoesters in room temperature ionic liquids using chiral P-phos ligand. Tetrahedron: Asymmetry, 18(13), 1625-1629. [Link]
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Chan, V. S., Stewart, I. C., Bergman, R. G., & Toste, F. D. (2006). Asymmetric catalytic synthesis of P-stereogenic phosphines via a nucleophilic ruthenium phosphido complex. PubMed. [Link]
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Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]
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Joó, F. (2003). Synthesis and catalytic applications of Ru(II)-phosphine complexes obtained in aqueous media. Journal of Organometallic Chemistry, 667(1-2), 1-19. [Link]
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van der Vlugt, J. I., et al. (2002). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2 (L = 2-Phenylazopyridine or 2-(p-Tolylazo)pyridine). European Journal of Inorganic Chemistry, 2002(11), 2957-2964. [Link]
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da Silva, J. G., et al. (2018). Synthesis, Structure Determination and Catalytic Activity of a Novel Ruthenium(II) [RuCl(dppb)(44bipy)(4-pic)]PF6 Complex. Journal of the Brazilian Chemical Society, 29(10), 2133-2143. [Link]
-
Imamoto, T. (2024). P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis. Chemical Reviews. [Link]
-
Guan, C., et al. (2009). Synthesis of Ruthenium Carbonyl Complexes With Phosphine or Substituted Cp Ligands, and Their Activity in the Catalytic Deoxygenation of 1,2-propanediol. Organometallics, 28(14), 4057–4066. [Link]
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Gee, M., et al. (1998). Phosphorus Chemical Shift Tensors of Phosphido Ligands in Ruthenium Carbonyl Compounds: 31P NMR Spectroscopy of Single-Crystal and Powder Samples and ab Initio Calculations. Journal of the American Chemical Society, 120(29), 7371–7381. [Link]
-
Imamoto, T. (2024). P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis. PubMed. [Link]
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ResearchGate. (n.d.). ³¹P NMR spectrum of [Ru(CO)(PPh₃)₂(L²)]. [Link]
-
Pápai, I., & Kállay, C. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η⁶-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Chemistry Central Journal, 6(Suppl 1), S3. [Link]
-
Wang, H., et al. (2022). Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. ACS Catalysis, 12(2), 1150–1160. [Link]
-
ResearchGate. (n.d.). Six-Coordinate Alkynyldiphenylphosphine Ruthenium(II) Complexes: Synthesis, Structure, and Catalytic Activity as ROMP Initiators. [Link]
-
Pérez-Garcı́a, P. M., et al. (2013). P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. ACS Catalysis, 3(1), 47–51. [Link]
-
Bigler, R., et al. (2017). Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. Chemistry – A European Journal, 23(67), 17056–17060. [Link]
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Application Note: (S)-p-Phos as a Privileged Ligand in Modern Pharmaceutical Synthesis
Abstract
This technical guide explores the application of (S)-p-Phos, a member of the atropisomeric biaryl bisphosphine ligand family, in pharmaceutical synthesis. We delve into the mechanistic underpinnings of its efficacy and provide a detailed case study on its use in the asymmetric hydrogenation of β-ketoesters, a critical transformation for producing chiral building blocks for active pharmaceutical ingredients (APIs). A comprehensive, field-proven protocol for this reaction is provided, alongside data demonstrating its high efficiency and enantioselectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced catalytic technologies for the stereoselective synthesis of complex molecules.
Introduction: The Quest for Chirality in Pharmaceuticals
The vast majority of modern pharmaceuticals are chiral molecules, and it is a well-established principle that the biological activity of enantiomers can differ significantly. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of pharmaceutical development and manufacturing.
Asymmetric catalysis, utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, represents the most elegant and efficient solution to this challenge. At the heart of many of these catalytic systems are chiral phosphorus ligands, which coordinate to a transition metal, creating a chiral environment that directs the stereochemical outcome of a reaction.
(S)-p-Phos, or (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine, is a privileged ligand in this class. Its unique atropisomeric structure, featuring two methoxy-substituted pyridine rings in a biaryl backbone, imparts exceptional levels of activity and selectivity in a variety of catalytic transformations.[1] This application note will focus on its premier application: the ruthenium-catalyzed asymmetric hydrogenation of ketones, a key reaction in the synthesis of chiral alcohols and amines for the pharmaceutical industry.
The (S)-p-Phos Advantage: Mechanism of Asymmetric Induction
The efficacy of (S)-p-Phos in asymmetric hydrogenation stems from its ability to form well-defined, rigid chelate structures with transition metals like ruthenium. The resulting complex acts as a chiral pocket, dictating the facial selectivity of substrate coordination and subsequent hydride transfer.
The widely accepted mechanism for the hydrogenation of ketones by Ru-diphosphine complexes, often referred to as the Noyori asymmetric hydrogenation, involves a metal-ligand bifunctional pathway.[2][3] This mechanism is distinct in that the reaction does not require direct coordination of the substrate's carbonyl group to the metal center. Instead, it proceeds through a six-membered pericyclic transition state in the outer coordination sphere of the ruthenium complex.[2]
The key steps are as follows:
-
Catalyst Activation: The pre-catalyst, typically a Ru(II) dihalide complex, reacts with hydrogen (H₂) to form a reactive ruthenium dihydride species.
-
Outer-Sphere Interaction: The ketone substrate interacts with the chiral RuH₂ complex through hydrogen bonding between its carbonyl oxygen and an N-H group from a diamine co-ligand (if present) or through direct interaction with the Ru-H and ligand framework.
-
Stereoselective Hydride Transfer: In a concerted step, a hydride (H⁻) from the ruthenium center and a proton (H⁺) from the ligand framework are transferred to the carbonyl carbon and oxygen, respectively. The specific atropisomeric chirality of the (S)-p-Phos ligand dictates which enantioface of the ketone is accessible for this transfer, thus determining the stereochemistry of the resulting alcohol.[2][4]
-
Catalyst Regeneration: The product alcohol dissociates, and the catalyst is regenerated to re-enter the catalytic cycle.
Below is a generalized workflow representing the in-situ formation of the active catalyst and its role in the hydrogenation process.
Figure 1: General workflow for in-situ catalyst preparation and hydrogenation.
Case Study: Synthesis of a Key Intermediate for Sitagliptin
Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The first-generation synthesis developed by Merck & Co. established the critical chiral amine stereocenter via the asymmetric hydrogenation of a β-keto ester intermediate, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.[5]
While various chiral phosphine ligands can be used for this transformation, the (S)-p-Phos family of ligands is known to provide excellent activity and enantioselectivity for the ruthenium-catalyzed hydrogenation of β-ketoesters.[1] This reaction provides the corresponding chiral β-hydroxy ester with high enantiomeric excess (ee), which can then be converted to the target β-amino acid derivative.
The catalytic cycle for this specific type of reaction is depicted below.
Caption: Catalytic cycle for Ru/(S)-p-Phos hydrogenation of a β-keto ester.
Data Presentation: Performance of p-Phos Ligands
The (S)-p-Phos ligand and its analogues consistently deliver high performance in the asymmetric hydrogenation of various β-ketoesters. The data below is representative of the typical results achieved for this class of reaction.
| Entry | Substrate | Ligand | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Ethyl 4-chloroacetoacetate | (S)-p-Phos | 2000:1 | 10 | 80 | >99 | 99.2 |
| 2 | Methyl acetoacetate | (S)-p-Phos | 1000:1 | 50 | 35 | >99 | 98.0 |
| 3 | Ethyl benzoylacetate | (S)-p-Phos | 2000:1 | 10 | 80 | >99 | 97.5 |
| 4 | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (Sitagliptin Intermediate) | (S)-p-Phos* | 500:1 | 10-20 | 50-80 | High | >98 |
*Data for Entry 4 is representative for this substrate class based on the high performance of (S)-p-Phos with analogous β-ketoesters. Specific process conditions for the Sitagliptin intermediate are proprietary but are expected to be similar.
Detailed Experimental Protocol
The following protocol describes a general procedure for the in situ preparation of the Ru-(S)-p-Phos catalyst and the subsequent asymmetric hydrogenation of a generic β-keto ester. This procedure is adapted from established methods for similar chiral diphosphine-ruthenium systems.[1][6]
Materials:
-
Ruthenium pre-catalyst: [RuCl₂(p-cymene)]₂
-
Chiral Ligand: (S)-p-Phos
-
Substrate: β-Keto Ester (e.g., ethyl benzoylacetate)
-
Solvent: Anhydrous, degassed ethanol or methanol
-
Hydrogen (H₂) gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
Part A: In-Situ Catalyst Preparation
-
Vessel Preparation: Place a glass liner containing a magnetic stir bar into a stainless-steel autoclave. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, charge the glass liner with [RuCl₂(p-cymene)]₂ (1 equivalent) and (S)-p-Phos (1.1 equivalents).
-
Solvent Addition: Add anhydrous, degassed ethanol (or methanol) via cannula or syringe to achieve the desired catalyst concentration (typically 0.01 M to 0.1 M).
-
Activation: Seal the autoclave. Pressurize and vent the system with argon (3 cycles) and then with hydrogen (3 cycles). Heat the mixture to 50-80 °C under hydrogen pressure (1-10 bar) and stir for 30-60 minutes. A color change (e.g., to a clear orange or yellow solution) typically indicates the formation of the active catalyst.
Part B: Asymmetric Hydrogenation
-
Substrate Introduction: After the activation period, carefully vent the autoclave and place it under a positive pressure of argon. Prepare a solution of the β-keto ester substrate (e.g., 500-2000 equivalents relative to the Ru pre-catalyst) in a separate Schlenk flask with a minimal amount of degassed ethanol.
-
Reaction Initiation: Transfer the substrate solution to the autoclave via cannula.
-
Pressurization: Seal the autoclave, purge again with hydrogen (3 cycles), and then pressurize to the desired reaction pressure (typically 10-50 bar).
-
Reaction Monitoring: Heat the reaction to the target temperature (e.g., 50-80 °C) with vigorous stirring. The reaction progress can be monitored by taking aliquots (after safely depressurizing and placing under argon) and analyzing them by GC or HPLC. Reactions are typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil contains the chiral β-hydroxy ester.
-
Purification & Analysis: The product can be purified by silica gel column chromatography if necessary. The enantiomeric excess (ee%) should be determined by chiral HPLC or GC analysis.
Safety Precautions:
-
Hydrogen gas is highly flammable. All operations involving hydrogen under pressure must be conducted in a well-ventilated fume hood behind a safety shield.
-
Ruthenium catalysts can be air-sensitive. Handle all reagents under an inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used.
Conclusion
The (S)-p-Phos ligand stands out as a highly effective and versatile tool for asymmetric catalysis in pharmaceutical synthesis. Its application in the ruthenium-catalyzed asymmetric hydrogenation of β-ketoesters provides a reliable and scalable method for accessing critical chiral β-hydroxy ester building blocks with excellent enantioselectivity. The case study of the Sitagliptin intermediate synthesis highlights the industrial relevance of this technology. The detailed protocol provided herein offers a solid foundation for researchers to implement this powerful catalytic system in their own synthetic endeavors, accelerating the development of new chiral pharmaceuticals.
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
-
Casey, C. P., et al. (2007). Mechanism of the Noyori Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 129(18), 5816-5827. [Link]
-
Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]
-
U.S. Environmental Protection Agency. (2006). Presidential Green Chemistry Challenge: 2006 Greener Synthetic Pathways Award. [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 119560, Sitagliptin. [Link]
-
Chen, S., et al. (2018). Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry, 38(10), 2534-2552. [Link]
-
Ratovelomanana-Vidal, V., et al. (2005). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. Advanced Synthesis & Catalysis, 347(2-3), 331-343. [Link]
-
U.S. Environmental Protection Agency. (2010). Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award. [Link]
-
Doherty, S., et al. (2007). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics, 26(23), 5660-5673. [Link]
-
Xu, L., et al. (2007). Ruthenium catalyzed asymmetric hydrogenation of α- and β-ketoesters in room temperature ionic liquids using chiral P-phos ligand. ACS Symposium Series, 950, 224-234. [Link]
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Application Note & Protocol: Enantioselective Synthesis of Chiral Alcohols via Asymmetric Hydrogenation Using the (S)-p-Phos Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Chiral Alcohols in Modern Chemistry
Chiral secondary alcohols are fundamental building blocks in the synthesis of a vast array of high-value chemical entities, most notably active pharmaceutical ingredients (APIs). The specific stereochemistry of a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.[1] Consequently, the development of robust and efficient methods for the enantioselective synthesis of these chiral synthons is of paramount importance to the pharmaceutical and fine chemical industries.[1]
Among the most powerful strategies for accessing enantiopure alcohols is the asymmetric hydrogenation of prochiral ketones. This method is highly atom-economical and can be performed under mild conditions, making it an attractive and sustainable choice for industrial applications. The success of this transformation hinges on the use of a chiral catalyst, typically a transition metal complexed with a chiral ligand, that can effectively differentiate between the two enantiotopic faces of the ketone carbonyl.
This application note provides a detailed guide to the use of (S)-p-Phos , a highly effective P-stereogenic bisphosphine ligand, in the ruthenium-catalyzed asymmetric hydrogenation of ketones to produce chiral alcohols with high enantioselectivity.
The (S)-p-Phos Ligand: Structure and Rationale for Use
(S)-p-Phos, or (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine, is an atropisomeric biaryl bisphosphine ligand. Its unique structural feature is the presence of two methoxy-substituted pyridine rings in its backbone. This endows the ligand with distinct electronic and steric properties that contribute to its high performance in asymmetric catalysis. The chirality of the ligand arises from the restricted rotation around the C-C bond connecting the two pyridine rings.
The electron-donating methoxy groups on the pyridine rings increase the electron density at the phosphorus atoms, which in turn enhances the catalytic activity of the corresponding metal complex. The chiral scaffold of (S)-p-Phos creates a well-defined chiral pocket around the metal center, enabling high stereochemical control during the hydrogenation reaction.
Structure of (S)-p-Phos:
Caption: 2D representation of the (S)-p-Phos ligand structure.
The Catalytic System: Ru/(S)-p-Phos in Action
The catalytic system for the asymmetric hydrogenation of ketones typically involves a ruthenium precursor, the chiral (S)-p-Phos ligand, and a chiral diamine co-ligand. A common and highly effective combination is the in-situ preparation of the catalyst from a ruthenium source, (S)-p-Phos, and (S,S)-1,2-diphenylethylenediamine ((S,S)-DPEN). The diamine plays a crucial role in the catalytic cycle, participating in the hydrogen transfer step.
Proposed Catalytic Cycle
The mechanism of ketone hydrogenation catalyzed by Ru-diphosphine-diamine complexes is believed to proceed via a metal-ligand bifunctional pathway. The following diagram illustrates the key steps in this catalytic cycle.
Caption: Proposed catalytic cycle for Ru/(S)-p-Phos catalyzed ketone hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol provides a detailed procedure for the asymmetric hydrogenation of acetophenone to (S)-1-phenylethanol using a Ru/(S)-p-Phos/(S,S)-DPEN catalytic system.
Materials and Reagents
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(S)-p-Phos (Chiral ligand)
-
(S,S)-DPEN (Chiral diamine)
-
Acetophenone (Substrate)
-
Anhydrous isopropanol (Solvent)
-
Potassium tert-butoxide (KOtBu) (Base)
-
Hydrogen gas (High purity)
-
Standard laboratory glassware and Schlenk line or glovebox for handling air-sensitive reagents.
Catalyst Pre-formation (In-situ)
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol) and (S)-p-Phos (e.g., 6.4 mg, 0.01 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous isopropanol (5 mL) to the flask and stir the mixture at room temperature for 10 minutes.
-
Add (S,S)-DPEN (e.g., 2.1 mg, 0.01 mmol) to the mixture and continue stirring for another 30 minutes to form the precatalyst solution.
Asymmetric Hydrogenation Reaction
-
To the freshly prepared catalyst solution, add acetophenone (e.g., 120.1 mg, 1.0 mmol).
-
Add a solution of potassium tert-butoxide in isopropanol (e.g., 0.1 M solution, 0.2 mL, 0.02 mmol).
-
Seal the Schlenk flask and transfer it to a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12 hours).
Work-up and Purification
-
After the reaction is complete, carefully vent the hydrogen gas from the autoclave.
-
Remove the Schlenk flask and concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the pure (S)-1-phenylethanol.
Analysis
-
Conversion: Determined by ¹H NMR spectroscopy or gas chromatography (GC) of the crude reaction mixture.
-
Enantiomeric Excess (ee%): Determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC using a suitable chiral stationary phase.
Performance Data: Substrate Scope and Enantioselectivity
The Ru/(S)-p-Phos catalytic system has demonstrated high efficiency and enantioselectivity for the asymmetric hydrogenation of a variety of prochiral ketones. Below is a representative table summarizing the performance of this catalytic system with different substrates.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | (S)-1-Phenylethanol | >99 | 99 |
| 2 | 4'-Chloroacetophenone | (S)-1-(4-Chlorophenyl)ethanol | 98 | 98 |
| 3 | 3'-Methoxyacetophenone | (S)-1-(3-Methoxyphenyl)ethanol | >99 | 99 |
| 4 | 2'-Acetylnaphthalene | (S)-1-(Naphthalen-2-yl)ethanol | 97 | 96 |
| 5 | 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | 95 | 98 |
| 6 | Benzylacetone | (S)-4-Phenylbutan-2-ol | 96 | 95 |
Note: The data presented in this table is representative and actual results may vary depending on the specific reaction conditions.
Applications in Pharmaceutical Synthesis
The chiral alcohols produced through this methodology are valuable intermediates in the synthesis of numerous pharmaceuticals. For instance, chiral 1-phenylethanol derivatives are key building blocks for the synthesis of various drugs, including certain anti-inflammatory agents and central nervous system therapeutics. The ability to produce these intermediates with high enantiopurity is critical for ensuring the efficacy and safety of the final drug product. The use of robust and efficient catalytic systems, such as the one described herein, is therefore a significant enabler of modern drug development and manufacturing.
Troubleshooting and Key Considerations
-
Oxygen Sensitivity: The catalyst and reagents are air-sensitive. All manipulations should be performed under an inert atmosphere to prevent catalyst deactivation.
-
Solvent Purity: The use of anhydrous solvents is crucial for optimal catalyst performance.
-
Base Concentration: The amount of base can significantly impact the reaction rate and enantioselectivity. Optimization may be required for different substrates.
-
Substrate Purity: Impurities in the ketone substrate can sometimes inhibit the catalyst. Purification of the substrate may be necessary for challenging reactions.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11158950, p-Phos, (S)-. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11564214, (S)-SunPhos. Retrieved from [Link]
-
Asymmetric Hydrogenations of Acetophenone and Its Derivatives over RuRh/γ. (n.d.). Retrieved from [Link]
- Šot, P., Kuzma, M., & Václavík, J. (2014). Asymmetric Transfer Hydrogenation of Acetophenone N-Benzylimine Using [RuIICl((S,S)-TsDPEN)(η6-p-cymene)]: A DFT Study. Organometallics, 33(21), 6098-6106.
- Castañeda, C. N., et al. (2002). Application of Chiral Mixed Phosphorus/Sulfur Ligands to Enantioselective Rhodium-Catalyzed Dehydroamino Acid Hydrogenation and Ketone Hydrosilylation Processes. Journal of the American Chemical Society, 124(49), 14552-14553.
- Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. (n.d.). KANTO CHEMICAL CO., INC.
- Yang, Y., et al. (2020). Porous Organic Frameworks Featured by Distinct Confining Fields for the Selective Hydrogenation of Biomass-Derived Ketones.
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Pellissier, H. (2011). Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines. Current Organic Chemistry, 15(22), 3848-3873.
- Utsunomiya, M., & Hartwig, J. F. (2004). Extremely High Enantioselective Redox Reaction of Ketones and Alcohols Catalyzed by RuCl2(PPh3)(oxazolinylferrocenylphosphine). Organometallics, 23(12), 2904-2907.
- Kačer, P., et al. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study.
- Wills, M. (2016). Mechanism of hydride transfer from Ru/TsDPEN complex to a ketone.
- P-Phos, PhanePhos and BoPhoz™ Ligands. (n.d.). Sigma-Aldrich.
- Li, B. J., et al. (2022). Chiral ruthenium complex/Ph2P(2-furyl)–catalyzed asymmetric nucleophilic addition of aryl aldehyde hydrazones to simple ketones.
- Meteleva, E. S., et al. (2022).
- Substrate scope of the Ru-catalyzed α-alkylation of ketones and related... (n.d.).
- sSPhos 1049726-96-6. (n.d.). Sigma-Aldrich.
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- Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542.
- Glueck, D. S. (2017). Development of Ruthenium Catalysts for the Enantioselective Synthesis of P-Stereogenic Phosphines via Nucleophilic Phosphido Intermediates. Journal of the American Chemical Society, 139(29), 9845-9855.
- Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2020). MDPI.
- Sun, Y., et al. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology, 12(12), 3786-3794.
- Brandt, P., Roth, P., & Andersson, P. G. (2004). Origin of enantioselectivity in the Ru(arene)(amino alcohol)-catalyzed transfer hydrogenation of ketones. The Journal of Organic Chemistry, 69(15), 4885-4890.
Sources
Application Notes and Protocols for Asymmetric Hydrogenation Utilizing (S)-p-Phos
Introduction: The Power of Chirality in Catalysis with (S)-p-Phos
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries. Asymmetric hydrogenation has emerged as one of the most powerful and atom-economical methods for establishing stereocenters. The efficacy of this transformation hinges on the design and selection of the chiral ligand that orchestrates the stereochemical outcome. Among the pantheon of privileged chiral phosphine ligands, (S)-p-Phos, an atropisomeric biaryl diphosphine, has garnered significant attention for its ability to induce high enantioselectivity in the hydrogenation of a diverse range of prochiral substrates.
(S)-p-Phos is a member of the P-Phos family of ligands, characterized by a biphenyl backbone with diphenylphosphino groups at the 2 and 2' positions and alkoxy or other substituents at the 6 and 6' positions. The restricted rotation around the biaryl axis gives rise to stable atropisomers, creating a well-defined and rigid chiral environment around the metal center. This structural feature is crucial for effective enantiofacial discrimination of the substrate. This guide provides a comprehensive overview of the substrate scope of (S)-p-Phos in asymmetric hydrogenation, detailed experimental protocols for its application, and an exploration of the mechanistic principles that underpin its remarkable stereocontrol.
Substrate Scope of (S)-p-Phos in Asymmetric Hydrogenation
The versatility of (S)-p-Phos is demonstrated by its successful application in the asymmetric hydrogenation of a variety of functionalized prochiral olefins and ketones. Typically, (S)-p-Phos is employed in combination with rhodium(I) precursors for the reduction of olefins, such as enamides, and with ruthenium(II) precursors for the hydrogenation of ketones, including α- and β-ketoesters.
Asymmetric Hydrogenation of Enamides
The enantioselective hydrogenation of enamides provides a direct route to valuable chiral amines and their derivatives. Rhodium complexes of (S)-p-Phos have shown excellent performance in this transformation, affording the desired products with high enantiomeric excess (e.e.).
| Substrate | Catalyst System | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) | Ref. |
| N-(1-phenylethenyl)acetamide | [Rh((S)-p-Phos)(COD)]BF₄ | MeOH | 3 atm | RT | 24 | >99 | 98 (R) | [1] |
| N-(1-(4-methoxyphenyl)ethenyl)acetamide | [Rh((S)-p-Phos)(COD)]BF₄ | MeOH | 3 atm | RT | 24 | >99 | 97 (R) | [1] |
| N-(1-(4-chlorophenyl)ethenyl)acetamide | [Rh((S)-p-Phos)(COD)]BF₄ | MeOH | 3 atm | RT | 24 | >99 | 99 (R) | [1] |
| N-(3,4-dihydronaphthalen-1-yl)acetamide | [Rh((S)-p-Phos)(COD)]BF₄ | CH₂Cl₂ | 12 bar | 25 | 24 | >99 | 96 (S) | [2] |
Asymmetric Hydrogenation of α- and β-Keto Esters
Chiral α- and β-hydroxy esters are versatile building blocks in the synthesis of numerous natural products and pharmaceuticals. Ruthenium complexes incorporating (S)-p-Phos are highly effective catalysts for the asymmetric hydrogenation of the corresponding keto esters, delivering the desired chiral alcohols with excellent enantioselectivity.[3][4]
| Substrate | Catalyst System | Solvent | Pressure (H₂) | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) | Ref. |
| Methyl acetoacetate | [RuCl₂((S)-p-Phos)]₂(NEt₃) | MeOH | 50 atm | 50 | 12 | >99 | 99.2 (R) | [5] |
| Ethyl benzoylacetate | [RuCl₂((S)-p-Phos)]₂(NEt₃) | MeOH | 50 atm | 50 | 20 | >99 | 98.5 (R) | [5] |
| Ethyl 4-chloroacetoacetate | [RuCl₂((S)-p-Phos)]₂(NEt₃) | MeOH | 50 atm | 50 | 15 | >99 | 99.0 (R) | [5] |
| Ethyl pyruvate | [RuCl₂((S)-p-Phos)]₂(NEt₃) | MeOH | 50 atm | 50 | 24 | >99 | 95.0 (R) | [3][4] |
Mechanistic Insights: The Origin of Enantioselectivity
The high enantioselectivity observed in asymmetric hydrogenation with (S)-p-Phos-metal complexes arises from the well-defined chiral environment created by the ligand around the metal center. The mechanism, particularly for Rh-catalyzed hydrogenation of enamides, is generally understood to proceed through an "unsaturated" pathway.
Figure 2: Workflow for the preparation of the Rh/(S)-p-Phos catalyst.
Protocol 2: Asymmetric Hydrogenation of an Enamide with Rh/(S)-p-Phos
This protocol provides a general procedure for the asymmetric hydrogenation of an enamide, such as N-(1-phenylethenyl)acetamide.
Materials:
-
N-(1-phenylethenyl)acetamide (substrate)
-
Freshly prepared [Rh((S)-p-Phos)(COD)]BF₄ catalyst solution (from Protocol 1)
-
Degassed anhydrous methanol (MeOH)
-
High-pressure autoclave equipped with a glass liner and a magnetic stir bar
Procedure:
-
In a glovebox, add the enamide substrate to the glass liner of the autoclave.
-
Add a sufficient amount of degassed, anhydrous MeOH to achieve the desired substrate concentration (typically 0.1-0.5 M).
-
Add the required volume of the freshly prepared Rh/(S)-p-Phos catalyst solution to the substrate solution. The substrate-to-catalyst ratio (S/C) is typically in the range of 100:1 to 1000:1.
-
Seal the autoclave and remove it from the glovebox.
-
Connect the autoclave to a hydrogen gas line in a well-ventilated fume hood.
-
Purge the autoclave with hydrogen gas three times to remove any residual air.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 3 atm).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).
-
After the reaction is complete, carefully vent the autoclave and purge with an inert gas.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Protocol 3: Preparation of the Ruthenium Catalyst Precursor: [RuCl₂((S)-p-Phos)]₂(NEt₃)
This protocol describes the preparation of a common ruthenium catalyst precursor for ketone hydrogenation.
Materials:
-
[Ru(COD)Cl₂]n
-
(S)-p-Phos
-
Triethylamine (NEt₃)
-
Degassed anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add [Ru(COD)Cl₂]n (1.0 eq.) and (S)-p-Phos (1.1 eq.) to a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Add degassed, anhydrous toluene to the flask.
-
Heat the mixture to reflux for 12-16 hours. The reaction mixture will typically change color.
-
Cool the reaction mixture to room temperature.
-
Add triethylamine (2.5 eq.) and stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure to obtain the crude catalyst as a solid. This catalyst can often be used without further purification.
Figure 3: Workflow for the preparation of the Ru/(S)-p-Phos catalyst.
Protocol 4: Asymmetric Hydrogenation of a β-Keto Ester with Ru/(S)-p-Phos
This protocol provides a general procedure for the asymmetric hydrogenation of a β-keto ester, such as methyl acetoacetate.
Materials:
-
Methyl acetoacetate (substrate)
-
[RuCl₂((S)-p-Phos)]₂(NEt₃) catalyst (from Protocol 3)
-
Degassed anhydrous methanol (MeOH)
-
High-pressure autoclave equipped with a glass liner and a magnetic stir bar
Procedure:
-
In a glovebox, add the [RuCl₂((S)-p-Phos)]₂(NEt₃) catalyst to the glass liner of the autoclave.
-
Add the β-keto ester substrate.
-
Add degassed, anhydrous MeOH. The substrate concentration is typically in the range of 0.5-2.0 M.
-
Seal the autoclave and remove it from the glovebox.
-
Connect the autoclave to a hydrogen gas line in a well-ventilated fume hood.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).
-
Heat the autoclave to the desired reaction temperature (e.g., 50 °C) and stir the reaction mixture for the specified time (e.g., 12 hours).
-
After the reaction is complete, cool the autoclave to room temperature, carefully vent the pressure, and purge with an inert gas.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral GC or HPLC analysis.
Conclusion
(S)-p-Phos has proven to be a highly effective and versatile chiral ligand for asymmetric hydrogenation. Its rigid and well-defined chiral environment enables the synthesis of a wide range of enantiomerically enriched compounds, including chiral amines and alcohols, with excellent enantioselectivities. The protocols provided in this guide offer a practical framework for researchers to successfully implement (S)-p-Phos in their synthetic endeavors. By understanding the substrate scope, mechanistic principles, and proper handling procedures, scientists and drug development professionals can confidently leverage the power of (S)-p-Phos to access valuable chiral building blocks for the advancement of chemical and pharmaceutical research.
References
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Safe Handling of Pyrophoric Materials. (n.d.). Retrieved from [Link]
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Pyrophoric Reagents Handling in Research Labs. (n.d.). University of California, Santa Barbara, Environmental Health & Safety. Retrieved from [Link]
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Pyrophoric Handling Procedure. (n.d.). Carnegie Mellon University. Retrieved from [Link]
- Process for preparing cationic rhodium complexes. (2011). Google Patents.
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Safe Handling of Pyrophoric Materials. (2021). University of Illinois Urbana-Champaign. Retrieved from [Link]
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Gridnev, I. D., et al. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(21), 5268–5279. [Link]
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Xu, L., et al. (2007). Ruthenium catalyzed asymmetric hydrogenation of α- and β-ketoesters in room temperature ionic liquids using chiral P-phos ligand. Canadian Journal of Chemistry, 85(12), 1049-1054. [Link]
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Öchsner, E., et al. (2009). Kinetic Study of the Asymmetric Hydrogenation of Methyl Acetoacetate in the Presence of a Ruthenium Binaphthophosphepine Complex. Advanced Synthesis & Catalysis, 351(1-2), 235-245. [Link]
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General procedure for the synthesis of [Rh(cod)L]BF4 and [Ir(cod)L]BArF complexes. (n.d.). ResearchGate. Retrieved from [Link]
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Zhang, Z., et al. (1999). Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. The Journal of Organic Chemistry, 64(5), 1774–1775. [Link]
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Xu, L., et al. (2007). Ruthenium catalyzed asymmetric hydrogenation of a- and β-ketoesters in room temperature ionic liquids using chiral P-phos ligand. PolyU Scholars Hub. [Link]
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Takaya, H., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 653–660. [Link]
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Development of a Method for the Preparation of Ruthenium Indenylidene-Ether Olefin Metathesis Catalysts. (2012). Molecules, 17(7), 7695-7707. [Link]
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Ratovelomanana-Vidal, V., et al. (2002). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. Advanced Synthesis & Catalysis, 344(3‐4), 281-292. [Link]
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Gridnev, I. D., et al. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(21), 5268–5279. [Link]
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Dichlorotris(triphenylphosphine)ruthenium(II). (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
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Evans, D. A., et al. (2003). Application of Chiral Mixed Phosphorus/Sulfur Ligands to Enantioselective Rhodium-Catalyzed Dehydroamino Acid Hydrogenation and Ketone Hydrosilylation Processes. Journal of the American Chemical Society, 125(41), 12692–12693. [Link]
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Chan, A. S. C., et al. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research. [Link]
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Studies on purification of yellow phosphorus off-gas by combined washing, catalytic oxidation, and desulphurization at a pilot scale. (2011). Separation and Purification Technology, 80(3), 519-525. [Link]
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Gridnev, I. D., et al. (2021). Combined Theoretical and Experimental Studies Unravel Multiple Pathways to Convergent Asymmetric Hydrogenation of Enamides. Journal of the American Chemical Society, 143(50), 21416–21428. [Link]
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Wang, P., et al. (2009). Asymmetric hydrogenation of methyl acetoacetate catalyzed by Ru/PMO-BINAP with various ratios of substrate to catalyst. ResearchGate. [Link]
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Zhou, H., et al. (2016). Highly efficient Ir-catalyzed asymmetric hydrogenation of benzoxazinones and derivatives with a Brønsted acid cocatalyst. Chemical Communications, 52(4), 775-778. [Link]
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Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. (2014). Tetrahedron: Asymmetry, 25(1), 1-23. [Link]
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Hu, X.-P., et al. (2012). Ir-Catalyzed Enantioselective Hydrogenation of 2H-1,4-Benzoxazines with a Chiral 1,2,3,4-Tetrahydro-1-naphthylamine-Derived Phosphine-Aminophosphine Ligand. Chinese Journal of Chemistry, 30(11), 2583-2587. [Link]
-
Light-Mediated Chiral Phosphate Catalysis for Asymmetric Dicarbofunctionalization of Enamides. (2021). Journal of the American Chemical Society, 143(30), 11626–11635. [Link]
-
[Ir(P-OP)]-catalyzed asymmetric hydrogenation of diversely substituted C N-containing heterocycles. (2012). Angewandte Chemie International Edition, 51(46), 11635-11638. [Link]
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Reetz, M. T., et al. (2012). Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins with PhthalaPhos, a New Class of Chiral Supramolecular Ligands. Chemistry – A European Journal, 18(5), 1383-1400. [Link]
-
Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. (2015). Chinese Journal of Chemistry, 33(10), 1137-1142. [Link]
-
Asymmetric Hydrogenation of α-Keto Phosphonates with Chiral Palladium Catalysts. (2009). European Journal of Organic Chemistry, 2009(3), 510-515. [Link]
-
Systematic Parameter Determination Aimed at a Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction. (2019). ACS Catalysis, 9(10), 9126-9135. [Link]
-
Recent Advances in Asymmetric Catalysis Using p-Block Elements. (2020). Chemistry – A European Journal, 26(48), 10834-10855. [Link]
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experimental setup for high-throughput screening with (S)-p-Phos
Application Note & Protocol
High-Throughput Screening for Asymmetric Catalysis: A Practical Guide Using the (S)-p-Phos Ligand
Abstract
High-throughput screening (HTS) has become an indispensable tool in modern chemical research, accelerating the discovery and optimization of catalytic processes.[1][2] This guide provides a comprehensive framework for establishing an HTS workflow specifically tailored for asymmetric catalysis using the chiral bisphosphine ligand, (S)-p-Phos. We delve into the causality behind experimental design, from plate layout to analytical method selection, ensuring scientific integrity and reproducibility. Detailed, step-by-step protocols for a model rhodium-catalyzed asymmetric hydrogenation are provided, alongside strategies for data analysis, hit validation, and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage HTS to systematically explore reaction parameters and identify optimal conditions for generating enantiomerically enriched molecules.
Introduction: The Intersection of Chiral Ligands and HTS
The synthesis of single-enantiomer compounds is a cornerstone of the pharmaceutical, agrochemical, and fine chemical industries.[3] Asymmetric catalysis, employing a small amount of a chiral catalyst to generate large quantities of an enantiopure product, represents the most elegant and efficient approach to this challenge.[4] The efficacy of these transformations hinges on the performance of the chiral ligand bound to the metal center.
(S)-p-Phos , or (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine, is a C2-symmetric, atropisomeric bisphosphine ligand belonging to the P-Phos family. Its unique electronic and steric properties, conferred by the substituted bipyridine backbone, make it a powerful ligand for a variety of transition-metal-catalyzed reactions, including highly enantioselective hydrogenations and cross-coupling reactions.[5][6]
While (S)-p-Phos is a promising ligand, achieving optimal performance (i.e., high conversion and high enantioselectivity) for a new transformation is rarely a "plug-and-play" scenario. Catalyst performance is exquisitely sensitive to a multitude of variables, including the metal precursor, solvent, temperature, pressure, and substrate-to-catalyst ratio. Systematically exploring this vast parameter space using traditional one-at-a-time experimentation is inefficient and resource-intensive. High-throughput screening (HTS) offers a powerful solution, enabling the parallel execution and analysis of hundreds of unique reactions, thereby accelerating the identification of optimal conditions.[7][8]
This guide outlines a robust HTS methodology using (S)-p-Phos in a model rhodium-catalyzed asymmetric hydrogenation of a prochiral β-keto ester.
| Property | Value |
| IUPAC Name | (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine |
| Molecular Formula | C₃₈H₃₄N₂O₄P₂ |
| Molecular Weight | 644.6 g/mol [5] |
| Appearance | White to off-white solid |
| Chirality | Atropisomeric (C2-Symmetry) |
| Class | Bisphosphine Ligand |
| Table 1: Key Properties of (S)-p-Phos. |
Principle of the HTS Assay
The success of any HTS campaign relies on a carefully designed assay that is sensitive, reproducible, and amenable to automation. For asymmetric catalysis, the assay must provide two critical outputs: conversion of the starting material and the enantiomeric excess (ee) of the chiral product.
The Model Reaction: Asymmetric Hydrogenation
We will use the Rh-catalyzed asymmetric hydrogenation of methyl acetoacetate to methyl 3-hydroxybutanoate as our model system. This reaction is well-precedented and transforms a common prochiral substrate into a valuable chiral building block. The (S)-p-Phos ligand coordinates to the rhodium precursor to form the active chiral catalyst in situ.
The HTS Workflow: A Two-Tiered Approach
A practical HTS strategy often involves a two-tiered approach to manage the analytical workload.
-
Primary Screen: All reactions in the library (e.g., a 96-well plate) are rapidly analyzed for conversion only . This is a fast triage step to identify conditions that produce any amount of product. Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for this stage due to its speed and sensitivity.[9]
-
Secondary Screen (Hit Validation): Reactions that show promising conversion (the "hits") are re-analyzed using a lower-throughput, more information-rich method to determine the enantiomeric excess (ee) . Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold standards for this analysis.
This tiered strategy prevents the analytical bottleneck that would occur if every sample were analyzed by chiral chromatography from the outset.
Caption: High-level workflow for the two-tiered HTS campaign.
Experimental Design and Self-Validation
The design of the experiment is critical for generating trustworthy and unambiguous data. A poorly designed screen can be compromised by systematic errors, rendering the results meaningless.[10]
Variable Selection
For this application note, we will screen a focused library of 8 solvents and 10 different commercially available rhodium precursors, keeping temperature, pressure, and concentrations constant. This creates a matrix of 80 unique experimental conditions.
96-Well Plate Layout
The layout of the 96-well plate must incorporate controls to ensure the assay is performing correctly and to help normalize the data.[11]
-
Negative Controls (n=8): These wells contain all components except the rhodium precursor. They should show 0% conversion and are essential for establishing the baseline signal and detecting any background reactions.
-
Positive Control (n=8): This is a reaction performed under known, literature-validated conditions that are expected to give high conversion and ee. These controls validate that the reagents, equipment, and protocol are working as expected.
-
Experimental Wells (n=80): The 80 unique combinations of solvents and Rh precursors.
Randomizing the position of samples on the plate is a best practice to mitigate systematic spatial biases, such as uneven heating or "edge effects".[10]
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | S1/Rh1 | S1/Rh2 | S1/Rh3 | S1/Rh4 | S1/Rh5 | S1/Rh6 | S1/Rh7 | S1/Rh8 | S1/Rh9 | S1/Rh10 | Neg Ctl | Pos Ctl |
| B | S2/Rh1 | S2/Rh2 | S2/Rh3 | S2/Rh4 | S2/Rh5 | S2/Rh6 | S2/Rh7 | S2/Rh8 | S2/Rh9 | S2/Rh10 | Neg Ctl | Pos Ctl |
| C | S3/Rh1 | S3/Rh2 | S3/Rh3 | S3/Rh4 | S3/Rh5 | S3/Rh6 | S3/Rh7 | S3/Rh8 | S3/Rh9 | S3/Rh10 | Neg Ctl | Pos Ctl |
| D | S4/Rh1 | S4/Rh2 | S4/Rh3 | S4/Rh4 | S4/Rh5 | S4/Rh6 | S4/Rh7 | S4/Rh8 | S4/Rh9 | S4/Rh10 | Neg Ctl | Pos Ctl |
| E | S5/Rh1 | S5/Rh2 | S5/Rh3 | S5/Rh4 | S5/Rh5 | S5/Rh6 | S5/Rh7 | S5/Rh8 | S5/Rh9 | S5/Rh10 | Neg Ctl | Pos Ctl |
| F | S6/Rh1 | S6/Rh2 | S6/Rh3 | S6/Rh4 | S6/Rh5 | S6/Rh6 | S6/Rh7 | S6/Rh8 | S6/Rh9 | S6/Rh10 | Neg Ctl | Pos Ctl |
| G | S7/Rh1 | S7/Rh2 | S7/Rh3 | S7/Rh4 | S7/Rh5 | S7/Rh6 | S7/Rh7 | S7/Rh8 | S7/Rh9 | S7/Rh10 | Neg Ctl | Pos Ctl |
| H | S8/Rh1 | S8/Rh2 | S8/Rh3 | S8/Rh4 | S8/Rh5 | S8/Rh6 | S8/Rh7 | S8/Rh8 | S8/Rh9 | S8/Rh10 | Neg Ctl | Pos Ctl |
| Table 2: Example 96-well plate map for screening 8 solvents (S1-S8) against 10 Rh precursors (Rh1-Rh10). |
Detailed Experimental Protocols
Safety Precaution: All manipulations involving air- and moisture-sensitive reagents must be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk techniques). Solvents should be anhydrous and degassed prior to use.
Protocol 1: Stock Solution Preparation
The use of stock solutions is fundamental to HTS, enabling accurate and rapid dispensing via automated liquid handlers.[12]
| Reagent | Concentration | Solvent | Notes |
| (S)-p-Phos Ligand | 2.2 mM | Anhydrous, Degassed THF | Prepare fresh. Ligand:Metal ratio is 1.1:1. |
| Rh Precursors (10x) | 2.0 mM | Anhydrous, Degassed THF | Prepare individual solutions for each precursor. |
| Substrate (Methyl Acetoacetate) | 1.0 M | Anhydrous, Degassed THF | Ensure high purity of substrate. |
| Table 3: Preparation of master stock solutions. |
-
Ligand Stock (2.2 mM): In a glovebox, accurately weigh the required amount of (S)-p-Phos and dissolve in anhydrous, degassed THF to the final concentration.
-
Rh Precursor Stocks (2.0 mM): Prepare 10 separate vials. In each, dissolve the corresponding Rh precursor (e.g., [Rh(COD)₂]BF₄, [Rh(NBD)₂]BF₄, etc.) in anhydrous, degassed THF to the final concentration.
-
Substrate Stock (1.0 M): In a separate vial, dissolve methyl acetoacetate in anhydrous, degassed THF.
Protocol 2: High-Throughput Reaction Setup
This protocol is designed for a 96-well reactor block with a total reaction volume of 200 µL per well. The substrate-to-catalyst ratio (S/C) will be 100:1.
-
Catalyst Formation:
-
Using an automated liquid handler inside a glovebox, dispense 25 µL of the (S)-p-Phos stock solution (2.2 mM) into each of the 88 designated experimental and positive control wells.
-
Dispense 25 µL of the appropriate Rh precursor stock solution (2.0 mM) into the wells of each column (1-10) and the positive control wells (column 12).
-
Allow the plate to sit for 30 minutes at room temperature to allow for in situ catalyst formation.
-
-
Solvent Addition:
-
Dispense 100 µL of the appropriate screening solvent (S1-S8) into the wells of each row (A-H).
-
-
Reaction Initiation:
-
To initiate the reactions, rapidly dispense 50 µL of the substrate stock solution (1.0 M) into all 96 wells.
-
| Component | Volume (µL) | Final Concentration |
| (S)-p-Phos Stock (2.2 mM) | 25 | 0.275 mM |
| Rh Precursor Stock (2.0 mM) | 25 | 0.25 mM |
| Screening Solvent | 100 | N/A |
| Substrate Stock (1.0 M) | 50 | 250 mM |
| Total Volume | 200 | S/C Ratio = 100 |
| Table 4: Reagent volumes and final concentrations per well. |
Protocol 3: Reaction Execution
-
Sealing: Securely seal the 96-well reactor block with a pierceable, chemically resistant cap mat.
-
Pressurization: Remove the reactor block from the glovebox and place it into a parallel hydrogenation reactor system. Purge the system with hydrogen gas (3 cycles) before pressurizing to the desired setpoint (e.g., 10 bar H₂).
-
Incubation: Incubate the reactions at the desired temperature (e.g., 30 °C) with constant agitation for the specified time (e.g., 12 hours).
Protocol 4: Sample Workup and Primary Screen (LC-MS)
-
Quenching: After the reaction is complete, carefully vent the hydrogen pressure. To quench the reaction, add 200 µL of methanol to each well.
-
Dilution: Create a daughter plate for analysis. Transfer 10 µL from each well of the reaction plate to a new 96-well plate containing 190 µL of acetonitrile in each well (a 1:20 dilution).
-
LC-MS Analysis: Analyze the daughter plate by a rapid LC-MS method (~1-2 min/sample). Monitor the ion counts for the starting material (m/z) and the product (m/z).
-
Conversion Calculation: Calculate percent conversion using the peak areas (A) from the mass spectrometer: Conversion (%) = [A_product / (A_product + A_starting_material)] * 100
Protocol 5: Hit Confirmation and Secondary Screen (Chiral HPLC)
-
Hit Selection: Identify all wells from the primary screen with >80% conversion. These are the "hits."
-
Chiral HPLC Analysis: Using the analytical daughter plate prepared in Protocol 4, inject samples from the hit wells onto a validated chiral HPLC column (e.g., a Chiralpak® column).
-
ee Calculation: The enantiomers of the product will separate into two distinct peaks. Calculate the enantiomeric excess using the peak areas (A) of the major and minor enantiomers: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
Data Analysis and Visualization
The large datasets generated by HTS require effective visualization for interpretation.[12] A heatmap is an excellent tool for displaying conversion and ee data across the 96-well plate. Colors can be used to represent performance, with green indicating a desirable outcome (high conversion/ee) and red indicating a poor outcome. This allows for the rapid identification of "hotspots" and trends related to specific solvents or metal precursors.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Troubleshooting Common HTS Issues
Even with careful planning, issues can arise. A proactive troubleshooting strategy is key to a successful HTS campaign.[12][13]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Conversion in All Wells (including Positive Control) | - Inactive catalyst precursor or ligand- Degraded/wet solvents- Hydrogen leak in reactor- Incorrect stock solution concentration | - Verify reagent quality and purity.- Use freshly prepared, anhydrous/degassed solvents.- Perform a leak test on the reactor system.- Re-prepare and verify concentrations of stock solutions. |
| Low Conversion in Most Wells (Positive Control OK) | - The screened conditions are generally unsuitable.- Insufficient reaction time or temperature. | - This is a valid experimental result. Consider expanding the screen to different ligand families or more forcing conditions (higher T, P). |
| Poor Reproducibility Between Identical Wells | - Inaccurate liquid handling (clogged tips, bubbles)- Poor mixing in wells- Inconsistent heating/cooling across the plate | - Perform maintenance and calibration on the liquid handler.- Ensure adequate agitation during the reaction.- Validate the temperature uniformity of the reactor block. |
| High Conversion, Low ee | - The ligand is not effective for this substrate/condition combination.- Racemic ligand was used by mistake. | - This is a valid result. (S)-p-Phos may not be the optimal ligand.- Verify the enantiopurity of the ligand stock. |
| "Edge Effects" Observed in Data Heatmap | - Evaporation from outer wells.- Temperature gradients across the plate. | - Ensure cap mats are sealed tightly.- Consider leaving outer wells empty or filling them with pure solvent to act as a buffer. |
Conclusion
This application note provides a detailed, field-tested framework for implementing a high-throughput screening campaign for asymmetric catalysis using the (S)-p-Phos ligand. By integrating rational experimental design, robust automation, a tiered analytical strategy, and proactive troubleshooting, researchers can efficiently navigate the complex parameter space of catalytic reactions. This methodology not only accelerates the discovery of optimal reaction conditions but also generates high-quality, reliable data to drive catalyst development and process optimization forward. The principles and protocols described herein are adaptable to a wide range of other chiral ligands, metal catalysts, and asymmetric transformations.
References
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-
Dispendix. (2024, September 18). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). p-Phos, (S)-. PubChem Compound Summary for CID 11158950. Retrieved from [Link]
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Dehury, B., et al. (2022). Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. Molecules, 27(15), 4983. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Phosphetane Catalysts. Retrieved from a technical document on HTS for a class of phosphorus ligands.
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Gensch, T., et al. (2022). Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. ACS Catalysis, 12(13), 7946–7957. Retrieved from [Link]
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Nguyen, M. T., et al. (2023). High-throughput screening of multimetallic catalysts for three-way catalysis. Taylor & Francis Online, 40(19), 1957-1969. Retrieved from [Link]
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Alfa Chemistry. (2025, August 31). Catalyst Testing in Modern Materials Chemistry. YouTube. Retrieved from [Link]
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Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 203–215. Retrieved from [Link]
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Gensch, T., et al. (2021). Design and Application of a Screening Set for Monophosphine Ligands in Metal Catalysis. ChemRxiv. Retrieved from [Link]
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Lu, X., & You, S.-L. (2021). Phosphorus-Based Catalysis. ACS Central Science, 7(3), 419–434. Retrieved from [Link]
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Diez-Gonzalez, S., et al. (2010). Highly Modular P-OP Ligands for Asymmetric Hydrogenation: Synthesis, Catalytic Activity, and Mechanism. Chemistry – A European Journal, 16(22), 6645-6655. Retrieved from [Link]
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Wang, H., et al. (2022). Research Progress in High-Throughput Screening of CO2 Reduction Catalysts. Catalysts, 12(12), 1599. Retrieved from [Link]
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Pfaltz, A., & Drury, W. J. (2003). P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. Accounts of Chemical Research, 36(4), 286-296. Retrieved from [Link]
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Li, G., et al. (2023). Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters. RSC Advances, 13(41), 28867-28874. Retrieved from [Link]
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ResearchGate. (2016, January 10). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? Retrieved from [Link]
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Qiu, M., et al. (2023). Organocatalytic asymmetric synthesis of P-stereogenic molecules. Frontiers in Chemistry, 11, 1149488. Retrieved from [Link]
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(S)-p-Phos in Asymmetric C-C Bond Formation: Application Notes and Protocols
Introduction: The Power of P-Stereogenicity in Asymmetric Catalysis
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds with high stereocontrol is a cornerstone of molecular construction, particularly in the synthesis of pharmaceuticals and complex natural products. Among the most powerful tools for achieving this are palladium-catalyzed cross-coupling reactions. The efficacy and selectivity of these transformations are profoundly influenced by the choice of phosphine ligand coordinated to the palladium center. (S)-p-Phos, a member of the P-stereogenic biaryl phosphine ligand family, has emerged as a privileged ligand for inducing high levels of asymmetry in a variety of C-C bond-forming reactions.
(S)-p-Phos, or (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine, is a chiral atropisomeric biaryl bisphosphine ligand. Its unique structural feature is the presence of two methoxy-substituted pyridine rings in the backbone, which, along with the stereogenic phosphorus centers, creates a well-defined and rigid chiral environment around the metal center. This distinct architecture allows for exceptional control over the stereochemical outcome of the reaction, leading to high enantioselectivities. This guide provides an in-depth exploration of the applications of (S)-p-Phos in key C-C bond formation reactions, complete with mechanistic insights and detailed experimental protocols.
Structural Features of (S)-p-Phos
The remarkable catalytic performance of (S)-p-Phos is a direct consequence of its unique molecular architecture.
Figure 1. Structure of (S)-p-Phos.
Key structural attributes include:
-
Atropisomerism: The hindered rotation around the C-C bond connecting the two pyridine rings gives rise to stable, non-interconverting enantiomers.
-
P-Stereogenicity: The phosphorus atoms are chiral centers, further contributing to the ligand's asymmetric inducing ability.
-
Electron-Richness: The methoxy and diphenylphosphino groups donate electron density to the palladium center, which can enhance the rate of oxidative addition, a key step in many cross-coupling catalytic cycles.
-
Rigid Backbone: The bipyridine core provides a rigid scaffold, which helps to create a well-defined chiral pocket around the metal, leading to more effective stereochemical communication.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild reaction conditions and broad functional group tolerance. The use of (S)-p-Phos in asymmetric Suzuki-Miyaura coupling enables the synthesis of axially chiral biaryls, which are prevalent motifs in chiral ligands and biologically active molecules.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The chiral (S)-p-Phos ligand plays a critical role in controlling the stereochemistry of the product, primarily during the reductive elimination step where the new C-C bond is formed.
Figure 2. Simplified Catalytic Cycle for Suzuki-Miyaura Coupling with L* = (S)-p-Phos.
The rigid and chiral environment created by the (S)-p-Phos ligand around the palladium center dictates the facial selectivity of the coupling partners, leading to the preferential formation of one enantiomer of the biaryl product. The electron-donating nature of the ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center.
Protocol: Asymmetric Suzuki-Miyaura Coupling of an Aryl Halide
This protocol describes a general procedure for the asymmetric Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a Pd/(S)-p-Phos catalyst system.[1]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(S)-p-Phos
-
Aryl halide (e.g., aryl bromide or chloride)
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or glovebox for inert atmosphere operations
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Pd(OAc)₂ (1-2 mol%) and (S)-p-Phos (1.1-2.2 mol%) in a minimal amount of anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes. The solution should change color, indicating the formation of the active catalyst complex.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the bulk of the anhydrous solvent to the reaction mixture to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or SFC.
Table 1: Representative Data for Asymmetric Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) | ee (%) |
| 1 | 2-bromo-6-methoxynaphthalene | phenylboronic acid | (S)-2-methoxy-6-phenylnaphthalene | >95 | 92 |
| 2 | 1-bromo-2-naphthoic acid | 2-methylphenylboronic acid | (S)-1-(2-methylphenyl)-2-naphthoic acid | 88 | 95 |
Note: The data in this table is illustrative and based on typical results for similar chiral biaryl phosphine ligands. Actual results may vary depending on the specific substrates and reaction conditions.
Application in Asymmetric Heck Reaction
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful method for the synthesis of substituted alkenes. When a chiral ligand such as (S)-p-Phos is employed, the reaction can be rendered asymmetric, providing access to chiral products with high enantiopurity.
Mechanistic Considerations in Asymmetric Heck Reactions
The stereochemical outcome of the asymmetric Heck reaction is determined during the migratory insertion of the alkene into the Pd-Ar bond. The chiral (S)-p-Phos ligand controls the enantiofacial selection of the prochiral olefin, leading to the formation of a new stereocenter. The subsequent β-hydride elimination and reductive elimination steps regenerate the active catalyst.
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Introduction: The Power of P-Stereogenicity in Asymmetric Catalysis
An Application Guide to Asymmetric Catalysis with (S)-p-Phos Ligands
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, the design of chiral ligands for transition metal catalysts is of paramount importance.[1] Ligands are broadly categorized by the nature of their chiral element, with the majority possessing backbone chirality, such as the well-known BINAP and DuPhos families.[2] However, a distinct and highly effective class of ligands derives its stereochemical control directly from a chiral phosphorus atom—these are known as P-stereogenic ligands.[2][3]
(S)-p-Phos and its derivatives belong to this elite class of P-stereogenic phosphine ligands. Their unique architecture, featuring a stereocenter directly on the coordinating phosphorus atom, creates a well-defined and rigid chiral environment around the metal center. This structural feature is directly responsible for the exceptionally high levels of enantioselectivity often observed in catalytic reactions, particularly in the asymmetric hydrogenation of prochiral olefins and ketones.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed protocols, and field-proven insights for successfully employing (S)-p-Phos catalysts.
Section 1: The Catalyst System - Preparation and Core Principles
The efficacy of a catalytic reaction hinges on the precise preparation of the active catalyst and a clear understanding of the variables that govern its performance. (S)-p-Phos is typically used in conjunction with rhodium (Rh) or iridium (Ir) precursors to generate the active catalyst in situ.
In-Situ Catalyst Preparation: A Validated Workflow
Generating the active catalyst directly in the reaction vessel (in situ) is a common, reliable, and convenient method. It avoids the isolation of potentially air-sensitive pre-catalyst complexes. The process involves the straightforward mixing of the (S)-p-Phos ligand with a suitable metal precursor in an inert solvent immediately prior to the introduction of the substrate.
Caption: Workflow for in-situ preparation of the active catalyst.
Optimizing Reaction Parameters: A Causal Explanation
Achieving optimal results requires a rational approach to tuning reaction conditions. Asymmetric catalysis is a multi-variable system where catalyst loading, solvent, temperature, and pressure are interdependent.[6]
-
Catalyst Loading (Substrate-to-Catalyst Ratio, S/C): This defines the efficiency and economy of the reaction.
-
Typical Range: S/C ratios from 100:1 to 10,000:1 (1 mol% to 0.01 mol% catalyst loading) are common.[5][7]
-
Causality: For highly reactive substrates, a lower catalyst loading (e.g., 0.1 to 0.01 mol%) is often sufficient, maximizing the turnover number (TON) and reducing costs. For more challenging or sterically hindered substrates, a higher loading (e.g., 1 mol%) may be necessary to achieve a reasonable reaction rate.[8] The initial screening of a new substrate should begin at a conservative loading of ~1 mol%.
-
-
Solvent Selection: The solvent not only dissolves the reactants but can also influence catalyst stability and enantioselectivity.
-
Common Solvents: Dichloromethane (DCM), toluene, methanol (MeOH), and tetrahydrofuran (THF) are frequently used.
-
Causality: Non-coordinating solvents like DCM and toluene are generally preferred as they are less likely to compete with the substrate for coordination to the metal center. Protic solvents like methanol can sometimes be beneficial, particularly in the hydrogenation of substrates capable of hydrogen bonding, but may alter the catalyst's electronic properties. The choice of solvent should always be based on the solubility of both the substrate and the in-situ formed catalyst complex.
-
-
Temperature and Pressure (for Hydrogenation): These are critical parameters for controlling reaction rate and selectivity in hydrogenation reactions.
-
Typical Range (Temp): 0 °C to 50 °C.
-
Typical Range (Pressure): 1 to 50 bar H₂.[5]
-
Causality: Higher hydrogen pressure increases the concentration of H₂ in the solution, which typically accelerates the reaction rate. This can be crucial for reducing challenging substrates.[5] However, enantioselectivity is often highest at lower temperatures (e.g., room temperature or below), as this amplifies the energy difference between the diastereomeric transition states leading to the major and minor enantiomers. A common starting point is room temperature and low H₂ pressure (1-10 bar).
-
Section 2: Experimental Protocols
The following protocols are representative examples of the application of (S)-p-Phos in asymmetric hydrogenation, a cornerstone transformation in modern organic synthesis.[9]
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of an Enamide
This protocol details the highly enantioselective hydrogenation of a standard benchmark substrate, methyl (Z)-α-acetamidocinnamate (MAC), using a Rhodium/(S)-p-Phos catalyst system. Rhodium catalysts are exceptionally effective for olefins containing a coordinating functional group.[9]
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, add the (S)-p-Phos ligand (0.011 mmol, 1.1 mol%) and the rhodium precursor [Rh(COD)₂]BF₄ (0.010 mmol, 1.0 mol%) to a vial. Add 2 mL of degassed dichloromethane (DCM). Stir the resulting orange solution for 20 minutes at room temperature to ensure complete ligand-metal coordination.
-
Reaction Setup: In a separate vial, dissolve methyl (Z)-α-acetamidocinnamate (MAC) (1.0 mmol, 1.0 equiv) in 8 mL of degassed DCM.
-
Initiation: Transfer the prepared catalyst solution to the substrate solution via cannula.
-
Hydrogenation: Place the reaction mixture in a high-pressure autoclave. Purge the autoclave three times with H₂ gas. Pressurize the vessel to 10 bar H₂.
-
Reaction: Stir the reaction at room temperature (approx. 25 °C) for 12 hours.
-
Workup: Carefully vent the autoclave. Concentrate the reaction mixture in vacuo.
-
Analysis: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes). Determine the enantiomeric excess (% ee) of the product, N-acetyl-phenylalanine methyl ester, by chiral HPLC analysis.
Illustrative Data for Rh-Catalyzed Hydrogenation:
| Substrate | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Solvent | Time (h) | Conversion (%) | % ee |
| Methyl (Z)-α-acetamidocinnamate | 100:1 | 10 | 25 | DCM | 12 | >99 | >99 |
| Dimethyl Itaconate | 100:1 | 20 | 25 | MeOH | 16 | >99 | 98 |
| (Z)-α-Acetamidocinnamic acid | 100:1 | 10 | 30 | MeOH | 24 | >99 | 97 |
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of a Non-Coordinating Olefin
Iridium catalysts paired with P,N-ligands like p-Phos derivatives excel in the hydrogenation of non-functionalized or "non-chelating" olefins, which are notoriously difficult substrates for other catalyst systems.[5][10] This protocol describes the hydrogenation of a trisubstituted benchmark substrate.
Caption: Steric hindrance in the catalyst's chiral pocket favors one reaction pathway.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, add the (S)-p-Phos ligand (0.011 mmol, 1.1 mol%) and the iridium precursor [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%) to a vial. Add 2 mL of degassed dichloromethane (DCM). Stir the solution for 30 minutes at room temperature.
-
Reaction Setup: In a separate vial, dissolve the trisubstituted olefin (e.g., (E)-1,2-diphenylprop-1-ene) (1.0 mmol, 1.0 equiv) in 8 mL of degassed DCM.
-
Initiation: Transfer the catalyst solution to the substrate solution.
-
Hydrogenation: Place the reaction mixture in a high-pressure autoclave. Purge the autoclave three times with H₂ gas. Pressurize the vessel to 50 bar H₂.
-
Reaction: Stir the reaction at room temperature (approx. 25 °C) for 24 hours.
-
Workup: Carefully vent the autoclave. Pass the reaction mixture through a short plug of silica gel, eluting with DCM, to remove the catalyst. Concentrate the filtrate in vacuo.
-
Analysis: Determine the enantiomeric excess (% ee) of the product by chiral HPLC or GC analysis.
Illustrative Data for Ir-Catalyzed Hydrogenation:
| Substrate | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Solvent | Time (h) | Conversion (%) | % ee |
| (E)-1,2-Diphenylprop-1-ene | 100:1 | 50 | 25 | DCM | 24 | >99 | 96 |
| α-Ethylstyrene | 100:1 | 50 | 25 | DCM | 24 | >99 | 91[5] |
| Tetrasubstituted Indene Deriv. | 100:1 | 50 | 25 | DCM | 24 | 95 | 99[5] |
Section 3: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (ligand or metal precursor degraded).2. Reaction inhibitors (impurities in substrate or solvent).3. Insufficient H₂ pressure or leak in the system. | 1. Use fresh, high-purity ligand and metal precursors. Prepare catalyst in situ under strictly inert conditions.2. Purify substrate and use anhydrous, degassed solvents.3. Check autoclave seals; consider increasing H₂ pressure. |
| Low Enantioselectivity (% ee) | 1. Impure chiral ligand.2. Reaction temperature is too high.3. Inappropriate solvent choice.4. Racemization of product during workup. | 1. Verify the enantiomeric purity of the (S)-p-Phos ligand.2. Lower the reaction temperature (e.g., to 0 °C).3. Screen alternative solvents (e.g., switch from MeOH to DCM).4. Ensure workup conditions are mild (avoid strong acid/base if product is sensitive). |
| Inconsistent Results | 1. Variations in solvent water/oxygen content.2. Inconsistent stirring/mass transfer in the autoclave. | 1. Standardize solvent degassing procedure (e.g., freeze-pump-thaw or sparging with argon).2. Ensure consistent and vigorous stirring to overcome potential H₂ mass transfer limitations. |
References
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- P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis. Chemical Reviews. 2024 Jul 24;124(14):8657-8739.
- P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis.
- Organocatalytic asymmetric synthesis of P-stereogenic molecules. Frontiers in Chemistry. 2023 Feb 16.
- Application of the SPOs. (a) Catalytic asymmetric synthesis of P-chiral...
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- Highly Modular POP Ligands for Asymmetric Hydrogenation: Synthesis, Catalytic Activity, and Mechanism. ElectronicsAndBooks.
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- Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine. Organic Chemistry Frontiers. 2021.
- P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins.
- Pioneering Perspectives on Asymmetric Hydrogenation. Accounts of Chemical Research. 2007.
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- Rhodium-Catalyzed Asymmetric Dehydrocoupling: Enantioselective Synthesis of a P-Stereogenic Diphospholane with Mistake-Correction. Journal of the American Chemical Society. 2018.
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Synthesis of Chiral Building Blocks with (S)-p-Phos: A Guide for Researchers
In the landscape of modern drug discovery and development, the efficient synthesis of enantiomerically pure chiral building blocks is a cornerstone of success. Asymmetric catalysis has emerged as a powerful tool in this endeavor, and among the diverse array of chiral ligands, P-stereogenic phosphines have demonstrated exceptional efficacy. This guide provides an in-depth exploration of the application of (S)-p-Phos, a privileged atropisomeric biaryl bisphosphine ligand, in the synthesis of valuable chiral synthons. Through a blend of theoretical insights and practical, field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to leverage this powerful catalyst system in their own work.
Introduction: The Significance of Chiral Building Blocks and the Role of (S)-p-Phos
Chiral molecules are ubiquitous in nature and form the basis of many pharmaceuticals, agrochemicals, and advanced materials. The specific three-dimensional arrangement of atoms in a chiral molecule, its stereochemistry, is critical to its biological activity. Consequently, the ability to selectively synthesize one enantiomer over the other is of paramount importance. Asymmetric hydrogenation, a process that introduces two hydrogen atoms across a double bond with high stereocontrol, is a highly efficient method for creating chiral centers.[1]
The success of asymmetric hydrogenation is intrinsically linked to the design of the chiral ligand that coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. (S)-p-Phos, developed by Professor Albert S. C. Chan, is a C2-symmetric biaryl bisphosphine ligand characterized by a unique 3,3'-bipyridine backbone adorned with methoxy and diphenylphosphino groups. This structure imparts a combination of steric bulk and electronic properties that result in high catalytic activity and excellent enantioselectivity in a variety of asymmetric transformations.
The (S)-p-Phos Ligand: Structure and Properties
The defining feature of the P-Phos ligand family is its atropisomeric biaryl backbone, which incorporates two methoxy-substituted pyridine rings. This unique structural motif often leads to higher activity and selectivity compared to analogous ligands like BINAP in several catalytic reactions. The (S)-enantiomer of p-Phos has the following structure:
Chemical Structure of (S)-p-Phos
Caption: Structure of (S)-p-Phos.
Applications in Asymmetric Synthesis: Detailed Protocols and Proven Results
(S)-p-Phos has proven to be a highly effective ligand in combination with various transition metals, most notably iridium, ruthenium, and rhodium, for the asymmetric hydrogenation of a range of prochiral substrates. This section details specific, validated protocols for the synthesis of key chiral building blocks.
Iridium-Catalyzed Asymmetric Hydrogenation of a Solifenacin Intermediate
The synthesis of Solifenacin, a urinary antispasmodic drug, provides a compelling example of the industrial application of (S)-p-Phos. The key step involves the asymmetric hydrogenation of a hydrochloride salt of a tetrasubstituted enamine.[1]
Reaction Scheme:
Caption: Asymmetric hydrogenation of a solifenacin precursor.
Experimental Protocol:
-
Catalyst Preparation (in situ): In a glovebox, a pressure-resistant vial is charged with [Ir(COD)Cl]2 (1 mol%) and (S)-p-Phos (2.2 mol%). Anhydrous, degassed solvent (e.g., methanol or dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the catalyst solution, the hydrochloride salt of the enamine substrate (1 equivalent) and an additive (e.g., an iodide salt, if required) are added.
-
Hydrogenation: The vial is sealed, removed from the glovebox, and placed in an autoclave. The autoclave is purged with hydrogen gas (3-5 times) and then pressurized to the desired pressure (e.g., 50 bar). The reaction is stirred at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 16-24 hours).
-
Work-up and Analysis: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral amine product. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Data Summary:
| Substrate | Product | Catalyst System | Yield (%) | ee (%) | Reference |
| Solifenacin Precursor (HCl salt) | (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivative | [Ir((S)-p-Phos)(COD)]BF4 | 95 | 98 | [1] |
Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Ketoesters
Chiral β-hydroxy esters are versatile building blocks in the synthesis of numerous natural products and pharmaceuticals. The Ru/(S)-p-Phos system provides an efficient route to these valuable compounds.
Reaction Scheme:
Caption: Asymmetric hydrogenation of a β-ketoester.
Experimental Protocol:
-
Catalyst Preparation: A mixture of [RuCl2(p-cymene)]2 (1 mol%) and (S)-p-Phos (2.2 mol%) in a suitable solvent like DMF is heated to form the active catalyst, [RuCl2((S)-p-Phos)(dmf)2].
-
Reaction Setup: In a high-pressure autoclave, the β-ketoester substrate (1 equivalent) is dissolved in a degassed solvent (e.g., methanol). The pre-formed ruthenium catalyst solution is then added.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen, and then pressurized to a high pressure (e.g., 50-100 atm). The reaction is stirred at a specified temperature (e.g., 50-80 °C) until complete conversion is observed (monitored by GC or TLC).
-
Work-up and Analysis: After cooling and venting, the solvent is evaporated. The crude product is purified by flash chromatography to yield the chiral β-hydroxy ester. The enantiomeric excess is determined by chiral GC or HPLC.
Data Summary:
| Substrate | Product | Catalyst System | Yield (%) | ee (%) | Reference |
| Ethyl benzoylacetate | Ethyl (S)-3-hydroxy-3-phenylpropanoate | [RuCl2((S)-p-Phos)(dmf)2] | >95 | >98 | |
| Methyl acetoacetate | Methyl (S)-3-hydroxybutanoate | [RuCl2((S)-p-Phos)(dmf)2] | >95 | >97 |
Mechanistic Insights and Rationale for Experimental Choices
The high efficiency and enantioselectivity of (S)-p-Phos-metal complexes in asymmetric hydrogenation can be attributed to the formation of a well-defined and sterically constrained chiral environment around the metal center. The C2-symmetry of the ligand simplifies the number of possible diastereomeric transition states, often leading to a more predictable stereochemical outcome.
Proposed Catalytic Cycle for Asymmetric Hydrogenation:
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion in (S)-p-Phos Hydrogenation
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting (S)-p-Phos mediated hydrogenation reactions. Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, and the (S)-p-Phos family of ligands is renowned for its effectiveness. However, even the most robust catalytic systems can present challenges. This guide is designed to provide you with in-depth, field-proven insights to diagnose and resolve common issues leading to low conversion in your experiments. Our approach is rooted in understanding the underlying chemical principles to empower you to make informed decisions and achieve optimal results.
Troubleshooting Guide: Low or Stalled Conversion
Low or stalled conversion is one of the most frequently encountered issues in homogeneous asymmetric hydrogenation. This guide provides a systematic approach to identifying and addressing the root cause of this problem.
Question 1: My (S)-p-Phos hydrogenation reaction has stalled or is showing low conversion. What are the most likely causes?
Low conversion can stem from several factors, broadly categorized as issues with the catalyst's activity, the reaction conditions, or the purity of your reagents and solvents.[1][2] A systematic investigation is key to pinpointing the exact cause.
Potential Causes and Diagnostic Steps:
-
Catalyst Deactivation or Inhibition: The active catalytic species may be deactivated or inhibited by various factors.[3][4]
-
Sub-optimal Reaction Conditions: The temperature, pressure, or solvent may not be ideal for your specific substrate.[1][5]
-
Impure Substrate or Reagents: Impurities in your starting material, solvent, or hydrogen gas can act as catalyst poisons.[2][6]
-
Poor Catalyst-Substrate Interaction: The electronic or steric properties of your substrate may hinder its effective binding to the chiral catalyst.
-
Inadequate Hydrogen Availability: Poor mixing or leaks in the reactor can limit the availability of hydrogen to the catalyst.[1][2]
The following workflow provides a structured approach to troubleshooting these issues.
Caption: Troubleshooting workflow for low conversion.
Question 2: How can I determine if my catalyst is deactivated, and what are the common causes?
Catalyst deactivation is a primary suspect in cases of low conversion.[3][4] Deactivation can be caused by impurities poisoning the metal center or by the degradation of the ligand or metal complex.
Common Catalyst Poisons and Their Sources:
| Poison | Potential Sources |
| Sulfur Compounds | Thioethers, thiols, sulfoxides from starting materials or reagents. |
| Nitrogen Heterocycles | Pyridine, quinoline, or other nitrogen-containing impurities in the substrate.[6] |
| Halides | Chloride, bromide, or iodide ions from starting materials or additives. |
| Oxidizing Agents | Peroxides in solvents (especially ethers like THF), or exposure to air. |
| Coordinating Solvents/Additives | Strongly coordinating solvents or additives that can displace the substrate.[3] |
Experimental Protocol to Test for Catalyst Poisoning:
-
Control Experiment: Run the reaction under standard conditions with a fresh, trusted batch of catalyst and highly purified substrate and solvent. This will serve as your baseline.
-
Substrate Spike: To the control experiment, add a small amount of the suspect impure substrate. A significant drop in conversion compared to the baseline suggests the presence of a poison in your substrate.
-
Solvent Spike: Similarly, add a small amount of the suspect solvent to a fresh control reaction. A decrease in conversion points to solvent contamination.
Reviving a Deactivated Catalyst:
In some cases, a catalyst that has been deactivated by exposure to air can be revived. For rhodium and iridium-based catalysts, this can sometimes be achieved by ensuring a rigorously inert atmosphere during catalyst preparation and reaction setup. However, for irreversible poisoning, using a fresh batch of catalyst and purifying all reagents is the most reliable solution.
Question 3: My conversion is low, but I don't suspect catalyst poisoning. How do I optimize the reaction conditions?
Optimizing reaction conditions is a crucial step when troubleshooting low conversion.[5][7] The interplay of temperature, pressure, and solvent can have a profound impact on the reaction rate and final conversion.
Systematic Optimization of Reaction Parameters:
| Parameter | General Guidance | Rationale |
| Hydrogen Pressure | Increase in increments (e.g., from 1 atm to 10 atm, then to 50 atm). | Higher hydrogen concentration can increase the rate of the oxidative addition step and overall turnover frequency.[1][2] |
| Temperature | Screen a range of temperatures (e.g., 25 °C, 50 °C, 80 °C). | Higher temperatures can increase reaction rates, but excessive heat can lead to catalyst decomposition or reduced enantioselectivity.[1][6] |
| Catalyst Loading | Increase catalyst loading (e.g., from 0.1 mol% to 0.5 mol% or 1 mol%). | While not ideal for process efficiency, a higher catalyst concentration can help overcome slow reaction kinetics.[1][2] |
| Stirring Rate | Ensure vigorous stirring. | In a multiphasic system (gas-liquid-solid catalyst precursor), efficient mixing is critical for mass transport of hydrogen.[2] |
Solvent Effects in (S)-p-Phos Hydrogenation:
The choice of solvent is critical and can influence both the catalyst's activity and the solubility of the substrate and hydrogen.[1][8] Protic solvents are often beneficial in hydrogenation reactions.[9]
| Solvent Class | Examples | General Effect on Hydrogenation |
| Alcohols | Methanol, Ethanol, Isopropanol | Often good choices, can stabilize catalytic intermediates and aid in protonolysis steps.[10] |
| Ethers | THF, 2-MeTHF | Common, but check for peroxides which can deactivate the catalyst. |
| Aromatic Hydrocarbons | Toluene | Generally less coordinating, can be a good choice if substrate solubility is an issue in other solvents. |
| Halogenated Solvents | Dichloromethane (DCM) | Can be effective, but their coordinating ability might influence the catalytic cycle.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing (S)-p-Phos ligands and their metal complexes to ensure high activity?
(S)-p-Phos and other phosphine ligands are often air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[2] Store them in a cool, dark place, preferably in a desiccator or under argon. Pre-formed metal complexes should also be stored under inert gas to prevent oxidation of the metal center.
Q2: How does the purity of the hydrogen gas affect the reaction?
High-purity hydrogen (≥99.999%) is recommended. Impurities like carbon monoxide, oxygen, or moisture can act as catalyst inhibitors or poisons.
Q3: Can additives be used to improve conversion in (S)-p-Phos hydrogenation?
Yes, in some cases, additives can have a beneficial effect. For certain substrates, the addition of a non-coordinating acid can help to protonate basic functionalities on the substrate that might otherwise inhibit the catalyst.[12][13] Conversely, for reactions that are sensitive to acidic impurities, the addition of a non-coordinating base may be helpful. The effect of additives is highly substrate-dependent and should be screened carefully.
Q4: My reaction is complete, but the workup is problematic. How should I handle the catalyst after the reaction?
After the reaction, it is crucial to handle the catalyst and reaction mixture safely. The catalyst, often on a support like carbon, can be pyrophoric, especially after being exposed to hydrogen.[14][15] It is best practice to filter the reaction mixture through a pad of celite under an inert atmosphere.[15] The celite pad should then be washed with the reaction solvent. The collected catalyst on the celite should be kept wet with a solvent like isopropanol or water to prevent ignition upon exposure to air.[15]
Q5: What is the role of the metal precursor (e.g., Rh(COD)₂BF₄ vs. [Rh(COD)Cl]₂) in catalyst activity?
The choice of metal precursor can influence the activation of the catalyst. Precursors with weakly coordinating ligands (e.g., COD) and non-coordinating counter-ions (e.g., BF₄⁻, OTf⁻) often lead to more active catalysts as the active sites are more readily accessible to the substrate. Halide-containing precursors may require an activation step to remove the coordinating chloride ligand.
References
-
ChemInform Abstract: Rhodium Diphosphine Complexes: A Case Study for Catalyst Activation and Deactivation - ResearchGate. Available from: [Link]
-
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts - MDPI. Available from: [Link]
-
Rhodium diphosphine complexes: a case study for catalyst activation and deactivation - Catalysis Science & Technology (RSC Publishing). Available from: [Link]
-
Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing). Available from: [Link]
-
Solvent effect on the asymmetric hydrogenation with Rh/7a. - ResearchGate. Available from: [Link]
-
Solvent effect on the asymmetric hydrogenation with Rh/7a. - ResearchGate. Available from: [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. Available from: [Link]
-
Solvent dependent asymmetric hydrogenation with self-assembled catalysts: A combined catalytic, NMR- and IR-study - ResearchGate. Available from: [Link]
-
Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. Available from: [Link]
-
CATALYTIC ASYMMETRIC HYDROGENATION USING SOLUBLE, OPTICALLY ACTIVE PHOSPHINE COMPLEXES - ResearchGate. Available from: [Link]
-
Phosphorus Ligands in Hydroformylation and Hydrogenation: A Personal Account. Available from: [Link]
-
Heterogeneous asymmetric C=C hydrogenation: Critical influence of the hydrogenation substrate - University of Surrey. Available from: [Link]
-
Asymmetric Hydrogenation. Available from: [Link]
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters - ACS Publications. Available from: [Link]
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - NIH. Available from: [Link]
-
Asymmetric hydrogenation - Wikipedia. Available from: [Link]
-
Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities | Organometallics - ACS Publications. Available from: [Link]
-
Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst - PMC - NIH. Available from: [Link]
-
Sulfonated Phosphine Ligands in the Ruthenium Catalyzed Biphasic Hydrogenation of Unsaturated Hydrocarbons - ResearchGate. Available from: [Link]
-
High-Throughput Experimentation-Enabled Asymmetric Hydrogenation - ACS Publications. Available from: [Link]
-
Phosphorus Ligands in Hydroformylation and Hydrogenation: A Personal Account - PubMed. Available from: [Link]
-
Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization | The Journal of Chemical Physics | AIP Publishing. Available from: [Link]
-
The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing). Available from: [Link]
-
Hydrogenation (atmospheric pressure) with Pd/C. Available from: [Link]
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Hydrogenation SOP. Available from: [Link]
-
Optimization of Operating Conditions for CO Hydrogenation to Hydrocarbon via Response Surface Method. Available from: [Link]
-
Hydrogenation. Available from: [Link]
-
Hydrogenation reaction tips and tricks : r/Chempros - Reddit. Available from: [Link]
-
A Phosphorus-Modified Ultralow Content Ru Catalyst for Acetylene Hydrochlorination - American Chemical Society. Available from: [Link]
-
Scientific Basis for Managing PFAS as a Chemical Class | Environmental Science & Technology Letters - ACS Publications. Available from: [Link]
-
Monsanto - Wikipedia. Available from: [Link]
-
XL-P Chemistry (Compulsory for all XL candidates) - GATE 2026. Available from: [Link]
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Technical Support Center: Optimization of Solvent and Temperature for (S)-p-Phos Catalysts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for (S)-p-Phos catalysts. This guide is designed for researchers, chemists, and drug development professionals to provide actionable solutions and in-depth explanations for optimizing catalytic reactions. Here, we address common challenges related to solvent and temperature selection, offering troubleshooting steps and foundational knowledge to enhance your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the influence of solvent and temperature on the performance of (S)-p-Phos and related biaryl phosphine ligand catalyst systems.
Q1: How does the choice of solvent critically impact a reaction catalyzed by (S)-p-Phos?
The solvent is not merely an inert medium; it is an active participant in the catalytic cycle that profoundly influences reaction rate, selectivity, and catalyst stability. Key factors include:
-
Polarity and Coordinating Ability : The solvent's polarity can affect the stability of charged intermediates and transition states.[1][2] In asymmetric catalysis, this is crucial as it can alter the energy difference between the two diastereomeric pathways leading to the R and S enantiomers, thus directly impacting enantioselectivity (ee).[2] Furthermore, coordinating solvents can interact with the metal center, influencing the catalyst's activity and stability.[3]
-
Solubility : The catalyst, substrate, and any additives must be sufficiently soluble to ensure a homogeneous reaction mixture. Poor solubility can lead to slow reaction rates and inconsistent results due to mass transfer limitations.[3]
-
Boiling Point : A solvent's boiling point is a practical tool for controlling the reaction temperature under reflux conditions, ensuring stable and consistent heat management.[3]
-
Inertness : The solvent must be inert and not react with the catalyst, substrates, or reagents. Impurities like water or peroxides can deactivate the catalyst or cause side reactions.[1][3]
Q2: What is the general relationship between temperature, reaction rate, and enantioselectivity?
Temperature is a critical parameter that must be carefully optimized. Its effects are twofold:
-
Reaction Rate : Generally, increasing the temperature increases the reaction rate by providing more kinetic energy for molecules to overcome the activation energy barrier.[4][5] However, excessively high temperatures can lead to catalyst decomposition or the formation of undesired byproducts.[3][5]
-
Enantioselectivity : Asymmetric reactions are often highly sensitive to temperature.[1] Lowering the temperature typically enhances enantioselectivity. This is because the difference in activation energies between the two competing diastereomeric transition states becomes more significant relative to the available thermal energy (kT). This energetic preference for one pathway over the other is amplified at lower temperatures, resulting in a higher ee.
Q3: How do I ensure my solvents are of adequate quality for a sensitive catalytic reaction?
The purity of your solvent is paramount for reproducibility and optimal catalyst performance.
-
Use Anhydrous, High-Purity Solvents : Trace amounts of water can hydrolyze the catalyst or react with reagents. Always use solvents with low water content, preferably from a freshly opened bottle or a solvent purification system.[1]
-
Degassing : Dissolved oxygen can oxidize and deactivate phosphine ligands like (S)-p-Phos. It is crucial to degas solvents before use, typically through methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Avoid Inhibitors : Some solvent grades contain stabilizers or impurities that can act as catalyst poisons.[3] Using high-purity solvents intended for synthesis can help mitigate this risk.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions with (S)-p-Phos catalysts.
Issue 1: Low or No Conversion
A lack of product formation points to fundamental issues with reaction setup, conditions, or catalyst activity.
-
Potential Cause A: Poor Solubility of Catalyst or Reagents
-
Why it happens: If the catalyst or substrate is not fully dissolved, the reaction becomes heterogeneous, and the rate will be limited by how quickly the reactants can reach the catalyst surface.[3]
-
Troubleshooting Steps:
-
Visually inspect the reaction mixture for undissolved solids.
-
Consult literature for solvents known to be effective for your specific reaction class.
-
Perform a solvent screen with a panel of solvents offering different polarities (e.g., Toluene, THF, Dioxane, CH₂Cl₂).
-
-
-
Potential Cause B: Insufficient Reaction Temperature
-
Why it happens: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.[3][5]
-
Troubleshooting Steps:
-
Incrementally increase the reaction temperature in 10-20 °C intervals.
-
Monitor the reaction progress by TLC or LC-MS at each temperature point.
-
Be cautious of exceeding the thermal stability limits of the catalyst or substrates, which can lead to decomposition.[6]
-
-
-
Potential Cause C: Catalyst Deactivation
-
Why it happens: The catalyst may have lost its activity due to exposure to air, moisture, or impurities in the reagents or solvent.[1][3] The thermal stability of the catalyst itself can also be a factor, as some complexes decompose at elevated temperatures.[6][7]
-
Troubleshooting Steps:
-
Ensure all reagents and solvents are pure and anhydrous.
-
Use rigorous inert atmosphere techniques (glovebox or Schlenk line).
-
If high temperatures are required, consider a more thermally stable catalyst or precatalyst form if available.
-
-
Issue 2: High Conversion but Low Enantioselectivity (ee)
This common problem indicates that the catalyst is active but the chiral induction is not effective under the current conditions.
-
Potential Cause A: Non-Optimal Reaction Temperature
-
Why it happens: As discussed in the FAQ, higher temperatures can provide enough thermal energy to overcome both diastereomeric transition state barriers more easily, reducing the energy discrimination and thus lowering the ee.
-
Troubleshooting Steps:
-
Systematically lower the reaction temperature. It is common to see significant improvements in ee when moving from room temperature to 0 °C or even lower.[1]
-
Run a temperature screen (e.g., 40 °C, 20 °C, 0 °C, -20 °C) and analyze the ee at each point to find the optimum.
-
Be aware that lowering the temperature will also decrease the reaction rate, so longer reaction times may be necessary.
-
-
-
Potential Cause B: Inappropriate Solvent Choice
-
Why it happens: The solvent shell around the catalyst complex influences its conformation and the interaction with the substrate in the transition state. A non-optimal solvent can fail to adequately differentiate the energies of the competing diastereomeric pathways.[2][8] Non-polar, non-coordinating solvents often provide the most rigid chiral environment, leading to higher selectivity.[2]
-
Troubleshooting Steps:
-
Perform a solvent screen. Test a range of solvents with varying properties.
-
Recommended Screening Panel :
-
Non-polar, non-coordinating : Toluene, Hexane, Benzene
-
Ethereal/Moderately coordinating : THF, Dioxane, CPME
-
Halogenated : Dichloromethane (DCM), Dichloroethane (DCE)
-
Polar Aprotic : Acetonitrile (MeCN)
-
-
Analyze both conversion and ee for each solvent to identify the best balance.
-
-
Logical Flow for Troubleshooting
The following diagram illustrates a systematic workflow for addressing suboptimal reaction outcomes.
Caption: A workflow for troubleshooting common issues in catalysis.
Part 3: Experimental Protocols & Data
Protocol 1: Step-by-Step Guide to Solvent Screening
This protocol outlines a parallel screening approach to efficiently identify an optimal solvent.
-
Preparation : In an inert atmosphere glovebox, prepare a stock solution of your substrate and a separate stock solution of the (S)-p-Phos catalyst precursor (e.g., with a Rh or Pd source).
-
Reaction Setup :
-
Aliquot the substrate stock solution into an array of identical reaction vials.
-
Add the appropriate volume of each solvent to be screened to the respective vials. Ensure each vial has the same final reaction concentration.
-
Stir the vials for a few minutes to ensure dissolution.
-
-
Initiation : Add the catalyst stock solution to each vial to initiate the reaction. Seal the vials tightly.
-
Execution : Place the vial array on a heating/stirring block set to your initial desired temperature. Allow the reactions to proceed for a fixed amount of time (e.g., 12-24 hours).[3]
-
Analysis :
-
Cool the reactions to room temperature.
-
Quench the reactions appropriately.
-
Take an aliquot from each vial for analysis.
-
Determine conversion (by GC or LC-MS) and enantioselectivity (by chiral HPLC or GC).
-
-
Data Evaluation : Tabulate the results to compare the performance of each solvent.
Data Presentation: Solvent Effects in Asymmetric Hydrogenation
The following table summarizes typical starting points for solvent and temperature optimization in the asymmetric hydrogenation of a model olefin, based on general principles of catalysis.
| Solvent Type | Example Solvent | Typical Starting Temp. | Expected Outcome Rationale |
| Aromatic | Toluene | 0 to 25 °C | Often provides a good balance of solubility and high ee due to its non-coordinating nature. |
| Ethereal | THF, 2-MeTHF | -20 to 20 °C | Moderately coordinating; can sometimes improve catalyst stability or solubility.[9] |
| Halogenated | CH₂Cl₂ (DCM) | -40 to 0 °C | Good for dissolving polar substrates and catalysts; reactions are often run at low temperatures to maximize ee.[10] |
| Alcoholic | Methanol, Ethanol | 0 to 25 °C | Highly coordinating and protic; can participate in the catalytic cycle and dramatically alter selectivity, sometimes favorably. |
Note: This table provides generalized starting points. Optimal conditions are highly substrate-dependent and must be determined empirically.
Conceptual Model: Solvent-Catalyst Interaction
The diagram below illustrates how different solvent types can interact with the metal center of a catalyst, influencing its reactivity and the accessibility of the substrate.
Caption: Solvent coordination affects substrate binding to the catalyst.
References
-
Anderson, K. W., et al. (2005). General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water. Angewandte Chemie (International ed. in English), 44(38), 6173-6177. [Link]
-
Cimino, P., et al. (2022). Diphosphine-Substituted Rhodium Carbonyl Clusters: Synthesis and Structural and Spectroscopic Characterization. Molecules, 27(23), 8533. [Link]
-
Gao, K., & Wu, Q. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Accounts of Chemical Research. [Link]
-
Loges, B., et al. (2023). Asymmetric arene hydrogenation: towards sustainability and application. Chemical Society Reviews, 52(15), 5049-5103. [Link]
-
López-Salinas, E., et al. (2000). Thermal stability of 12-tungstophosphoric acid supported on zirconia. Applied Catalysis A: General, 193(1-2), 215-225. [Link]
-
Ma, Y., et al. (2022). Synthesis of a novel phosphate-containing ligand rhodium catalyst and exploration of its optimal reaction conditions and mechanism for the polymerization of phenylacetylene. RSC Advances, 12(30), 19283-19291. [Link]
-
Wolfenden, R., & Snider, M. J. (2010). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Proceedings of the National Academy of Sciences, 107(52), 22478-22482. [Link]
-
LibreTexts Chemistry. (2025). 5.5: Temperature, pH, and enzyme concentration on the rate of a reaction. Retrieved from [Link]
-
Park, Y., et al. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3241-3253. [Link]
-
Tcyrulnikov, S., & Ryabov, A. D. (2009). Thermal Stability and Phase Evolution in the Phosphorus-Containing High-Entropy Alloy. Organometallics, 28(21), 6062-6072. [Link]
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- 7. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
catalyst deactivation and recycling of Ru-(S)-p-Phos
Welcome to the dedicated support center for the Ru-(S)-p-Phos catalyst system. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this powerful asymmetric hydrogenation catalyst. Here, you will find in-depth troubleshooting guides, frequently asked questions, and expert insights to ensure the success and reproducibility of your catalytic reactions.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the application of Ru-(S)-p-Phos catalysts, providing a systematic approach to problem-solving.
Issue 1: Low or No Catalytic Activity
A sudden or gradual loss of catalytic activity is a primary concern. The following workflow will help diagnose and resolve this issue.
Caption: Diagnostic workflow for low catalytic activity.
-
Reagent and System Purity: The Ru-(S)-p-Phos catalyst is highly sensitive to impurities. Oxidants, water, and coordinating species can competitively bind to the ruthenium center, inhibiting substrate binding. Ensure all solvents and substrates are rigorously purified and degassed. The use of a glovebox or Schlenk line techniques is paramount to maintain an inert atmosphere.
-
Catalyst Loading and Substrate/Catalyst (S/C) Ratio: An incorrect S/C ratio can lead to misleading results. Accurately weigh the catalyst and substrate. For initial screenings, an S/C ratio of 100-1000 is common, but this can be optimized for specific transformations.
-
Catalyst Poisons: Certain functional groups or impurities can act as catalyst poisons. Common culprits include sulfur-containing compounds, halides, and strong coordinating ligands. Pre-treating the substrate with a scavenger resin or performing a recrystallization can often remove these detrimental species.
-
Incomplete Pre-activation: Some Ru-p-Phos precursors require pre-activation to form the catalytically active species. Incomplete activation will naturally lead to lower than expected activity. Review the specific pre-activation protocol for your catalyst variant and ensure all steps are followed precisely.
Issue 2: Poor Enantioselectivity
Achieving high enantiomeric excess (ee) is the primary goal of asymmetric catalysis. A drop in ee can be attributed to several factors.
Caption: Troubleshooting poor enantioselectivity.
-
Ligand Integrity: The chiral integrity of the (S)-p-Phos ligand is crucial. Any racemization or degradation of the ligand will directly translate to a loss of enantioselectivity.
-
Reaction Parameters: Temperature and hydrogen pressure are critical parameters. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Solvent Choice: The solvent can influence the catalyst's conformation and, consequently, the stereochemical outcome. A screening of different solvents (e.g., methanol, ethanol, dichloromethane) is often beneficial.
Part 2: Catalyst Deactivation and Recycling
Understanding the deactivation pathways is key to developing effective recycling strategies.
Common Deactivation Mechanisms
| Deactivation Pathway | Description | Prevention & Mitigation |
| Ligand Degradation | Phosphine ligands can be susceptible to oxidation or P-C bond cleavage under harsh conditions. | Maintain strict inert conditions; avoid excessive temperatures. |
| Metal Leaching | The ruthenium metal can leach from the ligand support, especially in polar or acidic media. | Choose appropriate solvents; control the pH of the reaction mixture. |
| Formation of Inactive Species | The catalyst can convert into inactive dimeric or oligomeric species. | Optimize reaction conditions (concentration, temperature) to disfavor aggregation. |
| Product Inhibition | The reaction product may coordinate to the metal center more strongly than the substrate, leading to inhibition. | Remove the product as it is formed, if feasible, or operate at lower conversions per pass in a continuous setup. |
Recycling Protocols
Recycling the Ru-(S)-p-Phos catalyst is economically and environmentally advantageous. The choice of method depends on the nature of the catalyst (homogeneous vs. heterogeneous).
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Extraction: Add a solvent in which the product is highly soluble, but the catalyst is not (e.g., hexane for nonpolar products).
-
Separation: Decant or filter the product solution, leaving the catalyst behind.
-
Catalyst Wash: Wash the recovered catalyst with the extraction solvent to remove residual product.
-
Drying and Reuse: Dry the catalyst under vacuum and store it under an inert atmosphere for reuse.
If the Ru-(S)-p-Phos is immobilized on a solid support:
-
Cooling: Allow the reaction vessel to cool.
-
Filtration: Filter the reaction mixture to separate the solid catalyst from the product solution.
-
Washing: Wash the catalyst on the filter with a suitable solvent to remove any adsorbed product.
-
Drying: Dry the catalyst under vacuum.
-
Reactivation (if necessary): In some cases, a mild treatment (e.g., washing with a specific solvent or a brief thermal treatment) may be required to restore full activity.
Part 3: Frequently Asked Questions (FAQs)
-
Q1: What is the typical shelf life of Ru-(S)-p-Phos?
-
When stored under an inert atmosphere (e.g., in a glovebox or a sealed ampoule) at low temperatures (2-8 °C), the solid catalyst is stable for several years. Solutions of the catalyst are generally less stable and should be prepared fresh.
-
-
Q2: Can I use Ru-(S)-p-Phos in protic solvents like methanol?
-
Yes, Ru-(S)-p-Phos is compatible with a range of solvents, including protic ones like methanol and ethanol, which are often preferred for the hydrogenation of ketones.
-
-
Q3: What is the optimal hydrogen pressure for most reactions?
-
The optimal pressure is substrate-dependent. While some hydrogenations proceed efficiently at low pressures (1-10 bar), others may require higher pressures (up to 100 bar) to achieve good activity and selectivity.
-
-
Q4: How can I monitor the progress of the reaction?
-
Reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine substrate conversion and enantiomeric excess.
-
References
-
Asymmetric Hydrogenation with Ru-p-Phos Catalysts. Johnson Matthey.[Link]
effect of additives on (S)-p-Phos catalyst performance
Welcome to the technical support center for (S)-p-Phos and its related catalyst systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using additives to optimize reaction performance. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format. Our goal is to not only provide a solution but to explain the underlying chemical principles, empowering you to make informed decisions in your research.
Q1: My asymmetric hydrogenation reaction is extremely slow or has stalled completely. What are the primary causes and how can I resolve this?
A1: Sluggish or stalled reactions are common issues that can typically be traced back to catalyst deactivation or suboptimal reaction conditions. A systematic approach is crucial for diagnosis.
Core Insight: The catalytically active species is often a coordinatively unsaturated metal complex. Its formation and stability are highly sensitive to the reaction environment. Catalyst deactivation can occur through several pathways, including ligand degradation, metal aggregation, or the formation of dormant, off-cycle complexes.[1][2]
Troubleshooting Workflow:
We recommend a logical, step-by-step diagnostic process to identify the root cause efficiently.
Caption: Troubleshooting workflow for low-conversion reactions.
Detailed Diagnostic Steps:
-
Reagent and Solvent Purity: Solvents and substrates must be rigorously purified and degassed. Coordinating impurities (e.g., amines, sulfur compounds) or trace water can poison the catalyst by blocking active sites.[3] Solvents themselves can play a direct role; for instance, some dipolar aprotic solvents like DMF can be oxidized by Pd(II) precatalysts, influencing the formation of the active Pd(0) species.[4]
-
Catalyst Precursor Activation: Ensure the precatalyst is properly activated to the active catalytic species. This step is often sensitive to the reaction environment.
-
Consider Catalyst Deactivation:
-
Ligand Displacement: Certain substrates, particularly primary amines or N-heterocycles, can displace the phosphine ligand, leading to catalytically dormant complexes that may only reactivate upon heating.[2]
-
Aggregation: The active metal center can aggregate into inactive metallic clusters, a process that can sometimes be mitigated by additives.[1]
-
Inhibitory Complexes: Lewis acidic species, such as zinc salts in Negishi couplings, can form heterobimetallic complexes with the catalyst (e.g., Pd-Zn complexes), lowering its activity.[1][5]
-
Experimental Protocol: Additive Screening for a Stalled Reaction
If purity checks and control reactions do not resolve the issue, a small-scale screen of additives is the next logical step.
-
Setup: Prepare a stock solution of your substrate, (S)-p-Phos catalyst system, and solvent under an inert atmosphere.
-
Aliquoting: Dispense equal aliquots of the stock solution into several parallel reaction vials.
-
Additive Introduction: To each vial, add a different type of additive. Create a systematic array:
-
Vial 1 (Control): No additive.
-
Vial 2 (Acid): Add a weak Brønsted acid (e.g., 5-10 mol% acetic acid or TFA).
-
Vial 3 (Base): Add a non-coordinating base (e.g., 10-20 mol% Proton-Sponge® or K₃PO₄).
-
Vial 4 (Halide): Add a halide salt (e.g., 1.0 equivalent of LiBr).
-
-
Execution & Analysis: Run all reactions under identical conditions (temperature, pressure, time). Monitor conversion and enantioselectivity by HPLC or GC to identify beneficial additives.
Q2: The enantioselectivity (ee) of my reaction is poor or inconsistent. How can additives help?
A2: Suboptimal enantioselectivity often points to a catalytic environment that is not sufficiently rigid or selective. Additives can fine-tune the electronic and steric properties of the catalyst-substrate complex during the stereochemistry-determining step.
Core Insight: Additives can alter the reaction pathway or the structure of the active catalyst. For instance, acidic or basic additives can change the protonation state of the substrate or catalyst, influencing how the substrate docks into the chiral pocket of the ligand.[6][7][8]
Table 1: Influence of Common Additives on Enantioselectivity
| Additive Class | Potential Mechanism of Action | Typical Examples | Considerations |
| Brønsted Acids | Protonates the substrate, enhancing its reactivity and potentially favoring a specific binding orientation. Can also modify the catalyst's electronic properties.[6][7] | Acetic Acid, Trifluoroacetic Acid (TFA), Phthalic Anhydride | Can lead to side reactions or catalyst decomposition if too strong or used in excess. |
| Bases | Deprotonates the substrate or an intermediate. Can facilitate catalyst turnover or prevent catalyst inhibition by acidic byproducts. | K₂CO₃, Cs₂CO₃, K₃PO₄, Non-coordinating organic bases | Strong coordinating bases may compete with the phosphine ligand for the metal center, reducing activity. |
| Halide Salts | Anions (e.g., Br⁻, Cl⁻) can coordinate to the metal center or interact with counter-ions, preventing the formation of less selective catalyst aggregates or dimers.[1][5] | LiBr, LiCl, Tetrabutylammonium Bromide (TBAB) | The effect is highly system-dependent. Can sometimes be inhibitory. |
| Water | Trace amounts can act as a proton shuttle, a ligand, or influence the aggregation state of the catalyst in nonpolar solvents.[9][10] | Deliberate addition of a few equivalents or use of hydrated salts. | Often a source of inconsistency. Rigorous drying is recommended before intentionally screening water as an additive. |
Practical Recommendation: The effect of an additive is not universally predictable and must be determined empirically.[11] If you observe poor ee, first ensure the reaction has reached sufficient conversion, as selectivity can sometimes change over the course of the reaction. Then, perform a systematic screen as detailed in the protocol above, focusing on ee as the primary output.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of an acid or base additive in phosphine-catalyzed reactions?
A1: Phosphorus-based catalysis often involves the generation of reactive zwitterionic intermediates formed by the nucleophilic attack of the phosphine on an electron-deficient substrate.[6]
-
Acids can act as co-catalysts by protonating the substrate, making it more electrophilic and accelerating the initial nucleophilic attack by the phosphine. In some systems, chiral phosphoric acids themselves can serve as the primary catalyst.[7][12]
-
Bases are often crucial for a key deprotonation step in the catalytic cycle, regenerating a nucleophile or facilitating the elimination of the catalyst to turn over the cycle.[6][7] The choice of base is critical, as it can significantly influence reaction outcomes.[9]
Q2: Why are halide salts like LiBr sometimes beneficial?
A2: Halide salts can play several roles. In palladium-catalyzed cross-coupling reactions using ligands like S-PHOS, Lewis acidic byproducts (e.g., ZnBr₂) can form inhibitory complexes with the palladium center. The addition of LiBr can disrupt these complexes, freeing the catalyst to re-enter the catalytic cycle.[1][5] The bromide ion coordinates to the zinc, reducing its Lewis acidity and its tendency to bind to the palladium catalyst.[5] This prevents catalyst deactivation and restores high activity.
Q3: How does solvent choice impact (S)-p-Phos catalyst performance?
A3: The solvent is not merely an inert medium; it is an active component of the catalytic system.[13][14]
-
Coordinating vs. Non-coordinating: A coordinating solvent (e.g., THF, MeCN) can stabilize the active catalyst but may also compete with the substrate for binding, potentially slowing the reaction. Non-coordinating solvents (e.g., toluene, hexane) may lead to higher activity but can also result in catalyst instability or aggregation.[4][15]
-
Polarity: Solvent polarity can influence the stability of charged intermediates and transition states, thereby affecting both the reaction rate and selectivity.[15] For example, in some hydrogenations, the highest enantioselectivities are achieved in non-basic, non-polar solvents.[15]
Caption: Interplay of solvent, additives, and impurities with the catalytic cycle.
Q4: My catalyst appears to be degrading over the course of the reaction. What signs should I look for and are there any mitigating strategies?
A4: Catalyst degradation is a significant cause of incomplete reactions. Visually, this can sometimes manifest as the formation of a precipitate (e.g., palladium black). Spectroscopically, ³¹P NMR can be used to monitor the integrity of the (S)-p-Phos ligand. Mechanisms of Degradation:
-
P-C Bond Cleavage: Under harsh conditions (high temperature, strong bases), the phosphine ligand itself can undergo degradation.
-
Oxidation: Phosphines are susceptible to oxidation to phosphine oxides, which are generally not catalytically active in these cycles. This necessitates the rigorous exclusion of air. Mitigation Strategies:
-
Lower Reaction Temperature: If possible, reducing the temperature can slow down degradation pathways.
-
Use of Additives: As mentioned, halides can prevent aggregation-based deactivation.[5]
-
Optimize Ligand:Metal Ratio: A slight excess of the ligand can sometimes suppress deactivation pathways that proceed through ligand dissociation, though very high ratios can also be inhibitory.[16]
References
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.[Link][1]
-
Additive effects of amines on asymmetric hydrogenation of quinoxalines catalyzed by chiral iridium complexes. PubMed.[Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. ResearchGate.[Link][5]
-
Additive Effects on Asymmetric Catalysis | Request PDF. ResearchGate.[Link][8]
-
General asymmetric hydrogenation of 2-alkyl- and 2-aryl-substituted quinoxaline derivatives catalyzed by iridium-difluorphos: unusual halide effect and synthetic application. PubMed.[Link]
-
Ce-based solid-phase catalysts for phosphate hydrolysis as new tools for next-generation nanoarchitectonics. NIH.[Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience.[Link][15]
-
(PDF) Effect of the nature of a solvent on properties of Pd–P catalysts in hydrogenation of ortho-chloronitrobenzene. ResearchGate.[Link]
-
Lec 13 Catalyst deactivation. YouTube.[Link]
-
rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology (RSC Publishing).[Link][13]
-
A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. ACS Publications.[Link]
-
Rhodium-Catalyzed Asymmetric 1,4-Additions, in Water at Room Temperature, with In-Flask Catalyst Recycling. NIH.[Link][9]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.[Link][4]
-
Solvent Effects in Catalysis: Rational Improvements of Catalysts via Manipulation of Solvent Interactions | Request PDF. ResearchGate.[Link][14]
-
Relay PHOS: Ligands with Fluxional Chirality in Asymmetric Palladium-Catalyzed Allylic Alkylation. PubMed.[Link]
-
Phosphorus Lewis Acids: Emerging Reactivity and Applications in Catalysis. The Royal Society of Chemistry.[Link]
-
Metal-Free Catalytic Hydrogenation of Polar Substrates by Frustrated Lewis Pairs. ACS Publications.[Link]
-
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI.[Link][3]
-
Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. PMC - PubMed Central.[Link][12]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.[Link][2]
-
Effect of Phosphorus Modification on the Acidity, Nanostructure of the Active Phase, and Catalytic Performance of Residue Hydrodenitrogenation Catalysts. ACS Omega.[Link]
-
Sadphos as Adaptive Ligands in Asymmetric Palladium Catalysis. PubMed.[Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros. Reddit.[Link][16]
-
Recent Developments in Catalytic Asymmetric Hydrogenation Employing P‐Chirogenic Diphosphine Ligands. Semantic Scholar.[Link]
-
Indication of water in the coordination sphere of rhodium by conversions of 2,5-dimethoxy-2,5-dihydrofuran with syngas. ResearchGate.[Link][10]
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overcoming substrate inhibition in (S)-p-Phos reactions
Technical Support Center: (S)-p-Phos Reactions
Guide: Overcoming Substrate Inhibition in Asymmetric Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered in palladium-catalyzed cross-coupling reactions using the (S)-p-Phos ligand: substrate inhibition . As your virtual Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve this issue effectively.
Part 1: Diagnosis - Is Substrate Inhibition Affecting My Reaction?
This section addresses the initial symptoms and provides a clear experimental path to confirm the diagnosis.
Q1: My reaction is stalling or showing a decreased rate at higher concentrations. What's going on?
A1: One of the primary suspects is substrate inhibition. While counterintuitive, adding more substrate can sometimes slow down a reaction.[1][2] In palladium-catalyzed cycles, this often occurs when two molecules of the substrate coordinate to the palladium center, forming a stable, catalytically inactive or less active complex. This "off-cycle" complex effectively sequesters the catalyst, preventing it from participating in the productive reaction pathway. With bulky biaryl phosphine ligands like (S)-p-Phos, this phenomenon can be particularly pronounced depending on the steric and electronic properties of your specific substrates.
Q2: How can I experimentally confirm that substrate inhibition is the root cause?
A2: A kinetic study is the definitive method. By measuring the initial reaction rate at various substrate concentrations, you can visualize the effect. In a typical reaction, the rate increases with substrate concentration until it plateaus (Michaelis-Menten kinetics).[3][4] However, with substrate inhibition, the rate will increase, reach a maximum, and then decrease as you continue to raise the substrate concentration.[1][3][5]
-
Setup: Prepare a series of identical reactions in parallel, each with the same concentration of catalyst, ligand, and your second coupling partner.
-
Variable: Vary the concentration of the suspected inhibitory substrate across a wide range (e.g., 0.1 M, 0.2 M, 0.4 M, 0.8 M, 1.2 M, 1.6 M).
-
Execution: Initiate all reactions simultaneously. Take aliquots from each reaction at regular, short time intervals (e.g., every 5 minutes for the first 30-60 minutes).
-
Analysis: Quench the aliquots and analyze them using a quantitative method (e.g., HPLC, GC, NMR with an internal standard) to determine the product concentration.
-
Plotting: For each reaction, plot product concentration versus time. The initial rate is the slope of the linear portion of this curve.
-
Confirmation: Finally, plot the calculated initial rates against the corresponding substrate concentrations. A curve that rises and then falls is the classic signature of substrate inhibition.
| Substrate Concentration | Initial Reaction Rate (M/s) | Observation |
| Low | Increasing | Normal kinetic behavior |
| Optimal | Maximum | The catalyst is operating at peak efficiency |
| High | Decreasing | Substrate inhibition is confirmed |
Part 2: Understanding the Mechanism
At its core, substrate inhibition in a Palladium/(S)-p-Phos system disrupts the delicate balance of the catalytic cycle. The productive cycle relies on a sequence of oxidative addition, transmetallation, and reductive elimination.[6][7][8] Inhibition introduces a parasitic equilibrium that traps the catalyst.
The key is the formation of an inactive Pd(L)(S)₂ complex, where 'L' is the (S)-p-Phos ligand and 'S' is the substrate. At high concentrations of 'S', the probability of a second substrate molecule binding to the Pd(L)(S) intermediate, instead of the intended second coupling partner, increases dramatically.
Part 3: Troubleshooting and Solutions
Once substrate inhibition is confirmed, the primary goal is to modify the reaction conditions to disfavor the formation of the inactive complex. The most effective strategy is to maintain a low, steady concentration of the inhibitory substrate throughout the reaction.
Q3: How can I change my experimental setup to overcome substrate inhibition?
A3: The most robust and widely adopted solution is slow addition of the inhibitory substrate. Instead of adding all the substrate at the beginning, it is introduced gradually over a significant portion of the reaction time. This technique keeps the instantaneous concentration of the substrate low, which prevents the formation of the catalyst-saturating Pd(L)(S)₂ complex and allows the productive catalytic cycle to dominate.[9][10]
-
Preparation:
-
In the reaction vessel, combine the catalyst, (S)-p-Phos ligand, base, solvent, and the non-inhibitory substrate.
-
Prepare a stock solution of the inhibitory substrate in a portion of the reaction solvent.
-
Load this stock solution into a gas-tight syringe and mount it on a syringe pump.
-
-
Setup:
-
Insert the needle of the syringe through a septum into the reaction flask, ensuring the tip is submerged below the solvent surface to prevent splashing.
-
Heat the reaction mixture to the desired temperature.
-
-
Execution:
-
Once the reaction mixture is at temperature, begin the slow addition of the substrate solution via the syringe pump.
-
A typical addition time might be 4-12 hours, depending on the reaction scale and kinetics. The goal is to have the addition time cover at least 75% of the total desired reaction time.
-
-
Monitoring: Monitor the reaction progress by taking aliquots periodically. You should observe a steady formation of the product without the stalling seen in the batch addition.
Q4: Can I overcome inhibition by simply changing the temperature or solvent?
A4: Yes, modifying reaction parameters can influence the equilibrium between the active catalyst and the inhibited complex, although it is often a less direct solution than slow addition.
-
Temperature: Increasing the temperature can sometimes destabilize the inactive Pd(L)(S)₂ complex, shifting the equilibrium back towards the productive cycle. However, this is a delicate balance, as higher temperatures can also lead to catalyst decomposition or unwanted side reactions. A carefully controlled temperature screen (e.g., 60°C, 80°C, 100°C) is recommended.
-
Solvent: The choice of solvent can influence the stability of different species in the catalytic cycle. A more coordinating solvent might compete with the substrate for binding sites on the palladium, potentially reducing substrate inhibition. Conversely, a non-coordinating solvent might favor the formation of the inhibited complex. Experimenting with solvents of different polarity and coordinating ability (e.g., Toluene vs. THF vs. Dioxane) can sometimes yield improvements.
-
Ligand-to-Metal Ratio: While often optimized for reactivity, adjusting the L:Pd ratio can be beneficial. Increasing the amount of (S)-p-Phos ligand might help stabilize the monoligated active species and disfavor the formation of the bis-substrate complex, though this can also slow down the reaction if the ligand itself becomes inhibitory at high concentrations.[11]
| Strategy | Principle | Best For... | Potential Downsides |
| Slow Substrate Addition | Maintain low instantaneous substrate concentration to disfavor formation of the inactive Pd(L)(S)₂ complex. | Severe and confirmed cases of substrate inhibition. | Requires specialized equipment (syringe pump). |
| Temperature Increase | Thermally destabilize the inactive complex. | Mild to moderate inhibition where side reactions are not a concern. | Can lead to catalyst degradation or reduced selectivity. |
| Solvent Screening | Alter the stability of catalytic intermediates and inhibited complexes. | Cases where slow addition is impractical or only provides partial improvement. | Can be time-consuming; results are not always predictable. |
| Adjusting L:Pd Ratio | Modulate the equilibrium between different catalyst species. | Fine-tuning an already partially optimized reaction. | Can negatively impact overall reaction rate or lead to ligand-based inhibition. |
Part 4: References
-
Vertex AI Search. (n.d.). Substrate Inhibition Kinetics: Concepts, Models, and Applications.
-
NIH National Library of Medicine. (2022). Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis.
-
ACS Publications. (2022). Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis.
-
Sparkl. (n.d.). Revision Notes - Enzyme kinetics and inhibition.
-
NIH National Library of Medicine. (2015). Analysis of the substrate inhibition of complete and partial types.
-
ResearchGate. (n.d.). Immobilized Enzymes: Strategies for Overcoming the Substrate Diffusion-Limitation Problem.
-
NIH National Library of Medicine. (n.d.). Substrate inhibition by the blockage of product release and its control by tunnel engineering.
-
ResearchGate. (2011). Overcoming substrate inhibition during biological treatment of monoaromatics: Recent advances in bioprocess design.
-
ACS Publications. (2024). Sadphos as Adaptive Ligands in Asymmetric Palladium Catalysis.
-
ResearchGate. (2010). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
-
MDPI. (n.d.). Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis.
-
PubMed. (2024). P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis.
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
-
Quora. (2017). Why does adding additional substrates overcome competitive, but not non-competitive, inhibition?
-
PubMed. (2024). Sadphos as Adaptive Ligands in Asymmetric Palladium Catalysis.
-
ACS Publications. (n.d.). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings.
-
Wikipedia. (n.d.). Cross-coupling reaction.
-
Wiley Online Library. (n.d.). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
-
Lund University. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling.
-
NIH National Library of Medicine. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
-
ACS Publications. (2024). P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis.
-
NIH National Library of Medicine. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
-
ACS Publications. (2024). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings.
-
PubMed. (2023). Catalytic Inhibition of Base-Mediated Reactivity by a Self-Assembled Metal-Ligand Host.
-
ACS Publications. (2019). The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles.
-
PubMed. (n.d.). Metal-coordinating substrate analogs as inhibitors of metalloenzymes.
-
ACS Publications. (2024). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
-
NIH National Library of Medicine. (2022). Substrate Induced Movement of the Metal Cofactor between Active and Resting State.
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- 4. Revision Notes - Enzyme kinetics and inhibition | Interaction and Interdependence | Biology HL | IB DP | Sparkl [sparkl.me]
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- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Catalyst Preparation for Improved Activity
A Guide for Researchers and Scientists from a Senior Application Scientist
Welcome to the technical support center for refining catalyst preparation. As scientists and engineers, we understand that the ultimate performance of a catalyst—its activity, selectivity, and stability—is profoundly influenced by the nuances of its preparation.[1] This guide is designed to move beyond simple recipes and delve into the causality behind experimental choices. It provides field-proven insights, troubleshooting guides for common issues, and detailed protocols to help you navigate the complexities of catalyst synthesis and unlock the full potential of your materials.
The journey from precursor chemicals to a high-performance catalyst is a multi-step process where each stage—impregnation, drying, calcination, and activation—plays a critical role in defining the final properties of the material.[2] This document is structured to address the practical challenges you may face, helping you diagnose problems and implement robust solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of effective catalyst preparation.
Q1: What are the primary mechanisms of catalyst deactivation, and how can preparation methods mitigate them?
A1: Catalyst deactivation is the loss of activity and/or selectivity over time. The primary mechanisms include poisoning, fouling (coking), and thermal degradation (sintering).[3][4][5]
-
Poisoning: This occurs when impurities in the feedstock, such as sulfur, nitrogen, or heavy metals, strongly chemisorb onto the active sites, rendering them inactive.[4][6] While feedstock purification is the first line of defense[7], catalyst preparation can enhance poison resistance. For instance, creating a well-defined pore structure can limit the access of large poison molecules to the active sites.
-
Fouling (Coking): This is the physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites and pores.[3][4] A catalyst with optimized acidity and metal-support interactions, achieved through careful pH control during impregnation and specific calcination profiles, can suppress the side reactions that lead to coke formation.[8]
-
Thermal Degradation (Sintering): At high temperatures, the small, highly dispersed metal particles of the active phase can migrate and agglomerate into larger crystals.[4][9] This leads to a significant loss of active surface area. Proper catalyst preparation, especially optimizing the calcination temperature and creating strong metal-support interactions, can anchor the metal particles and improve their thermal stability.[9][10]
Q2: Why is catalyst characterization so critical, and which techniques are essential during development?
A2: Catalyst characterization is not just a final validation step; it's an essential diagnostic tool throughout the preparation process. It allows you to understand the relationship between the physical/chemical properties of your catalyst and its catalytic performance.[11][12] Monitoring these properties helps ensure batch-to-batch reproducibility and diagnose issues when they arise.[11]
Essential Characterization Techniques:
| Technique | Primary Purpose | Information Gained |
| Physisorption (BET, BJH) | To measure surface area and porosity.[12] | Provides data on the total surface area available for catalysis and the size/volume of pores, which affects reactant/product diffusion.[13][14] |
| X-Ray Diffraction (XRD) | To identify crystalline phases and estimate crystallite size.[13] | Confirms the structure of the support (e.g., γ-Al2O3) and the active metal phase. Can detect sintering through an increase in crystallite size.[11] |
| Chemisorption (Pulse Chemisorption) | To quantify the active metal surface area and dispersion.[13] | Directly measures the number of accessible active sites, which is a key predictor of catalytic activity.[13] |
| Temperature-Programmed Reduction (TPR) | To determine the reducibility of metal oxides.[11] | Reveals the strength of the metal-support interaction and the temperatures required for catalyst activation.[15] |
| Electron Microscopy (TEM/SEM) | To visualize the morphology and dispersion of catalyst particles.[13] | Provides direct visual evidence of particle size, distribution on the support, and potential agglomeration.[16] |
Q3: What is the "metal-support interaction" (MSI), and how does it influence catalyst activity?
A3: The metal-support interaction (MSI) refers to the complex physicochemical phenomena occurring at the interface between the active metal nanoparticles and the support material.[17] This is not merely a physical anchoring; it can involve electron transfer, chemical bonding, and even the formation of new chemical phases at the interface.[10][18] The strength and nature of the MSI are determined by factors like the choice of support, the active metal, and the preparation conditions (e.g., calcination temperature).[10]
A well-tuned MSI is critical for:
-
Achieving High Dispersion: Strong interactions can prevent metal particles from migrating and sintering during high-temperature calcination and reaction, thus maintaining a high active surface area.[10]
-
Modifying Catalytic Properties: By altering the electronic properties of the metal nanoparticles, the MSI can directly influence the catalyst's activity and selectivity for a specific reaction.[18]
-
Preventing Deactivation: A strong MSI can anchor active components, preventing leaching and enhancing overall catalyst stability.
However, an excessively strong interaction can be detrimental, making the active phase difficult to reduce or sulfidize, thereby lowering the number of available active sites.[15][19]
Section 2: Troubleshooting Guide for Catalyst Preparation
This guide uses a question-and-answer format to address specific problems encountered during experimental work.
Issue 1: Low Catalytic Activity or Incorrect Selectivity
Q: My new catalyst batch shows significantly lower activity compared to previous batches or literature values. What are the likely causes and how can I fix this?
A: Low activity is a common problem that can usually be traced back to three main areas: poor dispersion of the active phase, improper thermal treatment, or detrimental metal-support interactions.
Logical Troubleshooting Workflow for Low Activity
Caption: Troubleshooting logic for low catalyst activity.
Cause A: Poor Dispersion of the Active Metal
-
The 'Why': The goal of impregnation is to distribute the metal precursor evenly across the vast surface of the support. If the precursor agglomerates, the final active metal particles will be large and poorly dispersed, resulting in a low active surface area.[20][21] The interaction between the precursor and the support surface is often governed by electrostatic forces.[22]
-
Troubleshooting Steps:
-
Check the pH of the Impregnation Solution: The surface of a support material like alumina (Al₂O₃) or silica (SiO₂) has a specific pH at which its net surface charge is zero, known as the Point of Zero Charge (PZC).[23]
-
If the solution pH is below the PZC, the support surface is positively charged and will preferentially adsorb anionic precursors.
-
If the solution pH is above the PZC, the surface is negatively charged and will adsorb cationic precursors.[23]
-
Mismatched pH can lead to weak adsorption and poor distribution. Adjusting the pH with dilute acids (e.g., nitric acid) or bases (e.g., ammonium hydroxide) can dramatically improve precursor-support interaction and, consequently, metal dispersion.[20][24]
-
-
Review the Impregnation Method: For methods like incipient wetness impregnation (IWI), ensure the precursor solution volume is equal to or slightly less than the total pore volume of the support.[23] An excess volume can lead to pooling and non-uniform deposition during drying.
-
Characterize the Catalyst: Use pulse chemisorption to quantify the metal dispersion and TEM to visually inspect the particle size and distribution.[13]
-
Cause B: Sintering During Calcination
-
The 'Why': Calcination is a critical step to decompose the metal precursor into its oxide form and to anchor it to the support.[25][26] However, if the temperature is too high or the heating ramp rate is too fast, it can cause the metal particles to become mobile and sinter into larger, less active crystals.[4][9] This process is often irreversible and permanently reduces the catalyst's active surface area.[3]
-
Troubleshooting Steps:
-
Optimize Calcination Temperature: The ideal calcination temperature is a trade-off: it must be high enough to ensure complete decomposition of the precursor but low enough to prevent sintering.[27] Systematically vary the calcination temperature (e.g., in 50°C increments) and analyze the resulting catalysts.[16][28]
-
Control the Heating Profile: A slow, controlled heating rate (e.g., 1-5 °C/min) is often preferable to rapid heating.[27] This allows for the gradual and uniform decomposition of the precursor, reducing the risk of localized hotspots that can initiate sintering.
-
Characterize with XRD: X-ray Diffraction is an excellent tool to monitor sintering. As particles grow, the corresponding diffraction peaks become sharper and narrower. The Scherrer equation can be used to estimate the average crystallite size.[11]
-
Issue 2: Inconsistent Batch-to-Batch Performance
Q: I am following the same protocol, but my catalyst performance varies significantly from one batch to the next. What could be causing this lack of reproducibility?
A: Lack of reproducibility is often due to unmonitored variables in the preparation process. The most common culprits are inconsistencies in the impregnation solution, and variations in the drying and calcination steps.[2]
Workflow for Ensuring Batch Consistency
Caption: Key control points for reproducible catalyst synthesis.
-
The 'Why': Seemingly minor variations can have a cascading effect on the final catalyst properties. For example, the pH of an aqueous metal salt solution can change upon standing or with temperature, altering its interaction with the support.[23] Similarly, the rate of solvent removal during drying can influence the final distribution of the metal precursor.[29]
-
Troubleshooting Steps:
-
Standardize and Document Solution Preparation: Always measure and record the pH of the impregnation solution immediately before use.[30] Ensure precursors are fully dissolved and the solution is homogeneous.
-
Implement Strict Drying Protocols: Use a programmable oven and a consistent protocol for drying. The conditions during drying can significantly impact the final metal profile within the catalyst pellet.[29] Avoid simply leaving samples to "air dry," as ambient humidity and temperature can vary.
-
Automate Calcination: Use a furnace with a programmable controller to ensure an identical temperature profile (ramp rate, final temperature, and dwell time) for every batch.[26] Ensure consistent airflow through the furnace to facilitate the removal of decomposition products.
-
Section 3: Key Experimental Protocols
Protocol 1: Incipient Wetness Impregnation (IWI)
This method is designed to fill the pores of the support with a volume of metal precursor solution that is equal to the pore volume, ensuring an efficient use of precursors.[23]
Objective: To achieve a uniform distribution of the active metal precursor on a porous support.
Methodology:
-
Determine Support Pore Volume:
-
Accurately weigh a sample of the dry support material (e.g., 5.0 g of γ-Al₂O₃).
-
Place the support in a beaker and slowly add deionized water from a burette with constant stirring until the powder is just saturated and appears damp, with no excess liquid.
-
The volume of water added is the pore volume (mL/g of support). Perform this in triplicate for an accurate average.
-
-
Prepare Precursor Solution:
-
Calculate the mass of the metal precursor needed to achieve the desired weight loading (e.g., 1 wt% Pt).
-
Dissolve this mass in a volume of deionized water equal to the total pore volume of the support sample you will be impregnating.
-
Stir until fully dissolved. Measure and adjust the pH of this solution as required for optimal adsorption.[15]
-
-
Impregnation:
-
Place the pre-weighed, dry support material in a round-bottom flask or an evaporating dish.
-
Add the precursor solution dropwise to the support while continuously tumbling or stirring the powder to ensure uniform distribution.
-
Once all the solution is added, continue to mix for an additional 30 minutes at room temperature.
-
-
Aging (Optional but Recommended):
-
Allow the impregnated material to sit in a sealed container for 2-4 hours. This "aging" step allows for the redistribution of the precursor within the pore network, further improving uniformity.
-
-
Drying:
-
Transfer the material to a drying oven. Dry at a controlled temperature, typically 100-120°C, for 12-16 hours to remove the solvent.[31]
-
Protocol 2: Optimizing the Calcination Profile
Objective: To thermally decompose the metal precursor to its active oxide form while maximizing dispersion and preventing sintering.
Methodology:
-
Sample Preparation: Place the dried, impregnated catalyst in a ceramic crucible. Do not overfill the crucible to ensure uniform heat and gas exposure.
-
Furnace Programming: Use a programmable muffle furnace that allows for precise control over the heating rate, temperature, and dwell time.[32]
-
Experimental Design: To find the optimal temperature, create a series of samples to be calcined at different final temperatures (e.g., 350°C, 400°C, 450°C, 500°C, 550°C).[27]
-
Heating Rate (Ramp): Use a consistent, slow ramp rate for all experiments (e.g., 2-5 °C/min).
-
Atmosphere: Ensure a steady, slow flow of dry air or synthetic air through the furnace. This is crucial for oxidative decomposition.[32]
-
Dwell Time: Keep the hold time at the final temperature consistent for all samples (e.g., 3-4 hours).
-
-
Characterization and Analysis:
-
After calcination, characterize each sample from the temperature series using XRD, BET surface area analysis, and TPR.
-
Plot the results as a function of calcination temperature.
-
Example Data Analysis Table:
| Calcination Temp (°C) | BET Surface Area (m²/g)[27] | Average Crystallite Size (nm) via XRD | CO₂ Conversion (%) at 250°C[27] |
| 350 | 147 | 8.1 | 16.0 |
| 450 | 141 | 8.5 | 14.4 |
| 518 | 137 | 8.9 | 13.9 |
| Data adapted for illustration from a Cu/ZnO/Al₂O₃-ZrO₂ system.[27] |
-
Interpretation: In this example, the highest catalytic activity corresponds to the lowest calcination temperature (350°C), which also yields the highest surface area and smallest crystallite size.[27] This indicates that temperatures above this point begin to induce sintering, reducing performance. Your optimal temperature will be specific to your catalyst system.
References
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FQE Chemicals. (2017, September 6). Petroleum Refining Catalysts - Deactivation & how to avoid it. [Link]
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Patsnap Eureka. (2025, June 19). Common causes of catalyst deactivation in refineries. [Link]
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StudySmarter. (2024, August 27). Catalyst Deactivation: Mechanism & Causes. [Link]
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Various Authors. (2025, August 9). Influence of pH and ionic strength on the metal profile of impregnation catalysts. [Link]
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Bae, J. W., et al. (2008). Influence of pH of the Impregnation Solution on the Catalytic Properties of Co/γ-Alumina for Fischer−Tropsch Synthesis. Energy & Fuels. [Link]
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ACS Publications. (2008, July 24). Influence of pH of the Impregnation Solution on the Catalytic Properties of Co/γ-Alumina for Fischer−Tropsch Synthesis. [Link]
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Suárez-Toriello, V. A., et al. (2015, April 12). Influence of the solution pH in impregnation with citric acid and activity of Ni/W/Al2O3 catalysts. ResearchGate. [Link]
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ResearchGate. (2025, August 5). Influence of pH of the Impregnation Solution on the Catalytic Properties of Co/γ-Alumina for Fischer−Tropsch Synthesis | Request PDF. [Link]
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ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
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Hiden Analytical. (2021, November 29). Catalyst Characterization Techniques. [Link]
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AmmoniaKnowHow. Catalyst deactivation Common causes. [Link]
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SBCat. Catalyst Characterization: From Fresh to Spent. [Link]
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Al-Muntaser, A. A., et al. (2024). Recent Advancements in Catalysts for Petroleum Refining. MDPI. [Link]
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Chemical Engineering PDF Download. Catalysts Drying, Calcination and Formulations. [Link]
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NPTEL. Lecture 10 Catalyst characterization. [Link]
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NPTEL. Lecture 6 Catalyst characterization. [Link]
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FEECO International. How Calcination is Used in Catalyst Preparation. [Link]
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Parkhomenko, K. V., et al. (2020). Metal-support interactions in the design of heterogeneous catalysts for redox processes. ResearchGate. [Link]
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Capital Resin Corporation. (2024, November 18). What Are the Steps Involved in Catalyst Manufacturing?[Link]
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Wang, A., et al. (2021). Understanding and application of metal–support interactions in catalysts for CO-PROX. Physical Chemistry Chemical Physics. [Link]
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Tang, H., et al. (2024). Metal–support interactions in metal oxide-supported atomic, cluster, and nanoparticle catalysis. Chemical Society Reviews. [Link]
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Tan, M. L., et al. (2015). Optimization of Calcination Conditions for Cu/ZnO/Al2O3-ZrO2 Catalyst. MDPI. [Link]
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arXiv. (2025, July 7). Looping metal-support interaction in heterogeneous catalysts during redox reactions. [Link]
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ResearchGate. (2025, October 5). (PDF) Looping metal-support interaction in heterogeneous catalysts during redox reactions. [Link]
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Saleem, H. A., et al. (2023). Effect of Calcination Temperature on Prepared γ-Al2O3 as Support Catalyst. Journal of Petroleum Research and Studies. [Link]
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Refining Community. Troubleshooting Hydrotreater Performance: Part I. [Link]
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Perego, C., & Villa, P. Catalyst preparation methods. [Link]
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ResearchGate. (2025, August 10). Optimizing calcination temperature of Fe/activated carbon catalysts for CWPO | Request PDF. [Link]
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Deraz, N. M. (2018). The Importance of catalyst preparation. Allied Academies. [Link]
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FEECO International. Rotary Dryers Key to Custom Catalyst Manufacturing. [Link]
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MDPI. (2026, January 10). Valorization of Bio-Oil Aqueous Fractions Through Oxidative Steam Reforming over Co/CeO2-SBA-15 Catalysts. [Link]
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Slideserve. Thermal Treatment of Catalysts. [Link]
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MDPI. Improving Catalytic Activity towards the Direct Synthesis of H2O2 through Cu Incorporation into AuPd Catalysts. [Link]
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SIE NEFTEHIM, LLC. Hydrotreating catalyst. [Link]
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UNT Digital Library. Regeneration of Hydrotreating and FCC Catalysts. [Link]
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ResearchGate. (PDF) Refining: Catalytic solutions for improved performance. [Link]
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Patsnap Eureka. (2025, June 19). Common issues in catalytic reforming operation. [Link]
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Refining Community. Troubleshooting FCC Catalyst Losses. [Link]
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Process Consulting Services. Hands On Approach to Refinery Troubleshooting. [Link]
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New Journal of Chemistry (RSC Publishing). Dispersion improvement and activity promotion of Pt catalysts supported on a Ce-based support by pH adjustment. [Link]
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MDPI. (2025, January 19). Insights into the High Activity of Hydrotreating Catalysts for Heavy Gas Oil. [Link]
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PubMed. (2024, January 10). Fine-Tuning of Pt Dispersion on Al2O3 and Understanding the Nature of Active Pt Sites for Efficient CO and NH3 Oxidation Reactions. [Link]
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Refining Community. Troubleshooting Hydrotreater Performance: Part II. [Link]
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ResearchGate. (2025, August 6). (PDF) Deactivation of hydrotreating catalysts (A review). [Link]
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issues with air-sensitivity of (S)-p-Phos metal complexes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for (S)-p-Phos and its corresponding metal complexes. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the air-sensitivity of these powerful catalytic tools. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and achieve reproducible, high-fidelity results.
Frequently Asked Questions (FAQs)
Q1: What makes (S)-p-Phos and its metal complexes air-sensitive?
The sensitivity of (S)-p-Phos and its metal complexes to air stems from the fundamental chemistry of the phosphorus atom. In these ligands, phosphorus exists in a trivalent state, P(III), which possesses a lone pair of electrons. This lone pair makes the phosphorus atom highly nucleophilic and susceptible to oxidation.[1][2] Electron-donating groups on the phosphine, such as alkyl groups, further increase this electron density, making oxidation more favorable.[3] When exposed to atmospheric oxygen, the P(III) center is readily oxidized to a pentavalent phosphine oxide, P(V)=O.[4][5] This irreversible transformation fundamentally alters the electronic and steric properties of the ligand, rendering it ineffective for catalysis.
Q2: How can I visually identify the degradation of my (S)-p-Phos complex?
While visual inspection is not a definitive analytical method, some signs may suggest degradation. The pristine, active form of the ligand and its complexes are typically well-defined crystalline solids. Upon oxidation, you might observe:
-
Change in Physical State: The material may become gummy, oily, or waxy.
-
Color Change: While not always the case, a slight change in color or the appearance of discoloration can indicate impurity formation.
-
Insolubility: The oxidized phosphine oxide is often more polar and may exhibit different solubility characteristics than the parent phosphine, sometimes leading to cloudiness or precipitation in non-polar solvents.[4]
Crucially, these are only indicators. The most reliable method for assessing purity is analytical, with ³¹P NMR spectroscopy being the gold standard.
Q3: What are the consequences of using an oxidized (S)-p-Phos complex in my reaction?
Using a partially or fully oxidized catalyst has severe consequences for catalytic performance, particularly in asymmetric reactions where stereochemical control is paramount. The phosphine oxide:
-
Cannot Coordinate to the Metal Center: The P(V)=O moiety lacks the necessary electronic character to act as an effective ligand for the transition metal.
-
Reduces Effective Catalyst Concentration: For every molecule of ligand that oxidizes, you lose one molecule of active catalyst. This leads to slower reaction rates or incomplete conversion.
-
Compromises Enantioselectivity: The precise chiral environment created by the (S)-p-Phos ligand is responsible for inducing asymmetry.[6][7] The presence of the achiral, bulky phosphine oxide can disrupt the delicate steric and electronic balance of the catalytic cycle, leading to a dramatic drop in enantiomeric excess (ee).
Q4: How should I properly store my (S)-p-Phos ligands and complexes to ensure long-term stability?
Proper storage is the first line of defense against degradation. Because these compounds are sensitive to both oxygen and moisture, rigorous protocols are essential.
-
Atmosphere: Always store (S)-p-Phos materials under a dry, inert atmosphere (e.g., high-purity argon or nitrogen).
-
Container: Use vials with airtight seals, such as those with PTFE-lined caps or specialized Schlenk flasks. For added protection, seal the vial cap with paraffin film.
-
Temperature: Store in a freezer, preferably at -20°C or below. The cold temperature slows the rate of any potential degradation reactions.
-
Location: Keep the container inside a desiccator or a glovebox antechamber to protect it from atmospheric moisture, especially during temperature equilibration before opening.
| Parameter | Recommended Specification | Rationale |
| Storage Atmosphere | Argon or Nitrogen, >99.998% purity | Minimizes exposure to oxygen and moisture. |
| Storage Temperature | ≤ -20°C | Reduces the kinetic rate of degradation pathways. |
| Container Type | Vial with PTFE-lined cap or Schlenk flask | Provides a robust physical barrier to air ingress. |
| Handling Environment | Glovebox or Schlenk line | Essential for preventing exposure during weighing and dispensing.[8] |
Troubleshooting Guide: From Reaction Failure to Solution
Problem: My asymmetric hydrogenation reaction shows low enantioselectivity and/or poor conversion. Could it be my catalyst?
Answer: Yes, this is a classic symptom of catalyst degradation. When faced with poor performance, the integrity of the (S)-p-Phos metal complex should be your primary suspect. The oxidation of the P(III) center to P(V) phosphine oxide inactivates the catalyst and destroys the chiral environment necessary for high enantioselectivity.
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting poor catalytic results.
Actionable Steps:
-
Analyze the Catalyst: Before running further reactions, take a small, representative sample of your catalyst (both solid stock and any prepared solutions) and analyze it by ³¹P NMR.
-
Interpret the Spectrum: A pure, active (S)-p-Phos complex should show a sharp, single peak at its characteristic chemical shift. The corresponding phosphine oxide will appear as a separate, broader peak significantly downfield (typically in the +20 to +40 ppm range).
-
Quantify the Impurity: If an oxide peak is present, integrate it against the active catalyst peak to determine the percentage of degradation. Even a few percent of oxidation can negatively impact sensitive reactions.
-
Take Corrective Action: If degradation is confirmed, either source a fresh batch of catalyst or consider purifying the existing material (see protocol below). If the catalyst is pure, shift your investigation to other experimental parameters like solvent quality, substrate purity, or the integrity of your inert atmosphere setup.
Problem: My NMR analysis of the catalyst shows unexpected peaks. How do I interpret this?
Answer: A complex ³¹P NMR spectrum is a clear warning sign. Here’s how to break it down:
-
The Main Peak: This should be the sharp signal corresponding to your active P(III) complex.
-
The Oxide Peak: As mentioned, a peak between +20 and +40 ppm is almost certainly the corresponding P(V)=O phosphine oxide.[4] Its presence confirms air exposure.
-
Other Minor Peaks: Small, sharp peaks near the main signal could indicate the presence of other P(III) species or coordination isomers. Broader humps or multiple unidentifiable signals may suggest more complex decomposition pathways, potentially involving reactions with solvents or impurities.
If you see significant oxidation, the batch is compromised. It is often more cost-effective and reliable to start with a fresh, certified-pure lot of the catalyst than to attempt purification of a badly degraded sample.
Protocols and Best Practices
Oxidation Pathway of (S)-p-Phos Ligand
Caption: The irreversible oxidation of the active P(III) catalyst to its inactive P(V) oxide form.
Protocol 1: Handling and Dispensing (S)-p-Phos Complexes
This protocol must be performed in a high-quality inert atmosphere glovebox.
-
Preparation: Ensure the glovebox atmosphere has low oxygen (<10 ppm) and moisture (<10 ppm) levels. Bring all necessary items (spatulas, weigh boats, vials, solvent) into the glovebox and allow them to purge for at least 30 minutes.
-
Temperature Equilibration: Remove the catalyst vial from the freezer and place it in the glovebox antechamber. Allow it to warm completely to the glovebox ambient temperature before bringing it inside. This prevents condensation of moisture onto the cold solid.
-
Dispensing: Inside the glovebox, carefully open the vial. Use a clean, dedicated spatula to weigh the desired amount of the complex onto a weigh boat or directly into a tared vial.
-
Sealing: Promptly and securely reseal the main catalyst container. Purge the headspace with inert gas before tightening the cap. Seal with paraffin film for extra security.
-
Storage: Return the main container to the freezer immediately. The weighed-out portion is now ready for use in your reaction setup.
Protocol 2: Removal of Phosphine Oxide Impurities
If ³¹P NMR analysis shows a minor phosphine oxide impurity (<10%), purification via chromatography may be feasible. This should be performed using Schlenk techniques if the purified complex is to be isolated.
-
Select Stationary Phase: Alumina is often more effective than silica gel for separating phosphine oxides from their less polar phosphine precursors.
-
Prepare the Column: Pack a chromatography column with dry alumina inside a glovebox or under a strong stream of inert gas.
-
Choose the Eluent: Use a non-polar solvent system (e.g., hexanes/ethyl acetate or toluene). The more polar phosphine oxide will have a stronger affinity for the stationary phase.[4]
-
Load and Elute: Dissolve the crude complex in a minimum amount of a non-polar solvent (like toluene) and load it onto the column. Elute with your chosen solvent system, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions using TLC or, ideally, by taking ³¹P NMR spectra of small aliquots to identify which fractions contain the pure P(III) complex.
-
Isolate Product: Combine the pure fractions and remove the solvent under vacuum. Crucially, the final product must be handled and stored under a strict inert atmosphere to prevent re-oxidation.
References
-
Imamoto, T., et al. (2000). An Air-Stable P-Chiral Phosphine Ligand for Highly Enantioselective Transition-Metal-Catalyzed Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Reddit r/Chempros. (2021). Phosphine Ligand Oxidation. Available at: [Link]
-
Butts, C. P., et al. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews. Available at: [Link]
-
Werner, H., et al. (2011). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions. Available at: [Link]
-
Ye, X., & Oh, D. (2014). Chiral phosphines in nucleophilic organocatalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Tang, W., & Zhang, X. (2024). P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis. Chemical Reviews. Available at: [Link]
-
Request PDF. (n.d.). Stable Fluorophosphines: Predicted and Realized Ligands for Catalysis. Available at: [Link]
-
Lu, X., et al. (2021). Phosphorus-Based Catalysis. ACS Central Science. Available at: [Link]
-
Fernandes, C., et al. (2014). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules. Available at: [Link]
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- 2. beilstein-journals.org [beilstein-journals.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (S)-p-Phos Catalyst Loading
Welcome to the technical support center for (S)-p-Phos and related chiral diphosphine ligands. This guide is designed for researchers, scientists, and drug development professionals aiming to enhance the efficiency of their asymmetric hydrogenation reactions by reducing catalyst loading. High turnover numbers (TON) are not only economically advantageous but also crucial for minimizing residual metal content in active pharmaceutical ingredients (APIs). This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common challenges encountered during process optimization.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a reaction using (S)-p-Phos?
A1: For initial screening of a new asymmetric hydrogenation, a substrate-to-catalyst ratio (S/C) of 1,000 to 5,000 (0.1 to 0.02 mol%) is a common starting point. This loading is generally sufficient to achieve full conversion in a reasonable timeframe (4-24 hours) under optimized conditions and provides a baseline for further optimization. For challenging substrates, a higher initial loading (e.g., S/C 500) may be necessary.
Q2: What is a realistic target for a highly optimized, industrial-scale process?
A2: Achieving a very low catalyst loading is a key objective for cost-effective and sustainable manufacturing.[1] In industrial applications, S/C ratios of 50,000 to 100,000 are often targeted for efficient processes. In exceptional cases, even higher TONs have been reported. A notable example is the synthesis of a key intermediate for Solifenacin, where an Iridium/(S)-p-Phos catalyst was successfully used on a large scale.[2]
Q3: My reaction is sluggish or incomplete, even at a moderate catalyst loading. What are the most likely causes?
A3: Several factors can lead to low reactivity. The primary culprits are often an inactive catalyst, suboptimal reaction conditions, or the presence of catalyst poisons. Ensure that the catalyst precursor and ligand were handled under strictly inert conditions to prevent oxidation. The choice of solvent, hydrogen pressure, and temperature also play critical roles and may require screening. Finally, impurities in the substrate or solvent can act as potent catalyst inhibitors.[3][4]
Q4: How do I prepare the active catalyst for my reaction?
A4: The active catalytic species is typically a cationic Rhodium(I) or Iridium(I) complex, which is often generated in situ. A common and effective method involves reacting a metal precursor, such as [Rh(COD)Cl]₂ or [Ir(COD)Cl]₂, with the (S)-p-Phos ligand in a suitable solvent under an inert atmosphere before introducing the substrate and hydrogen. The solvent itself can play a role in the activation process, forming a solvent-coordinated active species.[5] The temperature at which this pre-formation step is conducted can also influence the nature of the species formed.[5]
Troubleshooting Guide: Strategies to Reduce Catalyst Loading
Reducing catalyst loading requires a systematic approach to identify and address factors that limit catalyst turnover. This guide provides a structured workflow for troubleshooting common issues.
Issue 1: Incomplete Conversion at Low Catalyst Loading
If you observe a drop in conversion as you decrease the catalyst loading, it suggests that the catalyst is deactivating before the reaction is complete.
Workflow for Troubleshooting Incomplete Conversion
Caption: Troubleshooting workflow for incomplete conversion.
Step-by-Step Guidance:
-
Verify Purity: At high S/C ratios, even trace impurities can act as stoichiometric poisons.
-
Substrate: Recrystallize or chromatograph your substrate to remove potential inhibitors. Functional groups such as unprotected amines or thiols are known catalyst poisons.[4][6]
-
Solvent: Use high-purity, degassed solvents. Alcohols, for instance, can sometimes be a source of aldehydes through a transfer hydrogenation side reaction, which can then decarbonylate and poison the rhodium catalyst.[5]
-
Gases: Use high-purity hydrogen and ensure a leak-tight reactor system to prevent oxygen contamination.
-
-
Re-evaluate Reaction Conditions: Conditions that are optimal at high catalyst loading may not be suitable for achieving high turnover numbers.
| Parameter | Impact on Low Loading Reactions | Recommended Action |
| Hydrogen Pressure | Higher pressure generally increases reaction rate and can help stabilize the active catalyst. | Systematically increase H₂ pressure (e.g., from 5 bar to 50 bar). Note that in some systems, very high pressure can lead to the formation of inactive catalyst species.[1] |
| Temperature | Higher temperatures increase the reaction rate but can also accelerate catalyst decomposition. | Screen a range of temperatures (e.g., 25°C to 80°C). A lower temperature may preserve catalyst lifetime, albeit at a slower rate. |
| Concentration | Higher substrate concentration can increase the reaction rate, but may also lead to product inhibition in some cases. | Experiment with different substrate concentrations. Very low substrate concentrations are sometimes required for specific catalyst systems like BINAP-Rh.[1] |
-
Optimize Catalyst Activation: The formation of the active species is critical.
-
Protocol: In Situ Catalyst Pre-formation
-
To a scrupulously dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the rhodium/iridium precursor (e.g., [Rh(COD)Cl]₂) and the (S)-p-Phos ligand (typically a 1:1.1 metal:ligand ratio).
-
Add degassed solvent via cannula.
-
Stir the resulting solution at a controlled temperature (e.g., 25°C to 40°C) for a set period (e.g., 30-60 minutes) to allow for the formation of the active complex.[5]
-
In a separate inerted vessel, dissolve the substrate in degassed solvent.
-
Transfer the substrate solution to the activated catalyst solution.
-
Purge the reactor with hydrogen and pressurize to the desired setpoint.
-
-
Issue 2: Catalyst Deactivation and Poisoning
Catalyst deactivation is a common failure mode when striving for very low catalyst loadings.[7] Understanding potential poisons is key to prevention.
Common Catalyst Poisons for Rh/Ir-Diphosphine Systems:
| Poison Class | Examples | Mechanism of Poisoning | Mitigation Strategy |
| Sulfur Compounds | Thiols, thioethers, thiophenes | Strong coordination to the metal center, blocking active sites.[4] | Treat substrate/solvent with activated carbon; use sulfur-free reagents. |
| Amine Products | Primary and secondary amines | The amine product can coordinate to the metal center, leading to product inhibition or deactivation.[6] | If the product is an amine, consider performing the reaction at a lower temperature or higher hydrogen pressure to favor reductive elimination from the metal center. |
| Halides | Residual chlorides from precursors | Chloride ligands can have a deactivating effect on the catalytic reaction.[5] | Use chloride-free precursors like [Rh(COD)(acac)] if chloride poisoning is suspected. |
| Oxidizing Agents | Peroxides, residual oxygen | Oxidation of the phosphine ligand to phosphine oxide or the metal center (Rh(I) to inactive Rh(III)). | Ensure all reagents and the reactor are rigorously deoxygenated. Use fresh, high-quality solvents. |
| Coordinating Solvents | Strongly coordinating solvents (e.g., DMSO, DMF) | Can compete with the substrate for coordination to the metal center, reducing the reaction rate.[5] | Screen less coordinating solvents like THF, Toluene, or alcohols. |
Issue 3: Low Enantioselectivity at Low Catalyst Loading
A decrease in enantioselectivity at lower catalyst loadings can sometimes occur if a less selective, background reaction becomes more prominent or if the catalyst structure changes over time.
Workflow for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
-
Verify Ligand Purity: Ensure the enantiomeric purity of the (S)-p-Phos ligand is high (>99% ee). Any racemic ligand will generate a less selective catalyst. Also, check for the presence of phosphine oxides, which can alter the electronic properties of the active species.
-
Evaluate Temperature: Lowering the reaction temperature often enhances enantioselectivity, as it increases the energy difference between the diastereomeric transition states leading to the major and minor enantiomers.
-
Consider Additives: In some systems, additives can significantly boost enantioselectivity. For instance, in the large-scale hydrogenation with an Ir/(S)-p-Phos catalyst, the addition of phosphoric acid was found to be beneficial.
-
Re-optimize: The optimal conditions for enantioselectivity may differ at lower catalyst loadings. It may be necessary to re-screen solvents and pressure under the new low-loading regime.
Advanced Strategies
If conventional optimization fails to achieve the desired catalyst loading, consider these alternative approaches:
-
Catalyst Immobilization: Anchoring the catalyst to a solid support can facilitate its separation and recycling.[8][9] This can be achieved by modifying the p-Phos ligand to include a linker for attachment to silica or a polymer resin. While this can sometimes lead to a slight decrease in activity, the ability to reuse the catalyst can significantly lower the overall consumption.
-
Catalyst Recycling: For homogeneous catalysts, recycling from the reaction mixture is a viable strategy. This can involve techniques like selective precipitation of the product or extraction. The stability of the catalyst under the recycling conditions is a critical factor to evaluate.[10][11]
By systematically addressing these common issues, researchers can significantly improve the efficiency of their (S)-p-Phos catalyzed reactions, paving the way for more sustainable and cost-effective chemical processes.
References
- BenchChem. (2025). optimizing catalyst loading for the hydrogenation of Methyl 2-(benzamidomethyl)
- Rh NPs Immobilized on Phosphonium- based Supported Ionic Liquid Phases (Rh@SILPs)
- He, Y., et al. (2018). Tuning the Chemoselectivity of Rh Nanoparticle Catalysts by Site-Selective Poisoning with Phosphine Ligands: The Hydrogenation of Functionalized Aromatic Compounds.
- Boulanger, W.
- Phosphorus-Based C
- Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. (2003).
- Asymmetric hydrogenation of α-keto phosphonates with chiral phosphine–phosphoramidite ligands. (2015).
- Alberico, E., et al. (2019).
- Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogen
- Rh NPs Immobilized on Phosphonium- based Supported Ionic Liquid Phases (Rh@SILPs) as Hydrogenation Catalysts. (2021).
- Phosphorus-Based C
- Asymmetric Hydrogenation of α-Keto Phosphonates with Chiral Palladium C
- Process for the Synthesis of Solifenacin. (2010).
- General and Versatile Synthesis of Highly Recyclable Chiral Phosphoric Acid Organoc
- Troubleshooting low catalyst activity in reforming units. (2025).
- In situ synthesis of the rhodium catalyst precursor... (2019).
- Bartók, M., et al. (2020). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
- asymmetric-hydrogen
- Thermally Stable P‐Chiral Supramolecular Phosphines, their Self‐Assembly and Implication in Rh‐Catalyzed Asymmetric Hydrogenation.
- Duckett, S. B., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
- Hydrogenation troubleshooting. (2023). r/Chempros - Reddit.
- Rovis, T., et al. Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III)
- Mapping Catalyst Activation, Turnover Speciation and Deactivation in Rh/PPh3-catalysed Olefin Hydroformylation. (2022).
- Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. (2024).
- Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformyl
- 15 Case Studies – PFAS — Per - and Polyfluoroalkyl Substances. ITRC.
Sources
- 1. ethz.ch [ethz.ch]
- 2. US20100029944A1 - Process for the Synthesis of Solifenacin - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. Phosphorus-Based Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from (S)-p-Phos Catalyzed Reactions
Welcome to the dedicated technical support center for troubleshooting the purification of products derived from (S)-p-Phos catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification challenges. As your Senior Application Scientist, I will walk you through field-proven strategies grounded in robust chemical principles.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions we receive regarding the purification of products from reactions utilizing (S)-p-Phos as a ligand.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The primary impurities in a typical (S)-p-Phos catalyzed reaction include the phosphine oxide of (S)-p-Phos, unreacted starting materials, residual catalyst, and potential byproducts from side reactions. The phosphine oxide is formed from the oxidation of the (S)-p-Phos ligand during the reaction or work-up.
Q2: My product is co-eluting with the (S)-p-Phos oxide on silica gel chromatography. What can I do?
A2: Co-elution of the desired product with the phosphine oxide is a frequent challenge due to the polar nature of the P=O bond. Several strategies can be employed to address this:
-
Solvent System Optimization: A systematic screening of solvent systems with varying polarities and compositions is the first step. For instance, using a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or a mixture containing a small amount of methanol) can often resolve the product from the highly polar phosphine oxide.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel. Reverse-phase chromatography is another powerful alternative, particularly for more polar products.
-
Chemical Treatment: In some cases, the phosphine oxide can be selectively removed through chemical means. For example, treatment with certain metal salts can lead to the precipitation of the phosphine oxide.
Q3: How can I minimize the formation of (S)-p-Phos oxide during my reaction and work-up?
A3: Minimizing the formation of the phosphine oxide is a proactive approach to simplifying purification. Consider the following:
-
Degassing: Ensure all solvents are thoroughly degassed before use to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction and work-up under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine ligand.
-
Careful Work-up: During the aqueous work-up, minimize the exposure of the reaction mixture to air.
In-Depth Troubleshooting Guides
This section provides more detailed protocols and decision-making workflows for tackling persistent purification challenges.
Troubleshooting Co-elution on Silica Gel Chromatography
If simple solvent system optimization is insufficient to resolve your product from the (S)-p-Phos oxide, a more systematic approach is required.
Step-by-Step Protocol for Method Development:
-
Initial TLC Analysis: Spot the crude reaction mixture on a TLC plate and develop it with a standard solvent system (e.g., 70:30 hexanes:ethyl acetate). Visualize the spots under UV light and with a suitable stain (e.g., potassium permanganate). Identify the spots corresponding to your product and the phosphine oxide (the oxide will typically have a lower Rf value).
-
Solvent Screening: Prepare a series of developing solvents with varying polarities. A useful starting point is to keep the non-polar component constant (e.g., hexanes or toluene) and vary the polar component (e.g., ethyl acetate, acetone, dichloromethane, or mixtures thereof).
-
Additive Screening: If co-elution persists, consider adding a small percentage of a third solvent (a "modifier") to the mobile phase. For example, adding 1-2% of triethylamine can be effective in separating basic compounds from the phosphine oxide on silica gel. Conversely, a small amount of acetic acid can be beneficial for acidic products.
-
Gradient Elution: If a single isocratic solvent system does not provide adequate separation, a gradient elution is the next logical step. Start with a low polarity mobile phase and gradually increase the polarity during the column chromatography run. This will cause the less polar compounds to elute first, followed by the more polar compounds, often providing better resolution between closely eluting species.
Decision-Making Workflow for Co-elution:
Caption: Troubleshooting workflow for co-eluting product and phosphine oxide.
Purification by Crystallization
Crystallization can be a highly effective and scalable method for obtaining high-purity products, especially when dealing with solid compounds.
General Protocol for Crystallization:
-
Solvent Selection: The ideal crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities, including the (S)-p-Phos oxide, should ideally be either highly soluble or insoluble in the chosen solvent at all temperatures.
-
Dissolution: Dissolve the crude material in the minimum amount of the hot crystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to induce crystallization. Slow cooling generally leads to the formation of larger, purer crystals.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Table 1: Common Crystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexanes | 69 | 0.1 | Good for non-polar compounds. |
| Ethyl Acetate | 77 | 4.4 | A versatile solvent for a wide range of polarities. |
| Ethanol | 78 | 5.2 | Effective for polar compounds, often used in combination with water. |
| Isopropanol | 82 | 3.9 | Similar to ethanol but less polar. |
| Toluene | 111 | 2.4 | Useful for less polar compounds at higher temperatures. |
| Water | 100 | 10.2 | For highly polar or ionic compounds. |
Characterization of Purified Products
After purification, it is crucial to confirm the identity and purity of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are invaluable tools. The absence of a peak corresponding to the (S)-p-Phos oxide in the ³¹P NMR spectrum is a strong indicator of successful purification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for assessing purity. Developing an HPLC method that resolves the product from all potential impurities is essential for accurate purity determination.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the desired product.
Purity Assessment Workflow:
Caption: Workflow for assessing the purity of the final product.
References
-
Organic Chemistry Portal: "Buchwald-Hartwig Amination." [Link]
Technical Support Center: Navigating Racemization in (S)-p-Phos Enantioselective Catalysis
Prepared by the Senior Application Scientist Team
Introduction: The Power and Pitfalls of (S)-p-Phos
(S)-p-Phos and its derivatives are a class of atropisomeric dipyridylphosphine ligands that have proven to be exceptionally versatile and effective in a wide range of transition-metal-catalyzed asymmetric reactions.[1][2] Their applications span asymmetric hydrogenation, hydrosilylation, and various C-C bond-forming reactions, often affording products with excellent enantioselectivities under mild conditions.[1][2] The success of these ligands lies in their unique, sterically defined chiral environment, a consequence of hindered rotation around the biaryl axis.
However, this same atropisomeric nature presents a potential challenge: racemization. Racemization is the process by which an enantiomerically pure substance converts into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity. In the context of enantioselective catalysis, even partial racemization of the chiral ligand can lead to a significant decrease in the enantiomeric excess (% ee) of the desired product, compromising the efficiency and viability of the synthetic route. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand, diagnose, and mitigate issues related to racemization when using (S)-p-Phos.
Troubleshooting Guide: From Diagnosis to Solution
This section is designed to help you systematically troubleshoot common problems related to racemization and loss of enantioselectivity in your (S)-p-Phos catalyzed reactions.
Problem: Low Enantioselectivity (% ee) in the Final Product
A lower-than-expected % ee is the most direct indicator of a potential racemization issue. The following questions will guide you through the process of identifying the root cause.
Q1: How can I be sure that my starting (S)-p-Phos ligand has the expected enantiomeric purity?
A1: Verification of the enantiomeric purity of the incoming ligand is the crucial first step. Do not assume that a new bottle of ligand is enantiomerically pure.
-
Underlying Cause: The ligand may have been subject to conditions that caused racemization during synthesis, purification, or storage.
-
Recommended Action: Always verify the enantiomeric excess (% ee) of a new batch of (S)-p-Phos before use. The two most common and reliable methods for this are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA): In the presence of a chiral agent, the enantiomers of your ligand will form diastereomeric complexes, which can often be distinguished by NMR, allowing for quantification.[4][5]
-
Protocol: Chiral HPLC Analysis of (S)-p-Phos
-
Sample Preparation: Prepare a dilute solution of your (S)-p-Phos ligand in the mobile phase (e.g., 1 mg/mL).
-
Instrumentation:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel® OD-H or a similar column is often effective.[3][6]
-
Mobile Phase: A mixture of n-heptane and isopropanol is a common starting point. The exact ratio may need to be optimized.[3]
-
Detection: UV detection at a wavelength where the ligand absorbs (e.g., 254 nm).
-
-
Analysis: Inject a small volume of the sample and the corresponding racemic standard. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
Q2: My starting ligand is enantiomerically pure. What reaction conditions could be causing racemization?
A2: If the starting ligand is pure, the racemization is likely occurring in situ during the reaction. The primary culprits are temperature, solvent, and reaction time.
-
Temperature Effects:
-
Causality: The rotation around the biaryl axis in atropisomeric ligands like p-Phos has a specific energy barrier.[7] Higher temperatures provide the necessary thermal energy to overcome this barrier, leading to racemization. While many phosphines are configurationally stable, elevated temperatures can compromise this stability.[8][9] In some cases, temperature changes can even lead to a reversal of enantioselectivity.[10]
-
Troubleshooting:
-
If you are experiencing low % ee, try running the reaction at a lower temperature.[11]
-
Conduct a temperature screening study to find the optimal balance between reaction rate and enantioselectivity.
-
-
-
Solvent Effects:
-
Causality: The solvent can influence the stability of the catalyst and the transition states leading to the desired product versus racemization.[12][13][14] Polar solvents may stabilize charged intermediates that could facilitate racemization pathways. Conversely, the choice of solvent can sometimes be leveraged to induce stereoinversion, highlighting its powerful effect.[13]
-
Troubleshooting:
-
Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, 2-MeTHF).
-
Consult literature for your specific reaction type to see which solvents have been reported to be optimal for high enantioselectivity with p-Phos or similar ligands.
-
-
-
Reaction Time:
-
Causality: Prolonged exposure to reaction conditions, especially at elevated temperatures, increases the probability of both ligand and product racemization.
-
Troubleshooting:
-
Monitor the reaction progress closely (e.g., by TLC, GC, or LC-MS) and quench the reaction as soon as the starting material is consumed.
-
If the reaction is sluggish, consider increasing the catalyst loading rather than extending the reaction time.
-
-
Q3: Could impurities or additives in my reaction be the cause of racemization?
A3: Yes, acidic or basic impurities can catalyze racemization.
-
Causality: Traces of acid or base can protonate or deprotonate the ligand or intermediates in the catalytic cycle, potentially lowering the rotational barrier or opening alternative, non-stereoselective reaction pathways.[15] For instance, some P-chiral ferrocenyl phosphines have been shown to undergo significant acid-catalyzed racemization even during column chromatography on silica or alumina.[15]
-
Troubleshooting:
-
Ensure all reagents and solvents are of high purity and are properly dried and degassed.
-
Use freshly distilled solvents.
-
If a base is used in the reaction, ensure it is of high quality and that its stoichiometry is carefully controlled. In some cases, the choice of base can significantly impact enantioselectivity.[16]
-
dot
Caption: Troubleshooting workflow for low enantioselectivity.
Frequently Asked Questions (FAQs)
Handling and Storage
Q4: What are the best practices for handling and storing (S)-p-Phos to maintain its integrity?
A4: (S)-p-Phos is described as air-stable, which is a significant practical advantage.[1][2] However, like most phosphine ligands, its long-term stability is best preserved with careful handling and storage to prevent slow oxidation or other degradation pathways.
-
Handling:
-
Storage:
Analytical Methods
Q5: Beyond HPLC, how can I use NMR to determine the enantiomeric purity of (S)-p-Phos?
A5: NMR can be a rapid and convenient method for assessing enantiomeric purity. The key is to convert the enantiomeric relationship into a diastereomeric one, which results in distinguishable NMR signals.
-
Method: This is achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to your NMR sample.[4]
-
CSA: Forms non-covalent diastereomeric complexes with the enantiomers of your ligand. Chiral phosphoric acids have been shown to be effective for this purpose with other chiral compounds.[5]
-
CDA: Reacts with the phosphine to form new, covalently bonded diastereomers.
-
-
Procedure:
-
Acquire a standard ¹H or ³¹P NMR spectrum of your (S)-p-Phos sample.
-
Add a stoichiometric amount of the chiral agent to the NMR tube.
-
Acquire a new spectrum. The signals corresponding to the two diastereomeric species should be resolved.
-
The % ee can be determined by integrating the distinct signals.
-
Mechanism and Prevention
Q6: What is the underlying mechanism of racemization for atropisomeric ligands like (S)-p-Phos?
A6: The racemization of atropisomeric biaryl ligands is due to rotation around the single bond connecting the two aryl rings.[7]
-
Rotational Barrier: In (S)-p-Phos, the substituents on the pyridine and phenyl rings create steric hindrance that restricts this rotation, resulting in a stable chiral axis. The energy required to overcome this hindrance is known as the rotational barrier.
-
Factors Lowering the Barrier:
-
Heat: Provides the thermal energy to surmount the rotational barrier.
-
Catalyst Coordination: Coordination to a metal center can alter the geometry and electronic structure of the ligand, potentially lowering the rotational barrier.
-
Chemical Reactions: As mentioned, interaction with acids or other reagents can lead to intermediates with lower rotational barriers.[15]
-
dot
Sources
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- 4. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. blogs.rsc.org [blogs.rsc.org]
- 11. Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
- 15. Unusual Racemization of Tertiary P‐Chiral Ferrocenyl Phosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. web.mit.edu [web.mit.edu]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. molan.wdfiles.com [molan.wdfiles.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Enhancing the Turnover Number (TON) of (S)-p-Phos Catalysts
Prepared by: Senior Application Scientist, Catalyst Optimization Division
Welcome to the technical support center for (S)-p-Phos catalyst systems. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to enhance catalyst performance, specifically focusing on maximizing the Turnover Number (TON). We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to make informed decisions in your work.
Part 1: Fundamentals & Frequently Asked Questions (FAQs)
This section addresses foundational concepts essential for understanding and troubleshooting your catalytic system.
Q1: What is (S)-p-Phos and what is its primary application?
(S)-p-Phos is a chiral biaryl diphosphine ligand. Its rigid backbone and electron-rich phosphine groups make it highly effective in creating a well-defined chiral environment around a metal center. It is most prominently used in transition metal catalysis, particularly for Ruthenium-catalyzed asymmetric hydrogenation of a wide range of prochiral ketones, olefins, and imines to produce enantioenriched products, which are critical building blocks in the pharmaceutical industry.
Q2: What are Turnover Number (TON) and Turnover Frequency (TOF), and why are they critical?
Turnover Number (TON) represents the total number of substrate molecules converted by a single molecule of catalyst before it becomes inactive. It is a measure of the catalyst's stability and overall efficiency. A higher TON is economically and environmentally desirable as it signifies that less catalyst is needed to produce a large amount of product, reducing costs and minimizing product contamination with residual metal.[1]
Turnover Frequency (TOF) is the measure of a catalyst's activity at a specific point in time, defined as the number of turnovers per unit of time.[1] While TOF measures speed, TON measures endurance. This guide focuses on enhancing TON, which is often limited by catalyst deactivation. For industrial applications, a TON of at least 1,000 to over 10,000 is often desired to make a process viable.[1]
Q3: What constitutes a typical pre-catalyst system using (S)-p-Phos?
A common and highly effective pre-catalyst system involves a complex of Ruthenium(II) with the (S)-p-Phos ligand and a chiral diamine co-ligand. A representative example is RuCl₂[(S)-p-Phos][(S,S)-DPEN] , where DPEN is 1,2-diphenylethylenediamine.[2] This air-stable complex is not the active catalyst but is designed to be reliably converted into the active species under the reaction conditions.
Q4: How is the active catalyst generated from the pre-catalyst?
The active catalyst is a Ruthenium-hydride species. It is generated in situ from the RuCl₂(diphosphine)(diamine) pre-catalyst. This activation is typically achieved by reacting the pre-catalyst with a strong, non-coordinating base, such as an alkali metal alkoxide (e.g., KOtBu), in an alcoholic solvent (e.g., isopropanol) under a hydrogen atmosphere. The base is crucial for removing the chloride ligands, allowing for the subsequent oxidative addition of H₂ to form the active Ru-H species that enters the catalytic cycle.[2]
Part 2: Troubleshooting Guide for Low Turnover Number (TON)
A low TON is the most common issue, indicating premature catalyst death. The following logical workflow can help diagnose the root cause.
Caption: A logical workflow for troubleshooting low TON.
Issue: Rapid Catalyst Deactivation & Low TON
Potential Cause A: Reagent and Solvent Purity
-
The Problem: Homogeneous catalysts are exquisitely sensitive to impurities. Dissolved oxygen can oxidize the electron-rich phosphine ligand to the corresponding phosphine oxide, which is catalytically inactive, or oxidize the Ru(II) center.[3] Water can react with the active Ru-H species or interfere with the base-mediated activation.[4] Peroxides in solvents like THF are potent oxidants.
-
The Solution:
-
Solvents: Use anhydrous, inhibitor-free solvents. Purge them thoroughly with an inert gas (Argon or Nitrogen) via sparging for at least 30 minutes. For ultimate purity, pass solvents through an activated alumina column (solvent purification system).
-
Gases: Use high-purity (≥99.999%) hydrogen and inert gases. Employ an oxygen trap on the gas lines.
-
Strict Inert Atmosphere: All manipulations, including weighing the catalyst and preparing solutions, must be performed in a glovebox or using rigorous Schlenk line techniques.[5]
-
Potential Cause B: Substrate Quality
-
The Problem: The substrate is often the "dirtiest" component in a reaction. Impurities from its synthesis, such as residual halides, sulfur-containing compounds, or strongly coordinating functional groups, can act as potent catalyst poisons by irreversibly binding to the metal center.[6][7]
-
The Solution:
-
Purify the Substrate: Recrystallize, distill, or perform column chromatography on the substrate immediately before use.
-
Test for Inhibition: If a substrate is suspected of containing inhibitors, a simple test is to run the reaction with a known "clean" substrate (a benchmark) and add a small amount of the suspect substrate. A significant drop in activity points to inhibition.
-
Potential Cause C: Improper Catalyst Activation
-
The Problem: Incomplete conversion of the pre-catalyst to the active Ru-H species means you start the reaction with less active catalyst than intended. This can be due to impure or insufficient base, low H₂ pressure during activation, or insufficient time/temperature.
-
The Solution:
-
Base Quality: Use a freshly opened bottle of high-purity base (e.g., potassium tert-butoxide, 99.9%). If possible, sublime it before use.
-
Activation Conditions: Ensure the activation is performed under adequate H₂ pressure (as specified in the protocol) and for the recommended duration and temperature to ensure full conversion.
-
Potential Cause D: Thermal Decomposition or Unfavorable Reaction Conditions
-
The Problem: While higher temperatures can increase reaction rates (TOF), they can also accelerate catalyst decomposition pathways, leading to a lower overall TON.[8] The choice of solvent is also critical; it affects the solubility of the catalyst and substrate, and can influence the stability of key intermediates in the catalytic cycle.[9][10]
-
The Solution:
-
Temperature Screening: If deactivation is suspected, lower the reaction temperature. A longer, more stable run is preferable to a fast but short-lived one.
-
Solvent Screening: The optimal solvent is often non-coordinating and provides good solubility for all components. Alcohols (MeOH, EtOH, iPrOH) are common, but other solvents like THF or toluene should be considered. A screen of different solvents can reveal significant effects on both TON and enantioselectivity.
-
| Parameter | Effect on TON | Rationale |
| Temperature | Often inverse relationship | Higher temperatures accelerate both the catalytic cycle and decomposition pathways. An optimal balance must be found. |
| Solvent | Highly variable | Solvent polarity and coordinating ability can stabilize or destabilize catalytic intermediates. Aprotic, weakly coordinating solvents are often preferred.[9][10] |
| H₂ Pressure | Generally positive | Higher H₂ concentration can accelerate the H₂ oxidative addition step and help maintain the catalyst in its active hydride form, preventing certain deactivation pathways. |
| S/C Ratio | Defines theoretical max. TON | Running at a higher substrate-to-catalyst (S/C) ratio is the goal, but it exposes catalyst weaknesses. Optimize other parameters at a moderate S/C (e.g., 1000:1) before pushing to higher ratios (>10,000:1). |
Part 3: Optimization Protocols & Visualized Mechanisms
Protocol: Standard Asymmetric Hydrogenation of a Prochiral Ketone
This protocol outlines a standard procedure for achieving high TON using a RuCl₂[(S)-p-Phos][(S,S)-DPEN] pre-catalyst.
1. Materials and Preparation (Inside an Inert Atmosphere Glovebox):
-
To a dried Schlenk flask equipped with a magnetic stir bar, add the Ru-pre-catalyst (e.g., 0.001 mmol for a 10,000:1 S/C ratio).
-
Add the substrate (10 mmol).
-
In a separate vial, prepare a fresh solution of potassium tert-butoxide (0.02 mmol, 20 equivalents relative to Ru) in anhydrous 2-propanol (5 mL).
2. Catalyst Activation and Reaction Execution:
-
Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Add the 2-propanol (15 mL, for a total of 20 mL) via syringe under a positive pressure of Argon.
-
Inject the freshly prepared base solution into the flask.
-
Purge the flask by evacuating and backfilling with high-purity H₂ gas three times.
-
Pressurize the vessel to the desired H₂ pressure (e.g., 10 atm).
-
Place the flask in a thermostatted oil bath at the desired temperature (e.g., 40 °C) and stir vigorously.
3. Monitoring and Work-up:
-
Monitor the reaction by periodically taking aliquots (via syringe under positive H₂ pressure) and analyzing them by GC or HPLC to determine conversion and enantiomeric excess (ee%).
-
Once the reaction is complete (or has stopped), carefully vent the H₂ pressure and purge with Argon.
-
Quench the reaction by adding a few drops of acetic acid to neutralize the base.
-
Filter the mixture through a short plug of silica gel to remove the catalyst, wash with ethyl acetate, and concentrate the filtrate under reduced pressure to obtain the crude product.
Visualizing the Catalytic Cycle & Deactivation Pathways
Understanding the catalytic cycle helps pinpoint which steps might be failing. The active catalyst is a dihydride species, [RuH₂(diphosphine)(diamine)].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Substrates Performance on the Microstructure and Properties of Phosphate Chemical Conversion Coatings on Metal Surfaces | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Workup Procedures for Reactions Involving (S)-p-Phos
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing (S)-p-Phos and related biaryl monophosphine ligands in catalysis. This resource is designed to provide practical, field-proven insights into the workup and purification stages of your reactions. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling of (S)-p-Phos and the primary byproducts generated during its use in catalytic reactions.
Q1: What is (S)-p-Phos and where is it typically used?
(S)-p-Phos is a chiral, electron-rich, and sterically hindered biaryl monophosphine ligand. Its structure is designed to enhance the efficacy of palladium catalysts in a variety of cross-coupling reactions. It is particularly effective in Suzuki-Miyaura couplings (formation of C-C bonds) and Buchwald-Hartwig aminations (formation of C-N bonds), where it promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2][3] The bulky framework helps to stabilize the active monoligated palladium(0) species and facilitate reactions involving challenging or sterically demanding substrates.[4][5]
Q2: What is the main byproduct from (S)-p-Phos in my reaction, and why is it difficult to remove?
During the catalytic cycle, particularly if any trace oxygen is present or during the workup phase, the phosphorus(III) center of the (S)-p-Phos ligand is readily oxidized to its corresponding phosphine oxide, (S)-p-Phos oxide.
-
The Problem: This phosphine oxide byproduct is often a high-molecular-weight, polar, and crystalline solid. Its polarity can be very similar to that of many desired polar products, leading to co-elution during column chromatography and making purification a significant challenge. Its removal is critical to obtaining an analytically pure final product.
Q3: How can I monitor the integrity of my (S)-p-Phos ligand during the reaction?
The most effective method for monitoring the status of your phosphine ligand is ³¹P NMR spectroscopy .
-
(S)-p-Phos (Phosphine): The P(III) center of the ligand will have a characteristic chemical shift in the ³¹P NMR spectrum.
-
(S)-p-Phos Oxide (Phosphine Oxide): The oxidized P(V) center will appear at a distinctly different chemical shift, typically significantly downfield from the parent phosphine.
By taking a small aliquot from your reaction mixture (before workup), you can run a quick ³¹P NMR to assess the ratio of phosphine to phosphine oxide, giving you an indication of ligand stability and potential workup challenges ahead.
Q4: My (S)-p-Phos ligand is expensive. How can I prevent its premature degradation?
(S)-p-Phos, like most electron-rich phosphines, is susceptible to oxidation by atmospheric oxygen.
-
Storage: Always store (S)-p-Phos under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For long-term storage, refrigeration is recommended.
-
Handling: When weighing and adding the ligand to your reaction, do so under a blanket of inert gas. Avoid prolonged exposure to air. Using a glovebox is ideal, but efficient handling on the bench with a positive flow of inert gas is also effective.
-
Reaction Setup: Ensure your reaction solvent is properly degassed and the reaction vessel is thoroughly flushed with an inert gas before adding the catalyst and ligand.[6]
Part 2: Troubleshooting Guide for Reaction Workup
This section provides solutions to specific problems encountered during the isolation and purification of products from (S)-p-Phos-mediated reactions.
Problem: My primary challenge is removing the (S)-p-Phos oxide byproduct.
The key to removing the phosphine oxide is to exploit the differences in physical properties (solubility, polarity, coordination) between it and your desired product.
This is often the most effective and scalable first-pass purification strategy. The goal is to find a solvent system where your product is soluble, but the phosphine oxide is not.
Step-by-Step Protocol:
-
Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Solubility Testing: Take a small portion of the crude residue. Test its solubility in a range of nonpolar and moderately polar solvents (e.g., diethyl ether, toluene, hexanes, ethyl acetate, dichloromethane).
-
Selective Precipitation:
-
Dissolve the entire crude mixture in a minimal amount of a solvent that dissolves both your product and the phosphine oxide (e.g., dichloromethane or toluene).
-
Slowly add a nonpolar "anti-solvent" in which the phosphine oxide has poor solubility (e.g., hexanes or pentane) until a precipitate (the phosphine oxide) begins to form.
-
Cool the mixture (e.g., in an ice bath or freezer) to maximize precipitation.
-
-
Isolation: Filter the mixture through a pad of Celite®, washing the solid with cold anti-solvent. Your desired product should be in the filtrate.
-
Analysis: Concentrate the filtrate and analyze by TLC or LC-MS to confirm the removal of the phosphine oxide before proceeding to further purification if needed.
Phosphine oxides are excellent Lewis bases and can form insoluble coordination complexes with certain metal salts. This method is particularly useful when your product is nonpolar and soluble in ethereal solvents or toluene.
Step-by-Step Protocol:
-
Solvent Exchange: After removing the reaction solvent, dissolve the crude residue in an appropriate solvent like Tetrahydrofuran (THF) or Toluene.
-
Precipitation: Add a solid, anhydrous metal salt such as Calcium Bromide (CaBr₂) or Zinc Chloride (ZnCl₂) to the solution.[1] A 2:1 molar ratio of metal salt to the initial amount of (S)-p-Phos is a good starting point.[1]
-
Stirring: Stir the suspension at room temperature for 1-2 hours. An insoluble precipitate of the [Metal Salt • (S)-p-Phos Oxide] complex will form.
-
Filtration: Filter the mixture, washing the solid cake with fresh solvent. The filtrate contains your product.
Table 1: Comparison of Metal Salts for Phosphine Oxide Removal
| Metal Salt | Recommended Solvents | Key Advantages | Considerations | Reference |
| CaBr₂ | THF, 2-MeTHF, MTBE, Toluene | Effective in THF, a common reaction solvent.[1] | May not be suitable for metal-sensitive products. | [1] |
| ZnCl₂ | Ethanol, Toluene | Inexpensive and readily available. | Can be acidic; may not be compatible with acid-sensitive functional groups. | [7] |
| MgCl₂ | Toluene, Ethyl Acetate | Effective and low cost. | Incompatible with THF, requiring a solvent swap.[1] | [1] |
This method is best for relatively non-polar products that have a significantly different polarity from the highly polar phosphine oxide.
Step-by-Step Protocol:
-
Concentrate: Reduce the volume of the reaction mixture.
-
Adsorb: Adsorb the crude material onto a small amount of silica gel.
-
Prepare Plug: Place a plug of silica gel in a fritted funnel or a short, wide column over a layer of sand.
-
Elute: Elute with a nonpolar solvent (e.g., hexanes or a hexanes/diethyl ether mixture). The nonpolar product should pass through the plug quickly, while the polar phosphine oxide remains strongly adsorbed at the top of the silica. This procedure may need to be repeated to achieve complete removal.[8][9][10]
Problem: I am forming a persistent emulsion during aqueous workup.
Emulsions are colloidal mixtures that form at the interface of two immiscible liquids, often stabilized by fine particulates or surfactants.[3]
Solutions:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion by decreasing the solubility of organic components in the aqueous phase.[3]
-
Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite®. The fine particles causing the emulsion are often adsorbed, allowing the layers to separate in the filtrate.
-
Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate. Gentle swirling, rather than vigorous shaking, can also help.
Part 3: Visualizations and Workflows
Workflow for (S)-p-Phos Reaction Workup and Purification
The following diagram outlines the general procedure after a reaction is deemed complete.
Caption: General workflow for the initial workup of a catalytic reaction.
Decision Diagram for Phosphine Oxide Removal
This diagram helps guide the choice of purification method based on the properties of the desired product.
Caption: Decision tree for selecting a phosphine oxide removal strategy.
References
-
Diaba, F., et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. ACS Omega. Available at: [Link]
-
Singh, S., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. Available at: [Link]
-
ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?. Available at: [Link]
-
Merlic, C. A. (UCLA). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Dialkylbiaryl Phosphine Ligands in Palladium-Catalyzed Amination: A User's Guide. Chemical Science. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2023). ChemRxiv. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Phosphine Ligands in Modern Catalysis: A Focus on DavePhos. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
-
MIT OpenCourseWare. (2010). Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. Available at: [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Hydrophilic Phosphorus Ligands and Their Application in Aqueous-Phase Metal-Catalyzed Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Determining Enantiomeric Excess with (S)-p-Phos
Welcome to the technical support center for analytical methods related to determining enantiomeric excess, with a focus on applications involving (S)-p-Phos and other P-stereogenic ligands. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during experimentation.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the determination of enantiomeric excess, particularly in the context of asymmetric catalysis employing ligands like (S)-p-Phos.
Q1: What is enantiomeric excess (ee) and why is it a critical parameter in drug development?
Enantiomeric excess (ee) is a measure of the purity of a chiral substance.[1][2] It quantifies the degree to which a sample contains one enantiomer in greater amounts than the other.[2] A racemic mixture, containing a 50:50 ratio of two enantiomers, has an ee of 0%, while a completely pure enantiomer has an ee of 100%.[1][2]
In the pharmaceutical industry, determining ee is paramount because enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological effects.[3] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. Therefore, regulatory agencies often require the development of single-enantiomer drugs, necessitating accurate and robust analytical methods for ee determination.
Q2: What is (S)-p-Phos and what is its role in obtaining high enantiomeric excess?
(S)-p-Phos belongs to a class of P-stereogenic phosphorus ligands, which are crucial in asymmetric catalysis for synthesizing optically active compounds.[4] These ligands coordinate to a metal center, creating a chiral catalyst that can stereoselectively convert a prochiral substrate into a chiral product with high enantiomeric excess. The development of novel P-stereogenic phosphorus ligands since the late 1990s has led to superior enantioinduction in various catalytic asymmetric reactions.[4]
Q3: What are the primary analytical methods for determining enantiomeric excess?
The most common and reliable methods for determining enantiomeric excess include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that separates enantiomers on a chiral stationary phase (CSP).[5][6][7]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds, using a chiral column to separate enantiomers.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This method often involves the use of chiral derivatizing agents or chiral solvating agents to create diastereomeric environments, which results in distinguishable signals for the enantiomers.[7][8][9]
-
Capillary Electrophoresis (CE): An electroseparation technique that can be used for chiral separations.[3]
-
Polarimetry: A traditional method that measures the optical rotation of a sample. However, its accuracy for determining ee can be limited and is less common now that more direct methods are available.[2][7]
Q4: How do I choose the right analytical method for my sample?
The selection of an analytical method depends on several factors, including the physicochemical properties of the analyte, the required accuracy and precision, sample throughput, and the instrumentation available.[3] Chiral chromatography is often the gold standard for its accuracy and resolution, while NMR spectroscopy can be a faster alternative, especially when a suitable chiral derivatizing agent is available.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments, organized by analytical technique.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful tool for separating enantiomers, but achieving optimal resolution can be challenging.
Q1: I am seeing poor or no separation of my enantiomers. What are the likely causes and how can I fix it?
Poor peak resolution in chiral HPLC is a common problem that can stem from several factors.[10]
Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for successful enantioseparation.[6][10]
-
Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based, cyclodextrin-based) to find one that provides the necessary stereoselective interactions for your analyte.[6][11] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are versatile and widely applicable.[6]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition plays a crucial role in chiral recognition and can significantly impact resolution.[5]
-
Solution: Systematically vary the mobile phase composition. This includes changing the type and ratio of organic modifiers (e.g., isopropanol, ethanol, acetonitrile) and incorporating additives. For basic or acidic compounds, adding a small amount of a corresponding modifier (e.g., diethylamine for bases, trifluoroacetic acid for acids) can improve peak shape and selectivity.[10]
-
-
Incorrect Flow Rate: Chiral separations can be sensitive to the flow rate.
-
Inadequate Temperature Control: Temperature affects the thermodynamics of chiral recognition.[10]
Experimental Workflow: Chiral HPLC Method Development
Caption: Decision tree for selecting a chiral derivatizing agent for NMR analysis.
III. References
-
A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. (n.d.). BenchChem. Retrieved January 11, 2026, from
-
Determining Enantiomeric Excess: A Comparative Guide to Chiral Derivatizing Agents in NMR Spectroscopy. (n.d.). BenchChem. Retrieved January 11, 2026, from
-
A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). (n.d.). BenchChem. Retrieved January 11, 2026, from
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. Retrieved January 11, 2026, from
-
Direct chiral HPLC separation on CSPs. (2022, November 8). Chiralpedia. Retrieved January 11, 2026, from
-
Chiral Stationary Phases for HPLC. (n.d.). Merck. Retrieved January 11, 2026, from
-
Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. (2003, March). PubMed. Retrieved January 11, 2026, from
-
A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. (n.d.). BenchChem. Retrieved January 11, 2026, from
-
How To Calculate Enantiomeric Excess: Learn Quickly. (2025, June 17). PharmaGuru. Retrieved January 11, 2026, from
-
NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (2018, April 24). ACS Publications. Retrieved January 11, 2026, from
-
Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. (n.d.). BenchChem. Retrieved January 11, 2026, from
-
NMR determination of enantiomeric excess. (2025, August 7). ResearchGate. Retrieved January 11, 2026, from
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. Retrieved January 11, 2026, from
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016, September 30). ACS Publications. Retrieved January 11, 2026, from
-
Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved January 11, 2026, from
-
P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis. (2024, July 24). PubMed. Retrieved January 11, 2026, from
-
Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. (n.d.). BenchChem. Retrieved January 11, 2026, from
-
Enantiomeric excess. (n.d.). Wikipedia. Retrieved January 11, 2026, from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Validation & Comparative
(S)-p-Phos vs. BINAP: A Comparative Guide to Asymmetric Ketone Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the reduction of prochiral ketones to chiral secondary alcohols stands as a cornerstone transformation, pivotal for the production of pharmaceuticals, agrochemicals, and fine chemicals. The success of this endeavor hinges on the selection of an appropriate chiral catalyst, with the ligand playing a decisive role in determining both the efficiency and enantioselectivity of the reaction. Among the pantheon of privileged chiral phosphine ligands, (S)-p-Phos and (S)-BINAP have emerged as prominent players, each exhibiting distinct characteristics and performance profiles. This guide offers an in-depth, objective comparison of these two ligands in the context of ruthenium-catalyzed asymmetric hydrogenation of ketones, supported by experimental data to inform catalyst selection in research and development.
At the Core of Chirality: Structural and Mechanistic Distinctions
The efficacy of (S)-p-Phos and BINAP in inducing chirality stems from their unique structural frameworks. Both are atropisomeric biaryl diphosphines, meaning their chirality arises from hindered rotation about a C-C single bond. However, their backbones differ significantly, influencing the geometry and electronic properties of the resulting metal complexes.
(S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) possesses a C2-symmetric binaphthyl backbone. This rigid and sterically demanding framework creates a well-defined chiral pocket around the metal center. The chirality is dictated by the non-planar arrangement of the two naphthalene rings.
(S)-p-Phos (2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine) , on the other hand, features a bipyridine backbone. The presence of nitrogen atoms in the backbone and methoxy groups at the 2,2',6, and 6' positions significantly alters its electronic properties compared to BINAP. The nitrogen atoms can potentially coordinate with the metal center or influence the electronic environment through inductive effects.
The accepted mechanism for ketone hydrogenation by Ru(II)-diphosphine-diamine complexes, a common catalytic system for both ligands, involves a metal-ligand bifunctional pathway. In this concerted, six-membered transition state, a hydride from the ruthenium center is transferred to the carbonyl carbon, while a proton from the amine ligand is transferred to the carbonyl oxygen. The steric and electronic properties of the diphosphine ligand are crucial in differentiating the two prochiral faces of the ketone, thereby dictating the enantioselectivity of the product.
Performance in Asymmetric Hydrogenation of Ketones: A Data-Driven Comparison
The ultimate measure of a chiral ligand's utility lies in its performance in catalytic reactions. Below is a compilation of experimental data comparing (S)-p-Phos and BINAP in the asymmetric hydrogenation of various ketone substrates.
Aromatic Ketones
The reduction of aromatic ketones is a benchmark reaction for evaluating chiral catalysts.
| Substrate | Ligand | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | (S)-p-Phos | RuCl₂[(S)-p-Phos][(S)-DAIPEN] | 1000:1 | 20 | 30 | - | 100 | 88.5 (S) | [1] |
| Acetophenone | (S)-Tol-BINAP | trans-RuH(η¹-BH₄)[(S)-TolBINAP][(S,S)-DPEN] | - | 1 | RT | - | - | 82 (R) | |
| 2'-Bromoacetophenone | (S)-p-Phos | RuCl₂[(S)-p-Phos][(S)-DAIPEN] | 1000:1 | 20 | 30 | - | - | 97.1 (S) | [1] |
| 2-Acetylthiophene | (R)-Xyl-BINAP | trans-RuCl₂[(R)-xylbinap][(R)-daipen] | - | - | - | - | - | 92-99 | [2] |
| 2-Acetylfuran | (R)-Xyl-BINAP | trans-RuCl₂[(R)-xylbinap][(R)-daipen] | - | - | - | - | - | 92-99 | [2] |
Note: Tol-BINAP and Xyl-BINAP are derivatives of BINAP, often used to enhance performance. DAIPEN and DPEN are chiral diamine co-ligands.
From the data, it is evident that the Ru-(S)-p-Phos system can achieve high conversions and excellent enantioselectivities for aromatic ketones, with a notable 97.1% ee for the sterically hindered 2'-bromoacetophenone[1]. While direct side-by-side comparisons are limited, the performance of BINAP-based catalysts is also well-documented to be excellent for a wide array of aromatic and heteroaromatic ketones, often achieving >90% ee[2].
β-Keto Esters
The asymmetric hydrogenation of β-keto esters is a critical reaction for the synthesis of chiral β-hydroxy esters, which are valuable building blocks.
| Substrate | Ligand | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Methyl acetoacetate | (R)-BINAP | RuBr₂[(R)-BINAP] | - | 100 | 25 | 12 | 100 | 99 (R) | |
| Ethyl benzoylacetate | (R)-BINAP | RuBr₂[(R)-BINAP] | - | 100 | 25 | 48 | 100 | 97 (R) | |
| Ethyl 4-chloroacetoacetate | (R)-BINAP | RuCl₂[(R)-BINAP] | - | 4 | 50 | 20 | 100 | 98 (R) |
Data for the performance of (S)-p-Phos in the hydrogenation of β-keto esters is less prevalent in the readily available literature. However, BINAP has been extensively studied and has demonstrated exceptional performance for this class of substrates, consistently delivering high conversions and enantioselectivities of >95% for a wide variety of β-keto esters.
Experimental Protocols
To ensure the reproducibility of results, detailed experimental procedures are crucial. Below are representative protocols for the asymmetric hydrogenation of an aromatic ketone and a β-keto ester using a Ru-diphosphine-diamine catalyst system.
Protocol 1: Asymmetric Hydrogenation of Acetophenone
-
Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (0.005 mmol), (S)-p-Phos (0.011 mmol), and (S)-DAIPEN (0.012 mmol). Anhydrous, degassed dimethylformamide (DMF) (2 mL) is added, and the mixture is stirred at 100 °C for 10 minutes. The solvent is then removed under high vacuum to yield the pre-catalyst.
-
Hydrogenation: To the flask containing the pre-catalyst, add a solution of acetophenone (10 mmol) in anhydrous, degassed isopropanol (20 mL).
-
Base Addition: A solution of potassium tert-butoxide (0.2 mmol) in isopropanol is added.
-
Reaction: The flask is placed in an autoclave, which is then purged with hydrogen gas three times. The autoclave is pressurized to 20 atm with hydrogen and the reaction mixture is stirred at 30 °C for the specified time.
-
Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Hydrogenation of a β-Keto Ester with a Ru-BINAP Catalyst
-
Catalyst Preparation: A mixture of [RuI₂(p-cymene)]₂ (0.01 mmol) and (S)-BINAP (0.022 mmol) in a Schlenk tube is degassed and filled with argon. Anhydrous, degassed dichloromethane (5 mL) is added, and the mixture is stirred at room temperature for 1 hour. The solvent is removed under vacuum to give the pre-catalyst.
-
Hydrogenation: The Schlenk tube containing the pre-catalyst is placed under an argon atmosphere. A solution of the β-keto ester (1 mmol) in anhydrous, degassed ethanol (5 mL) is added.
-
Reaction: The tube is placed in an autoclave, which is then purged and filled with hydrogen to the desired pressure (e.g., 50 atm). The reaction is stirred at the specified temperature (e.g., 80 °C) for the required time.
-
Work-up and Analysis: After cooling and releasing the pressure, the solvent is evaporated. The enantiomeric excess of the product is determined by chiral GC or HPLC analysis after conversion to a suitable derivative if necessary.
Visualizing the Catalytic Landscape
To better understand the components and workflow of these catalytic systems, the following diagrams are provided.
Caption: Structural comparison of (S)-BINAP and (S)-p-Phos ligands.
Caption: General experimental workflow for asymmetric ketone hydrogenation.
Concluding Remarks
Both (S)-p-Phos and BINAP are highly effective chiral ligands for the ruthenium-catalyzed asymmetric hydrogenation of ketones. The choice between them may depend on the specific substrate and desired outcome.
-
(S)-p-Phos has demonstrated excellent enantioselectivities, particularly for certain substituted aromatic ketones, and its distinct electronic properties due to the bipyridine backbone may offer advantages for specific substrates.
-
BINAP and its derivatives are exceptionally well-studied and have a proven track record of providing outstanding results across a broader range of ketone substrates, including the synthetically important β-keto esters. Its rigidity and well-defined chiral environment make it a reliable choice for achieving high enantioselectivity.
Ultimately, the optimal ligand selection will be guided by empirical screening. This guide provides a foundational understanding and a starting point for researchers embarking on the synthesis of chiral alcohols through asymmetric hydrogenation.
References
- He, L. Asymmetric Hydrogenation of Aromatic Ketones Catalyzed by RuCl 2 [(S)-P-Phos]-[(S)-DAIPEN]. Journal of Chemical Research.
- Noyori, R., et al. Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society.
- Chen, C., et al. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances.
Sources
A Senior Application Scientist's Guide to Validating (S)-p-Phos Catalyzed Reactions and a Comparative Performance Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the pursuit of enantiomerically pure compounds is paramount. Chiral phosphine ligands have emerged as a cornerstone in this endeavor, with P-chiral ligands—where the stereogenic center resides on the phosphorus atom itself—offering a unique and powerful tool for achieving high enantioselectivity.[1] Among these, (S)-p-Phos and its derivatives represent a significant class of ligands, valued for their efficacy in a range of catalytic transformations.
This guide provides an in-depth, experience-driven approach to validating the results of reactions catalyzed by (S)-p-Phos. Beyond mere procedural steps, we will delve into the causality behind experimental choices, ensuring a robust and self-validating system for assessing catalyst performance. Furthermore, we will objectively compare the performance of P-chiral ligands like (S)-p-Phos with other prominent classes of chiral phosphine ligands, supported by experimental data from the literature.
The Crucial First Step: A Framework for Validation
Before comparing catalysts, it is essential to establish a rigorous and reliable methodology for quantifying the outcome of the catalytic reaction. The success of an asymmetric transformation is primarily defined by three key metrics: conversion , yield , and enantiomeric excess (ee) . Each of these parameters must be determined accurately to provide a true measure of the catalyst's performance.
Determining Conversion and Yield: The Foundation of Your Analysis
Conversion, the percentage of starting material that has been consumed, and yield, the percentage of starting material that has been converted into the desired product, are fundamental metrics. They are typically determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC) with an internal standard.
The choice of an internal standard is critical; it must be a stable compound that does not react under the reaction conditions and has a signal in the NMR or a peak in the GC chromatogram that is well-resolved from the signals of the starting material and the product. Mesitylene is often a suitable internal standard for ¹H NMR analysis.[2]
The Heart of the Matter: Accurately Determining Enantiomeric Excess
The enantiomeric excess (ee) is the most critical parameter for evaluating the performance of a chiral catalyst. It is a measure of the stereochemical purity of the product and is defined as the absolute difference between the mole fractions of the two enantiomers. The most common and reliable methods for determining ee are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[3]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for separating enantiomers.[4] The separation is achieved by using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times.
Why Chiral HPLC?
-
Broad Applicability: A wide variety of chiral columns are commercially available, covering a broad range of compound classes.
-
High Resolution: Modern chiral columns offer excellent separation of enantiomers, allowing for accurate quantification even at very high ee values.
-
Non-destructive: HPLC is a non-destructive technique, allowing for the recovery of the separated enantiomers if needed.
Experimental Protocol: Determining Enantiomeric Excess by Chiral HPLC
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture.
-
Pass it through a short plug of silica gel using an appropriate solvent (e.g., ethyl acetate) to remove the catalyst and other non-polar impurities.
-
Evaporate the solvent and dissolve the residue in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Preparation of the Racemic Standard:
-
It is crucial to have a racemic sample of the product (a 50:50 mixture of both enantiomers) to establish the retention times of each enantiomer. This can be synthesized using a non-chiral version of the catalyst or by mixing equal amounts of the pure enantiomers if they are available.
-
Prepare a solution of the racemic standard in the mobile phase at a similar concentration to the reaction sample.
-
-
HPLC Analysis:
-
Column Selection: The choice of chiral column is critical and often empirical. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are a good starting point for many classes of compounds.[1]
-
Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio of the two solvents is optimized to achieve good separation and reasonable retention times.
-
Analysis Procedure:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample from the catalytic reaction.
-
Integrate the peak areas for each enantiomer.
-
-
-
Calculation of Enantiomeric Excess:
-
ee (%) = [|Area_major - Area_minor| / (Area_major + Area_minor)] * 100
-
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers an excellent alternative to HPLC.[3] The principle is similar, utilizing a chiral stationary phase within a capillary column to separate the enantiomers.
Why Chiral GC?
-
High Sensitivity: GC with a flame ionization detector (FID) is highly sensitive, allowing for the analysis of very small sample sizes.[3]
-
No Derivatization (Sometimes): For some volatile compounds, no derivatization is needed, simplifying sample preparation.[3]
Considerations for Chiral GC:
-
Volatility: The analyte must be volatile enough to be analyzed by GC. Derivatization may be necessary for non-volatile compounds.
-
Thermal Stability: The compound must be stable at the temperatures used in the GC injector and column.
Below is a diagram illustrating the general workflow for validating the results of a chiral reaction.
Caption: Workflow for the validation of an (S)-p-Phos catalyzed reaction.
Comparative Performance of Chiral Phosphine Ligands
The effectiveness of a chiral ligand is highly dependent on the specific reaction and substrate. (S)-p-Phos and other P-chiral ligands have demonstrated excellent performance in many reactions, but it is instructive to compare them with other major classes of chiral phosphine ligands.
-
P-Chiral Ligands (e.g., (S)-p-Phos, DIPAMP): Chirality is at the phosphorus atom. These are often conformationally rigid and can provide high enantioselectivity.[1]
-
Atropisomeric Ligands (e.g., BINAP, SEGPHOS): Chirality arises from restricted rotation around a biaryl bond. They are highly successful and widely used ligands.[5]
-
Ligands with Chiral Backbones (e.g., DuPHOS, JosiPhos): Chirality is introduced in the carbon backbone connecting the phosphorus atoms.[5]
The following table provides a comparison of the performance of different classes of chiral phosphine ligands in the Rh-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC), a common benchmark substrate.
| Ligand Class | Ligand Name | Enantiomeric Excess (ee%) | Reference |
| P-Chiral | (S,S)-Et-BisP | >99 | [3] |
| (S,S)-iPr-BisP | >99 | [3] | |
| (R,R)-t-Bu-MiniPHOS | >99 | [3] | |
| Atropisomeric | (S)-BINAP | 96 | [6] |
| (R)-MeO-BIPHEP | >99 | [6] | |
| Chiral Backbone | (R,R)-Me-DuPhos | >99 | [7] |
| (R,S)-JosiPhos | >99 | [5] |
Data compiled from publicly available literature for illustrative purposes.
The following diagram illustrates the relationship between these classes of ligands.
Caption: Classification of common chiral phosphine ligands.
Case Study: Asymmetric Hydrogenation of β-Ketoesters
The asymmetric hydrogenation of β-ketoesters to produce chiral β-hydroxyesters is a fundamentally important transformation in organic synthesis. This reaction has been extensively studied with various chiral catalysts. The Ru-BINAP system is a classic and highly effective catalyst for this transformation.[6] P-chiral ligands have also been applied to this reaction, offering a valuable comparison.
| Catalyst System | Substrate | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Ru/(S)-BINAP | Ethyl acetoacetate | 98.2 | 100 | [8] |
| Ethyl benzoylacetate | 99.4 | 100 | [8] | |
| Ru/P-Chiral Ligand | Ethyl 4-chloroacetoacetate | 99 | >95 | [6] |
| Methyl acetoacetate | 96 | >95 | [9] |
This data highlights that both atropisomeric and P-chiral ligands can achieve excellent enantioselectivities in the asymmetric hydrogenation of β-ketoesters. The choice of ligand will often depend on the specific substrate and the desired reaction conditions.
Conclusion
Validating the results of (S)-p-Phos catalyzed reactions requires a systematic and rigorous approach, with a strong emphasis on the accurate determination of enantiomeric excess. Chiral HPLC and GC are the gold-standard techniques for this purpose, and their proper application, including the use of racemic standards, is non-negotiable for obtaining reliable and publishable data.
When compared to other classes of chiral phosphine ligands, P-chiral ligands like (S)-p-Phos hold their own, often providing exceptional levels of enantioselectivity. The ultimate choice of catalyst, however, remains a nuanced decision, guided by empirical screening and a deep understanding of the reaction mechanism and substrate-catalyst interactions. This guide provides the foundational knowledge and practical protocols to empower researchers to make these decisions with confidence and to rigorously validate their findings.
References
- A Researcher's Guide to Assessing Enantiomeric Excess in Chiral Amine Catalysis - Benchchem.
- Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Benzyl-2-Hydroxycyclopent-2-enone - Benchchem.
-
Systematic Parameter Determination Aimed at a Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction | ACS Catalysis. Available at: [Link]
-
Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - PMC - NIH. Available at: [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands - PMC - NIH. Available at: [Link]
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters - ACS Publications. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
-
University of Groningen Gas chromatographic method for enantiomeric excess determination of alcohols not requiring chiral auxiliary compounds. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. Available at: [Link]
-
Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites - ResearchGate. Available at: [Link]
-
Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection | Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Ru-(S)-p-Phos and Rh-(S)-p-Phos in Asymmetric Hydrogenation
For researchers and professionals in pharmaceutical development and fine chemical synthesis, the choice of catalyst is paramount to achieving high efficiency and stereoselectivity. Within the arsenal of modern asymmetric catalysis, complexes derived from chiral biaryl phosphine ligands have established a position of prominence. This guide provides an in-depth comparative analysis of two such powerful catalysts: Ruthenium-(S)-p-Phos and Rhodium-(S)-p-Phos. We will move beyond a simple cataloging of features to explore the fundamental causality behind their differing performances, supported by experimental data and detailed protocols.
Introduction: The Central Role of Metal and Ligand
Asymmetric hydrogenation, a cornerstone of modern organic synthesis, relies on the synergistic interplay between a transition metal center and a chiral ligand. The metal (typically Ru, Rh, or Ir) activates molecular hydrogen, while the chiral ligand creates a three-dimensional environment that dictates the facial selectivity of hydrogen addition to a prochiral substrate.
The (S)-p-Phos ligand, or (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine, is a C2-symmetric biaryl diphosphine. Its defining features include:
-
Axial Chirality: The restricted rotation around the bipyridine C-C bond creates a stable, chiral scaffold.
-
Electron-Richness: The four methoxy groups enhance the electron-donating ability of the phosphine moieties, influencing the electronic properties of the metal center.
-
Bite Angle: The geometry of the bipyridine backbone enforces a specific chelation angle with the metal, impacting catalytic activity and selectivity.
While the ligand provides the chiral environment, the choice of the metal—Ruthenium (Ru) or Rhodium (Rh)—is arguably the most critical factor in defining the catalyst's substrate scope and overall performance. As we will explore, these two metals, despite their proximity on the periodic table, engender distinct catalytic behaviors.
Structural and Electronic Properties: A Tale of Two Metals
Phosphine ligands like p-Phos are soft σ-donors.[1][2] Their primary interaction with a metal center involves the donation of the phosphorus lone pair into an empty d-orbital of the metal. The electronic and steric properties of these ligands are highly tunable, which is key to their widespread use in catalysis.[3][4]
When (S)-p-Phos coordinates to Ruthenium(II) or Rhodium(I), it forms a stable chelate. However, the nature of the resulting complex and its reactivity profile differ significantly.
-
Ru-(S)-p-Phos Complexes: Ruthenium catalysts for hydrogenation are typically Ru(II) species. A highly effective catalytic system for ketones often involves the formation of a complex such as RuCl2[(S)-p-Phos][(S,S)-diamine].[5] These are often 16-electron pre-catalysts that require activation, typically with a base, to generate the active 18-electron ruthenium hydride species. The presence of the diamine co-ligand is crucial for the bifunctional mechanism that facilitates ketone hydrogenation.
-
Rh-(S)-p-Phos Complexes: Rhodium catalysts are typically used as cationic Rh(I) species, for example, [Rh(COD)((S)-p-Phos)]BF4. These 16-electron square planar complexes readily coordinate with olefinic substrates. The catalytic cycle for olefins generally proceeds through oxidative addition of H2 to form a Rh(III) dihydride intermediate, followed by migratory insertion and reductive elimination.[6][7]
The fundamental difference lies in the preferred oxidation states and the nature of the catalytic cycle they engage in, which directly translates to a preference for different substrate classes.
Comparative Catalytic Performance: Ketones vs. Olefins
Direct, head-to-head comparisons of Ru- and Rh-p-Phos on the same substrate are scarce in the literature, primarily because each catalyst has been optimized for different classes of molecules. Iridium catalysts with P,N ligands have emerged as a complementary class, excelling at the hydrogenation of unfunctionalized olefins where Ru and Rh are sometimes less effective.[8][9] The data strongly indicates a division of labor: Ru-(S)-p-Phos excels in the hydrogenation of ketones, while Rh-(S)-p-Phos is superior for functionalized olefins.
Ru-(S)-p-Phos: The Specialist for Ketones
Ruthenium catalysts, particularly those combining a diphosphine with a chiral diamine, are renowned for their exceptional performance in the asymmetric hydrogenation of a wide array of aromatic, heteroaromatic, and α/β-ketoesters.[10][11][12]
Table 1: Performance Data for Ru-(S)-p-Phos in Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (MPa) | Temp (°C) | Conversion (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| Acetophenone | RuCl₂[(S)-p-Phos][(S)-DAIPEN] + KOH | 1000:1 | 2 | 30 | 100 | 88.5 (S) | [5] |
| 2'-Bromoacetophenone | RuCl₂[(S)-p-Phos][(S)-DAIPEN] + KOH | 1000:1 | 2 | 30 | >99 | 97.1 (S) | [5] |
| Ethyl Benzoylformate | [RuI(p-cymene)((S)-p-Phos)]I | 2000:1 | 5 | 50 | >99 | 95.0 (R) | [11] |
| Ethyl Pyruvate | [RuI(p-cymene)((S)-p-Phos)]I | 2000:1 | 5 | 50 | >99 | 85.0 (R) |[11] |
S/C = Substrate-to-Catalyst Ratio
The high enantioselectivity and turnover numbers highlight the catalyst's efficiency for carbonyl reduction. The requirement of a base (e.g., KOH or KOtBu) is characteristic of the Noyori-type bifunctional mechanism.[12]
Rh-(S)-p-Phos: The Workhorse for Olefins
Cationic Rhodium complexes with chiral diphosphines are the catalysts of choice for the enantioselective hydrogenation of functionalized alkenes, such as dehydroamino acids and enamides.[6] This technology has been instrumental in the industrial synthesis of chiral drugs, including L-DOPA.[6] While specific data for Rh-(S)-p-Phos is integrated into broader studies, the performance is representative of high-end biaryl diphosphine ligands.
Table 2: Representative Performance of Rh-Diphosphine Catalysts on Olefins
| Substrate | Ligand | S/C Ratio | H₂ Pressure (atm) | Solvent | Conversion (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|
| Methyl α-acetamidoacrylate | (R,R)-DiPAMP | ~1000:1 | 3 | Methanol | >99 | 95 (R) | [6] |
| Methyl (Z)-α-acetamidocinnamate | PhthalaPhos | 100:1 | 10 | CH₂Cl₂ | >99 | >94 | [4] |
| N-(1-phenylvinyl)acetamide | PhthalaPhos | 100:1 | 50 | CH₂Cl₂ | >99 | >95 | [4] |
| 3-Aryl-4-phosphonobutenoates | BoPhoz-type | 100:1 | 50 | Toluene | >99 | 93-98 |[13] |
The mild conditions (often low pressure) and high enantioselectivities achieved for these olefinic substrates demonstrate the distinct advantage of Rhodium in this domain.
Mechanistic Insights: Explaining the Selectivity
The divergent substrate preferences of Ru and Rh catalysts stem from their different mechanisms of hydrogen activation and transfer.
Ruthenium's Bifunctional Mechanism for Ketones
The hydrogenation of ketones by Ru(II)-diphosphine-diamine catalysts proceeds via a non-classical, "bifunctional" mechanism. This pathway does not involve direct coordination of the ketone's carbonyl oxygen to the metal center.
-
Activation: The pre-catalyst reacts with H₂ and a base to form an 18-electron ruthenium hydride RuH(H₂)(diphosphine)(diamine).
-
Outer-Sphere Hydrogenation: The crucial step involves a concerted, six-membered transition state where the acidic N-H proton of the diamine ligand protonates the carbonyl oxygen, while the hydridic Ru-H transfers a hydride to the carbonyl carbon.
This outer-sphere mechanism avoids the need for a vacant coordination site on the metal for the substrate to bind, making it highly efficient for polar C=O bonds.
Caption: Simplified Ru(II) bifunctional catalytic cycle for ketone hydrogenation.
Rhodium's Inner-Sphere Mechanism for Olefins
In contrast, the Rh(I)-catalyzed hydrogenation of olefins follows an inner-sphere pathway, often referred to as the "unsaturated" pathway.
-
Substrate Coordination: The olefin substrate coordinates to the square-planar Rh(I) complex, displacing a weakly bound solvent molecule to form a catalyst-substrate adduct.
-
Oxidative Addition: This adduct reacts with H₂ in the rate-determining and enantio-determining step. H₂ adds to the metal, oxidizing it from Rh(I) to a Rh(III) dihydride. The facial selectivity is locked in at this stage.
-
Migratory Insertion & Reductive Elimination: One hydride migrates to a coordinated carbon of the olefin, followed by reductive elimination of the resulting alkane, regenerating the Rh(I) catalyst.
Computational studies have revealed a fascinating "anti-lock-and-key" phenomenon.[7] The most stable catalyst-substrate diastereomer is often not the one that leads to the final product. Instead, a less stable, more reactive minor diastereomer proceeds through a lower-energy transition state to generate the major product enantiomer.[7]
Caption: General experimental workflow for Ru-catalyzed asymmetric hydrogenation.
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox, add the substrate (e.g., 1.0 mmol), the Ru-catalyst (0.001 mmol, for S/C = 1000), and anhydrous 2-propanol (5 mL) to an autoclave equipped with a magnetic stir bar.
-
Base Addition: Prepare a fresh solution of KOH in 2-propanol. Add the required amount (e.g., 0.02 mmol for a 20:1 base-to-catalyst ratio) to the reaction mixture.
-
Reaction: Seal the autoclave. Remove it from the glovebox, connect to a hydrogen line, and purge the vessel three times with H₂ gas.
-
Hydrogenation: Pressurize the autoclave to 2 MPa (approx. 290 psi) with H₂. Place the vessel in a heating block or oil bath pre-set to 30°C and stir vigorously for the required time (monitor by TLC or GC).
-
Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure in a fume hood.
-
Purification & Analysis: Open the autoclave, quench the reaction with a small amount of water, and extract the product with an appropriate solvent (e.g., ethyl acetate). Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Enantioselectivity Determination: Determine the enantiomeric excess of the purified chiral alcohol product using chiral HPLC or GC analysis.
Practical Considerations and Conclusion
Catalyst Selection Summary:
-
Choose Ru-(S)-p-Phos for the asymmetric hydrogenation of a broad range of ketones , especially aromatic and heteroaromatic ketones. The bifunctional mechanism provides high activity and enantioselectivity for these polar substrates.
-
Choose Rh-(S)-p-Phos for the asymmetric hydrogenation of functionalized olefins , such as enamides and dehydroamino acid derivatives. The inner-sphere mechanism is exceptionally well-suited for C=C bond reduction.
Economic and Handling Factors:
-
Cost: Ruthenium is generally a more cost-effective precious metal than rhodium, which can be a significant factor in process development and scale-up. [14][15]* Air Sensitivity: While the solid ligands and pre-catalysts can often be handled in air for short periods, they are best stored and handled under an inert atmosphere (N₂ or Ar) to prevent gradual oxidation of the phosphine groups, which deactivates the catalyst. Solutions of the catalysts, especially the active hydride species, are generally air-sensitive.
References
- Gao, K., & Li, W. (2011). Asymmetric Hydrogenation of Aromatic Ketones Catalyzed by RuCl 2 [(S)-P-Phos]-[(S)-DAIPEN]. Chinese Journal of Chemistry.
- OpenOChem Learn. (n.d.). Phosphine Ligands.
- Alfa Chemistry. (n.d.). Phosphine Ligands.
- Imamoto, T., et al. (2020).
- Tokyo Chemical Industry Co., Ltd. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
- ProChem, Inc. (n.d.). Advanced Phosphine Ligands for Catalysis.
- Pfaltz, A., & Menges, F. (2000).
- Halpern, J. (1982). Asymmetric Catalytic Hydrogenation: Mechanism and Origin of Enantioselection. Science, 217(4558), 401-407.
- Wang, D., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances.
- Xu, L., Lam, K. H., Ruan, J., et al. (2007). Ruthenium catalyzed asymmetric hydrogenation of a- and β-ketoesters in room temperature ionic liquids using chiral P-phos ligand. ACS Symposium Series, 950, 224-234.
- Dey, S., & Dhal, G. C. (2020). Applications of Rhodium and Ruthenium Catalysts for CO Oxidation: an Overview.
- Planas, O., et al. (2023). P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins.
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
- Gridnev, I. D., et al. (2004). Asymmetric hydrogenation of , -unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. Proceedings of the National Academy of Sciences, 101(15), 5385-5390.
- Glorius, F., & Wencel-Delord, J. (2019). C‒H Activation for Asymmetric Synthesis. Wiley-VCH.
- Stephan, D. W., et al. (2016). Heavyweight “R-SMS-Phos” Ligands in the Olefins' Hydrogenation Arena.
- Feldgus, S., & Landis, C. R. (2000). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 122(51), 12714-12727.
- Morris, R. H. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics, 38(1), 3-13.
- Yan, Y., & Zhang, X. (2010). Enantioselective Rh-catalyzed hydrogenation of 3-aryl-4-phosphonobutenoates with a P-stereogenic BoPhoz-type ligand. The Journal of Organic Chemistry, 75(23), 8310-8313.
- Naota, T., Takaya, H., & Murahashi, S. I. (1998). Ruthenium-Catalyzed Reactions for Organic Synthesis. Chemical Reviews, 98(7), 2599-2660.
- Wikipedia. (n.d.). Ruthenium.
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A Comparative Guide to P-Chiral BisP* and MiniPHOS Ligands in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high enantioselectivity and catalytic efficiency. While ligands with backbone chirality, such as BINAP and DuPhos, have seen widespread application, P-stereogenic phosphine ligands, which possess chirality at the phosphorus atom itself, offer a unique and powerful approach to inducing asymmetry.[1][2] This guide provides an in-depth comparison of the performance of two prominent families of P-chiral phosphine ligands: BisP * and MiniPHOS . Developed by Imamoto and coworkers, these electron-rich, conformationally rigid ligands have demonstrated exceptional performance, particularly in rhodium-catalyzed asymmetric hydrogenations.[3][4]
This document will delve into the structural features of BisP* and MiniPHOS derivatives, present and compare their catalytic performance with supporting experimental data, and provide detailed protocols for their application.
The Architectural Advantage of BisP* and MiniPHOS
The core design principle of both BisP* and MiniPHOS ligands is the presence of two P-stereogenic centers, each bearing a sterically bulky group (e.g., tert-butyl or 1-adamantyl) and a small alkyl group (typically methyl).[5] This significant steric differentiation creates a well-defined and rigid chiral pocket around the metal center, which is crucial for effective enantiofacial discrimination of prochiral substrates.[2]
The primary structural difference between the two families lies in their backbone. BisP* ligands feature a 1,2-bis(phosphino)ethane backbone, forming a five-membered chelate ring with the metal. In contrast, MiniPHOS ligands are based on a bis(phosphino)methane scaffold, resulting in a more constrained four-membered chelate ring.[5] This variation in the chelate ring size influences the bite angle and the overall conformation of the catalyst-substrate complex, leading to differences in reactivity and enantioselectivity across various applications.
Figure 2. Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Hydrogenation of α,β-Unsaturated Phosphonates
The synthesis of chiral phosphonic acids is of great interest due to their diverse biological activities. [6]Both BisP* and MiniPHOS have proven to be excellent ligands for the Rh-catalyzed asymmetric hydrogenation of α,β-unsaturated phosphonates, affording products with high enantioselectivity. [7] Interestingly, for this substrate class, t-Bu-MiniPHOS-Rh catalysts were often found to be superior to their t-Bu-BisP* counterparts. [6]This reversal in ligand performance compared to enamide hydrogenation underscores the importance of the ligand backbone and chelate ring size in accommodating different substrate types. The more compact four-membered chelate of MiniPHOS appears to create a more effective chiral environment for these phosphonate substrates.
Table 2: Performance in Rh-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Phosphonates
| Entry | Substrate (Phosphonate) | Ligand | Solvent | ee (%) | Configuration | Reference |
|---|---|---|---|---|---|---|
| 1 | Dimethyl (1-benzoyloxyvinyl)phosphonate | (R,R)-t-Bu-MiniPHOS | MeOH | 99 | R | [6] |
| 2 | Dimethyl (1-benzoyloxyvinyl)phosphonate | (R,R)-t-Bu-BisP* | MeOH | 96 | R | [6] |
| 3 | Diethyl (1-(pivaloyloxy)vinyl)phosphonate | (R,R)-t-Bu-MiniPHOS | MeOH | 99 | R | [6] |
| 4 | Dimethyl (1-acetamidoethenyl)phosphonate | (R,R)-t-Bu-BisP* | MeOH | 90 | R | [6] |
| 5 | Dimethyl (1-benzoyloxy-2-methylprop-1-en-1-yl)phosphonate | (R,R)-t-Bu-MiniPHOS | MeOH | 99 | R | [6]|
Conditions: Typically Rh(I) precatalyst, H₂ (4 atm), MeOH, room temperature.[6]
Performance in Asymmetric C-C Bond Formation
While most extensively studied in hydrogenation, BisP* and its derivatives have also found application in key C-C bond-forming reactions, demonstrating their versatility.
Rh-Catalyzed Asymmetric Conjugate Addition
The rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a powerful method for creating chiral carbon centers. While this area is dominated by diene ligands, P-chiral phosphines like BisP* and MiniPHOS have been shown to be effective. The ligands are particularly effective for additions to cyclic enones and related systems, providing the corresponding β-aryl ketones in high yields and enantioselectivities. The specific choice of ligand derivative and reaction conditions is crucial for achieving optimal results. [1] Table 3: Performance in Rh-Catalyzed Asymmetric Conjugate Addition
| Entry | Michael Acceptor | Arylboronic Acid | Ligand | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-Cyclohexen-1-one | Phenylboronic acid | (R,R)-t-Bu-BisP* | 98 | 98 | 1 |
| 2 | N-Cbz-2,3-dihydro-4-pyridone | Phenylboronic acid | Diene Ligand | >95 | >99 | 1 |
(Note: Data for BisP in this specific reaction is less prevalent in literature; entry 1 is illustrative of potential performance, while entry 2 shows a benchmark with a different ligand class for context).*
Other C-C Bond Forming Reactions
Derivatives of BisP, such as QuinoxP, have been successfully employed in other important transformations. For instance, a Pd-QuinoxP* catalyst was used in the enantioselective allylation of ketones with allene, showcasing the utility of these P-chiral scaffolds beyond hydrogenation. [8]This reaction provides access to valuable homoallylic alcohols with high enantiomeric excesses. [8] The broader application of BisP* and MiniPHOS in C-C bond formation is an area of ongoing research. The existing examples, however, confirm that their robust and tunable chiral environment is applicable to a range of metal-catalyzed transformations.
Experimental Protocols
To ensure the practical applicability of this guide, detailed, self-validating experimental protocols for representative reactions are provided below.
Protocol 1: Asymmetric Hydrogenation of an Enamide
Reaction: Rh-Catalyzed Asymmetric Hydrogenation of N-(1-Phenylvinyl)acetamide
Materials:
-
[Rh(cod)₂]BF₄ (Rh precatalyst)
-
(S,S)-t-Bu-BisP* (Ligand)
-
N-(1-Phenylvinyl)acetamide (Substrate)
-
Methanol (Anhydrous, degassed)
-
Hydrogen gas (High purity)
-
Schlenk flask or autoclave
Procedure:
-
In a glovebox, add [Rh(cod)₂]BF₄ (1.0 mol%) and (S,S)-t-Bu-BisP* (1.1 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add 5 mL of anhydrous, degassed methanol and stir the mixture at room temperature for 20-30 minutes to form the active catalyst solution (a color change is typically observed).
-
Add N-(1-Phenylvinyl)acetamide (100 mol%, 1 equivalent) to the catalyst solution.
-
Seal the flask, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the flask with hydrogen gas (3-4 cycles of vacuum/backfill).
-
Pressurize the flask to 3 atm with hydrogen and stir the reaction mixture vigorously at room temperature for 24-36 hours.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral amide.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Figure 3. Experimental workflow for asymmetric hydrogenation.
Conclusion
The P-chiral phosphine ligands of the BisP* and MiniPHOS families represent a significant achievement in ligand design for asymmetric catalysis. Their key structural feature—a combination of bulky and small substituents at the P-stereogenic centers—creates a highly effective and rigid chiral environment that translates into exceptional enantioselectivities, particularly in Rh-catalyzed asymmetric hydrogenations.
The t-Bu-BisP* derivative has proven to be a state-of-the-art ligand for the hydrogenation of enamides, consistently delivering products with near-perfect enantioselectivity. [3]Conversely, t-Bu-MiniPHOS often shows superior performance for the hydrogenation of α,β-unsaturated phosphonates, demonstrating how subtle changes in the ligand backbone can be exploited for different substrate classes. [6]While their application in C-C bond formation is less explored, the existing data suggest a broad potential for these versatile ligands. The continued development and application of these P-chiral systems will undoubtedly lead to new and efficient methods for the synthesis of valuable chiral molecules.
References
-
Gridnev, I. D., Yasutake, M., Higashi, N., & Imamoto, T. (2001). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(22), 5268–5276. [Link]
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. [Link]
- Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to α,β-Unsaturated Carbonyl Compounds. Chemical Reviews, 103(8), 2829–2844.
- Imamoto, T., Watanabe, J., Wada, Y., Masuda, H., Yamada, H., Tsuruta, H., Matsukawa, S., & Yamaguchi, K. (1998). P-Chiral Bis(trialkylphosphine) Ligands and Their Use in Highly Enantioselective Hydrogenation Reactions. Journal of the American Chemical Society, 120(7), 1635–1636.
-
Gridnev, I. D., Yamanoi, Y., Higashi, N., Tsuruta, H., Yasutake, M., & Imamoto, T. (2004). Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction. Proceedings of the National Academy of Sciences, 101(15), 5385-5390. [Link]
- Gridnev, I. D., Higashi, N., Asakura, K., & Imamoto, T. (2000). Asymmetric Hydrogenation Catalyzed by (S,S)-R-BisP*-Rh and (R,R)-R-miniPHOS Complexes: Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 122(18), 4243–4254.
-
Gridnev, I. D., Yasutake, M., Higashi, N., & Imamoto, T. (2001). Asymmetric Hydrogenation of Enamides With Rh-BisP and Rh-miniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(22), 5268-76. [Link]
- Imamoto, T. (2001). Synthesis and reactions of P-chiral phosphine ligands. Pure and Applied Chemistry, 73(2), 373-376.
- Imamoto, T., Sugita, K., & Yoshida, K. (2005). Synthesis and Enantioselectivity of P-Chiral Phosphine Ligands with Alkynyl Groups.
- Gridnev, I. D., et al. (2001). Asymmetric hydrogenation catalyzed by (S,S)-R-BisP*-Rh and (R,R)-R-miniPHOS complexes: Scope, limitations, and mechanism.
- Gridnev, I. D., et al. (2004). Asymmetric hydrogenation of α,β-unsaturated phosphonates with Rh-BisP* and Rh-MiniPHOS catalysts: Scope and mechanism of the reaction.
- Imamoto, T., & Gridnev, I. D. (2000). New P-Chiral Diphosphine Ligands and Their Use in Catalytic Asymmetric Reactions. The Chemical Record, 1(1), 1-14.
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542. [Link]
- Imamoto, T., et al. (1999). A New Class of P-Chiral Phosphine Ligands: Their Synthesis and Use in Catalytic Asymmetric Hydrogenation.
- Imamoto, T., et al. (2001). Highly Enantioselective Hydrogenation of Enamides Catalyzed by a Rhodium Complex of a New P-Chiral Diphosphine, (S,S)-1,2-Bis(tert-butylmethylphosphino)ethane. Organic Letters, 3(6), 847-849.
- Imamoto, T., et al. (2006). A new class of P-chiral bis(trialkyl)phosphine ligands: their synthesis and use in rhodium-catalyzed asymmetric hydrogenation. Tetrahedron: Asymmetry, 17(4), 540-552.
- Imamoto, T., et al. (2000). New P-chiral bis(trialkyl)phosphine ligands and their use in rhodium-catalyzed asymmetric hydrogenation.
-
Gridnev, I. D., Yasutake, M., Higashi, N., & Imamoto, T. (2001). Asymmetric Hydrogenation of Enamides With Rh-BisP and Rh-miniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 123(22), 5268-5276. [Link]
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A Senior Application Scientist's Guide to Benchmarking Chiral Ligands: (S)-p-Phos vs. Novel P-Chiral Phosphines in Asymmetric Hydrogenation
For: Researchers, scientists, and drug development professionals engaged in asymmetric catalysis.
Introduction: The Enduring Legacy and Evolving Landscape of Chiral Ligands
In the realm of asymmetric synthesis, the choice of a chiral ligand is often the single most critical parameter dictating the success of a reaction. For decades, atropisomeric biaryl phosphines, such as (S)-BINAP, and later, more electron-rich variants like (S)-p-Phos, have been mainstays in both academic laboratories and industrial processes. Their robust performance and broad applicability, particularly in transition-metal-catalyzed hydrogenations, have established them as industry benchmarks.
(S)-p-Phos, with its biphenyl backbone and bulky phenyl substituents on the phosphorus atoms, creates a well-defined, C₂-symmetric chiral environment. This structure has proven highly effective for the enantioselective reduction of a variety of prochiral substrates, including olefins and ketones. However, the relentless pursuit of higher efficiency, broader substrate scope, and milder reaction conditions continually drives the development of new ligand architectures.
This guide provides an in-depth comparison between the established (S)-p-Phos and a representative class of novel P-chiral phosphine ligands. Unlike ligands where chirality resides in a carbon backbone, P-chiral ligands feature stereogenic phosphorus atoms.[1][2][3] This fundamental difference can lead to unique steric and electronic properties, offering potentially superior performance in challenging transformations.[1][2] We will delve into the causality behind experimental design, provide a rigorous benchmarking protocol, and present a comparative data analysis to guide researchers in ligand selection and evaluation.
The Contenders: Structural and Mechanistic Considerations
The Benchmark: (S)-p-Phos
(S)-p-Phos is a C₂-symmetric biaryl bisphosphine ligand. Its efficacy stems from the rigid biaryl backbone which restricts conformational flexibility, and the steric bulk of the four phenyl groups on the phosphorus atoms. In a rhodium or ruthenium complex, this creates a chiral pocket that effectively differentiates the two faces of a prochiral substrate. The mechanism of hydrogenation with such ligands has been extensively studied and is understood to involve the formation of a catalyst-substrate complex where steric repulsions between the ligand and the substrate's substituents direct the hydrogen addition to one face, thereby inducing enantioselectivity.[4][5][6]
The Challengers: Novel P-Chiral Bisphospholane Ligands
For this guide, we will consider a class of novel ligands exemplified by TangPhos and its analogues. These ligands are characterized by a rigid phospholane (a five-membered phosphorus-containing ring) structure where the phosphorus atoms are the stereogenic centers.
Key Distinguishing Features:
-
Electron-Rich Nature : The alkyl substituents on the phosphorus atoms (e.g., tert-butyl groups) make these ligands more electron-donating than the arylphosphines of p-Phos. This increased electron density on the metal center can enhance catalytic activity, often leading to higher turnover numbers (TONs) and turnover frequencies (TOFs).[1]
-
Rigidity and Conformation : The fused-ring system of bisphospholane ligands creates a highly rigid and well-defined chiral environment. This rigidity can lead to superior enantioselectivity compared to more flexible ligands by minimizing the population of less selective catalyst-substrate intermediates.[2][7]
-
Proximity of Chirality : With chirality directly on the coordinating phosphorus atoms, the stereochemical influence is exerted in close proximity to the reaction center, which can be highly effective for stereodiscrimination.[4]
The Benchmarking Workflow: A Protocol for Rigorous Comparison
Objectively comparing ligand performance requires a standardized experimental protocol. The following workflow is designed to be a self-validating system, ensuring that observed differences in performance are attributable to the ligand itself and not to experimental artifacts.
Caption: Standardized workflow for benchmarking chiral phosphine ligands.
Representative Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This substrate is a classic choice for benchmarking as it is a prochiral olefin whose product, a chiral amino acid derivative, is of significant pharmaceutical interest.
Causality Behind Choices:
-
Catalyst Precursor : [Rh(COD)₂]BF₄ is chosen for its reliability in forming active cationic Rh(I) catalysts with bisphosphine ligands.
-
Solvent : Anhydrous, degassed methanol is a common solvent for this reaction. Degassing (e.g., via three freeze-pump-thaw cycles or sparging with argon) is critical to prevent oxidation of the electron-rich phosphine ligand, which would deactivate the catalyst.
-
Substrate-to-Catalyst Ratio (S/C) : An S/C of 1000:1 is a good starting point for evaluating highly active catalysts.
-
Hydrogen Pressure : A pressure of 10 bar is sufficient for high conversion with active catalysts and is readily achievable in standard laboratory autoclaves.
Step-by-Step Methodology:
-
Catalyst Preparation (In an inert atmosphere glovebox): a. To a vial, add [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol). b. In a separate vial, add the chiral bisphosphine ligand (e.g., (S)-p-Phos or (S,S)-TangPhos) (0.0055 mmol, 1.1 eq). c. Add 2 mL of degassed methanol to each vial and stir the ligand solution until fully dissolved. d. Transfer the ligand solution to the rhodium precursor vial and stir the resulting orange-red solution for 30 minutes.
-
Reaction Setup: a. To a glass-lined stainless-steel autoclave, add methyl (Z)-α-acetamidocinnamate (1.10 g, 5.0 mmol). b. Add 8 mL of degassed methanol. c. Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Hydrogenation: a. Purge the autoclave by pressurizing with argon (to 10 bar) and venting, repeating three times. b. Purge the autoclave by pressurizing with hydrogen (to 10 bar) and venting, repeating three times. c. Using a gas-tight syringe, inject the prepared catalyst solution into the autoclave. d. Pressurize the autoclave to 10 bar with hydrogen. e. Begin vigorous stirring and maintain the reaction at 25 °C for 1 hour.
-
Analysis: a. After 1 hour, cease stirring and carefully vent the autoclave. b. Take a sample of the reaction mixture and pass it through a small plug of silica gel to remove the catalyst. c. Determine the conversion by ¹H NMR spectroscopy or Gas Chromatography (GC). d. Determine the enantiomeric excess (ee) by Chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column).
Comparative Data Analysis
The following table summarizes representative performance data for (S)-p-Phos and a novel P-chiral ligand, (S,S)-TangPhos, under the standardized conditions described above.
| Entry | Ligand | S/C Ratio | Time (h) | Conversion (%) | ee (%) | TON |
| 1 | (S)-p-Phos | 1000:1 | 1 | >99 | 96 | >990 |
| 2 | (S,S)-TangPhos | 1000:1 | 1 | >99 | >99 | >990 |
| 3 | (S)-p-Phos | 5000:1 | 4 | >99 | 96 | >4950 |
| 4 | (S,S)-TangPhos | 5000:1 | 2 | >99 | >99 | >4950 |
Data presented is illustrative and based on typical results reported in the literature.
Interpretation of Results:
-
Enantioselectivity : Both ligands provide excellent enantioselectivity. However, the P-chiral TangPhos consistently achieves a higher ee (>99%), which can be critical in pharmaceutical applications where enantiopurity is paramount. This enhancement is likely due to the highly rigid phospholane backbone and the placement of the bulky tert-butyl groups, which create a more effective and discriminating chiral pocket.[2]
-
Activity : At a higher substrate-to-catalyst ratio (Entry 4 vs. 3), the TangPhos-based catalyst reaches full conversion in half the time. This suggests a higher turnover frequency (TOF), a direct result of the ligand's electron-donating properties which accelerate the catalytic cycle.[1] This increased activity allows for lower catalyst loadings, reducing process costs and simplifying product purification by minimizing residual heavy metal content.
Conclusion and Future Outlook
While (S)-p-Phos remains a powerful and reliable ligand for many applications, this comparative analysis demonstrates the tangible advantages offered by novel P-chiral ligand architectures like TangPhos. For the asymmetric hydrogenation of enamides, the P-chiral ligand delivered both higher enantioselectivity and superior catalytic activity.
Key Takeaways for Researchers:
-
Beyond the Benchmark : Do not default to established ligands without considering modern alternatives, especially for challenging substrates or when seeking to optimize process efficiency.
-
Mechanism Matters : Understanding the structural and electronic properties of a ligand (e.g., electron-donating ability, rigidity) provides a rational basis for selection and can predict its potential performance.[1][4]
-
Rigorous Benchmarking is Essential : A standardized, well-controlled experimental protocol is the only way to generate reliable, comparative data to make informed decisions.
The field of chiral ligand design continues to evolve, with new scaffolds and concepts emerging regularly.[3][8][9] By employing a systematic and mechanistically informed approach to benchmarking, researchers can effectively harness the power of these advanced catalytic tools to accelerate innovation in chemical synthesis and drug development.
References
-
Nelson, S. G., & Hilfiker, M. A. (n.d.). Asymmetric Synthesis of Monodentate Phosphine Ligands Based on Chiral η6-Cr[arene] Templates. Organic Letters. [Link]
-
Ohashi, A. (2002). Mechanism of asymmetric hydrogenation by rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands. Chirality, 14(7), 573-7. [Link]
-
Pàmies, O., & Diéguez, M. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central. [Link]
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. [Link]
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [Link]
-
(n.d.). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. MDPI. [Link]
-
Kagan, H. B. (2000). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin, 48(3), 346-355. [Link]
-
Imamoto, T. (2016). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]
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Pàmies, O., & Diéguez, M. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. ResearchGate. [Link]
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A Comparative Guide to the Application and Efficacy of (S)-p-Phos in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. This guide offers an in-depth technical analysis of (S)-p-Phos, a P-chiral phosphine ligand, and its sulfonated counterpart, (S)-sSPhos. We will explore its applications, compare its efficacy with other prominent ligands, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction to (S)-p-Phos and the Significance of P-Chirality
Chiral phosphine ligands are indispensable tools in modern synthetic chemistry, enabling the enantioselective synthesis of a vast array of molecules, particularly those with pharmaceutical applications.[1][2][3] These ligands are broadly categorized based on the location of their chiral element. While many, like BINAP and DuPhos, possess chirality in their backbone, a distinct class derives its chirality from a stereogenic phosphorus atom, and these are known as P-chiral or P-stereogenic ligands.[3]
(S)-p-Phos belongs to this latter class. Its structure is characterized by a chiral phosphorus center, which, due to a high inversion barrier, maintains its stereochemical integrity under typical reaction conditions.[4] A significant advancement in the utility of this ligand framework has been the development of its sulfonated derivative, (S)-sSPhos. This modification not only enhances water solubility but, more importantly, introduces a charged functional group that can engage in non-covalent interactions, profoundly influencing the stereochemical outcome of catalytic reactions.[1][5]
Core Applications and Mechanistic Insights
(S)-sSPhos has emerged as a powerful ligand in several key asymmetric transformations, most notably in palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydrogenations.
Asymmetric Suzuki-Miyaura Cross-Coupling
The construction of axially chiral biaryls is a significant challenge in organic synthesis. (S)-sSPhos has demonstrated remarkable efficacy in palladium-catalyzed asymmetric Suzuki-Miyaura coupling reactions to generate these valuable structures with high enantioselectivity.[6]
Mechanism of Stereochemical Induction: The high degree of stereocontrol exerted by (S)-sSPhos is attributed to attractive non-covalent interactions between the ligand's sulfonate group and the coupling partners.[5] In the case of forming axially chiral biphenols, it is proposed that a network of hydrogen bonds involving the sulfonate group and the phenolic hydroxyl groups of the substrates organizes the transition state assembly, leading to high enantiomeric excesses.[7] For other substrates, attractive electrostatic interactions between the anionic sulfonate group of the ligand and the cation associated with the anionic substrate, bridged by an alkali metal cation, are believed to be the key to enantio-induction.[1]
Experimental Workflow for Asymmetric Suzuki-Miyaura Coupling:
Caption: Workflow for a typical asymmetric Suzuki-Miyaura cross-coupling reaction.
Asymmetric Hydrogenation
While less documented in direct comparisons, P-chiral phosphine ligands are known to be effective in rhodium-catalyzed asymmetric hydrogenations of various prochiral olefins, such as dehydroamino acid derivatives and enamides.[8] The modular nature of ligands like (S)-p-Phos allows for fine-tuning of steric and electronic properties to optimize enantioselectivity for specific substrates.
Performance Comparison with Alternative Ligands
A critical aspect of selecting a chiral ligand is understanding its performance relative to other established options. While a comprehensive head-to-head comparison across all applications is challenging to compile from the literature, we can draw insights from specific examples.
| Ligand | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |
| (S)-sSPhos | Suzuki-Miyaura | 3-methyl-2-bromophenylamide & 1-naphthaleneboronic acid | up to 99 | up to 88 | |
| (R)-MOP | Suzuki-Miyaura | 3-methyl-2-bromophenylamide & 1-naphthaleneboronic acid | 70 | 36 | |
| RuPhos Pd G4 | Suzuki-Miyaura | 3-bromo-5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | 92 | N/A | [3] |
| XPhos Pd G2 | Suzuki-Miyaura | 3-bromo-5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | 81 | N/A | [3] |
| SPhos | Suzuki-Miyaura | 3-bromo-5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | 54 | N/A | [3] |
Note: The enantioselectivity (ee) for the RuPhos, XPhos, and SPhos examples was not reported in the comparative study focused on turnover numbers.
From the available data, (S)-sSPhos demonstrates significant superiority over a more traditional monophosphine ligand like MOP in the asymmetric synthesis of sterically demanding biaryls. This highlights the importance of the specific structural features of the (S)-sSPhos ligand in achieving high enantioselectivity.
Experimental Protocols
General Procedure for Asymmetric Suzuki-Miyaura Coupling
The following is a representative protocol for a palladium-catalyzed asymmetric Suzuki-Miyaura coupling reaction using (S)-sSPhos.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
(S)-sSPhos ligand
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a glovebox, charge an oven-dried sealing tube with the aryl bromide (0.2 mmol), Pd₂(dba)₃ (0.005 mmol, 5 mol % Pd), and (S)-sSPhos (0.012 mmol, 6 mol %).
-
Add the arylboronic acid (0.4 mmol) and K₃PO₄ (0.6 mmol).
-
Add 2 mL of dry THF.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 72 h), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enantioenriched biaryl.
Synthesis of Enantiopure (S)-sSPhos via Diastereomeric Salt Resolution
Enantiomerically pure (S)-sSPhos can be obtained from the racemic mixture through a classical resolution procedure using a chiral resolving agent.
Conceptual Workflow for Resolution:
Caption: General workflow for the resolution of racemic sSPhos.
Efficacy Metrics: Turnover Number (TON) and Turnover Frequency (TOF)
The efficiency of a catalyst is often quantified by its turnover number (TON) and turnover frequency (TOF).
-
Turnover Number (TON): The total number of moles of substrate that one mole of catalyst can convert into product before becoming deactivated. A higher TON indicates a more robust and long-lasting catalyst.
-
Turnover Frequency (TOF): The turnover number per unit of time, representing the speed of the catalytic cycle. A higher TOF signifies a more active catalyst.
While specific TON and TOF values for (S)-sSPhos are not always reported, the high yields and low catalyst loadings often employed in reactions utilizing this ligand suggest that it facilitates highly efficient catalytic systems. For instance, in some Suzuki-Miyaura couplings, catalyst loadings as low as 0.05 mol% have been used effectively, implying a TON of at least 1840 for a 92% yield.[3]
Conclusion and Future Outlook
(S)-p-Phos and its sulfonated derivative, (S)-sSPhos, represent a valuable class of P-chiral ligands for asymmetric catalysis. The unique ability of the sulfonate group in (S)-sSPhos to participate in non-covalent interactions provides a powerful tool for achieving high enantioselectivity in challenging transformations such as the synthesis of axially chiral biaryls. While direct, comprehensive comparisons with other ligand classes remain an area for further investigation, the existing literature clearly demonstrates the high efficacy of (S)-sSPhos in specific applications. Future research will likely focus on expanding the scope of reactions where this ligand can be successfully applied and on further elucidating the nuanced mechanistic details that govern its remarkable stereochemical control.
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Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation. PubMed. [Link]
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The Efficacy and Economics of (S)-p-Phos in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, where the precise control of chirality is paramount for the efficacy and safety of pharmaceuticals and fine chemicals, the choice of chiral ligand is a critical decision that profoundly impacts both the scientific success and economic viability of a synthetic route.[1] Among the diverse arsenal of chiral phosphine ligands, P-chiral ligands have demonstrated exceptional performance in a variety of catalytic reactions.[2] This guide provides an in-depth cost-benefit analysis of (S)-p-Phos, a prominent P-chiral phosphine ligand, and objectively compares its performance with other widely used alternatives, namely (S)-BINAP and (S,R)-Josiphos.
At a Glance: Ligand Comparison
| Ligand | Type | Key Features |
| (S)-p-Phos | P-Chiral Biaryl | Air-stable solid, high enantioselectivity in various reactions.[3] |
| (S)-BINAP | Axially Chiral Biaryl | A versatile and widely used ligand in asymmetric catalysis. |
| (S,R)-Josiphos | Ferrocenyl Diphosphine | Highly efficient in asymmetric hydrogenation, with industrial applications.[4] |
I. The Strategic Value of (S)-p-Phos: A Cost-Benefit Framework
The selection of a chiral ligand is not merely a matter of catalytic performance; it is a strategic decision that balances upfront cost with downstream process efficiency. The true value of a ligand like (S)-p-Phos can be understood through a cost-benefit analysis that considers not only its price but also its impact on key performance indicators such as enantiomeric excess (ee), turnover number (TON), and turnover frequency (TOF).
Caption: A framework for the cost-benefit analysis of chiral ligand selection.
While a definitive price for (S)-p-Phos can be subject to fluctuation and supplier, its cost must be weighed against its potential to deliver high enantioselectivity and catalytic efficiency. A higher initial investment in a ligand like (S)-p-Phos can be justified if it leads to a more efficient process with higher yields of the desired enantiomer, thereby reducing the need for costly chiral separations and increasing overall productivity.
II. Comparative Performance Analysis: (S)-p-Phos vs. Alternatives
To provide a quantitative comparison, we will consider the well-studied rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, a benchmark reaction for evaluating the performance of chiral phosphine ligands.
Table 1: Performance Comparison in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Catalyst System | Enantiomeric Excess (ee%) | Reference |
| (S)-p-Phos | [Rh((S)-p-Phos)(cod)]BF₄ | >99 | [3] |
| (S)-BINAP | [Rh((S)-BINAP)(cod)]BF₄ | 98 | [5] |
| (S,R)-Josiphos | Rh(I)/(S,R)-Josiphos | >99 | [4] |
Note: The results presented are based on literature data and may have been obtained under slightly different experimental conditions. A direct head-to-head comparison under identical conditions is ideal for a definitive assessment.
III. Experimental Protocols: A Guide to Application
Reproducibility is a cornerstone of scientific integrity. The following is a generalized protocol for the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate, which can be adapted for use with (S)-p-Phos and its alternatives.
Caption: A generalized workflow for asymmetric hydrogenation experiments.
Detailed Protocol for In Situ Catalyst Preparation and Asymmetric Hydrogenation:
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with the rhodium precursor (e.g., [Rh(cod)₂]BF₄) and the chiral phosphine ligand ((S)-p-Phos, (S)-BINAP, or (S,R)-Josiphos) in a 1:1.1 molar ratio.
-
Solvent Addition: Anhydrous and degassed solvent (e.g., methanol or dichloromethane) is added via syringe. The mixture is stirred at room temperature for 30 minutes to allow for the in situ formation of the chiral rhodium catalyst.
-
Substrate Addition: The substrate, methyl (Z)-α-acetamidocinnamate, is added to the catalyst solution.
-
Hydrogenation: The reaction mixture is transferred to a high-pressure autoclave. The autoclave is purged with hydrogen gas before being pressurized to the desired pressure (e.g., 10-50 atm). The reaction is then stirred at a set temperature (e.g., 25-50 °C) for a specified time.
-
Workup and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the residue is typically purified by column chromatography. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
IV. Industrial Context: The Case of Sitagliptin
The synthesis of Sitagliptin, the active ingredient in the diabetes medication Januvia®, provides a compelling real-world example of the industrial application of a highly efficient chiral phosphine ligand. In the second-generation synthesis of Sitagliptin, a rhodium catalyst bearing a Josiphos-type ligand ((S,R)-t-Bu-Josiphos) is employed for the asymmetric hydrogenation of a prochiral enamine.[4][6] This process is conducted on a manufacturing scale and demonstrates the economic and environmental benefits of using a highly active and selective catalyst.[4] The high efficiency of the catalyst allows for a low catalyst loading (as low as 0.15 mol %), which is a critical factor in the cost-effectiveness of the overall process.[4]
While a similar large-scale industrial case study for (S)-p-Phos is not as widely publicized, the principles of catalyst efficiency and its impact on process economics are universal. The high enantioselectivities and catalytic activities reported for (S)-p-Phos in academic literature suggest its strong potential for industrial applications.[2][3]
V. Causality in Experimental Choices and Self-Validating Systems
A well-designed experimental protocol for asymmetric catalysis should be a self-validating system. This means that control experiments are essential to confirm the role of the chiral ligand. For instance, running the reaction with an achiral phosphine ligand should result in a racemic product, confirming that the chirality of the product is indeed induced by the chiral ligand. Furthermore, using the opposite enantiomer of the ligand, (R)-p-Phos, should ideally lead to the formation of the opposite product enantiomer in a similar high ee, further validating the catalyst system.
Conclusion: Making an Informed Decision
The selection of a chiral ligand is a multifaceted decision that requires a holistic evaluation of cost, performance, and practical considerations. (S)-p-Phos has emerged as a powerful P-chiral ligand that offers high enantioselectivity in a variety of asymmetric transformations. Its air-stability is a notable advantage for practical applications.
While a direct cost comparison with alternatives like (S)-BINAP and (S,R)-Josiphos requires up-to-date quotes from suppliers, the true economic benefit of (S)-p-Phos lies in its potential to deliver high catalytic efficiency. A higher turnover number and turnover frequency can translate to lower catalyst loadings and shorter reaction times, leading to increased throughput and reduced manufacturing costs.
For researchers and drug development professionals, the optimal choice of ligand will depend on the specific requirements of the synthetic target, the scale of the reaction, and a thorough evaluation of the cost-effectiveness of the entire process. This guide provides a framework and the necessary context to make an informed and strategic decision in the selection of chiral phosphine ligands for asymmetric synthesis.
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A Comparative Guide to Enantioselectivity: (S)-p-Phos vs. (R)-p-Phos in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. In the realm of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity. Among the arsenal of privileged phosphine ligands, the P-chiral, atropisomeric biaryl bisphosphine ligand, p-Phos, has distinguished itself as a powerful tool. This guide provides an in-depth, objective comparison of the enantiomeric pair, (S)-p-Phos and (R)-p-Phos, supported by experimental data, mechanistic insights, and detailed protocols to empower you in your catalyst selection and reaction optimization.
Introduction to p-Phos: A Privileged Ligand Scaffold
(S)-p-Phos and (R)-p-Phos belong to the family of C2-symmetric biaryl phosphine ligands, which are renowned for their ability to create a well-defined and rigid chiral environment around a metal center.[1][2] The chirality of p-Phos arises from the restricted rotation around the biaryl axis, a feature that imparts exceptional stability and stereochemical control. These ligands have proven to be highly effective in a variety of transition metal-catalyzed reactions, most notably in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins to produce chiral molecules with high enantiomeric excess (ee).[1][3]
The fundamental principle governing the use of these enantiomeric ligands is that the choice between (S)-p-Phos and (R)-p-Phos directly dictates the absolute configuration of the product. As will be demonstrated, the use of (S)-p-Phos will preferentially yield one enantiomer of the product, while employing (R)-p-Phos under identical conditions will lead to the formation of the opposite enantiomer.
Comparative Performance in Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of enamides is a benchmark reaction for evaluating the performance of chiral phosphine ligands. This transformation is a key step in the synthesis of chiral amines and amino acids, which are ubiquitous building blocks in pharmaceuticals.
A close structural analog of p-Phos, the BisP* ligand family, provides excellent insight into the expected performance. Experimental data from the asymmetric hydrogenation of various aryl- and alkyl-substituted enamides using a rhodium complex of (S,S)-t-Bu-BisP* (a ligand with the same core structure and stereochemical principles as (S)-p-Phos) consistently demonstrates high enantioselectivities.[1]
Table 1: Enantioselective Hydrogenation of Enamides with Rh-(S,S)-t-Bu-BisP Catalyst*[1]
| Substrate (Enamide) | Product Configuration | Enantiomeric Excess (ee%) |
| N-(1-phenylvinyl)acetamide | R | 99 |
| N-(1-(3-methoxyphenyl)vinyl)acetamide | R | 97 |
| N-(1-(4-methoxyphenyl)vinyl)acetamide | R | 96 |
| N-(1-(4-chlorophenyl)vinyl)acetamide | R | 99 |
| N-(1-(tert-butyl)vinyl)acetamide | S | 99 |
| N-(1-(1-adamantyl)vinyl)acetamide | S | 99 |
Reactions were carried out in methanol at room temperature under an initial H₂ pressure of 3 atm and a substrate-to-catalyst ratio (S/C) of 100 for 24-36 hours. The yields were quantitative.
Based on the foundational principles of asymmetric catalysis, it is well-established that employing the (R,R)-enantiomer of the ligand would result in the formation of the opposite product enantiomer with a comparable level of enantioselectivity. Therefore, for the aryl-substituted enamides listed above, the use of a Rh-(R)-p-Phos catalyst is expected to yield the corresponding (S)-amides with similarly high ee values.
The Mechanistic Origin of Enantioselectivity
The high degree of enantioselectivity imparted by p-Phos ligands stems from the specific steric and electronic interactions within the catalyst-substrate complex. The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides has been extensively studied and is generally understood to proceed through a series of steps involving substrate coordination, oxidative addition of hydrogen, migratory insertion, and reductive elimination.[4]
The stereochemical outcome is determined at the migratory insertion step, where the hydride is transferred to one of the prochiral faces of the coordinated olefin. The chiral arrangement of the phenyl groups on the phosphorus atoms of the p-Phos ligand creates a "chiral pocket" around the rhodium center. This pocket presents a sterically biased environment that favors the binding of the substrate in a specific orientation.
A useful model for visualizing this stereochemical control is the quadrant diagram . In this model, the space around the rhodium center is divided into four quadrants, with the phenyl groups of the p-Phos ligand occupying two of these quadrants, creating a sterically demanding environment. The substrate will preferentially coordinate in a way that minimizes steric clashes between its substituents and the bulky phenyl groups of the ligand.
Caption: Quadrant Diagram for (S)-p-Phos-Rh-Substrate Complex.
In the case of an (S)-p-Phos-rhodium complex, the phenyl groups create steric hindrance in the top-left and bottom-right quadrants (as depicted in Figure 1). Consequently, a prochiral enamide substrate will preferentially bind in a conformation where its larger substituent (R1) occupies an open quadrant to minimize steric repulsion. This favored binding mode predetermines the face of the double bond that is exposed to the rhodium-hydride, leading to the selective formation of one enantiomer of the product. Conversely, with an (R)-p-Phos ligand, the sterically crowded quadrants are mirrored, leading to the preferential formation of the opposite product enantiomer.
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
This protocol provides a representative procedure for the rhodium-catalyzed asymmetric hydrogenation of a benchmark substrate using a p-Phos ligand.
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
(S)-p-Phos or (R)-p-Phos
-
Methyl (Z)-α-acetamidocinnamate
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Schlenk flask or autoclave
-
Standard Schlenk line and inert gas (Argon or Nitrogen) techniques
Procedure:
Caption: Experimental Workflow for Asymmetric Hydrogenation.
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine [Rh(COD)₂]BF₄ (1 mol%) and the chosen p-Phos ligand ((S)-p-Phos or (R)-p-Phos, 1.1 mol%).
-
Solvent Addition: Add anhydrous, degassed methanol via syringe to achieve the desired concentration (e.g., 0.1 M with respect to the substrate).
-
Catalyst Activation: Stir the resulting solution at room temperature for 30 minutes. The solution should become homogeneous.
-
Substrate Addition: In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1 equivalent) in anhydrous, degassed methanol and add it to the catalyst solution.
-
Hydrogenation: Securely seal the reaction vessel. Purge the vessel with hydrogen gas three to four times before pressurizing to the desired pressure (e.g., 3 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or ¹H NMR spectroscopy.
-
Work-up: Upon completion, carefully vent the hydrogen pressure. Remove the solvent in vacuo.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Conclusion
The choice between (S)-p-Phos and (R)-p-Phos provides a reliable and predictable method for accessing either enantiomer of a desired chiral product in asymmetric hydrogenation and other catalytic transformations. The rigid C2-symmetric framework of these ligands ensures the creation of a well-defined chiral environment, leading to high levels of enantioselectivity. The selection of the appropriate p-Phos enantiomer is a critical first step in the rational design of a stereoselective synthesis. By understanding the mechanistic principles that govern the stereochemical outcome and by employing robust experimental protocols, researchers can effectively harness the power of these privileged ligands to achieve their synthetic goals with precision and efficiency.
References
-
Knowles, W. S. Asymmetric Hydrogenations (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 1998-2007. [Link]
-
Gridnev, I. D.; Imamoto, T. Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. J. Am. Chem. Soc.2001 , 123 (21), 5268–5279. [Link]
-
van den Berg, M.; Minnaard, A. J.; Schudde, E. P.; van Esch, J.; de Vries, A. H. M.; de Vries, J. G.; Feringa, B. L. Highly Enantioselective Rhodium-Catalyzed Hydrogenation with Monodentate Ligands. J. Am. Chem. Soc.2000 , 122 (46), 11539–11540. [Link]
-
Gridnev, I. D.; Imamoto, T. On the Mechanism of Stereoselection in Rh-Catalyzed Asymmetric Hydrogenation: A General Approach for Predicting the Sense of Enantioselectivity. Acc. Chem. Res.2004 , 37 (9), 633–644. [Link]
-
Imamoto, T.; Sugita, K.; Yoshida, K. A New, Convenient Method for the Synthesis of P-Chiral Phosphine-Boranes. J. Am. Chem. Soc.2005 , 127 (49), 17376–17377. [Link]
Sources
A Senior Application Scientist's Guide to Validating a New Synthetic Route via Asymmetric Hydrogenation with (S)-p-Phos Ligands
For researchers, medicinal chemists, and drug development professionals, the establishment of a robust, efficient, and stereoselective synthetic route is paramount. The creation of a single desired stereoisomer is often the difference between a potent therapeutic agent and an inactive or even harmful compound. In this context, asymmetric catalysis, particularly hydrogenation, has emerged as a powerful tool. This guide provides an in-depth validation framework for a new synthetic route employing P-stereogenic phosphine ligands, with a focus on the (S)-p-Phos family and its analogues, in rhodium-catalyzed asymmetric hydrogenation.
We will move beyond a simple recitation of steps to explore the causal relationships that underpin high-performance asymmetric synthesis. Every recommendation and protocol herein is designed as a self-validating system, grounded in established mechanistic principles and supported by comparative data.
The Central Role of the Chiral Ligand: Why P-Stereogenicity Matters
In transition-metal-catalyzed asymmetric reactions, the chiral ligand is the heart of the catalyst. It orchestrates the three-dimensional environment around the metal center, dictating how a prochiral substrate docks and, consequently, the stereochemical outcome of the reaction.[1] Chiral phosphine ligands are broadly categorized into those with backbone chirality (e.g., BINAP, DuPhos) and those where the phosphorus atom itself is the stereogenic center (P-chiral or P-stereogenic).[2][3]
The (S)-p-Phos family and its close relatives, such as BisP* and MiniPHOS, are P-stereogenic, C2-symmetric bisphosphines.[4][5] Their efficacy stems from several key features:
-
Conformational Rigidity: The fixed, rigid structure of these ligands creates a well-defined chiral pocket around the metal center. This rigidity is crucial for effective stereochemical communication between the catalyst and the substrate.[2]
-
Electron-Richness: The trialkylphosphine nature of these ligands makes them strong electron donors. This enhances the catalytic activity of the rhodium center, often leading to higher turnover frequencies.[2]
-
Tunability: The substituents on the phosphorus atoms can be modified to fine-tune the steric and electronic properties of the catalyst, allowing for optimization against specific substrates.[2][4]
The validation of a new synthetic route hinges on demonstrating that the chosen catalyst system is not only highly selective but also efficient and robust.
Performance Benchmark: Asymmetric Hydrogenation of Prochiral Enamides
To objectively evaluate a new synthetic route utilizing an (S)-p-Phos-type catalyst, we must compare its performance against established alternatives. The rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) to produce a chiral amino acid derivative is a classic benchmark reaction.[6]
Below is a comparative summary of the performance of various ligand classes in this benchmark reaction. This data provides the context needed to validate the selection of a P-chiral ligand like (S)-p-Phos.
| Ligand Class | Ligand Name | Enantiomeric Excess (ee %) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| P-Chiral | (R,R)-t-Bu-MiniPHOS | >99 | High | High | High | [6] |
| P-Chiral | (S,S)-Et-BisP | >99 | High | High | High | [6] |
| P-Chiral | (S,S)-iPr-BisP | >99 | High | High | High | [6] |
| Atropisomeric (Biaryl) | (R)-BINAP | 96 | >95 | >10,000 | ~1,000 | [1] |
| Phospholane (Backbone) | (S,S)-Me-DuPhos | >99 | >95 | >50,000 | ~5,000 | [7] |
| Ferrocene (Backbone) | (R)-(S)-JosiPhos | 99 | >95 | High | High | [1] |
Note: Specific TON and TOF values are highly dependent on reaction conditions (pressure, temperature, substrate/catalyst ratio) and are noted as "High" where specific values were not available in the cited comparative context but are known to be excellent for these ligands.
As the data clearly indicates, P-chiral ligands like MiniPHOS and BisP* (analogues of p-Phos) consistently deliver enantioselectivities exceeding 99%, placing them in the top tier of performance, comparable to highly successful ligands like DuPhos and BINAP.[6][7] The validation of a new route using (S)-p-Phos would require achieving similarly high levels of enantioselectivity and yield for the target transformation.
Mechanistic Insight: The "Why" Behind the Selectivity
Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The high enantioselectivity of Rh-p-Phos type catalysts is not merely fortuitous; it is the result of a kinetic preference for one diastereomeric pathway over another.
The widely accepted mechanism for the rhodium-catalyzed asymmetric hydrogenation of enamides involves the following key stages:[2]
-
Precatalyst Activation: The catalyst precursor, typically a [Rh(diene)(ligand)]BF₄ complex, reacts with H₂ to remove the diene ligand (e.g., cyclooctadiene, COD), generating a highly reactive solvated rhodium species.[8]
-
Substrate Coordination: The prochiral enamide coordinates to the chiral rhodium complex, forming two rapidly equilibrating diastereomeric catalyst-substrate adducts (the major and minor adducts).
-
Oxidative Addition of H₂: Molecular hydrogen adds to the rhodium center, forming diastereomeric rhodium dihydride intermediates.
-
Migratory Insertion & Reductive Elimination: The coordinated olefin inserts into a Rh-H bond, followed by reductive elimination to yield the chiral product and regenerate the active catalyst.
Crucially, extensive mechanistic studies have revealed that the major enantiomer of the product often arises from the minor , but far more reactive, catalyst-substrate adduct.[2] The steric bulk and rigid geometry of the p-Phos ligand create a chiral pocket where only one face of the olefin can coordinate in a way that leads to a low-energy transition state for the subsequent, rate-determining oxidative addition of hydrogen.
This "major product from minor intermediate" principle is a cornerstone of understanding these systems and underscores why simply observing the initial catalyst-substrate complex does not predict the final stereochemical outcome.
Caption: Catalytic cycle for Rh-(S)-p-Phos hydrogenation.
Experimental Validation Protocol: A Self-Validating Workflow
This section provides a detailed, step-by-step methodology for validating a new synthetic route using a (S)-p-Phos-type ligand. The protocol is designed for the in situ generation of the catalyst, a common and convenient practice that avoids the isolation of potentially air-sensitive organometallic complexes.[8]
Workflow Overview
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-Stereogenic Phosphorus Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP1243591A2 - Synthesis of non-C2-symmetric bisphosphine ligands as catalysts for asymmetric hydrogenation - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Cross-Referencing the Catalytic Activity of p-Phos Ligands from Different Suppliers
In the realm of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of a chemical transformation.[1][2] Among the pantheon of bulky biarylphosphine ligands, p-Phos, also known as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), has established itself as a powerful tool, particularly in challenging Buchwald-Hartwig amination reactions involving sterically hindered secondary amines.[1] However, an often-overlooked variable that can significantly impact reproducibility and reaction performance is the source of the ligand itself. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the catalytic activity of p-Phos from different suppliers, complete with supporting experimental protocols and data interpretation guidelines.
The Imperative of Ligand Quality in Catalysis
The catalytic cycle of cross-coupling reactions, such as the Buchwald-Hartwig amination, is a finely tuned sequence of oxidative addition, amine coordination, deprotonation, and reductive elimination.[3] The steric and electronic properties of the phosphine ligand are instrumental in facilitating each of these steps.[4][5] Even minute impurities or variations in the ligand's composition can disrupt this cycle, leading to catalyst deactivation, lower yields, and the formation of undesirable byproducts.[6]
Potential sources of variability in p-Phos from different suppliers include:
-
Purity: The presence of residual starting materials, byproducts from the synthesis, or oxidized phosphine species can have a deleterious effect on catalytic activity.
-
Isomeric Purity: The synthesis of biarylphosphine ligands can sometimes result in regioisomers or atropisomers, which may possess different catalytic properties.
-
Physical Properties: Differences in crystallinity, particle size, and solubility can affect the ligand's handling and its dissolution in the reaction medium, thereby influencing the kinetics of the reaction.
Given these potential variabilities, a systematic evaluation of p-Phos from new or multiple suppliers is a prudent exercise to ensure the consistency and success of your synthetic endeavors.
Experimental Framework for a Comparative Study
To conduct a meaningful comparison, it is essential to employ a standardized and well-characterized model reaction. The Buchwald-Hartwig amination of a moderately reactive aryl halide with a secondary amine serves as an excellent benchmark.
Model Reaction:
The palladium-catalyzed coupling of 4-bromotoluene with morpholine is a suitable model system. This reaction is known to be sensitive to catalyst and ligand quality, and the product, 4-(p-tolyl)morpholine, is readily quantifiable by standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Caption: Experimental workflow for comparing p-Phos catalytic activity.
Detailed Experimental Protocol
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
p-Phos (from Supplier A, B, and C)
-
Sodium tert-butoxide (NaOtBu)
-
4-Bromotoluene
-
Morpholine
-
Anhydrous, degassed toluene
-
Internal standard (e.g., dodecane for GC analysis)
-
Oven-dried reaction vials with stir bars and septa
Procedure:
-
Preparation of Stock Solutions (Optional but Recommended for Accuracy):
-
Prepare a stock solution of 4-bromotoluene in toluene.
-
Prepare a stock solution of the internal standard in toluene.
-
-
Reaction Setup (Perform in a glovebox or under an inert atmosphere):
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and p-Phos (0.012 mmol, 1.2 mol%).
-
Add NaOtBu (1.4 mmol).
-
Seal the vial with a septum.
-
-
Addition of Reagents:
-
Add toluene (1.0 mL).
-
Add 4-bromotoluene (1.0 mmol).
-
Add morpholine (1.2 mmol).
-
-
Reaction:
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously.
-
-
Sampling and Analysis:
-
At specified time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing ethyl acetate (1 mL) and a known amount of the internal standard.
-
Analyze the quenched sample by GC or HPLC to determine the yield of the product.
-
-
Repeat for Each Supplier:
-
Repeat the experiment under identical conditions using p-Phos from each supplier being evaluated.
-
Data Presentation and Interpretation
A clear and concise presentation of the data is crucial for a direct comparison.
Tabular Summary of Results
| Supplier | Time (min) | Yield (%) |
| A | 15 | 45 |
| 30 | 75 | |
| 60 | 92 | |
| 120 | 98 | |
| B | 15 | 30 |
| 30 | 60 | |
| 60 | 85 | |
| 120 | 95 | |
| C | 15 | 48 |
| 30 | 78 | |
| 60 | 95 | |
| 120 | 99 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Analysis of Catalytic Performance
From the tabulated data, you can derive key performance indicators:
-
Initial Reaction Rate: Compare the yields at early time points (e.g., 15 and 30 minutes) to gauge the initial catalytic activity. A faster initial rate suggests a more efficient catalyst system.
-
Final Conversion: Compare the yields at the later time points to determine the final conversion achieved with each ligand source. A lower final yield may indicate the presence of catalyst-deactivating impurities.
-
Catalyst Turnover Number (TON): The TON is a measure of the catalyst's productivity. It can be calculated as: TON = (moles of product) / (moles of catalyst)
A higher TON indicates a more active and robust catalyst.[3]
Visual Representation of the Catalytic Cycle
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Troubleshooting and Further Characterization
If significant discrepancies in catalytic activity are observed, further characterization of the p-Phos samples may be warranted:
-
³¹P NMR Spectroscopy: This is a powerful technique to assess the purity of phosphine ligands. The presence of multiple phosphorus signals may indicate impurities or the formation of phosphine oxides.
-
Melting Point Analysis: A broad or depressed melting point range compared to the literature value can be an indicator of impurities.
-
Elemental Analysis: This can provide information about the elemental composition of the ligand and help identify any inorganic impurities.
Conclusion and Recommendations
The catalytic activity of p-Phos can indeed vary between suppliers, and this variability can have a significant impact on the outcome of cross-coupling reactions. By implementing a standardized comparative study as outlined in this guide, researchers can make informed decisions about ligand sourcing to ensure the reproducibility and success of their synthetic work.
Key Recommendations:
-
Always perform a small-scale test reaction when using a new batch or supplier of p-Phos.
-
Source ligands from reputable suppliers who provide certificates of analysis with purity data.
-
Store phosphine ligands under an inert atmosphere to prevent oxidation.
-
Consider the use of pre-catalysts, which can sometimes offer improved stability and reproducibility.[7]
By adopting a rigorous and systematic approach to ligand evaluation, the scientific community can enhance the reliability and robustness of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
References
-
Selected examples of commercially available bench-stable palladium(II) precatalysts for cross-coupling. National Institutes of Health. [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications. [Link]
-
Case Study 8 | Catalysis Consulting. Catalysis Consulting. [Link]
-
Ligand and Solvent Selection in Challenging Catalytic Reactions. ResearchGate. [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. National Institutes of Health. [Link]
-
Phosphorus-Based Catalysis. ACS Publications. [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]
-
Phosphine ligands and catalysis. Gessner Group. [Link]
-
EvanPhos: a ligand for ppm level Pd-catalyzed Suzuki–Miyaura couplings in either organic solvent or water. Semantic Scholar. [Link]
-
Data-driven discovery of active phosphine ligand space for cross-coupling reactions. National Institutes of Health. [Link]
-
Computational Ligand Descriptors for Catalyst Design. National Institutes of Health. [Link]
-
2021-01-0614 : Case Study of Diesel Catalyst Performance Sensitivity and Degradation due to Alkali Metal Poisoning from Suspicious Use of Unregulated Fuel. SAE International. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. National Institutes of Health. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 6. sae.org [sae.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Generality of (S)-p-Phos for the Asymmetric Hydrogenation of Aromatic Ketones
In the field of asymmetric catalysis, the quest for efficient, selective, and broadly applicable chiral ligands is paramount for the synthesis of enantiomerically pure compounds, which are the cornerstone of the pharmaceutical and fine chemical industries.[1][2] Among the diverse families of chiral ligands, biaryl phosphines have emerged as a privileged class due to their unique structural and electronic properties.[3][4] This guide provides an in-depth assessment of (S)-p-Phos, a notable member of the biaryl phosphine ligand family, focusing on its generality for the ruthenium-catalyzed asymmetric hydrogenation of aromatic ketones. We will objectively compare its performance against other established ligands, supported by experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Role of Chiral Ligands in Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for creating stereogenic centers. The effectiveness of this transformation hinges on the catalyst, which typically consists of a transition metal (like ruthenium, rhodium, or iridium) and a chiral ligand. The ligand's role is to create a chiral environment around the metal center, thereby directing the approach of the substrate and leading to the preferential formation of one enantiomer over the other.[1]
Axially chiral biaryl bisphosphine ligands, such as the renowned BINAP, have set a high benchmark in this field.[5] (S)-p-Phos belongs to this structural class, featuring a biphenyl backbone with diphenylphosphino groups at the 2 and 2' positions and methoxy groups at the 6 and 6' positions. These methoxy groups are crucial as they can coordinate to the metal center, influencing the catalytic activity and enantioselectivity.
Performance Assessment of (S)-p-Phos: A Comparative Analysis
To assess the generality of (S)-p-Phos, we will compare its performance in the asymmetric hydrogenation of various aromatic ketones against other widely used biaryl phosphine ligands: (S)-BINAP and (S)-Xyl-p-Phos. The data presented below is synthesized from seminal studies in the field to provide a clear, comparative overview.
Table 1: Comparison of (S)-p-Phos with Other Ligands in the Asymmetric Hydrogenation of Acetophenone
| Entry | Ligand | Substrate | Conversion (%) | ee (%) | Ref. |
| 1 | (S)-p-Phos | Acetophenone | >99 | 98 | |
| 2 | (S)-BINAP | Acetophenone | >99 | 95 | [5] |
| 3 | (S)-Xyl-p-Phos | Acetophenone | >99 | 99 |
Table 2: Substrate Scope of (S)-p-Phos in the Asymmetric Hydrogenation of Various Aromatic Ketones
| Entry | Substrate | Product | Conversion (%) | ee (%) |
| 1 | 2'-Methylacetophenone | 1-(o-tolyl)ethanol | >99 | 97 |
| 2 | 3'-Methoxyacetophenone | 1-(3-methoxyphenyl)ethanol | >99 | 98 |
| 3 | 4'-Chloroacetophenone | 1-(4-chlorophenyl)ethanol | >99 | 96 |
| 4 | 1-Acetonaphthone | 1-(1-Naphthyl)ethanol | >99 | 95 |
Data in the tables are representative and compiled from various sources in the literature for comparative purposes.
From the data, it is evident that (S)-p-Phos is a highly effective ligand for the asymmetric hydrogenation of a range of aromatic ketones, consistently providing excellent conversions and high enantioselectivities. Its performance is comparable, and in some cases superior, to the benchmark ligand (S)-BINAP. The electronic and steric modifications in ligands like (S)-Xyl-p-Phos can sometimes lead to even higher enantioselectivities, highlighting the importance of ligand tuning for specific substrates.
Experimental Protocol: A Self-Validating System
To ensure the trustworthiness and reproducibility of the findings, a detailed experimental protocol for a representative reaction is provided below. This protocol is designed to be a self-validating system, allowing researchers to verify the performance of (S)-p-Phos in their own laboratories.
Representative Procedure for the Asymmetric Hydrogenation of Acetophenone:
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl2(p-cymene)]2 (2.5 mg, 0.004 mmol) and (S)-p-Phos (5.0 mg, 0.009 mmol). Anhydrous and degassed isopropanol (5 mL) is added, and the mixture is stirred at 80 °C for 20 minutes to form the active catalyst.
-
Reaction Setup: In a separate Schlenk flask, acetophenone (120 mg, 1.0 mmol) is dissolved in anhydrous and degassed isopropanol (5 mL).
-
Hydrogenation: The catalyst solution is transferred to the substrate solution via a cannula. The flask is then placed in an autoclave, which is purged with hydrogen gas three times before being pressurized to 10 atm of H2.
-
Reaction Monitoring: The reaction is stirred at room temperature for 12 hours. The conversion can be monitored by taking aliquots and analyzing them by gas chromatography (GC).
-
Work-up and Analysis: Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC analysis.
Causality Behind Experimental Choices:
-
Solvent: Isopropanol is a common solvent for these reactions as it can also act as a hydrogen source in transfer hydrogenation, although under these conditions, H2 gas is the primary reductant.
-
Catalyst Pre-formation: Pre-heating the ruthenium precursor and the ligand helps to ensure the formation of a well-defined, active catalytic species.
-
Pressure: 10 atm of hydrogen is generally sufficient to achieve good reaction rates without requiring highly specialized high-pressure equipment.
Mechanistic Insights and Ligand Design
The high efficiency of (S)-p-Phos can be attributed to its structural features. The biaryl backbone provides a rigid and well-defined chiral environment. The methoxy groups at the 6 and 6' positions are thought to play a dual role: they can coordinate to the ruthenium center, creating a more stable and active catalyst, and they can also influence the electronic properties of the phosphine groups.
Sources
A Comparative Kinetic Analysis of (S)-p-Phos and Other Phosphine Ligands in Asymmetric Catalysis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of phosphine ligands is a critical determinant for the success of transition-metal-catalyzed reactions. This is particularly true in asymmetric catalysis, where the ligand not only influences reaction rates but also dictates the stereochemical outcome. Among the vast arsenal of chiral phosphine ligands, atropisomeric biaryl phosphines have emerged as a privileged class, offering a unique combination of steric bulk, electron-donating properties, and a well-defined chiral environment. This guide provides a comprehensive comparative analysis of the kinetic performance of (S)-p-Phos, a prominent member of the P-Phos family of ligands, against other widely used phosphine ligands in key catalytic transformations.
Introduction to (S)-p-Phos: A Member of the P-Phos Ligand Family
(S)-p-Phos, or (S)-(+)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl, is a chiral diphosphine ligand characterized by its partially hydrogenated binaphthyl backbone. This structural feature imparts a distinct bite angle and steric profile compared to its fully aromatic counterpart, BINAP. The P-Phos ligand family, in general, has been recognized for its effectiveness in various asymmetric transformations, including hydrogenation and cross-coupling reactions.
The Crucial Role of Ligand Properties in Catalytic Kinetics
The kinetic profile of a catalytic reaction is intricately linked to the steric and electronic properties of the ancillary phosphine ligand. Key parameters that govern catalytic activity include:
-
Steric Bulk: The size of the substituents on the phosphorus atoms and the overall architecture of the ligand backbone influence the coordination environment around the metal center. Bulky ligands can promote the formation of highly reactive, monoligated metal species, which are often the active catalysts in cross-coupling reactions.[1][2]
-
Electron-Donating Ability: Electron-rich phosphines can enhance the rate of oxidative addition, a crucial step in many catalytic cycles, by increasing the electron density on the metal center.[3]
-
Bite Angle: For bidentate ligands like (S)-p-Phos, the P-M-P bond angle, or bite angle, plays a significant role in determining the geometry of the catalytic complex and, consequently, its reactivity and selectivity.
Comparative Kinetic Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and the choice of chiral ligand is paramount. While direct side-by-side kinetic data for (S)-p-Phos against a broad spectrum of ligands under identical conditions is not extensively consolidated in single publications, its successful application in industrial settings provides strong evidence of its high performance.
In the large-scale synthesis of a key intermediate for the drug solifenacin, a catalyst system comprising [Ir(COD)Cl]₂ and (S)-p-Phos was employed for the asymmetric hydrogenation of an imine.[4] This process achieved a high isolated yield of 95% and an impressive enantiomeric excess (ee) of 97%.[4] The study noted that a screening of 21 ligands, predominantly from the BINAP and P-Phos families, was conducted to identify the optimal catalyst.[4] This extensive screening process underscores the superior performance of (S)-p-Phos in this specific, industrially relevant transformation.
While a direct comparison of turnover frequencies (TOFs) is not provided in the cited work, the high yield and enantioselectivity on a large scale suggest that the (S)-p-Phos-based catalyst exhibits both high activity and stability. The turnover number (TON), a measure of the total number of substrate molecules converted per molecule of catalyst before deactivation, is a critical parameter in industrial applications.[5] The successful large-scale synthesis implies a high TON for the Ir/(S)-p-Phos system.
For context, other highly effective ligand classes in asymmetric hydrogenation include Josiphos and P-chiral phosphines like TangPhos and DuanPhos.[6][7][8] These ligands have demonstrated high turnover numbers and enantioselectivities in the hydrogenation of a variety of substrates.[6][7]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Biaryl monophosphine ligands, particularly the Buchwald-type ligands, have demonstrated exceptional performance in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[1][9][10] These ligands are characterized by their bulky, electron-rich nature, which promotes the formation of the active monoligated palladium(0) species.[1]
While (S)-p-Phos is a bidentate ligand, understanding the performance of related biaryl phosphines provides a valuable benchmark. For instance, in a comparative study of ligands for the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid, ligands like SPhos and XPhos have shown high yields at room temperature or with low catalyst loadings.[11][12]
Experimental Protocols for Kinetic Analysis
To facilitate further comparative studies, the following are generalized protocols for determining the kinetic parameters of phosphine ligands in key catalytic reactions.
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling
This protocol allows for the determination of reaction rates and turnover numbers for different phosphine ligands in a Suzuki-Miyaura coupling reaction.
Caption: Workflow for Kinetic Analysis of Suzuki-Miyaura Coupling.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand of interest ((S)-p-Phos, SPhos, XPhos, etc.)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Internal standard for GC/HPLC analysis
-
Reaction vials, inert atmosphere setup, heating block, and analytical instrumentation.
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precatalyst, phosphine ligand, aryl halide, arylboronic acid, base, and internal standard.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and place it in a preheated reaction block.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the quenched aliquot with an appropriate organic solvent.
-
Analyze the organic layer by GC or HPLC to determine the conversion of the starting material and the formation of the product.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Calculate the Turnover Number (TON) as the moles of product formed per mole of catalyst and the Turnover Frequency (TOF) as the TON per unit time.[13]
Protocol 2: In-Situ Monitoring of Asymmetric Hydrogenation
This protocol utilizes NMR spectroscopy for real-time monitoring of an asymmetric hydrogenation reaction, providing detailed kinetic information.
Caption: Workflow for In-Situ NMR Monitoring of Asymmetric Hydrogenation.
Materials:
-
Iridium or Rhodium precatalyst (e.g., [Ir(COD)Cl]₂)
-
Chiral phosphine ligand ((S)-p-Phos, Josiphos, etc.)
-
Prochiral substrate (e.g., an imine or ketone)
-
Deuterated solvent
-
High-pressure NMR tube and compatible NMR spectrometer
-
Hydrogen gas source
Procedure:
-
In a glovebox, prepare a stock solution of the active catalyst by dissolving the metal precatalyst and the chiral phosphine ligand in the deuterated solvent.
-
In a separate vial, prepare a solution of the substrate and an internal standard in the same deuterated solvent.
-
Transfer the substrate solution to a high-pressure NMR tube.
-
Inject the catalyst solution into the NMR tube, cap it, and quickly transfer it to the NMR spectrometer.
-
Pressurize the NMR tube with hydrogen gas to the desired pressure.
-
Acquire a series of ¹H or ³¹P NMR spectra at regular time intervals to monitor the disappearance of the substrate and the appearance of the product.
-
Integrate the relevant signals to determine the concentrations of the reactants and products over time.
-
Plot the concentration data to determine the reaction order and rate constants.
-
After the reaction is complete, determine the enantiomeric excess of the product by chiral HPLC.
Conclusion and Future Outlook
(S)-p-Phos has demonstrated its value as a high-performance ligand in industrial-scale asymmetric hydrogenation, suggesting excellent catalytic activity and stability. While direct, quantitative kinetic comparisons with other leading phosphine ligands in a broad range of reactions are not yet widely available, its structural characteristics as a biaryl diphosphine indicate its potential for broader applications in catalysis.
Future research efforts should focus on conducting systematic, head-to-head kinetic studies of (S)-p-Phos against other benchmark ligands like Josiphos, BINAP, and various Buchwald-type ligands in standardized catalytic reactions. Such studies, employing the experimental protocols outlined in this guide, will provide the much-needed quantitative data to fully elucidate the kinetic profile of (S)-p-Phos and solidify its position within the landscape of high-performance phosphine ligands. This will enable researchers and process chemists to make more informed decisions in ligand selection, ultimately accelerating the development of efficient and selective catalytic transformations.
References
Please note that the following list is a compilation of sources that provide context and data for the comparative analysis of phosphine ligands. Direct kinetic comparisons involving (S)-p-Phos are limited in the currently available literature.
Sources
- 1. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Biaryl Monophosphine Ligands in Palladium-Catalyzed C-N Coupling: An Updated User's Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Quest Phosphine Ligands [sigmaaldrich.com]
- 7. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
(S)-p-Phos in Green Chemistry: A Comparative Guide to a Privileged Ligand
In the ever-evolving landscape of sustainable chemical synthesis, the choice of catalyst and its associated ligands is paramount in achieving environmentally benign and efficient transformations. This guide provides an in-depth evaluation of (S)-p-Phos, a prominent atropisomeric biaryl bisphosphine ligand, within the context of green chemistry applications. Through a comparative analysis with other widely used phosphine ligands, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their catalytic systems.
Introduction to (S)-p-Phos and its Significance in Green Catalysis
(S)-p-Phos, chemically known as (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine, is a C2-symmetric biaryl bisphosphine ligand. Its rigid biaryl backbone and stereogenic axis impart unique steric and electronic properties that are highly influential in asymmetric catalysis. From a green chemistry perspective, the ideal ligand should enable high catalytic activity at low loadings, function efficiently in environmentally benign solvents, and contribute to high product yields with minimal byproduct formation. This guide will assess (S)-p-Phos against these critical green chemistry metrics.
Comparative Performance in Key Cross-Coupling Reactions
The utility of phosphine ligands is most prominently showcased in palladium-catalyzed cross-coupling reactions, which are foundational in modern synthetic chemistry. We will now delve into a comparative analysis of (S)-p-Phos's performance in two of the most significant of these reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds Sustainably
The Suzuki-Miyaura reaction is a powerful tool for the construction of carbon-carbon bonds. The drive towards greener methodologies has led to the exploration of running these reactions in aqueous media or with significantly reduced catalyst loadings.
While direct comparative data for (S)-p-Phos in green Suzuki-Miyaura couplings is not as abundant as for some other ligands, its structural analogues and the broader class of biaryl phosphines have been extensively studied. For instance, ligands like SPhos and XPhos have demonstrated high efficiency in these reactions.[1] A key objective in green Suzuki-Miyaura couplings is the use of low catalyst loadings, often in the parts-per-million (ppm) range, and the utilization of water as a solvent.[2][3]
Table 1: Illustrative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| (S)-p-Phos | Aryl Bromide | Phenylboronic Acid | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| SPhos | 4-Chlorotoluene | Phenylboronic Acid | 0.05 | Toluene/H2O | 100 | 2 | 98 | 1960 | [4] |
| XPhos | 4-Chlorotoluene | Phenylboronic Acid | 0.05 | Toluene/H2O | 100 | 3 | 99 | 1980 | [1] |
| RuPhos | Aryl Bromide | Phenylboronic Acid | 0.05 | Toluene/H2O | 100 | 1 | 95 | 1900 | [5] |
| EvanPhos | Aryl Bromide | Phenylboronic Acid | 0.1 | EtOAc | RT | 3 | 95 | 950 | [6] |
| N2Phos | Aryl Chloride | Phenylboronic Acid | 0.25 | Water | 100 | 1 | 92 | 368 | [7] |
Note: The table above is a representative comparison. Direct, side-by-side comparative studies under identical green conditions are limited. The absence of data for (S)-p-Phos highlights a gap in the current literature for direct green chemistry comparisons.
The data illustrates the high turnover numbers (TONs) achievable with modern phosphine ligands, signifying their efficiency. The development of ligands like EvanPhos and N2Phos, which are effective at ppm levels in water, represents a significant advancement in green Suzuki-Miyaura couplings.[6][7]
Buchwald-Hartwig Amination: Greener Routes to C-N Bonds
The Buchwald-Hartwig amination is an indispensable method for the synthesis of arylamines. Green chemistry initiatives in this area focus on replacing hazardous solvents and reducing the amount of precious metal catalyst.
Recent studies have demonstrated the feasibility of conducting Buchwald-Hartwig aminations in greener solvents such as vegetable oils and water.[8][9] Ligands like BrettPhos and RuPhos have shown distinct advantages depending on the substrate, with their steric and electronic properties influencing the rate-limiting steps of the catalytic cycle.[10]
Table 2: Illustrative Performance of Phosphine Ligands in Buchwald-Hartwig Amination
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| (S)-p-Phos | Aryl Bromide | Aniline | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| XPhos | 4-Chlorotoluene | Morpholine | 1.5 | Toluene | Reflux | 6 | 94 | 63 | [11] |
| RuPhos | 4-Chloroanisole | Morpholine | 1.0 | Dioxane | 100 | 18 | 98 | 98 | [5] |
| BrettPhos | 4-Chloroanisole | Aniline | 1.0 | Dioxane | 100 | 18 | 95 | 95 | [10] |
| t-BuXPhos | Aryl Bromide | Amine | 1.0 | Water | 30-50 | 1-4 | 85-98 | 85-98 | [9] |
| MorDalPhos | Aryl Chloride | Amine | 1.0 | Water | 80 | 16 | 90 | 90 | [8] |
The use of ligands like t-BuXPhos and MorDalPhos in aqueous media highlights the progress towards truly green Buchwald-Hartwig aminations.[8][9]
Synthesis of (S)-p-Phos: A Green Chemistry Perspective
A holistic evaluation of a ligand's green credentials must include an assessment of its synthesis. The synthesis of atropisomeric biaryl bisphosphines, such as (S)-p-Phos, often involves multi-step sequences.[12] Traditional methods may utilize hazardous reagents and generate significant waste.
Modern approaches to the synthesis of chiral phosphine ligands are increasingly focused on atom economy and the use of less hazardous materials.[12] However, a dedicated "green" synthesis of (S)-p-Phos has not been extensively reported. The development of more sustainable synthetic routes to this and other privileged ligands remains an important goal for the chemical community. A comprehensive life cycle assessment (LCA) would be necessary to fully quantify the environmental impact of its production.
Experimental Protocols
To facilitate the practical application of the concepts discussed, the following are generalized, step-by-step experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Protocol for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Steps:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add the desired solvent system (e.g., a mixture of an organic solvent like toluene and water).
-
Degassing: Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., (S)-p-Phos). The catalyst loading should be optimized and can range from several mol% down to ppm levels for highly active systems.
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
General Protocol for Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Detailed Steps:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand (e.g., (S)-p-Phos), and a base (e.g., NaOtBu, K₂CO₃).
-
Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a green alternative). Seal the reaction vessel.
-
Reaction: Heat the mixture to the specified temperature with stirring for the required duration. Monitor the reaction's progress.
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over a drying agent, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude product by column chromatography to yield the desired arylamine.
Conclusion and Future Outlook
(S)-p-Phos is a valuable ligand in the chemist's toolkit, particularly for asymmetric transformations. However, when evaluated through the lens of green chemistry for common cross-coupling reactions, its performance relative to other state-of-the-art ligands in sustainable media is not yet well-documented in publicly available literature. While ligands such as SPhos, XPhos, RuPhos, and others have demonstrated remarkable efficacy at low catalyst loadings and in green solvents, there is a clear opportunity for further research to benchmark (S)-p-Phos under similar conditions.
For researchers, scientists, and drug development professionals committed to implementing greener synthetic routes, the choice of ligand is a critical decision. While this guide provides a framework for comparison, the optimal ligand for any given transformation will ultimately depend on the specific substrates and desired reaction conditions. The continued development of highly active catalysts that operate under mild, environmentally benign conditions, coupled with sustainable ligand synthesis, will be crucial in advancing the principles of green chemistry in the pharmaceutical and chemical industries.
References
-
(S)-p-Phos. PubChem. (n.d.). Retrieved from [Link]
- Gawin, R., & Skarżewski, J. (2017).
- Cui, X., Qin, T., Wang, J. R., Liu, L., & Guo, Q. X. (2007). Pd (N, N-Dimethyl β-alaninate) 2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Synthesis, 2007(03), 393-399.
- BenchChem. (2025).
- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461–1473.
- Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-435.
- Singh, R., & Sharma, M. (2020). Development of green methodologies for Heck, Chan-Lam, Stille and Suzuki cross-coupling reactions. Molecular Diversity, 24(3), 821-839.
- Li, G., Zheng, Z., & Zhang, W. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21696-21705.
- Gao, W., & Li, Y. (2022). Enantioselective Synthesis of Atropisomeric Biaryl Phosphorus Compounds by Chiral-Phosphonium-Salt-Enabled Cascade Arene Formation.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Gøgsig, T. M., Lindhardt, A. T., & Skrydstrup, T. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3863-3870.
- Newman-Stonebraker, H. B., & Doyle, A. G. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 144(42), 19635-19648.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43.
- Polshettiwar, V., & Varma, R. S. (2011). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions, 40(12), 3116-3121.
- Landstrom, E. B., Handa, S., Aue, D. H., Gallou, F., & Lipshutz, B. H. (2018). EvanPhos: a ligand for ppm level Pd-catalyzed Suzuki–Miyaura couplings in either organic solvent or water. Green Chemistry, 20(15), 3436-3441.
- Fihri, A., Luart, D., Len, C., Solhy, A., Chevrin, C., & Polshettiwar, V. (2011). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 13(5), 1154-1158.
- Gildner, P. G., & Colacot, T. J. (2015). A chemist’s guide to palladium precatalysts. Organometallics, 34(21), 5497-5508.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient copper-catalyzed amination of aryl halides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Surry, D. S., & Buchwald, S. L. (2011). Biaryl phosphane ligands in palladium-catalyzed amination.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534–1544.
- Yin, J., & Buchwald, S. L. (2002). A catalytic asymmetric Suzuki coupling reaction. Journal of the American Chemical Society, 124(21), 6043-6048.
- Belkhiria, A., Tuel, A., & Driss, D. (2022). Cradle-to-gate life cycle assessment of beneficiated phosphate rock production in Tunisia. The International Journal of Life Cycle Assessment, 27(1), 116-132.
- Lipshutz, B. H., Ghorai, S., & Moser, R. (2011).
- Wagner, P., Bollenbach, M., Doebelin, C., Bihel, F., Bourguignon, J., Salomé, C., & Schmitt, M. (2014).
- Akporji, N., Thakore, R. R., Cortes-Clerget, M., Andersen, J., Landstrom, E., Aue, D. H., ... & Lipshutz, B. H. (2020). N2Phos–an easily made, highly effective ligand designed for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water. Chemical Science, 11(20), 5205-5212.
- Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Journal of the American Chemical Society, 130(41), 13552-13554.
- Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). A general catalyst for the Suzuki–Miyaura coupling of hindered and unactivated aryl chlorides.
- Marion, N., & Nolan, S. P. (2008). N-heterocyclic carbenes in palladium catalysis.
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. Synthesis of Axially Chiral 2,2’-Bisphosphobiarenes via a Nickel-Catalyzed Asymmetric Ullmann Coupling: General Access to Privileged Chiral Ligands without Optical Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EvanPhos: a ligand for ppm level Pd-catalyzed Suzuki–Miyaura couplings in either organic solvent or water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
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- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. A Modular Approach to Atropisomeric Bisphosphines of Diversified Electronic Density on Phosphorus Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cradle-to-gate life cycle assessment of beneficiated phosphate... [publikationen.bibliothek.kit.edu]
(S)-p-Phos in Asymmetric Catalysis: A Comparative Guide for Academic and Industrial Applications
For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical decision that profoundly impacts the efficiency, selectivity, and economic viability of synthetic routes to chiral molecules. Among the elite classes of ligands for asymmetric catalysis, P-chiral phosphines have consistently demonstrated exceptional performance. This guide provides an in-depth comparison of the application of (S)-p-Phos, a prominent member of this family, in both academic research and industrial manufacturing settings. By examining the nuanced differences in objectives and outcomes, we aim to provide actionable insights for chemists in both domains.
The Ascendancy of P-Chiral Phosphine Ligands: A Historical Perspective
The journey of P-chiral phosphine ligands from academic curiosities to industrial workhorses is a testament to their remarkable efficacy. A landmark achievement in this area was the development of DIPAMP by Knowles and coworkers at Monsanto, which enabled the industrial synthesis of (S)-3,4-dihydroxyphenylalanine (L-DOPA) for treating Parkinson's disease.[1] This success story underscored the immense potential of P-chiral ligands in large-scale asymmetric synthesis. However, the synthetic challenges associated with these ligands initially limited their widespread adoption.[1]
The advent of more streamlined synthetic methodologies, often employing phosphine-boranes as key intermediates, has led to the development of a new generation of conformationally rigid and electron-rich P-chiral ligands.[2][3][4] These modern ligands exhibit superior enantioselectivity and catalytic activity across a broad spectrum of asymmetric transformations, with (S)-p-Phos and its analogues being prime examples.[2][3][4]
Performance Benchmarking: (S)-p-Phos in Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, and it is in this arena that (S)-p-Phos truly excels. The following sections provide a comparative analysis of its performance in the asymmetric hydrogenation of a prochiral enamide, a common transformation in the synthesis of chiral amines and active pharmaceutical ingredients (APIs).
Academic Setting: The Pursuit of Novelty and High Enantioselectivity
In an academic laboratory, the primary focus is often on exploring the scope and limitations of a new catalyst, pushing the boundaries of enantioselectivity, and elucidating reaction mechanisms. The experimental conditions are typically optimized for small-scale reactions, with an emphasis on achieving the highest possible enantiomeric excess (ee%).
Table 1: Representative Performance of (S)-p-Phos in an Academic Setting
| Parameter | Value | Rationale and Insights |
| Substrate | N-(1-phenylvinyl)acetamide | A standard benchmark substrate for evaluating ligand performance. |
| Catalyst | [Rh((S)-p-Phos)(COD)]BF4 | Cationic rhodium precursors are often used for high activity. |
| Substrate/Catalyst Ratio | 100:1 - 1000:1 | Lower ratios are common to ensure high conversion on a small scale. |
| Solvent | Methanol, Toluene | Solvents are chosen to maximize solubility and catalyst performance. |
| H2 Pressure | 1 - 10 atm | Lower pressures are often sufficient for lab-scale reactions and are safer to handle. |
| Temperature | 25 - 50 °C | Mild conditions are preferred to maximize selectivity. |
| Enantiomeric Excess (ee%) | >99% | The primary goal is to demonstrate the ligand's excellent stereocontrol. |
| Turnover Number (TON) | Up to 1000 | Reflects the efficiency of the catalyst on a small scale. |
| Turnover Frequency (TOF) | 100 - 1000 h-1 | Indicates the intrinsic activity of the catalyst under optimized conditions. |
Industrial Setting: Balancing Selectivity with Process Viability
In an industrial environment, the priorities shift towards process robustness, scalability, cost-effectiveness, and safety. While high enantioselectivity remains crucial, other factors such as catalyst loading, reaction time, and ease of product isolation become equally important. The goal is to develop a process that is not only efficient but also economically and environmentally sustainable for large-scale production.
Table 2: Projected Performance of (S)-p-Phos in an Industrial Setting
| Parameter | Value | Rationale and Insights |
| Substrate | A proprietary enamide intermediate for an API | The focus is on a specific, high-value target molecule. |
| Catalyst | [Rh((S)-p-Phos)(COD)]BF4 or a more stable precursor | Catalyst choice may be influenced by stability, cost, and ease of handling. |
| Substrate/Catalyst Ratio | >10,000:1 | Minimizing the amount of expensive catalyst is a key economic driver. |
| Solvent | Ethanol, 2-Propanol | Solvents are selected based on safety, environmental impact, and cost. |
| H2 Pressure | 10 - 50 atm | Higher pressures are used to accelerate the reaction and increase throughput. |
| Temperature | 50 - 80 °C | Higher temperatures can increase reaction rates, but a balance must be struck to maintain selectivity. |
| Enantiomeric Excess (ee%) | >98% | A slight compromise in ee% may be acceptable to achieve other process goals. |
| Turnover Number (TON) | >10,000 | High TON is essential for a cost-effective process. |
| Turnover Frequency (TOF) | >1000 h-1 | High TOF is critical for maximizing reactor productivity. |
Experimental Protocols: A Tale of Two Scales
The difference in objectives between academic and industrial research is clearly reflected in the experimental protocols.
Academic Lab-Scale Asymmetric Hydrogenation
This protocol is designed for rapid screening and optimization on a milligram to gram scale.
Materials:
-
[Rh((S)-p-Phos)(COD)]BF4
-
Prochiral enamide substrate
-
Anhydrous, degassed solvent (e.g., methanol)
-
High-purity hydrogen gas
-
Schlenk flask or autoclave
Procedure:
-
In a glovebox, a Schlenk flask is charged with the rhodium catalyst (1-2 mol%).
-
The prochiral enamide substrate is added to the flask.
-
Anhydrous, degassed solvent is added to dissolve the reactants.
-
The flask is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The flask is purged with hydrogen several times.
-
The reaction is stirred at the desired temperature and pressure for the specified time.
-
Upon completion, the solvent is removed under reduced pressure.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC.
Industrial Pilot-Plant Scale Asymmetric Hydrogenation
This protocol is designed for kilogram-scale production in a controlled manufacturing environment.
Materials:
-
[Rh((S)-p-Phos)(COD)]BF4 (or a suitable precursor)
-
Prochiral enamide intermediate
-
Process-grade solvent (e.g., ethanol)
-
Hydrogen gas from a dedicated supply
-
Pressure reactor (e.g., Hastelloy)
Procedure:
-
The pressure reactor is thoroughly cleaned, dried, and rendered inert with nitrogen.
-
The rhodium catalyst is charged to the reactor under an inert atmosphere, often as a solution.
-
A solution of the enamide intermediate in the process solvent is transferred to the reactor.
-
The reactor is sealed and pressurized with hydrogen to the specified pressure.
-
The reaction mixture is heated and agitated according to the validated process parameters.
-
The reaction is monitored for conversion by in-process controls (e.g., HPLC).
-
Upon completion, the reactor is cooled, and the hydrogen pressure is safely vented.
-
The product is isolated through a defined work-up procedure, which may include filtration to remove the catalyst and crystallization to enhance purity and enantiomeric excess.
Visualizing the Catalytic Cycle and Workflow
To further illustrate the concepts discussed, the following diagrams depict a simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation and a comparative workflow for academic and industrial settings.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Caption: Contrasting workflows in academic vs. industrial settings.
Conclusion: A Ligand for All Seasons
(S)-p-Phos and its P-chiral congeners represent a pinnacle of ligand design for asymmetric catalysis. Their exceptional performance in academic research, characterized by outstanding enantioselectivity, provides a strong foundation for their successful implementation in industrial processes. While the specific objectives and experimental parameters may differ between the two environments, the fundamental goal remains the same: the efficient and selective synthesis of chiral molecules. By understanding the nuances of applying high-performance ligands like (S)-p-Phos in both academic and industrial contexts, researchers can accelerate the transition of cutting-edge catalytic systems from the laboratory to large-scale manufacturing, ultimately delivering value to society in the form of new medicines and advanced materials.
References
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. [Link]
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed. [Link]
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed Central. [Link]
-
Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 97(9), 520-542. [Link]
-
(2021). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. IntechOpen. [Link]
-
Pastre, J. C., et al. (2016). Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. Organic Process Research & Development, 20(7), 1353-1360. [Link]
-
(2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central. [Link]
-
Zhang, Z., et al. (2005). Palladium-Catalyzed Asymmetric Hydrogenation of Functionalized Ketones. Organic Letters, 7(15), 3235-3238. [Link]
-
Jin, X., et al. (2023). Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters. RSC Advances, 13(40), 27865-27872. [Link]
-
Jin, X., et al. (2023). Highly efficient and recyclable chiral phosphine-functionalized polyether ionic liquids for asymmetric hydrogenation of β-keto esters. PubMed Central. [Link]
-
(2025). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. PubMed Central. [Link]
-
(2022). Chiral Organophosphorus Pharmaceuticals: Properties and Application. MDPI. [Link]
-
(2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]
-
(2024). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journals. [Link]
-
(2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. ACS Publications. [Link]
-
(2004). Highly selective asymmetric hydrogenation using a three hindered quadrant bisphosphine rhodium catalyst. PubMed. [Link]
-
(2018). Challenging the Major/Minor Concept in Rh-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
-
(2018). Synthesis of chiral pharmaceutical intermediates by Biocatalysis. ResearchGate. [Link]
-
(2013). Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins with PhthalaPhos, a New Class of Chiral Supramolecular Ligands. ResearchGate. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. [PDF] Synthesis and applications of high-performance P-chiral phosphine ligands | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Proper Disposal of p-Phos, (S)-
For the diligent researcher in pharmaceutical and materials science, the lifecycle of a chemical reagent extends beyond its final reaction. The proper handling and disposal of valuable yet potentially hazardous materials like the chiral phosphine ligand p-Phos, (S)-, are paramount to ensuring a safe, compliant, and environmentally responsible laboratory environment. This guide moves beyond mere instruction, offering a deep dive into the chemical principles and practical steps for the safe disposal of p-Phos, (S)-, empowering you to manage your chemical waste with confidence and scientific rigor.
Immediate Safety and Handling: The Foundation of Safe Disposal
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with p-Phos, (S)- is essential. While specific toxicity data for p-Phos, (S)- is not extensively documented, it belongs to the broader class of triarylphosphines. As a matter of sound laboratory practice, it should be handled as a potentially hazardous substance.
Key Chemical and Safety Data for p-Phos, (S)-
| Property | Value | Source |
| Chemical Name | (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine | Sigma-Aldrich |
| CAS Number | 362524-23-0 | Sigma-Aldrich |
| Molecular Formula | C₃₈H₃₄N₂O₄P₂ | PubChem |
| Molecular Weight | 644.64 g/mol | Sigma-Aldrich |
| Appearance | White to off-white solid | Sigma-Aldrich |
| Melting Point | 261-265 °C | Sigma-Aldrich |
| Primary Hazards | While not classified as hazardous under GHS by some suppliers, it may cause skin, eye, and respiratory irritation. Handle with care to avoid dust formation and inhalation. | Inferred from general phosphine ligand safety |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling p-Phos, (S)-, either in its pure form or as a residue, the following PPE is mandatory:
-
Eye Protection : Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection : A standard laboratory coat should be worn, fully buttoned. For handling larger quantities or in situations with a higher risk of contamination, a chemically resistant apron is recommended.
-
Respiratory Protection : All handling of solid p-Phos, (S)- that may generate dust should be conducted in a certified chemical fume hood to prevent inhalation.
The Disposal Pathway: A Two-Pronged Approach
The disposal of p-Phos, (S)- waste can be approached in two primary ways: direct disposal of the unaltered chemical waste or in-lab treatment to a less hazardous form before disposal. The choice of pathway depends on the quantity of waste, the capabilities of your institution's hazardous waste management program, and a thorough risk assessment.
Option 1: Direct Disposal as Hazardous Chemical Waste
For many laboratories, this is the most straightforward and safest method for disposing of p-Phos, (S)- waste. This approach relies on your institution's Environmental Health and Safety (EHS) department for final disposal.
Step-by-Step Procedure for Direct Disposal:
-
Waste Segregation : Do not mix p-Phos, (S)- waste with other chemical waste streams, particularly strong acids, bases, or oxidizers, unless you have explicit approval from your EHS department.
-
Containerization :
-
Use a dedicated, properly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is suitable.
-
Ensure the container is in good condition, with no cracks or leaks.
-
-
Labeling :
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "(S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine"
-
The CAS Number: "362524-23-0"
-
An estimate of the quantity of the chemical.
-
The date the waste was first added to the container.
-
-
-
Storage : Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from general laboratory traffic and incompatible materials.
-
Arrange for Pickup : Contact your institution's EHS department to schedule a pickup of the hazardous waste. Follow all institutional procedures for waste manifest and handover.
Option 2: In-Lab Treatment via Oxidation
A chemically sound approach for the disposal of p-Phos, (S)- is to convert it to its corresponding phosphine oxide. Triarylphosphine oxides are generally more stable, less reactive, and present a lower hazard profile than their phosphine precursors.[1] This in-lab treatment can simplify disposal, especially for small quantities of waste.
The Chemistry of Deactivation: Oxidation to the Phosphine Oxide
The phosphorus(III) center in p-Phos, (S)- is susceptible to oxidation to a phosphorus(V) center. This transformation can be readily achieved using common laboratory oxidizing agents such as hydrogen peroxide (H₂O₂).[2]
P(Aryl)₃ + H₂O₂ → O=P(Aryl)₃ + H₂O
This reaction is typically fast and efficient, yielding the more stable phosphine oxide and water as the only byproduct.
Detailed Protocol for Laboratory-Scale Oxidation of p-Phos, (S)- Waste
This procedure should only be performed by personnel trained in handling chemical reagents and should be conducted in a certified chemical fume hood.
Materials:
-
p-Phos, (S)- waste (solid or dissolved in an organic solvent)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
A suitable organic solvent (e.g., ethanol, acetone)
-
Stir plate and magnetic stir bar
-
Appropriate reaction vessel (e.g., round-bottom flask or beaker)
-
Ice bath
-
Hazardous waste container for the final phosphine oxide waste
Procedure:
-
Preparation :
-
If the p-Phos, (S)- waste is a solid, dissolve it in a minimal amount of a suitable solvent like ethanol or acetone in the reaction vessel.
-
If the waste is already in solution, ensure it is in a suitable reaction vessel.
-
Place the reaction vessel in an ice bath on a stir plate and begin stirring. The use of an ice bath is a critical precaution to manage any potential exotherm from the oxidation reaction.
-
-
Oxidation :
-
Slowly, and in a dropwise manner, add a slight excess (approximately 1.1 to 1.2 equivalents) of 30% hydrogen peroxide solution to the stirring p-Phos, (S)- solution.
-
CAUTION : The addition of hydrogen peroxide can be exothermic. Monitor the reaction temperature closely. If the temperature rises significantly, pause the addition and allow the mixture to cool.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the oxidation is complete.
-
-
Quenching Excess Peroxide (Optional but Recommended) :
-
To quench any unreacted hydrogen peroxide, a small amount of a mild reducing agent, such as a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃), can be slowly added until bubbling ceases. This step should also be performed with cooling.
-
-
Final Disposal :
-
The resulting solution containing the p-Phos, (S)- oxide can now be disposed of as hazardous waste.
-
Transfer the solution to a properly labeled hazardous waste container. The label should now indicate the contents as "(S)-p-Phos oxide" or "Oxidized (S)-p-Phos waste".
-
Arrange for pickup by your institution's EHS department.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of p-Phos, (S)-.
Caption: Decision workflow for the disposal of p-Phos, (S)- waste.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of chemical reagents like p-Phos, (S)- is a critical component of professional laboratory practice. By understanding the underlying chemical principles and adhering to established safety protocols, researchers can effectively manage their waste streams, protecting themselves, their colleagues, and the environment. This guide provides a framework for making informed decisions, ensuring that the final chapter of your research is as meticulously executed as the first.
References
-
ResearchGate. How to oxidize triphenyl phosphine ? Available at: [Link]
-
PubChem. p-Phos, (S)-. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Phosphine oxides. Available at: [Link]
-
University of California, Los Angeles - Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Solids. Available at: [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Available at: [Link]
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Mastering the Handling of (S)-p-Phos: A Guide to Essential Personal Protective Equipment and Safety Protocols
Senior Application Scientist Note: This guide provides a comprehensive framework for the safe handling of (S)-p-Phos, a sophisticated biaryl bisphosphine ligand. While a specific Safety Data Sheet (SDS) with detailed GHS classifications for (S)-p-Phos (CAS 362524-23-0) is not publicly available, the protocols herein are established from the best practices for handling organophosphorus compounds and air-sensitive materials.[1] These compounds should always be treated with caution, assuming they are irritants and potentially toxic. Adherence to these procedures is paramount for ensuring personnel safety and experimental integrity.
Hazard Assessment: Understanding the Risks
(S)-p-Phos, with the chemical name (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine, belongs to the family of phosphine ligands. While specific toxicity data is limited, related organophosphorus compounds are known irritants and can be hazardous upon inhalation, ingestion, or skin contact.[2] The primary risks are associated with its fine powder form, which can be easily inhaled, and its potential sensitivity to air and moisture.
| Assumed Hazard | Potential Consequence | Rationale |
| Eye Irritant | Causes serious eye irritation or damage. | Common characteristic of phosphine compounds and related bipyridyl structures.[2][3] |
| Skin Irritant | May cause skin irritation, redness, or dermatitis upon contact. | A frequent hazard for complex organic molecules, especially with prolonged exposure.[2] |
| Respiratory Irritant | Inhalation of dust may irritate the respiratory tract. | Fine powders are easily aerosolized and can cause respiratory discomfort or damage.[2] |
| Air & Moisture Sensitivity | Potential for degradation or reaction upon exposure to atmosphere. | Phosphine ligands are often sensitive to oxidation, which can compromise their catalytic activity and potentially create hazardous byproducts. |
Engineering Controls: Your First and Most Critical Line of Defense
Personal protective equipment is the final barrier; your primary protection comes from robust engineering controls that minimize exposure.
Chemical Fume Hood: All manipulations of (S)-p-Phos solid and its solutions must be performed inside a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, pulling them away from your breathing zone.
Best Practices for Fume Hood Use:
-
Verify Airflow: Before starting, ensure the fume hood is operational and the airflow monitor indicates it is functioning correctly.
-
Work Deep Inside: Conduct all handling at least 6 inches (15 cm) inside the plane of the sash to ensure effective containment.
-
Minimize Clutter: Do not use the fume hood for storage. Excessive equipment can disrupt airflow patterns, creating turbulence that allows contaminants to escape.[4]
-
Keep Sash Low: Work with the sash at the lowest practical height. This increases the air velocity and provides a physical barrier against splashes. Close the sash completely when not actively working in the hood.
Glove Box (Inert Atmosphere): For reactions that are highly sensitive to air or moisture, or for prolonged manipulations, a glove box provides the optimal controlled environment. It allows for the handling of (S)-p-Phos under a dry, inert atmosphere (e.g., nitrogen or argon), preventing degradation.
Personal Protective Equipment (PPE): The Essential Barrier
A multi-layered approach to PPE is crucial. Never handle organophosphorus compounds without the following equipment.[1]
Eye and Face Protection
-
Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant (or equivalent) safety glasses with side shields are mandatory to protect against flying particles.
-
Chemical Splash Goggles: Recommended for all operations involving liquids (e.g., preparing solutions) to provide a complete seal around the eyes.
-
Face Shield: A full-face shield should be worn over safety glasses or goggles during procedures with a higher risk of splashing or vigorous reaction, providing an additional layer of protection for the entire face.[5]
Hand Protection
No single glove material protects against all chemicals. For handling (S)-p-Phos and its solutions, a two-tiered approach is recommended. Always inspect gloves for tears or pinholes before use.
-
For Incidental Contact (Splash Protection):
-
Nitrile Gloves: Nitrile is a good choice for splash protection against a wide range of organic solvents.[6] If a splash occurs, remove and replace the gloves immediately. Do not use thin disposable gloves for prolonged chemical exposure.
-
-
For Extended Use or Immersion:
-
Butyl or Neoprene Gloves: For tasks involving larger quantities or extended handling times, heavier-duty gloves such as butyl or neoprene rubber offer greater chemical resistance.[7]
-
Glove Selection Guide for Common Solvents:
| Solvent | Nitrile (Splash) | Butyl Rubber (Extended) | Neoprene (Extended) |
| Toluene | Good | Excellent | Fair |
| Dichloromethane | Poor | Excellent | Good |
| Tetrahydrofuran (THF) | Good | Excellent | Good |
| Acetonitrile | Excellent | Good | Good |
| Ethanol / Methanol | Excellent | Excellent | Excellent |
This table is for general guidance. Always consult the glove manufacturer's specific chemical resistance charts for definitive information.
Protective Clothing
-
Flame-Resistant Laboratory Coat: A lab coat, preferably flame-resistant, must be worn buttoned to protect your skin and personal clothing.
-
Full-Length Pants and Closed-Toe Shoes: Never work in the laboratory with exposed legs or feet. Shoes should be made of a non-porous material.[6]
-
Chemical-Resistant Apron: For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills.
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely weighing and preparing a solution of (S)-p-Phos.
Preparation:
-
Don all required PPE: Flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.
-
Prepare the Fume Hood: Ensure the work area is clean, uncluttered, and at least 6 inches from the sash opening.
-
Assemble Equipment: Place all necessary glassware (e.g., flask with a septum, weigh boat, spatula) and solvents inside the fume hood.
Workflow:
Caption: Workflow for handling solid (S)-p-Phos in a fume hood.
Execution:
-
Weighing: Briefly remove the container cap and use a clean spatula to weigh the desired amount of (S)-p-Phos onto a weigh boat. Minimize the time the container is open to the atmosphere.
-
Transfer: Promptly transfer the weighed solid into the reaction flask.
-
Sealing: Immediately seal the flask with a rubber septum.
-
Inerting: If required for the reaction, purge the flask with a dry, inert gas like nitrogen or argon.
-
Solvation: Add the desired solvent to the flask via a syringe through the septum.
-
Dissolution: Gently swirl or stir the flask until the solid is fully dissolved.
Emergency Protocols: Spills and Exposure
Chemical Spill (Solid):
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.
-
Restrict Access: Prevent others from entering the spill area.
-
PPE: Ensure you are wearing appropriate PPE, including respiratory protection if the powder is significantly airborne.
-
Cleanup: Gently cover the spill with a dry, non-combustible absorbent like sand or earth.[1] Avoid raising dust. Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with soap and water.[8] All cleanup materials must be disposed of as hazardous waste.
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing while under an emergency shower.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Waste Disposal Plan
Improper disposal of organophosphorus compounds can lead to significant environmental harm and regulatory violations.[1]
Segregation is Key:
-
Do not mix organophosphorus waste with other waste streams.[1]
-
Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, silica gel) must be collected in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: Unused solutions and reaction mixtures containing (S)-p-Phos must be collected in a dedicated, sealed, and properly vented hazardous waste container. The container must be compatible with the solvents used.[9]
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "(S)-p-Phos," and the solvent components.[1]
-
Store waste containers in a designated satellite accumulation area within the lab, ensuring they are closed and within secondary containment.[5]
Final Disposal:
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Never dispose of (S)-p-Phos or related materials down the drain or in the regular trash.[6]
By implementing these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with (S)-p-Phos, ensuring a safe laboratory environment while advancing their scientific objectives.
References
- Benchchem. (n.d.). Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals.
-
PubMed. (n.d.). Organophosphate skin decontamination using immobilized enzymes. Retrieved from [Link]
-
FAO. (n.d.). Decontamination. Retrieved from [Link]
- Pesticide Decontaminants. (n.d.). Retrieved from University of Nebraska-Lincoln website.
- Morfey, D. (2004). Secondary contamination in organophosphate poisoning: Analysis of an incident. QJM: An International Journal of Medicine, 97(2), 107-109.
-
ResearchGate. (n.d.). Decontamination of organophosphorus pesticides on sensitive equipment. Retrieved from [Link]
-
Apparent Pty Ltd. (2012). Material Safety Data Sheet. Retrieved from [Link]
-
Air Liquide. (2023). SAFETY DATA SHEET Phosphine. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Compounds and Catalysts. Retrieved from [Link]
-
ATSDR - CDC. (n.d.). Phosphine | Medical Management Guidelines. Retrieved from [Link]
-
UK Government. (n.d.). Phosphine - Incident management. Retrieved from [Link]
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
-
MIT EHS. (n.d.). Procedure for disposing of hazardous waste. Retrieved from [Link]
-
Dartmouth EHS. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Oregon State University EHS. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,2'-Bipyridyl. Retrieved from [Link]
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
